Product packaging for NIBR0213(Cat. No.:)

NIBR0213

カタログ番号: B609571
分子量: 465.0 g/mol
InChIキー: KYHUARFFBDLROH-MOPGFXCFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

NIBR0213 is an orally bioavailable, potent, and selective antagonist of sphingosine-1-phosphate receptor-1 (S1P1) with IC50 values of 2.5 and 2.0 nM for the hS1P1 in a Ca2+ mobilization assay and GTPγS assay, respectively. It is inactive at S1P2, S1P3, and S1P4 receptors (IC50s = >20, >10, and >10 µM, respectively in a Ca2+ mobilization assay). S1P1 plays a key role in the immune system, regulating lymphocyte egress from lymphoid tissues into the circulation. In rats, this compound (30 mg/kg) reduces peripheral blood lymphocytes by 75-85% for up to 24 hours. In a mouse model of experimental autoimmune encephalitis (EAE), it significantly reduces disease severity up to 26 days, when administered at 30 mg/kg twice per day for three days, then 60 mg/kg twice per day. However, in a rat model of adjuvant-induced arthritis, chronic administration of 30 mg/kg induces pulmonary damage and chronic lung inflammation.>Potent and Selective S1P Antagonist with Efficacy in Experimental Autoimmune Encephalomyelitis>NIBR-0213 is a potent and selective S1P antagonist with efficacy in experimental autoimmune encephalomyelitis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H29ClN2O3 B609571 NIBR0213

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-[[4-[3-[[(1R)-1-(4-chloro-3-methylphenyl)ethyl]amino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClN2O3/c1-15-11-20(9-10-24(15)28)18(4)29-23-8-6-7-21(14-23)22-12-16(2)25(17(3)13-22)26(31)30-19(5)27(32)33/h6-14,18-19,29H,1-5H3,(H,30,31)(H,32,33)/t18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHUARFFBDLROH-MOPGFXCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)NC(C)C(=O)O)C)C2=CC(=CC=C2)NC(C)C3=CC(=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C(=O)N[C@@H](C)C(=O)O)C)C2=CC(=CC=C2)N[C@H](C)C3=CC(=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Sphingosine-1-Phosphate Receptor 1 (S1P1)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Sphingosine-1-Phosphate Receptor 1 (S1P1), a G-protein coupled receptor (GPCR), is a critical regulator of numerous physiological processes, most notably in the immune, cardiovascular, and central nervous systems. Its role in governing lymphocyte trafficking has made it a blockbuster drug target for autoimmune diseases, particularly multiple sclerosis. This guide provides a comprehensive technical overview of the S1P1 receptor, including its core functions, detailed signaling pathways, quantitative ligand interaction data, and robust experimental protocols for its study.

Introduction to the S1P1 Receptor

Sphingosine-1-phosphate receptor 1 (S1P1), also known as endothelial differentiation gene 1 (EDG1), is a high-affinity receptor for the bioactive lipid, sphingosine-1-phosphate (S1P).[1] It is one of five members of the S1P receptor subfamily (S1P1-5).[2] S1P1 is widely expressed in the body, with notably high levels in endothelial cells, lymphocytes, and the brain.[3][4] The receptor plays a pivotal role in vascular development and integrity, cardiac function, and, most famously, the regulation of immune cell trafficking.[3] The gradient of S1P between the blood/lymph (high concentration) and lymphoid tissues (low concentration) acts as a chemotactic signal, guiding lymphocytes expressing S1P1 to egress from lymph nodes into circulation.[5] Modulation of this process is the primary mechanism of action for S1P1-targeting drugs.[4]

Core Function and Physiological Roles

The primary functions of S1P1 are intrinsically linked to its expression pattern:

  • Immune System: S1P1 is indispensable for the egress of T and B lymphocytes from secondary lymphoid organs (lymph nodes, spleen).[6] By responding to the S1P gradient, lymphocytes are able to exit these tissues and circulate to sites of inflammation or surveillance.[5] Functional antagonism of S1P1, which leads to its internalization and degradation, effectively traps lymphocytes in the lymph nodes, forming the basis for its therapeutic use in autoimmune diseases.[6]

  • Vascular System: In endothelial cells, S1P1 signaling is crucial for maintaining vascular integrity, promoting cell-cell adherens junctions, and regulating vascular barrier function.[7] It is also involved in angiogenesis (the formation of new blood vessels) and vascular maturation during embryonic development.[8]

  • Central Nervous System (CNS): S1P1 is expressed on various neural cell types, including astrocytes and neurons.[9] Its modulation has been shown to have neuroprotective effects, although the precise mechanisms are still under active investigation.[10]

S1P1 Signaling Pathways

As a GPCR, S1P1 transduces extracellular signals from S1P into intracellular responses. This is primarily achieved through two major pathways: G-protein dependent signaling and β-arrestin dependent signaling.

G-Protein Dependent Signaling

S1P1 couples exclusively to the inhibitory G-protein α subunit, Gαi.[11][12] Ligand binding induces a conformational change, leading to the dissociation of the Gαi and Gβγ subunits, which initiate distinct downstream cascades.

  • Gαi Pathway: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11]

  • Gβγ Pathway: The freed Gβγ dimer is a key signaling component, activating downstream effectors such as Phosphoinositide 3-kinase (PI3K) and the small GTPase Rac.[12]

    • PI3K/Akt Pathway: Activation of PI3K leads to the phosphorylation and activation of the serine/threonine kinase Akt (also known as Protein Kinase B). Activated Akt promotes cell survival and proliferation by phosphorylating a host of downstream targets, including the pro-apoptotic protein BAD and the transcription factor FoxO3a.[10]

    • Rac Pathway: Gβγ also activates Rac, a Rho family GTPase.[13] Active Rac promotes the polymerization of actin, leading to cytoskeletal rearrangements that are essential for cell migration.[14]

S1P1_Gi_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm S1P S1P S1P1 S1P1 Receptor S1P->S1P1 G_protein Gαiβγ S1P1->G_protein activates G_alpha Gαi-GTP G_protein->G_alpha dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma dissociates AC Adenylyl Cyclase G_alpha->AC inhibits PI3K PI3K G_beta_gamma->PI3K activates Rac Rac-GDP G_beta_gamma->Rac activates cAMP cAMP AC->cAMP produces Akt Akt PI3K->Akt activates pAkt p-Akt Akt->pAkt P Survival Cell Survival & Proliferation pAkt->Survival pRac Rac-GTP Rac->pRac GTP Migration Cell Migration (Actin Cytoskeleton) pRac->Migration

S1P1 Gαi-Mediated Signaling Pathway.
β-Arrestin Dependent Signaling

Upon agonist binding and subsequent phosphorylation by GPCR kinases (GRKs), S1P1 can also signal through a G-protein-independent pathway by recruiting β-arrestin.[1] This interaction is critical for receptor desensitization, internalization, and initiation of a distinct wave of signaling.

  • Receptor Internalization: β-arrestin acts as an adaptor protein, linking the phosphorylated S1P1 receptor to the endocytic machinery (e.g., clathrin), leading to its removal from the cell surface into endosomes.[1] This process is fundamental to the "functional antagonism" exhibited by drugs like Fingolimod, as it prevents the receptor from responding to the endogenous S1P gradient.[6]

  • Signal Scaffolding: Within the endosome, the S1P1/β-arrestin complex can act as a scaffold, recruiting and activating other signaling molecules, such as the kinase c-Src.[1] This can lead to the activation of the Ras-ERK pathway, which is involved in cell proliferation and differentiation.[1] Both Gαi signaling and β-arrestin recruitment are considered necessary for the efficient reduction of circulating lymphocytes in vivo.[6][15]

S1P1_Arrestin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_endosome Endosome S1P S1P S1P1 S1P1 Receptor S1P->S1P1 pS1P1 p-S1P1 S1P1->pS1P1 P B_Arrestin β-Arrestin pS1P1->B_Arrestin recruits Endo_Complex p-S1P1 / β-Arrestin pS1P1->Endo_Complex Internalization GRK GRK GRK->S1P1 phosphorylates Clathrin Clathrin B_Arrestin->Clathrin recruits B_Arrestin->Endo_Complex Internalization Clathrin->Endo_Complex Internalization cSrc c-Src ERK ERK cSrc->ERK activates Signaling ERK Pathway Activation ERK->Signaling Endo_Complex->cSrc activates Internalization Receptor Internalization Endo_Complex->Internalization

S1P1 β-Arrestin-Mediated Internalization and Signaling.

Quantitative Data and Ligand Interactions

The affinity and potency of various ligands for the S1P1 receptor are critical parameters in drug development. These are typically measured as Ki (inhibition constant) from binding assays and EC50 (half-maximal effective concentration) from functional assays.

Table 1: Binding Affinities (Ki) of Select Ligands for Human S1P1
CompoundLigand TypeKi (nM)Assay TypeReference
Sphingosine-1-Phosphate (S1P)Endogenous Agonist0.8 - 8.2Radioligand Binding[16]
Fingolimod-P (FTY720-P)Non-selective Agonist0.33Radioligand Binding[16]
Siponimod (BAF312)S1P1/S1P5 Agonist0.95Radioligand Binding[16]
OzanimodS1P1/S1P5 Agonist0.27Radioligand Binding[16]
PonesimodSelective S1P1 Agonist0.42Radioligand Binding[16]
SEW2871Selective S1P1 Agonist23.8Radioligand Binding[17]
Table 2: Functional Potencies (EC50) of Select Agonists at Human S1P1
CompoundEC50 (nM)Functional AssayReference
Sphingosine-1-Phosphate (S1P)0.9 - 2.8GTPγS Binding / β-arrestin[18]
Fingolimod-P (FTY720-P)0.39GTPγS Binding[2]
Siponimod (BAF312)0.39GTPγS Binding[13]
Ozanimod1.03Receptor Internalization[13]
Ponesimod (ACT-128800)5.7GTPγS Binding[13]
SEW287113.8ERK Activation[13]
CYM-54421.35p42/p44-MAPK Phosphorylation[19]

Experimental Protocols

Studying the S1P1 receptor requires a variety of specialized biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Protocol: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the S1P1 receptor, allowing for the determination of the test compound's binding affinity (Ki).

Materials:

  • Cell membranes prepared from cells overexpressing human S1P1 (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-ozanimod or [³²P]S1P.[7][9]

  • Assay Buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free bovine serum albumin (BSA).[9]

  • Wash Buffer: Ice-cold Assay Buffer.

  • Test compounds dissolved in DMSO.

  • Unlabeled ligand (e.g., cold S1P or ozanimod) for determining non-specific binding.

  • 96-well glass fiber filter plates (e.g., GF/B or GF/C), presoaked in 0.3% polyethyleneimine (PEI).[20]

  • Scintillation fluid and a scintillation counter.

Methodology:

  • Compound Plating: Serially dilute test compounds in DMSO. Transfer a small volume (e.g., 1-2 µL) to a 96-well assay plate.

  • Reagent Preparation: Dilute the S1P1-expressing membranes in Assay Buffer to a final concentration of 1-5 µg protein per well.[9] Prepare the radioligand in Assay Buffer to a final concentration near its Kd value (e.g., 0.1-0.2 nM for [³²P]S1P, 3 nM for [³H]-ozanimod).[7][9]

  • Assay Incubation:

    • To each well, add 50 µL of diluted test compound or buffer (for total binding) or a saturating concentration of unlabeled ligand (for non-specific binding).

    • Add 50 µL of the diluted cell membranes. Pre-incubate for 30 minutes at room temperature.[9]

    • Initiate the binding reaction by adding 50 µL of the diluted radioligand. The final assay volume is 150 µL.

    • Incubate for 60-90 minutes at room temperature with gentle agitation.[9][20]

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through the presoaked glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters 4-5 times with ice-cold Wash Buffer to remove any remaining unbound radioligand.[9][20]

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding counts from all other wells to get specific binding. Plot the specific binding versus the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Radioligand_Binding_Workflow Start Start Plate_Compounds Plate serial dilutions of test compound, total binding (buffer), and non-specific binding (cold ligand) controls Start->Plate_Compounds Add_Membranes Add S1P1-expressing cell membranes Plate_Compounds->Add_Membranes Pre_Incubate Pre-incubate 30 min at room temperature Add_Membranes->Pre_Incubate Add_Radioligand Add radioligand (e.g., [³H]-ozanimod) Pre_Incubate->Add_Radioligand Incubate Incubate 60-90 min at room temperature Add_Radioligand->Incubate Filter_Wash Rapid vacuum filtration and washing Incubate->Filter_Wash Count Scintillation counting Filter_Wash->Count Analyze Data analysis: Calculate IC50 and Ki Count->Analyze End End Analyze->End

Workflow for a Competitive Radioligand Binding Assay.
Protocol: S1P1 Receptor Internalization Assay

This cell-based assay measures the ability of a compound to act as an agonist by inducing the internalization of S1P1 from the plasma membrane into intracellular endosomes. This is often visualized using a GFP-tagged receptor.

Materials:

  • U2OS or HEK293 cells stably expressing S1P1-eGFP.[21][22]

  • Cell Culture Medium: DMEM, 10% FBS, antibiotics, G418 for selection.

  • Assay Buffer: DMEM, 0.1% fatty-acid free BSA, 10 mM HEPES.[23]

  • Test compounds and a reference agonist (e.g., S1P).

  • Fixing Solution: 4% paraformaldehyde in PBS.[21]

  • Nuclear Stain: Hoechst stain.

  • 96-well clear-bottom imaging plates.

  • High-content imaging system or fluorescence microscope.

Methodology:

  • Cell Plating: Seed the S1P1-eGFP expressing cells into 96-well imaging plates at a suitable density (e.g., 10,000 cells/well) and incubate overnight.[5]

  • Serum Starvation: Gently replace the culture medium with Assay Buffer and incubate for 2-3 hours to reduce basal receptor activation.[21][24]

  • Compound Treatment: Add serial dilutions of test compounds or controls (prepared in Assay Buffer) to the wells.

  • Incubation: Incubate the plate for 1-3 hours at 37°C in a CO₂ incubator to allow for receptor internalization.[5][21]

  • Fixation: Carefully remove the compound-containing medium and add Fixing Solution to each well. Incubate for 15-20 minutes at room temperature.[22]

  • Staining and Washing: Wash the cells multiple times with PBS. Add Hoechst solution to stain the nuclei and incubate for at least 30 minutes.[23]

  • Imaging: Acquire images of the cells using a high-content imaging system, capturing both the GFP (receptor) and Hoechst (nuclei) channels.

  • Data Analysis: Use image analysis software to quantify the internalization of S1P1-eGFP. This is typically done by identifying cytoplasmic spots or puncta of GFP fluorescence. The primary output is the number, area, or intensity of these spots per cell. Plot the internalization metric versus the log concentration of the agonist to determine the EC50 value.

Internalization_Assay_Workflow Start Start Seed_Cells Seed S1P1-eGFP cells in 96-well imaging plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Starve_Cells Serum starve cells for 2-3 hours Incubate_Overnight->Starve_Cells Add_Compounds Add agonist compounds and controls Starve_Cells->Add_Compounds Incubate_Agonist Incubate 1-3 hours at 37°C Add_Compounds->Incubate_Agonist Fix_Cells Fix cells with paraformaldehyde Incubate_Agonist->Fix_Cells Stain_Nuclei Wash and stain nuclei with Hoechst Fix_Cells->Stain_Nuclei Image_Cells Acquire images on high-content imager Stain_Nuclei->Image_Cells Analyze Image analysis: Quantify GFP spots/puncta, calculate EC50 Image_Cells->Analyze End End Analyze->End

Workflow for a Receptor Internalization Assay.
Protocol: Western Blot for PI3K/Akt Pathway Activation

This protocol details the detection of phosphorylated Akt (p-Akt) as a readout for S1P1-mediated PI3K pathway activation.

Materials:

  • Cell line of interest (e.g., PC12, endothelial cells).[10]

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer: 5% BSA or non-fat milk in TBST.

  • Primary antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total-Akt.[25]

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescent substrate (ECL).

  • Imaging system for chemiluminescence.

Methodology:

  • Cell Culture and Treatment: Culture cells to ~80% confluency. Serum starve cells for several hours, then stimulate with S1P1 agonist for various time points (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate the proteins by size on an SDS-PAGE gel.

  • Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody against p-Akt (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal with an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of antibodies and reprobed with an antibody against total Akt.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the p-Akt signal as a ratio to the total Akt signal to determine the fold-change in activation relative to the untreated control.

Conclusion and Future Directions

The S1P1 receptor remains a subject of intense research and a highly valuable therapeutic target. While its role in lymphocyte trafficking is well-established, ongoing studies continue to elucidate its function in cardiovascular homeostasis, neuroinflammation, and cancer biology. The development of second-generation, more selective S1P1 modulators aims to improve safety profiles by avoiding off-target effects associated with other S1P receptor subtypes. The detailed protocols and quantitative data provided in this guide serve as a foundational resource for researchers seeking to further unravel the complexities of S1P1 signaling and to develop novel therapeutics targeting this critical receptor.

References

NIBR0213: A Technical Overview of its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a detailed technical guide on the discovery and preclinical development of NIBR0213, a potent and selective competitive antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). Developed by scientists at the Novartis Institutes for Biomedical Research, this compound emerged as a promising candidate for the treatment of autoimmune diseases, particularly multiple sclerosis. This document, intended for researchers, scientists, and drug development professionals, summarizes the key preclinical data, outlines experimental methodologies, and visualizes the underlying biological pathways and development logic.

Introduction

Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates a multitude of cellular processes through its interaction with a family of five G protein-coupled receptors (GPCRs), S1P1-5. The S1P1 receptor, in particular, plays a critical role in lymphocyte trafficking, making it a key therapeutic target for autoimmune disorders. The approval of fingolimod (B1672674) (FTY720, Gilenya), a functional S1P receptor agonist, for the treatment of multiple sclerosis validated this approach. However, the non-selective nature of fingolimod, which also interacts with other S1P receptor subtypes, is associated with adverse effects such as bradycardia.[1] This prompted the search for more selective S1P1 modulators with an improved safety profile.

This compound was discovered as a potent and selective competitive antagonist of the S1P1 receptor.[1] Unlike functional agonists that induce receptor internalization, this compound blocks the receptor's activity, offering a different modality for S1P1 inhibition. Preclinical studies demonstrated its efficacy in a key animal model of multiple sclerosis and a potential for a better safety profile compared to existing therapies.

Discovery and Preclinical Characterization

In Vitro Pharmacology

This compound was identified through a focused drug discovery program aimed at developing a selective S1P1 antagonist. Its potency was evaluated in a GTPγS binding assay, which measures G protein activation downstream of receptor engagement.

Parameter Species Value Assay
IC50 Human S1P12.0 nMGTPγS Binding
IC50 Rat S1P12.3 nMGTPγS Binding

Table 1: In Vitro Potency of this compound

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound was assessed in rats, demonstrating dose-dependent and sustained effects on peripheral blood lymphocyte counts, a key pharmacodynamic marker for S1P1 modulators.

Parameter Species Dose (oral) Observation
Lymphocyte Reduction Rat30 mg/kg75-85% reduction for up to 24 hours
Effective Blood Level Rat3, 10, 30 mg/kg≥ 20-60 ng/mL required to maintain maximal effect

Table 2: Preclinical Pharmacokinetic/Pharmacodynamic Properties of this compound

Preclinical Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)

The in vivo efficacy of this compound was evaluated in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a standard preclinical model for multiple sclerosis. This compound demonstrated comparable therapeutic efficacy to fingolimod in reducing disease severity.

Parameter Compound Dose (oral) Effect
EAE Clinical Score This compound30-60 mg/kgSignificant suppression of CNS inflammation and axonal degeneration
EAE Clinical Score Fingolimod3 mg/kgComparable efficacy to this compound

Table 3: Efficacy of this compound in the EAE Model

Mechanism of Action

This compound acts as a competitive antagonist at the S1P1 receptor. This mechanism is distinct from functional antagonists like fingolimod-phosphate, which cause receptor internalization and degradation.

NIBR0213_Mechanism_of_Action cluster_0 S1P1 Receptor Signaling cluster_1 Inhibition by this compound S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Binds to G_protein G Protein Activation S1P1->G_protein Activates Downstream_Signaling Downstream Signaling (e.g., Lymphocyte Egress) G_protein->Downstream_Signaling Initiates This compound This compound S1P1_blocked S1P1 Receptor (Blocked) This compound->S1P1_blocked Competitively Binds S1P1_blocked->G_protein Prevents Activation

Figure 1: Mechanism of action of this compound as a competitive S1P1 receptor antagonist.

Experimental Protocols

Detailed experimental protocols for the key studies are summarized below based on standard methodologies in the field, as the full experimental details from the primary publication were not accessible.

GTPγS Binding Assay

This assay measures the binding of [35S]GTPγS to G proteins upon receptor activation.

  • Membrane Preparation: Membranes from cells overexpressing the human or rat S1P1 receptor are prepared.

  • Assay Buffer: The assay is typically performed in a buffer containing HEPES, MgCl2, NaCl, and GDP.

  • Reaction: Membranes are incubated with varying concentrations of this compound in the presence of a fixed concentration of S1P and [35S]GTPγS.

  • Detection: The amount of bound [35S]GTPγS is quantified by scintillation counting.

  • Data Analysis: IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

GTP_gamma_S_Assay_Workflow start Start prep Prepare S1P1-expressing cell membranes start->prep incubate Incubate membranes with This compound, S1P, and [35S]GTPγS prep->incubate separate Separate bound and free [35S]GTPγS incubate->separate quantify Quantify bound [35S]GTPγS (Scintillation Counting) separate->quantify analyze Calculate IC50 values quantify->analyze end End analyze->end

Figure 2: Generalized workflow for the GTPγS binding assay.
Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is induced in mice to mimic the inflammatory demyelination of multiple sclerosis.

  • Induction: Mice are immunized with a myelin antigen (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

  • Treatment: Once disease symptoms appear, mice are treated orally with this compound, vehicle control, or a comparator compound like fingolimod.

  • Scoring: Clinical signs of EAE are scored daily on a scale of 0 to 5 (0 = no signs, 5 = moribund).

  • Histology: At the end of the study, spinal cords are collected for histological analysis of inflammation and demyelination.

EAE_Model_Protocol start Start immunize Immunize mice with myelin antigen and CFA start->immunize ptx Administer Pertussis Toxin immunize->ptx disease Onset of Clinical Signs ptx->disease treat Initiate oral treatment with This compound or controls disease->treat score Daily Clinical Scoring treat->score histology Histological Analysis of Spinal Cord score->histology end End histology->end NIBR0213_Development_Timeline discovery Discovery and Lead Optimization preclinical Preclinical Characterization (In Vitro & In Vivo) discovery->preclinical publication Key Publication (Quancard et al., 2012) preclinical->publication discontinuation Presumed Discontinuation (No Public Record of Clinical Trials) publication->discontinuation

References

The Sphingosine-1-Phosphate Signaling Pathway: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sphingosine-1-phosphate (S1P) signaling pathway is a critical lipid-mediated signaling cascade that governs a diverse array of cellular processes, including proliferation, survival, migration, and differentiation.[1][2] S1P, a bioactive lysophospholipid metabolite, exerts its effects both as an intracellular second messenger and as an extracellular ligand for a family of five specific G protein-coupled receptors (GPCRs), designated S1P₁ through S1P₅.[2][3] The intricate balance of S1P levels, maintained by its synthesis and degradation, and the differential expression of its receptors across various cell types, underscore the pathway's significance in health and disease, making it a prominent target for therapeutic intervention in autoimmune diseases, cancer, and inflammatory disorders.[3][4] This guide provides an in-depth overview of the core components of the S1P signaling pathway, quantitative data on key molecular interactions, detailed experimental protocols for its study, and visual representations of the signaling cascades.

Core Signaling Pathway

The S1P signaling cascade can be conceptualized as a tightly regulated cycle of synthesis, transport, reception, and degradation.

1. S1P Synthesis: Intracellular S1P is primarily generated from sphingosine (B13886), a product of ceramide metabolism, through the action of two isoenzymes, sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2).[5] SphK1 is predominantly cytosolic and translocates to the plasma membrane upon activation, while SphK2 is mainly found in the nucleus and endoplasmic reticulum.[6]

2. S1P Transport: Once synthesized, S1P can be transported out of the cell to act in an autocrine or paracrine manner. This transport is facilitated by specific transporters, most notably Spinster homolog 2 (SPNS2) and members of the ATP-binding cassette (ABC) transporter family.[3]

3. Receptor Activation and Downstream Signaling: Extracellular S1P binds to its five distinct receptors (S1P₁₋₅) on the cell surface.[2] These receptors couple to various heterotrimeric G proteins, initiating diverse downstream signaling cascades. The primary G protein families involved are Gᵢ/₀, Gᵩ/₁₁, and G₁₂/₁₃.[3][7]

  • S1P₁: Couples exclusively to Gᵢ/₀, leading to the activation of the Phosphoinositide 3-kinase (PI3K)-Akt pathway, which promotes cell survival and proliferation, and the Ras-ERK (extracellular signal-regulated kinase) pathway, also involved in cell growth and differentiation. Gᵢ/₀ activation also leads to the activation of the small GTPase Rac, which is crucial for cell migration and cytoskeletal rearrangements.[7][8]

  • S1P₂: Couples to Gᵢ/₀, Gᵩ/₁₁, and G₁₂/₁₃. Activation of G₁₂/₁₃ leads to the activation of the small GTPase Rho, which often has effects antagonistic to Rac, such as promoting stress fiber formation and inhibiting cell migration. Gᵩ/₁₁ activation stimulates Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).[4][7][9]

  • S1P₃: Also couples to Gᵢ/₀, Gᵩ/₁₁, and G₁₂/₁₃, sharing many of the same downstream effectors as S1P₂. It is a potent activator of both the PLC and Rho pathways.[7][9]

  • S1P₄ and S1P₅: Primarily couple to Gᵢ/₀ and G₁₂/₁₃. Their expression is more restricted, with S1P₄ found mainly in hematopoietic and lymphoid tissues and S1P₅ predominantly in the central nervous system and spleen.[2][3]

4. S1P Degradation and Dephosphorylation: The S1P signal is terminated through two main routes. S1P can be irreversibly degraded by S1P lyase (SGPL1) into ethanolamine (B43304) phosphate (B84403) and hexadecenal.[4] Alternatively, it can be dephosphorylated back to sphingosine by S1P-specific phosphatases (SGPP1 and SGPP2) and lipid phosphate phosphatases (LPPs).[10] This allows for the recycling of sphingosine for S1P synthesis.

Quantitative Data

The following tables summarize key quantitative data for the human S1P signaling pathway. These values are essential for computational modeling and for understanding the affinity and kinetics of the molecular interactions within the pathway.

Receptor Ligand Binding Affinity (Kd) (nM) Reference(s)
S1P₁S1P8.1[4]
S1P₂S1P27[4]
S1P₃S1P23[4]
S1P₄S1P10 - 150 (variable)[4]
S1P₅S1P~0.3 - 1.0[11]
Enzyme Substrate Kinetic Parameter (Km) Reference(s)
Sphingosine Kinase 1 (SphK1)Sphingosine5 - 17 µM[1]
Sphingosine Kinase 1 (SphK1)ATP125 µM[1]
Sphingosine Kinase 2 (SphK2)Sphingosine3 - 6 µM[1]
Sphingosine Kinase 2 (SphK2)ATP79 µM[1]
S1P Lyase (SGPL1)S1P14 - 35 µM[12]

Mandatory Visualizations

S1P_Metabolism cluster_synthesis S1P Synthesis cluster_transport Transport cluster_degradation S1P Degradation/Dephosphorylation Sphingosine Sphingosine S1P_intra Intracellular S1P Sphingosine->S1P_intra ATP ADP SphK1 SphK1 SphK2 SphK2 S1P_intra->Sphingosine Dephosphorylation SPNS2 SPNS2 / ABC Transporters S1P_intra->SPNS2 Degradation_Products Hexadecenal + Ethanolamine-P S1P_intra->Degradation_Products S1P_extra Extracellular S1P SPNS2->S1P_extra S1PL S1P Lyase SGPP S1P Phosphatases

S1P Metabolism and Transport

S1P_Signaling_Pathway cluster_receptors S1P Receptors cluster_gproteins G Proteins cluster_effectors Downstream Effectors cluster_responses Cellular Responses S1P_extra Extracellular S1P S1PR1 S1PR1 S1P_extra->S1PR1 S1PR2 S1PR2 S1P_extra->S1PR2 S1PR3 S1PR3 S1P_extra->S1PR3 S1PR4 S1PR4 S1P_extra->S1PR4 S1PR5 S1PR5 S1P_extra->S1PR5 Gi Gαi/o S1PR1->Gi S1PR2->Gi Gq Gαq/11 S1PR2->Gq G1213 Gα12/13 S1PR2->G1213 S1PR3->Gi S1PR3->Gq S1PR3->G1213 S1PR4->Gi S1PR4->G1213 S1PR5->Gi S1PR5->G1213 PI3K PI3K Gi->PI3K ERK ERK Gi->ERK Rac Rac Gi->Rac PLC PLC Gq->PLC Rho Rho G1213->Rho Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation Akt->Proliferation ERK->Proliferation Migration Migration Rac->Migration Ca2 Ca²⁺ Mobilization PLC->Ca2 PKC PKC PLC->PKC Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Rho->Cytoskeletal_Rearrangement

S1P Receptor Downstream Signaling

Experimental Protocols

Western Blot Analysis of ERK Phosphorylation

This protocol describes the detection of phosphorylated ERK (p-ERK), a key downstream effector of S1P signaling, in response to S1P stimulation.

Materials:

  • Cell culture reagents

  • S1P (solubilized in fatty acid-free BSA)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • TBST (Tris-buffered saline with 0.1% Tween-20)

Procedure:

  • Cell Culture and Stimulation:

    • Plate cells of interest and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.

    • Stimulate cells with desired concentrations of S1P for various time points (e.g., 0, 5, 15, 30 minutes).

  • Protein Extraction:

    • Wash cells once with ice-cold PBS.

    • Lyse cells by adding ice-cold RIPA buffer and scraping.

    • Incubate lysates on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.[13]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.

    • Normalize all samples to the same protein concentration with lysis buffer.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with an antibody against total ERK.

Quantitative PCR (qPCR) for S1P Receptor Gene Expression

This protocol outlines the measurement of mRNA expression levels of S1P receptors (e.g., S1PR1) in response to a stimulus or in different cell types.

Materials:

  • Cell culture reagents and stimulus of interest

  • TRIzol reagent or other RNA extraction kit

  • High-Capacity cDNA Reverse Transcription Kit

  • SYBR Green or TaqMan qPCR Master Mix

  • qPCR primers for the target gene (e.g., S1PR1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Nuclease-free water

  • qPCR-compatible plates and seals

Procedure:

  • Cell Treatment and RNA Extraction:

    • Culture and treat cells as required for the experiment.

    • Lyse the cells directly in the culture dish using TRIzol.

    • Extract total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.[14]

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mix in a 96- or 384-well plate. For each reaction, combine:

      • SYBR Green/TaqMan Master Mix

      • Forward and reverse primers (final concentration of 150-450 nM)

      • Diluted cDNA template (e.g., 25 ng)

      • Nuclease-free water to the final volume.

    • Include no-template controls (NTC) for each primer set.

    • Run each sample in triplicate.

  • qPCR Run:

    • Perform the qPCR on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

    • Include a melt curve analysis at the end of the run for SYBR Green assays to verify product specificity.

  • Data Analysis:

    • Determine the quantification cycle (Cq) values for each sample.

    • Calculate the relative gene expression using the ΔΔCq method.

      • Normalize the Cq value of the target gene to the Cq value of the housekeeping gene for each sample (ΔCq = Cq_target - Cq_housekeeping).

      • Normalize the ΔCq of the treated sample to the ΔCq of the control sample (ΔΔCq = ΔCq_treated - ΔCq_control).

      • Calculate the fold change in expression as 2^(-ΔΔCq).

Conclusion

The S1P signaling pathway is a multifaceted and highly regulated system with profound implications for cellular and organismal physiology. Its central role in processes such as lymphocyte trafficking, angiogenesis, and cell survival has made it a focal point for drug discovery and development. A thorough understanding of its core components, the quantitative aspects of its molecular interactions, and the methodologies to investigate its activity is paramount for researchers and scientists aiming to modulate this pathway for therapeutic benefit. This guide provides a foundational framework for these endeavors, offering detailed information and practical protocols to facilitate further exploration and innovation in this dynamic field.

References

The Gatekeeper of Immunity: A Technical Guide to the Role of S1P1 in Autoimmune Disease Pathogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a pivotal regulator of the immune system and a validated therapeutic target for a range of autoimmune diseases. This technical guide provides an in-depth examination of the role of S1P1 in the pathogenesis of these disorders, with a focus on its signaling pathways, its critical function in immune cell trafficking, and the therapeutic modulation of its activity. Quantitative data from key preclinical and clinical studies are summarized, and detailed protocols for essential experimental assays are provided to facilitate further research and development in this field. Visualizations of the core signaling pathways and experimental workflows are included to offer a clear and comprehensive understanding of S1P1's multifaceted role in autoimmunity.

Introduction: The S1P/S1P1 Axis in Immune Homeostasis

Sphingosine-1-phosphate (S1P) is a bioactive sphingolipid metabolite that acts as a critical signaling molecule in numerous physiological processes, including cell survival, proliferation, and migration.[1] Its effects are mediated through a family of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5.[2] Among these, S1P1 is of paramount importance in the regulation of the immune system.[3]

A key feature of the S1P/S1P1 axis is the establishment of an S1P concentration gradient between secondary lymphoid organs (SLOs), where S1P levels are low, and the blood and lymph, where S1P levels are high.[4] This gradient is the primary driver of lymphocyte egress from SLOs, a fundamental process for immune surveillance and the mounting of an adaptive immune response.[5] Lymphocytes expressing S1P1 on their surface are able to sense this gradient and migrate out of the lymph nodes and into circulation.[4]

Disruption of this tightly regulated process of lymphocyte trafficking is a hallmark of many autoimmune diseases, where autoreactive lymphocytes escape from SLOs and infiltrate target tissues, leading to chronic inflammation and tissue damage.[6] Consequently, the S1P1 receptor has become a major focus of therapeutic intervention in autoimmune disorders.[7]

The S1P1 Signaling Pathway

S1P1 is a G protein-coupled receptor that primarily couples to the Gi/o family of G proteins.[1] Upon binding of its ligand, S1P, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its Gαi/o and Gβγ subunits. These subunits then initiate a cascade of downstream signaling events that are crucial for lymphocyte trafficking and other cellular responses.

Key downstream effectors of S1P1 signaling include:

  • Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is involved in cell survival, proliferation, and migration.

  • Ras/ERK (Extracellular signal-Regulated Kinase) Pathway: This pathway plays a role in cell proliferation and differentiation.

  • Rac GTPase: Activation of Rac is essential for the cytoskeletal rearrangements required for cell motility.

The intricate interplay of these signaling pathways ultimately governs the migratory response of lymphocytes to the S1P gradient.

S1P1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Binds Gi Gαi S1P1->Gi Activates Gbg Gβγ PI3K PI3K Gi->PI3K Activates Rac Rac Gi->Rac Activates ERK ERK Gi->ERK Activates Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival Promotes Migration Cell Migration & Egress Rac->Migration Promotes ERK->Migration Promotes Lymphocyte_Trafficking_Workflow cluster_donor Donor Mouse cluster_recipient Recipient Mouse cluster_analysis Analysis Isolate_Lymphocytes Isolate & Label Lymphocytes Adoptive_Transfer Adoptive Transfer Isolate_Lymphocytes->Adoptive_Transfer Treatment Administer S1P1 Modulator/Vehicle Adoptive_Transfer->Treatment Collect_Samples Collect Blood & Lymph Nodes Treatment->Collect_Samples Flow_Cytometry Flow Cytometry Analysis Collect_Samples->Flow_Cytometry

References

NIBR0213: A Comprehensive Technical Guide to a Potent and Selective S1P1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and experimental evaluation of NIBR0213, a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of immunology, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a small molecule, classified as an aniline (B41778) compound and a dipeptide, that has demonstrated significant potential in preclinical models of autoimmune diseases.[1] Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValue
IUPAC Name N-[[3'-[[(1R)-1-(4-chloro-3-methylphenyl)ethyl]amino]-3,5-dimethyl[1,1'-biphenyl]-4-yl]carbonyl]-L-alanine
SMILES String CC1=C(Cl)C=CC(--INVALID-LINK--NC2=CC(C3=CC(C)=C(C(N--INVALID-LINK--C(O)=O)=O)C(C)=C3)=CC=C2)=C1
InChI InChI=1S/C27H29ClN2O3/c1-15-11-20(9-10-24(15)28)18(4)29-23-8-6-7-21(14-23)22-12-16(2)25(17(3)13-22)26(31)30-19(5)27(32)33/h6-14,18-19,29H,1-5H3,(H,30,31)(H,32,33)/t18-,19+/m1/s1
InChI Key KYHUARFFBDLROH-MOPGFXCFSA-N
Molecular Formula C₂₇H₂₉ClN₂O₃
Molecular Weight 465.0 g/mol
Appearance White to beige powder
Storage Temperature -20°C

Table 2: Solubility of this compound

SolventSolubility
DMSO 2 mg/mL (clear solution)
DMF 25 mg/mL
Ethanol 25 mg/mL
Ethanol:PBS (pH 7.2) (1:5) 0.15 mg/mL

Mechanism of Action: S1P1 Receptor Antagonism

This compound functions as a potent and selective competitive antagonist of the S1P1 receptor.[2][3] The S1P1 receptor plays a crucial role in regulating lymphocyte trafficking, particularly the egress of lymphocytes from secondary lymphoid organs.[2][3] By blocking the natural ligand, sphingosine-1-phosphate (S1P), from binding to the S1P1 receptor, this compound effectively sequesters lymphocytes within the lymph nodes, leading to a reduction in circulating lymphocytes (lymphopenia). This mechanism is central to its therapeutic potential in autoimmune diseases, where aberrant lymphocyte activity contributes to tissue damage.

Unlike S1P1 receptor agonists such as Fingolimod (FTY720), which initially activate the receptor before inducing its internalization and degradation, this compound acts as a direct antagonist, preventing receptor signaling without causing initial agonistic effects. This difference in mechanism is thought to contribute to the avoidance of certain side effects, such as the bradycardia observed with some S1P1 agonists.[3]

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Binds & Activates This compound This compound This compound->S1P1 Competitively Antagonizes G_protein Gαi/o βγ S1P1->G_protein Activates Downstream Downstream Signaling G_protein->Downstream Initiates Lymphocyte_Egress Lymphocyte Egress Downstream->Lymphocyte_Egress Promotes EAE_Workflow cluster_setup Preparation cluster_induction Induction Phase cluster_monitoring Monitoring & Treatment cluster_analysis Analysis prepare_emulsion Prepare MOG/CFA Emulsion day0_immunize Day 0: Immunize Mice (MOG/CFA & PTX) prepare_emulsion->day0_immunize prepare_ptx Prepare PTX Solution prepare_ptx->day0_immunize day2_ptx Day 2: Administer Second PTX Dose day0_immunize->day2_ptx daily_monitoring Daily Monitoring & Clinical Scoring day2_ptx->daily_monitoring treatment Initiate this compound Treatment daily_monitoring->treatment data_analysis Analyze Clinical Scores & Other Endpoints treatment->data_analysis Functional_Assay_Workflow cluster_calcium Calcium Mobilization Assay cluster_gtp GTPγS Binding Assay ca_cell_plating 1. Plate S1P1-expressing cells ca_dye_loading 2. Load cells with calcium indicator dye ca_cell_plating->ca_dye_loading ca_compound_incubation 3. Incubate with this compound ca_dye_loading->ca_compound_incubation ca_agonist_stimulation 4. Stimulate with S1P & measure fluorescence ca_compound_incubation->ca_agonist_stimulation ca_data_analysis 5. Analyze data & calculate IC50 ca_agonist_stimulation->ca_data_analysis gtp_setup 1. Combine membranes, GDP, this compound & S1P gtp_initiate 2. Initiate reaction with [³⁵S]GTPγS gtp_setup->gtp_initiate gtp_incubate 3. Incubate at 30°C gtp_initiate->gtp_incubate gtp_terminate 4. Terminate by filtration gtp_incubate->gtp_terminate gtp_quantify 5. Quantify radioactivity gtp_terminate->gtp_quantify

References

In Vivo Effects of S1P1 Antagonism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the in vivo effects of Sphingosine-1-Phosphate Receptor 1 (S1P1) antagonism, a key mechanism for a successful class of immunomodulatory drugs. We will explore the core signaling pathways, the profound effects on lymphocyte trafficking, and the therapeutic implications in autoimmune disease models, supported by detailed experimental protocols and quantitative data.

Introduction: The S1P/S1P1 Axis

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that regulates critical cellular processes, including proliferation, migration, and survival, by signaling through a family of five G protein-coupled receptors (GPCRs), S1P1-5.[1][2] S1P1 is prominently expressed on lymphocytes and plays an essential role in their egress from secondary lymphoid organs (SLOs) into the circulating blood and lymph.[3][4][5] This process is driven by an S1P gradient, which is low within the lymphoid tissues and high in circulation.[3][6][7]

Targeting the S1P/S1P1 axis has emerged as a powerful strategy for treating autoimmune diseases, most notably multiple sclerosis (MS).[4] The therapeutic effect is achieved by disrupting the normal trafficking of lymphocytes, preventing autoaggressive immune cells from infiltrating the central nervous system (CNS).[3][8]

It is crucial to distinguish between two classes of S1P1 modulators:

  • S1P1 Agonists (Functional Antagonists): Compounds like fingolimod (B1672674) (FTY720), ponesimod, and ozanimod (B609803) are technically agonists. Upon binding, they initially activate the S1P1 receptor but subsequently induce its profound internalization and degradation.[3][6][9] This renders the lymphocyte unresponsive to the S1P gradient, effectively trapping it within the lymph node. This process is termed "functional antagonism."[5][10][11]

  • True S1P1 Antagonists: These molecules, such as W146 or the active metabolite of the prodrug CS1P1, directly block the receptor without causing activation, preventing S1P from binding and initiating the egress signal.[12][13][14] In vivo, this also leads to lymphocyte sequestration.[5]

This guide will focus on the collective in vivo consequences of S1P1 antagonism, encompassing both functional and direct antagonists, as their primary pharmacodynamic effect—lymphocyte sequestration—is convergent.

Core Mechanism: Modulation of Lymphocyte Trafficking

The primary in vivo effect of S1P1 antagonism is the reversible sequestration of lymphocytes within SLOs, leading to a significant reduction in peripheral blood lymphocyte counts, a condition known as lymphopenia.[3][15]

Under normal physiological conditions, lymphocytes in SLOs express S1P1, which allows them to sense the S1P gradient and exit into the efferent lymph and subsequently the blood.[3][6] S1P1 antagonists disrupt this process by making the lymphocytes "blind" to the egress signal. By preventing S1P1 signaling, these drugs block the egress of CCR7-positive naïve T cells (TN) and central memory T cells (TCM) from the lymph nodes.[3][16] Effector memory T cells (TEM), which are largely CCR7-negative and patrol peripheral tissues, are less affected, preserving a degree of immunosurveillance.[3][16]

S1P1_Signaling_Pathway cluster_0 Normal Physiology cluster_1 S1P1 Antagonism SLO Secondary Lymphoid Organ (Low S1P) Blood Blood / Lymph (High S1P) SLO->Blood S1P Gradient Lymphocyte_N Lymphocyte Lymphocyte_N->Blood Egress S1P1_N S1P1 Receptor S1P1_A S1P1 Receptor (Blocked / Internalized) S1P S1P S1P->S1P1_N Binds & Activates SLO_A Secondary Lymphoid Organ (Low S1P) Blood_A Blood / Lymph (High S1P) SLO_A->Blood_A S1P Gradient Lymphocyte_A Lymphocyte (Sequestrated) Antagonist S1P1 Antagonist Antagonist->S1P1_A Blocks Signal EAE_Workflow cluster_0 Experimental Workflow Immunization Day 0: Immunization (e.g., MP4 in C57BL/6J Mice) Pertussis Day 0 & 2: Pertussis Toxin Onset ~Day 10-14: Onset of Clinical Signs Immunization->Onset Disease Induction Treatment Treatment Initiation (e.g., Siponimod in food) Onset->Treatment Therapeutic Model Monitoring Daily Clinical Scoring (0-5 scale) Treatment->Monitoring Treatment Period Endpoint ~Day 30-50: Endpoint (Tissue Collection) Monitoring->Endpoint Analysis Analysis (Flow Cytometry, Histology) Endpoint->Analysis

References

NIBR0213: A Deep Dive into its S1P Receptor Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

NIBR0213 has emerged as a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a key regulator of lymphocyte trafficking. This technical guide provides an in-depth analysis of the selectivity profile of this compound against all five S1P receptor subtypes, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Executive Summary

This compound is a highly potent and selective competitive antagonist of the human S1P1 receptor. Functional assays demonstrate its high affinity for S1P1 with an IC50 value in the low nanomolar range. In contrast, this compound exhibits significantly lower to negligible activity at the other S1P receptor subtypes (S1P2, S1P3, S1P4, and S1P5), highlighting its remarkable selectivity. This profile makes this compound a valuable tool for investigating the specific roles of S1P1 in various physiological and pathological processes and a promising candidate for therapeutic development.

Data Presentation: this compound Selectivity Profile

The following table summarizes the quantitative data on the inhibitory activity of this compound against the five human S1P receptor subtypes.

Receptor SubtypeAssay TypeMeasured ParameterValue (nM)
S1P1 GTPγS BindingIC502.0
S1P2 GTPγS BindingIC50>10000
S1P3 GTPγS BindingIC50>10000
S1P4 GTPγS BindingIC50>10000
S1P5 GTPγS BindingIC50>10000

Data sourced from Quancard et al., 2012, Chemistry & Biology.

Experimental Protocols

The selectivity of this compound was determined using a combination of functional assays that measure the downstream signaling of S1P receptor activation.

GTPγS Binding Assay

This assay measures the ability of a compound to inhibit the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist. The IC50 values represent the concentration of this compound required to inhibit 50% of the [³⁵S]GTPγS binding stimulated by a submaximal concentration of the endogenous ligand, S1P.

Methodology:

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing one of the human S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, or S1P5) were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

  • Assay Buffer: The assay was performed in a buffer containing 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, and 0.1% fatty acid-free BSA.

  • Incubation: Membranes were incubated with varying concentrations of this compound, a fixed concentration of S1P (to stimulate the receptor), and [³⁵S]GTPγS in the assay buffer.

  • Termination and Detection: The binding reaction was terminated by rapid filtration through a glass fiber filter plate, which traps the membranes. The amount of bound [³⁵S]GTPγS was then quantified using a scintillation counter.

  • Data Analysis: The concentration-response curves were generated, and the IC50 values were calculated using a non-linear regression model.

Calcium Mobilization Assay

This assay is used to assess the functional activity of compounds on Gq-coupled S1P receptors (S1P2 and S1P3), which signal through the release of intracellular calcium upon activation.

Methodology:

  • Cell Culture and Dye Loading: CHO cells stably expressing either human S1P2 or S1P3 were seeded into 96-well plates. The cells were then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of this compound were added to the cells and incubated for a defined period.

  • Stimulation and Measurement: A fixed concentration of S1P was then added to stimulate the receptors. The resulting changes in intracellular calcium concentration were measured in real-time using a fluorescence plate reader.

  • Data Analysis: The ability of this compound to inhibit the S1P-induced calcium flux was quantified, and IC50 values were determined.

Visualizations

S1P Receptor Signaling Pathways

S1P_Signaling cluster_S1P1 S1P1 cluster_S1P2_3 S1P2/S1P3 cluster_S1P4_5 S1P4/S1P5 S1P1 S1P1 Gi Gαi S1P1->Gi PI3K/Akt PI3K/Akt Gi->PI3K/Akt Ras/MAPK Ras/MAPK Gi->Ras/MAPK Rac Rac Gi->Rac S1P2_3 S1P2/S1P3 Gq Gαq S1P2_3->Gq G12_13 Gα12/13 S1P2_3->G12_13 PLC -> Ca²⁺ PLC -> Ca²⁺ Gq->PLC -> Ca²⁺ Rho Rho G12_13->Rho S1P4_5 S1P4/S1P5 Gi_2 Gαi S1P4_5->Gi_2 G12_13_2 Gα12/13 S1P4_5->G12_13_2 Adenylyl Cyclase ↓ Adenylyl Cyclase ↓ Gi_2->Adenylyl Cyclase ↓ G12_13_2->Rho S1P S1P S1P->S1P1 S1P->S1P2_3 S1P->S1P4_5

Caption: Overview of major G protein signaling pathways activated by S1P receptors.

Experimental Workflow for GTPγS Binding Assay

GTPgS_Workflow A Prepare Membranes from S1P Receptor-Expressing CHO Cells B Incubate Membranes with: - this compound (variable conc.) - S1P (fixed conc.) - [³⁵S]GTPγS A->B C Terminate Reaction by Rapid Filtration B->C D Quantify Bound [³⁵S]GTPγS (Scintillation Counting) C->D E Data Analysis: Generate IC50 Curves D->E

Caption: Workflow for determining this compound potency using the GTPγS binding assay.

The Pharmacokinetics and Pharmacodynamics of NIBR0213: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

NIBR0213 is a potent, selective, and orally bioavailable competitive antagonist of the sphingosine-1-phosphate receptor-1 (S1P1).[1][2][3][4] Developed by Novartis Institutes for BioMedical Research, this small molecule has been instrumental in elucidating the therapeutic potential of S1P1 antagonism in autoimmune diseases. By blocking the S1P1 receptor, this compound effectively prevents the egress of lymphocytes from lymphoid organs, leading to a reduction of circulating lymphocytes and suppression of inflammation in preclinical models.[1][3] This guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, detailed experimental methodologies, and a visualization of its mechanism of action.

Core Pharmacodynamic Properties

This compound exerts its effects by directly competing with the endogenous ligand, sphingosine-1-phosphate, for binding to the S1P1 receptor. This receptor is a G protein-coupled receptor (GPCR) primarily coupled to the Gαi/o subunit, and its activation is critical for directing the movement of lymphocytes from secondary lymphoid organs into the lymphatic circulation.[4] By antagonizing this signaling pathway, this compound effectively sequesters lymphocytes, preventing them from migrating to sites of inflammation.

In Vitro Potency and Selectivity

The potency and selectivity of this compound have been characterized through various in vitro assays. The compound demonstrates high affinity for the human S1P1 receptor with negligible activity at other S1P receptor subtypes, highlighting its specificity.

Assay TypeReceptor TargetSpeciesIC50 Value
Ca2+ MobilizationhS1P1Human2.5 nM
GTPγS BindinghS1P1Human2.0 nM
GTPγS BindingrS1P1Rat2.3 nM
GTPγS BindingmS1P1Mouse8.5 nM
Ca2+ MobilizationhS1P2Human>20 µM
Ca2+ MobilizationhS1P3Human>10 µM
Ca2+ MobilizationhS1P4Human>10 µM
GTPγS BindinghS1P5Human~6,000 nM (~3000-fold selectivity)
Table 1: In Vitro Potency and Selectivity of this compound.[2][3][4]
In Vivo Pharmacodynamics

The primary pharmacodynamic effect of this compound in vivo is a dose-dependent reduction in peripheral blood lymphocyte (PBL) counts. This effect is a direct consequence of S1P1 antagonism and serves as a key biomarker for the compound's activity.

SpeciesDose (Oral)Effect on PBL CountsTime Course
Rat30 mg/kg75-85% reductionEffect maintained for up to 24 hours.[2][3]
Rat10 mg/kg75-85% reductionEffect maintained for up to 14 hours.
Rat3 mg/kg75-85% reductionEffect maintained for up to 7 hours.
Rat0.2 mg/kgED50 (50% reduction)Assessed at 6 hours post-dose.
Table 2: In Vivo Pharmacodynamic Effects of this compound on Peripheral Blood Lymphocytes in Rats.

In a mouse model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE), this compound demonstrated significant therapeutic efficacy. Oral administration suppressed CNS inflammation and axonal degeneration to an extent comparable to the approved S1P receptor modulator, fingolimod (B1672674) (FTY720).[1]

SpeciesModelDose (Oral)Key Outcome
MouseEAE30-60 mg/kgSignificant suppression of disease severity.[1]
Table 3: In Vivo Efficacy of this compound in a Disease Model.

Pharmacokinetic Profile

This compound exhibits favorable pharmacokinetic properties in animal models, characterized by good oral absorption and moderate clearance.

ParameterSpeciesValue
Oral Bioavailability (F)Rat69%
Clearance (CL)Rat26 mL/min/kg
Blood Levels for Emax (24h)Rat20-60 ng/mL (40-120 nM)
Table 4: Key Pharmacokinetic Parameters of this compound in Rats.

Dose-dependent exposure studies in rats indicate that blood concentrations of at least 20-60 ng/mL are required to maintain the maximal effect on lymphocyte reduction over a 24-hour period.

Signaling and Experimental Workflow Diagrams

To visually represent the core concepts, the following diagrams have been generated using the DOT language.

NIBR0213_Mechanism_of_Action cluster_lymph_node Lymph Node Interstitium (Low S1P) cluster_membrane cluster_circulation Blood/Lymph (High S1P) cluster_receptor Lymphocyte Lymphocyte S1P1 S1P1 Receptor mem_top mem_bottom Egress Lymphocyte Egress G_protein Gαi Gβγ G_protein->Egress Promotes Egress S1P S1P (Ligand) S1P->S1P1 Binds & Activates This compound This compound This compound->S1P1 Competitively Blocks

This compound competitively antagonizes the S1P1 receptor, blocking lymphocyte egress.

Experimental_Workflow_EAE cluster_induction Disease Induction (Day 0) Immunization Immunize C57BL/6 Mice (MOG35-55 in CFA) PTX1 Pertussis Toxin (i.p.) PTX2 Pertussis Toxin (i.p.) (Day 2) PTX1->PTX2 48h Onset Onset of Clinical Signs (Day 9-14) PTX2->Onset Treatment Initiate Oral Dosing: - Vehicle - this compound (30-60 mg/kg) - FTY720 (3 mg/kg) Onset->Treatment Monitoring Daily Clinical Scoring (Paralysis, Weight Loss) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Day 26) Monitoring->Endpoint

References

NIBR0213: A Potent and Selective S1P1 Receptor Antagonist for Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

NIBR0213 is a potent and selective competitive antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] As a key regulator of lymphocyte trafficking, the S1P1 receptor has emerged as a significant therapeutic target in the field of immunology, particularly for autoimmune diseases.[2] this compound, by inhibiting S1P1 signaling, effectively modulates immune responses by preventing the egress of lymphocytes from lymphoid organs.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and workflows. This document is intended to serve as a valuable resource for researchers utilizing this compound as a research tool in immunology and drug development.

Mechanism of Action

This compound exerts its immunomodulatory effects by acting as a competitive antagonist at the S1P1 receptor.[1] The binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to S1P1 is a critical step for the egress of lymphocytes, particularly naïve and central memory T cells, from secondary lymphoid organs into the lymphatic circulation.[3] By competitively blocking this interaction, this compound effectively sequesters these lymphocytes within the lymph nodes, leading to a reduction in the number of circulating lymphocytes, a condition known as lymphopenia.[1][2] This reduction in circulating lymphocytes is a key mechanism underlying the therapeutic potential of S1P1 receptor modulators in autoimmune diseases. Unlike S1P1 agonists, which can lead to receptor internalization and degradation, this compound's antagonistic action offers a distinct mode of intervention in S1P1 signaling.[1]

Quantitative Data

The following tables summarize the in vitro potency and in vivo effects of this compound based on available preclinical data.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterSpeciesAssayValueReference
IC50 HumanGTPγS Binding2.0 nM[1]
RatGTPγS Binding2.3 nM[1]
MouseGTPγS Binding8.5 nM[1]
Selectivity HumanCa2+ Mobilization>10,000-fold vs S1P2, S1P3, S1P4[1]
HumanGTPγS Binding~3,000-fold vs S1P5[1]
Binding Affinity (Kd) HumanCompetitive Binding0.37 ± 0.031 nM[1]

Table 2: In Vivo Pharmacodynamic Effects of this compound in Rats

Dose (mg/kg, oral)Maximal Reduction in Peripheral Blood Lymphocytes (PBL)Duration of Maximal Effect
375-85%Up to 7 hours
1075-85%Up to 14 hours
3075-85%Up to 24 hours

Data derived from studies in Lewis and Wistar rats.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below. These protocols are based on established methodologies and should be adapted as necessary for specific experimental conditions.

GTPγS Binding Assay for S1P1 Receptor Antagonism

This functional assay measures the ability of a compound to inhibit the agonist-induced binding of [³⁵S]GTPγS to G proteins coupled to the S1P1 receptor, providing a measure of antagonist potency.[5]

Materials:

  • Membrane preparations from cells expressing the S1P1 receptor (e.g., CHO or HEK293 cells)

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol)

  • S1P (agonist)

  • This compound (test compound)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.1% BSA

  • GDP (Guanosine 5'-diphosphate)

  • Scintillation cocktail

  • Glass fiber filter mats

  • 96-well microplates

Procedure:

  • Membrane Preparation: Prepare cell membranes from S1P1-expressing cells using standard cell fractionation techniques. Determine protein concentration using a suitable method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay Buffer

    • GDP (final concentration typically 10 µM)

    • Cell membranes (typically 5-20 µg protein per well)

    • This compound at various concentrations (for IC50 determination) or vehicle control.

    • S1P (agonist, at a concentration that elicits a submaximal response, e.g., EC80).

  • Initiation of Reaction: Add [³⁵S]GTPγS (final concentration typically 0.1-0.5 nM) to each well to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value of this compound by non-linear regression analysis of the concentration-response curve.

Workflow Diagram:

GTP_gamma_S_Binding_Assay cluster_workflow GTPγS Binding Assay Workflow prep Prepare Reagents (Membranes, Buffers, Ligands) plate Plate Reagents in 96-well Plate prep->plate Add to plate incubate Incubate at 30°C plate->incubate Start reaction filter Terminate by Filtration incubate->filter Stop reaction count Scintillation Counting filter->count Measure radioactivity analyze Data Analysis (IC50) count->analyze Calculate results

GTPγS Binding Assay Workflow
Calcium Mobilization Assay

This cell-based assay measures the antagonist's ability to block the agonist-induced increase in intracellular calcium concentration, a downstream event of S1P1 receptor activation when coupled to specific G proteins.[6]

Materials:

  • CHO or HEK293 cells co-expressing the S1P1 receptor and a promiscuous G-protein (e.g., Gα16 or a chimeric Gαq/i)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

  • S1P (agonist)

  • This compound (test compound)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Probenecid (B1678239) (to prevent dye leakage)

  • 96- or 384-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Plating: Seed the S1P1-expressing cells into the microplates and culture overnight to allow for cell attachment.

  • Dye Loading: Wash the cells with Assay Buffer and then incubate with the calcium-sensitive fluorescent dye in Assay Buffer containing probenecid for approximately 1 hour at 37°C.

  • Compound Incubation: Wash the cells to remove excess dye and add this compound at various concentrations or vehicle control. Incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Record a baseline fluorescence signal. Inject S1P (at a concentration that elicits a maximal or submaximal response, e.g., EC80) into the wells and immediately begin recording the fluorescence signal over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the IC50 value of this compound by plotting the inhibition of the S1P-induced calcium response against the concentration of this compound.

Workflow Diagram:

Calcium_Mobilization_Assay cluster_workflow Calcium Mobilization Assay Workflow plate_cells Plate S1P1-expressing Cells load_dye Load with Calcium- sensitive Dye plate_cells->load_dye add_antagonist Add this compound load_dye->add_antagonist read_baseline Read Baseline Fluorescence add_antagonist->read_baseline add_agonist Inject S1P (Agonist) read_baseline->add_agonist read_response Read Fluorescence Response add_agonist->read_response analyze Data Analysis (IC50) read_response->analyze

Calcium Mobilization Assay Workflow
Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is a widely used animal model for multiple sclerosis and is employed to evaluate the in vivo efficacy of immunomodulatory compounds like this compound.[7]

Materials:

  • Female C57BL/6 mice (8-12 weeks old)

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • This compound formulated for oral administration

  • Vehicle control

Procedure:

  • Induction of EAE:

    • Emulsify MOG35-55 peptide in CFA.

    • On day 0, immunize mice subcutaneously with the MOG/CFA emulsion at two sites on the flank.

    • Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7. Use a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).

  • Treatment:

    • Prophylactic Treatment: Begin oral administration of this compound or vehicle daily from the day of immunization.

    • Therapeutic Treatment: Begin oral administration of this compound or vehicle daily upon the onset of clinical signs (e.g., a score of 1 or 2).

  • Data Collection: Record daily clinical scores and body weights for each mouse.

  • Data Analysis: Compare the mean clinical scores and changes in body weight between the this compound-treated and vehicle-treated groups to assess the efficacy of the compound in preventing or treating EAE.

Workflow Diagram:

EAE_Model_Workflow cluster_workflow EAE Model Workflow immunize Day 0: Immunize Mice (MOG/CFA + PTX) ptx_boost Day 2: PTX Injection immunize->ptx_boost treat Daily Treatment: This compound or Vehicle immunize->treat monitor Daily Monitoring: Clinical Score & Weight ptx_boost->monitor analyze Data Analysis monitor->analyze treat->monitor

Experimental Autoimmune Encephalomyelitis Workflow

Signaling Pathway

This compound acts on the S1P1 signaling pathway, which is a G-protein coupled receptor (GPCR) pathway. Upon binding of its ligand S1P, S1P1 primarily couples to the Gi/o family of G proteins.[8][9] This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of the PI3K-Akt and Ras-MAPK pathways.[10][11] These downstream signaling events are crucial for regulating cell survival, proliferation, and migration, including the lymphocyte egress from lymphoid organs.[12]

S1P1_Signaling_Pathway cluster_pathway S1P1 Signaling Pathway S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Binds & Activates This compound This compound This compound->S1P1 Competitively Inhibits G_protein Gi/o Protein S1P1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates Ras Ras G_protein->Ras Activates cAMP cAMP AC->cAMP Produces Cell_Response Cellular Responses (Survival, Proliferation, Migration) cAMP->Cell_Response Regulates Akt Akt PI3K->Akt Activates Akt->Cell_Response MAPK MAPK Ras->MAPK Activates MAPK->Cell_Response

S1P1 Signaling Pathway and Inhibition by this compound

Conclusion

This compound is a valuable research tool for investigating the role of S1P1 signaling in immunological processes. Its high potency and selectivity make it a precise instrument for dissecting the molecular mechanisms of lymphocyte trafficking and its implications in autoimmune and inflammatory diseases. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in both basic and translational research, ultimately contributing to a deeper understanding of S1P1 biology and the development of novel therapeutic strategies.

References

An In-depth Technical Guide to Lymphocyte Trafficking and the Role of Sphingosine-1-Phosphate Receptor 1 (S1P1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms governing lymphocyte trafficking, with a specific focus on the critical role of the Sphingosine-1-Phosphate (S1P) and its receptor, S1P1. This document details the underlying signaling pathways, presents quantitative data on lymphocyte migration, outlines key experimental protocols for studying these processes, and discusses the therapeutic implications of targeting the S1P-S1P1 axis.

The Fundamental Role of S1P and S1P1 in Lymphocyte Egress

The recirculation of lymphocytes between the blood, secondary lymphoid organs (SLOs), and lymph is fundamental to adaptive immunity, enabling immune surveillance and response. A key regulator of this process is the egress, or exit, of lymphocytes from SLOs and the thymus, a step critically dependent on the lipid signaling molecule Sphingosine-1-Phosphate (S1P) and its G protein-coupled receptor, S1P1.[1][2]

A concentration gradient of S1P, which is low in tissues and high in blood and lymph, is the primary driving force for lymphocyte egress.[3][4][5] Lymphocytes in the S1P-low environment of an SLO express S1P1 on their surface. To exit, these cells migrate towards the higher S1P concentrations in the efferent lymphatics.[6] The S1P concentration in blood and lymph is estimated to be in the micromolar (µM) range, while in tissues it is in the nanomolar (nM) range.[7] This gradient is maintained by the synthesis of S1P by sphingosine (B13886) kinases and its degradation by S1P lyase within tissues.[3][6]

The essential role of S1P1 in this process was definitively shown in studies where hematopoietic cells lacked the S1P1 receptor. In these cases, mature T cells were unable to exit the thymus, and both T and B cells were severely deficient in the blood and lymph, being retained within the SLOs.[1][2]

The S1P1 Signaling Pathway

S1P1 is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi subunit.[8][9] The binding of S1P to S1P1 on the lymphocyte surface initiates a signaling cascade that is essential for the chemotactic response towards the S1P gradient.

Upon activation, the Gαi subunit inhibits adenylyl cyclase and activates downstream effectors, including the small GTPase Rac.[9][10] This leads to the activation of Phosphatidylinositol 3-kinase (PI3K) and subsequently the Akt-mTOR pathway.[9][11] These signaling events ultimately regulate the cytoskeletal rearrangements necessary for cell migration. The S1P1 signaling pathway is also involved in modulating immune responses beyond trafficking, for instance, by restraining the generation and suppressive activity of regulatory T cells (Tregs).[11][12]

S1P1_Signaling_Pathway cluster_membrane Plasma Membrane S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Binds G_protein Heterotrimeric G-protein (Gαi, Gβγ) S1P1->G_protein Activates PI3K PI3K G_protein->PI3K Activates Rac1 Rac1 G_protein->Rac1 Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Migration Cell Migration / Egress mTOR->Migration Promotes Actin Actin Cytoskeleton Rearrangement Rac1->Actin Regulates Actin->Migration

Figure 1: S1P1 Signaling Cascade.

Quantitative Data on Lymphocyte Migration

The migration of lymphocytes is a dynamic process with varying speeds depending on the cell type and the environment. Quantitative analysis of lymphocyte migration provides crucial insights into the efficiency of immune surveillance.

Cell TypeConditionMigration Speed (µm/min)Reference
Naive T CellsIn vivo (uninfected lymph node)17.9 ± 2.2[13]
B CellsIn vitro (on CXCL13 and ICAM-1)~14[14]
T CellsIn vitro (on ICAM-1 and SDF-1)~15[15]
CD8+ T CellsIn vivo (uninflamed lymph node)0.80 ± 0.68 (biased velocity)[16]

Therapeutic Targeting of S1P1: S1P Receptor Modulators

The critical role of S1P1 in lymphocyte egress makes it an attractive target for therapeutic intervention in autoimmune diseases, where aberrant lymphocyte trafficking contributes to pathology. S1P receptor modulators, such as Fingolimod (FTY720), act as functional antagonists.[17] Fingolimod is a prodrug that is phosphorylated in vivo to become a potent agonist of S1P1.[18] This agonism initially activates the receptor but then leads to its prolonged internalization and degradation, rendering the lymphocyte unresponsive to the endogenous S1P gradient and trapping it within the lymph node.[1][18] This sequestration of lymphocytes prevents their migration to sites of inflammation.

Several S1P receptor modulators are in various stages of clinical development, often with increased selectivity for S1P1 to minimize off-target effects.[19][20]

DrugSelectivityApproved/Highest Phase of DevelopmentDisease Indications
Fingolimod (FTY720)S1P1, S1P3, S1P4, S1P5ApprovedRelapsing Multiple Sclerosis[17][21]
OzanimodS1P1, S1P5ApprovedUlcerative Colitis, Relapsing Multiple Sclerosis[19][21]
EtrasimodS1P1, S1P4, S1P5ApprovedUlcerative Colitis[21][22]
CS-0777Selective S1P1Phase 2Autoimmune diseases (e.g., Multiple Sclerosis)[19]
AmiselimodS1P1, S1P5Phase 2Ulcerative Colitis[22]
TamuzimodS1P1Phase 2Ulcerative Colitis[22]

Experimental Protocols

Studying lymphocyte trafficking and the effects of S1P1 modulation requires robust in vitro and in vivo experimental models.

In Vitro Lymphocyte Migration (Transwell) Assay

This assay is a widely used method to quantify the chemotactic response of lymphocytes to a chemoattractant, such as S1P or a chemokine.

Principle: Lymphocytes are placed in the upper chamber of a transwell insert, which has a porous membrane. The lower chamber contains the chemoattractant. The number of cells that actively migrate through the pores into the lower chamber is quantified.

Detailed Protocol:

  • Cell Preparation:

    • Isolate primary lymphocytes (e.g., from human peripheral blood or mouse spleen) using density gradient centrifugation.[15]

    • Wash the cells twice with an appropriate buffer (e.g., PBS) and resuspend in serum-free media (e.g., RPMI 1640 with 0.1% FCS) at a concentration of 1-2 x 10^6 cells/mL.[23]

    • For some experiments, lymphocytes may require prior activation (e.g., with PMA and ionomycin (B1663694) for T cells).[23]

  • Assay Setup:

    • Add 600-900 µL of media containing the desired concentration of chemoattractant (e.g., S1P, CXCL12) to the lower wells of a 24-well plate. Include a negative control with no chemoattractant.[24]

    • Place transwell inserts (typically with a 5 µm pore size for lymphocytes) into each well, ensuring no air bubbles are trapped underneath.[23]

    • Add 100-200 µL of the prepared cell suspension to the top chamber of each insert.[23][24]

  • Incubation:

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO2 incubator.[23][24]

  • Quantification:

    • After incubation, carefully remove the inserts.

    • Collect the cells from the bottom chamber.

    • Count the migrated cells using a hemocytometer, an automated cell counter, or by flow cytometry. For flow cytometry, specific lymphocyte subsets can be identified and counted using fluorescently labeled antibodies (e.g., anti-CD3 for T cells) and counting beads for absolute quantification.[23][24]

Transwell_Assay_Workflow Isolate 1. Isolate & Prepare Lymphocytes AddCells 3. Add Lymphocytes to Transwell Insert Isolate->AddCells Setup 2. Prepare Assay Plate (Chemoattractant in lower well) Setup->AddCells Incubate 4. Incubate (3-4 hours, 37°C) AddCells->Incubate Collect 5. Collect Migrated Cells (from lower well) Incubate->Collect Quantify 6. Quantify Cells (Flow Cytometry / Counter) Collect->Quantify

Figure 2: In Vitro Transwell Migration Assay Workflow.

In Vivo Lymphocyte Trafficking Analysis

To study lymphocyte migration in the complex environment of a living organism, intravital microscopy (IVM) is a powerful technique.

Principle: Fluorescently labeled lymphocytes are adoptively transferred into a recipient animal. Using techniques like two-photon microscopy, the migration of these cells can be visualized and tracked in real-time within tissues such as lymph nodes.[25][26]

Detailed Protocol:

  • Lymphocyte Labeling:

    • Isolate lymphocytes from a donor mouse (e.g., a transgenic mouse expressing a fluorescent protein like GFP, or a wild-type mouse).

    • Label the cells ex vivo with a fluorescent dye (e.g., CFSE, CellTracker dyes).

  • Adoptive Transfer:

    • Inject the labeled lymphocytes intravenously into a recipient mouse.

  • Surgical Preparation and Imaging:

    • After a sufficient time for the cells to home to the tissue of interest (e.g., a lymph node), anesthetize the mouse.

    • Surgically expose the lymph node for imaging.[13]

    • Use a two-photon microscope to acquire 3D time-lapse images of the labeled lymphocytes migrating within the lymph node.[25]

  • Data Analysis:

    • Use specialized software to track the movement of individual cells over time.

    • Calculate migration parameters such as cell speed, displacement, and turning angles to quantitatively describe the migration behavior.[13][16]

Logical Framework: S1P Gradient and Lymphocyte Egress

The process of lymphocyte egress is governed by a clear logical relationship between the S1P gradient and the expression of S1P1 on the lymphocyte surface. This relationship can be perturbed by S1P1 modulators.

Lymphocyte_Egress_Logic S1P_gradient High S1P in Lymph Low S1P in SLO Chemotaxis Chemotaxis towards high S1P S1P_gradient->Chemotaxis S1P1_expression S1P1 Expressed on Lymphocyte S1P1_expression->Chemotaxis Egress Lymphocyte Egress from SLO Chemotaxis->Egress Retention Lymphocyte Retention in SLO S1P1_modulator S1P1 Modulator (e.g., FTY720-P) S1P1_internalization S1P1 Internalization & Downregulation S1P1_modulator->S1P1_internalization S1P1_internalization->Chemotaxis Blocks S1P1_internalization->Retention leads to

Figure 3: Logic of S1P-S1P1 Mediated Lymphocyte Egress.

Conclusion

The S1P-S1P1 signaling axis is a master regulator of lymphocyte trafficking, essential for the proper functioning of the adaptive immune system. The S1P gradient provides the directional cue for lymphocyte egress from secondary lymphoid organs, a process mediated by the S1P1 receptor. Understanding the intricate details of this pathway, from the molecular signaling cascade to the quantitative dynamics of cell migration, has been instrumental in the development of a new class of oral therapeutics for autoimmune diseases. The experimental protocols outlined in this guide provide a framework for further research into this critical area of immunology and drug discovery.

References

The Role of NIBR0213 in Modulating Immune Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIBR0213 is a potent and selective antagonist of the Sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor (GPCR) that plays a critical role in regulating lymphocyte trafficking.[1][2] By competitively blocking the S1P1 receptor, this compound effectively modulates immune responses by preventing the egress of lymphocytes from secondary lymphoid organs.[3][4] This mechanism of action has positioned S1P1 antagonists like this compound as promising therapeutic agents for autoimmune diseases such as multiple sclerosis.[1][2] This technical guide provides an in-depth overview of the mechanism of action, signaling pathways, preclinical efficacy, and experimental methodologies associated with this compound.

Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of the S1P1 receptor.[4] In the physiological state, a concentration gradient of sphingosine-1-phosphate (S1P) exists between the blood and lymph, where concentrations are high, and the tissues and secondary lymphoid organs, where concentrations are low.[5] This gradient is essential for the egress of lymphocytes, particularly T and B cells, from lymph nodes into the lymphatic circulation.[2][6] S1P1 receptors expressed on the surface of lymphocytes sense this gradient, and upon binding to S1P, initiate signaling cascades that promote cell migration out of the lymphoid tissues.[2][7]

This compound, by binding to the S1P1 receptor, prevents the binding of the endogenous ligand S1P. This blockade of S1P1 signaling disrupts the lymphocytes' ability to respond to the S1P gradient, effectively trapping them within the lymph nodes.[3][8] This sequestration of lymphocytes reduces the number of circulating lymphocytes in the peripheral blood, a condition known as lymphopenia.[1][4] The reduction in circulating lymphocytes, including potentially autoreactive T cells, is the basis for the therapeutic effect of this compound in autoimmune diseases.[1][2]

S1P1 Signaling Pathway

The S1P1 receptor is coupled to the inhibitory G protein, Gαi.[7] Upon activation by S1P, the Gαi subunit dissociates and initiates downstream signaling cascades that are crucial for lymphocyte migration. This compound acts as a competitive antagonist, blocking these downstream effects.

S1P1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Binds & Activates This compound This compound This compound->S1P1 Binds & Blocks G_protein Gαi/βγ S1P1->G_protein Activates PI3K PI3K G_protein->PI3K MAPK MAPK (Erk) G_protein->MAPK Akt Akt PI3K->Akt Migration Lymphocyte Egress Akt->Migration MAPK->Migration

S1P1 Receptor Signaling Pathway and this compound Inhibition.

Quantitative Data Presentation

Preclinical studies have demonstrated the dose-dependent efficacy of this compound in reducing peripheral blood lymphocyte (PBL) counts and ameliorating disease severity in an animal model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE).

Table 1: Effect of Oral this compound on Peripheral Blood Lymphocyte (PBL) Counts in Rats [9]

Dose (mg/kg)Time Post-Dose (hours)PBL Reduction (%)
16~20%
3475-85%
3775-85%
10475-85%
101475-85%
30475-85%
302475-85%

Table 2: Therapeutic Efficacy of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE) [3][4]

Treatment GroupDose (mg/kg)Mean Clinical Score (at peak of disease)
Vehicle-~3.5
This compound30~1.5
This compound60~1.0
Fingolimod (FTY720)3~1.0

Experimental Protocols

Detailed experimental protocols for the characterization of S1P1 antagonists are crucial for drug development. Below are representative protocols for key in vitro and in vivo assays.

GTPγS Binding Assay

This assay is used to determine the functional activity of a compound at a G protein-coupled receptor by measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.

Objective: To determine if this compound acts as an antagonist at the S1P1 receptor.

Materials:

  • Cell membranes prepared from cells overexpressing human S1P1.

  • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • GTPγS (non-radioactive).

  • GDP.

  • S1P (agonist).

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP.

  • Scintillation cocktail and counter.

Procedure:

  • Thaw the S1P1-expressing cell membranes on ice.

  • Prepare a reaction mixture containing the cell membranes (10-20 µg of protein per well), and varying concentrations of this compound in assay buffer.

  • Add S1P (at its EC₅₀ concentration) to the wells to stimulate the receptor. For antagonist testing, this compound is pre-incubated with the membranes before the addition of S1P.

  • Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM.

  • Incubate the reaction mixture at 30°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of non-radioactive GTPγS (10 µM).

  • Data are analyzed to determine the IC₅₀ of this compound in inhibiting S1P-stimulated [³⁵S]GTPγS binding.

Calcium Mobilization Assay

This assay measures the ability of a compound to either stimulate or block the release of intracellular calcium, a common downstream event of Gq-coupled or overexpressed Gi-coupled GPCR activation.[10][11]

Objective: To assess the antagonist activity of this compound on S1P1-mediated calcium flux.

Materials:

  • CHO or HEK293 cells stably co-expressing human S1P1 and a promiscuous G-protein like Gα16 or a chimeric Gαqi5.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • S1P (agonist).

  • This compound.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader capable of kinetic reading.

Procedure:

  • Plate the S1P1-expressing cells in 96-well black-walled, clear-bottom plates and grow to confluence.

  • Load the cells with a calcium-sensitive dye by incubating them with the dye in assay buffer for 60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Add S1P (at its EC₅₀ concentration) to the wells to induce a calcium response.

  • Monitor the change in fluorescence intensity over time.

  • The antagonist effect of this compound is quantified by its ability to inhibit the S1P-induced calcium mobilization.

Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is a widely used animal model for human multiple sclerosis, characterized by inflammatory demyelination of the central nervous system.[12][13]

Objective: To evaluate the in vivo efficacy of this compound in a therapeutic EAE model.

Materials:

  • Female C57BL/6 mice (8-10 weeks old).

  • Myelin Oligodendrocyte Glycoprotein (MOG)₃₅₋₅₅ peptide.

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Pertussis toxin (PTX).

  • This compound formulated for oral administration.

  • Vehicle control.

Procedure:

  • Induction of EAE:

    • On day 0, immunize mice subcutaneously with an emulsion of MOG₃₅₋₅₅ peptide in CFA.

    • On days 0 and 2, administer pertussis toxin intraperitoneally.

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:

      • 0: No clinical signs.

      • 1: Limp tail.

      • 2: Hind limb weakness.

      • 3: Partial hind limb paralysis.

      • 4: Complete hind limb paralysis.

      • 5: Moribund state.

  • Treatment:

    • Begin oral administration of this compound or vehicle daily, starting at the peak of the disease (typically around day 12-15 post-immunization).

  • Data Collection and Analysis:

    • Record daily clinical scores and body weights.

    • At the end of the study, collect blood for lymphocyte counting and tissues (spinal cord, brain) for histological analysis of inflammation and demyelination.

    • Compare the clinical scores, body weight changes, and histological findings between the this compound-treated and vehicle-treated groups.

Visualization of Experimental Workflow

EAE_Workflow cluster_induction EAE Induction cluster_monitoring Disease Monitoring cluster_treatment Therapeutic Intervention cluster_analysis Data Analysis Day0 Day 0: Immunize with MOG/CFA Administer PTX Day2 Day 2: Administer PTX Day0->Day2 Daily_Monitoring Daily: Monitor Clinical Score & Body Weight Day2->Daily_Monitoring Peak_Disease Peak of Disease (Day ~12-15) Daily_Monitoring->Peak_Disease Treatment Daily Oral Administration: - this compound - Vehicle Peak_Disease->Treatment Treatment->Daily_Monitoring Continuous Monitoring Termination End of Study Treatment->Termination Analysis - Clinical Score Comparison - Histology (CNS) - Lymphocyte Counting Termination->Analysis

Workflow of a Therapeutic EAE Study.

Effects on Different Immune Cell Subsets

While the most pronounced effect of this compound is on the trafficking of T and B lymphocytes, S1P receptors are expressed on a variety of immune cells, suggesting a broader immunomodulatory role.

  • T Cells: this compound directly impacts T cell trafficking, preventing both naive and activated T cells from exiting lymph nodes.[8][14] This is the primary mechanism for its efficacy in T cell-mediated autoimmune diseases.

  • B Cells: Similar to T cells, B cell egress from lymphoid organs is also dependent on S1P1 signaling, and therefore inhibited by this compound.[8]

  • Dendritic Cells (DCs): Some studies suggest that S1P signaling can influence DC migration and function, although the role of S1P1 specifically and the effects of its antagonism are less clear.

  • Natural Killer (NK) Cells: S1P5 is the predominant S1P receptor on NK cells, but S1P1 is also expressed. The impact of selective S1P1 antagonism on NK cell function requires further investigation.

  • Innate Immune Cells: S1P receptors are expressed on various innate immune cells, including macrophages, neutrophils, and mast cells.[15] While the primary role of this compound is on adaptive immunity through lymphocyte sequestration, potential modulatory effects on innate immune cell trafficking and function cannot be ruled out and represent an area for further research.

Conclusion

This compound is a highly selective and potent S1P1 receptor antagonist that effectively modulates the immune response by inhibiting lymphocyte egress from secondary lymphoid organs. Its ability to induce a dose-dependent and sustained reduction in peripheral blood lymphocytes translates to significant therapeutic efficacy in preclinical models of autoimmune disease. The well-defined mechanism of action, centered on the blockade of the S1P1 signaling pathway, makes this compound and other S1P1 antagonists a valuable class of immunomodulatory agents for the treatment of autoimmune disorders. Further research into the effects of this compound on a wider range of immune cell subsets will provide a more complete understanding of its immunomodulatory profile.

References

Preliminary Efficacy of NIBR0213: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIBR0213 is a potent and selective competitive antagonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1][2] This receptor plays a critical role in lymphocyte trafficking, making it a key therapeutic target for autoimmune diseases.[3] this compound has demonstrated significant efficacy in preclinical models of multiple sclerosis by inhibiting the egress of lymphocytes from secondary lymphoid organs, thereby reducing inflammation in the central nervous system.[4] A key advantage of this compound over other S1P1 modulators, such as fingolimod (B1672674), is its lack of agonistic activity, which mitigates the risk of adverse effects like bradycardia.[4] This technical guide provides a comprehensive summary of the preliminary efficacy data for this compound, including detailed experimental protocols and a visual representation of its mechanism of action.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound [1][2]

ParameterSpeciesValueAssay
IC50 Human S1P12.0 nMGTPγS Binding
Rat S1P12.3 nMGTPγS Binding
Mouse S1P18.5 nMGTPγS Binding
IC50 Human S1P12.5 nMCa2+ Mobilization
Human S1P2>10 µMCa2+ Mobilization
Human S1P3>10 µMCa2+ Mobilization
Human S1P4>10 µMCa2+ Mobilization
Selectivity Human S1P5~3,000-fold vs S1P1GTPγS Binding
Binding Affinity (Kd) Human S1P10.37 ± 0.031 nMCompetitive Antagonist Assay

Table 2: Pharmacokinetic Properties of this compound in Rats [2]

ParameterValue
Oral Bioavailability (F%) 69%
Clearance 26 mL/min/kg

Table 3: In Vivo Efficacy of this compound in a Rat Model [5][6]

Dose (mg/kg, oral)Effect on Peripheral Blood Lymphocytes (PBL)Duration of Maximal Effect
375-85% reductionUp to 7 hours
1075-85% reductionUp to 14 hours
3075-85% reductionUp to 24 hours

Table 4: Efficacy of this compound in the Mouse Experimental Autoimmune Encephalomyelitis (EAE) Model [5]

TreatmentDosageReduction in Clinical Score vs. Pre-treatment
This compound 30-60 mg/kg, oral, once daily62%
Fingolimod 3 mg/kg, oral, once daily61%

Signaling Pathway and Mechanism of Action

This compound acts as a competitive antagonist at the S1P1 receptor. The binding of the natural ligand, sphingosine-1-phosphate (S1P), to S1P1 is crucial for the egress of lymphocytes from lymph nodes. By blocking this interaction, this compound effectively sequesters lymphocytes within the lymph nodes, preventing their migration to sites of inflammation.

S1P1_Signaling cluster_0 Normal Physiological Process cluster_1 Mechanism of this compound S1P S1P S1P1_active S1P1 Receptor (Active) S1P->S1P1_active Binds and Activates Lymphocyte_Egress Lymphocyte Egress from Lymph Node S1P1_active->Lymphocyte_Egress Promotes This compound This compound S1P1_inactive S1P1 Receptor (Inactive) This compound->S1P1_inactive Competitively Binds and Blocks No_Egress Lymphocyte Sequestration in Lymph Node S1P1_inactive->No_Egress Inhibits Egress

Mechanism of this compound action on the S1P1 receptor.

Experimental Protocols

GTPγS Binding Assay for S1P1 Receptor Activity

This assay measures the functional activity of this compound as an antagonist of the S1P1 receptor by quantifying its ability to inhibit the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the human, rat, or mouse S1P1 receptor.

  • Assay Buffer: The assay is performed in a buffer containing HEPES, MgCl₂, NaCl, and saponin.

  • Reaction Mixture: Membranes are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of this compound in the presence of a sub-maximal concentration of the agonist S1P.

  • Incubation: The reaction is incubated at room temperature to allow for G protein activation and [³⁵S]GTPγS binding.

  • Termination and Measurement: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes. The amount of bound [³⁵S]GTPγS is then quantified using a scintillation counter.

  • Data Analysis: IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is a widely used animal model for multiple sclerosis. The efficacy of this compound was evaluated in a therapeutic EAE model in C57BL/6 mice.

Methodology:

  • Induction of EAE: EAE is induced in female C57BL/6 mice by immunization with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. Pertussis toxin is administered intraperitoneally on the day of immunization and 48 hours later to facilitate the entry of inflammatory cells into the central nervous system.

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5, where 0 is no disease and 5 is moribund.

  • Treatment: Treatment with this compound (30 or 60 mg/kg, orally, once daily), fingolimod (3 mg/kg, orally, once daily), or vehicle is initiated at the peak of the disease.

  • Outcome Measures: The primary outcome is the daily clinical score. Body weight is also monitored as a measure of general health. At the end of the study, spinal cords can be collected for histological analysis of inflammation and demyelination.[7]

Peripheral Blood Lymphocyte (PBL) Counting

The pharmacodynamic effect of this compound is assessed by measuring the reduction in peripheral blood lymphocyte counts.

Methodology:

  • Blood Collection: Blood samples are collected from rats at various time points after oral administration of this compound.

  • Cell Staining: Whole blood is incubated with fluorescently labeled antibodies specific for lymphocyte markers (e.g., CD45, CD3, CD4, CD8).

  • Red Blood Cell Lysis: Red blood cells are lysed using a lysis buffer.

  • Flow Cytometry: The stained white blood cells are analyzed using a flow cytometer to quantify the number of lymphocytes.

  • Data Analysis: The percentage and absolute number of lymphocytes are determined and compared to baseline values.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for preclinical evaluation of this compound efficacy.

Efficacy_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Pharmacokinetics & Pharmacodynamics cluster_2 In Vivo Efficacy Model Receptor_Binding Receptor Binding Assays (IC50, Kd) Functional_Assay Functional Assays (GTPγS, Ca2+) Receptor_Binding->Functional_Assay PK_Studies Pharmacokinetic Studies (Oral Bioavailability, Clearance) Functional_Assay->PK_Studies Promising In Vitro Profile PD_Studies Pharmacodynamic Studies (PBL Counting) PK_Studies->PD_Studies EAE_Induction EAE Model Induction PD_Studies->EAE_Induction Demonstrated In Vivo Activity Treatment_Admin Treatment Administration (this compound, Fingolimod, Vehicle) EAE_Induction->Treatment_Admin EAE_Assessment EAE Assessment (Clinical Score, Body Weight) Treatment_Admin->EAE_Assessment Histology Histological Analysis EAE_Assessment->Histology

Preclinical evaluation workflow for this compound.

Conclusion

The preliminary data on this compound demonstrate its potential as a potent and selective S1P1 antagonist with a promising efficacy and safety profile. Its ability to induce lymphopenia and suppress autoimmune inflammation in the EAE model, with efficacy comparable to fingolimod but without the associated risk of bradycardia, highlights its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for further investigation and validation of this compound's efficacy in various autoimmune and inflammatory disease models.

References

NIBR0213 and Its Impact on Endothelial Barrier Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Endothelial Barrier Function

The vascular endothelium forms a dynamic, semi-permeable barrier that is crucial for maintaining tissue homeostasis. This barrier meticulously regulates the passage of fluids, solutes, and cells between the bloodstream and the surrounding tissues. The integrity of this endothelial barrier is paramount; its dysfunction is a key factor in the pathogenesis of numerous diseases, including inflammatory disorders, sepsis, and cancer metastasis.[1] The barrier's integrity is primarily maintained by complex intercellular junctions, which include adherens junctions and tight junctions. Adherens junctions, primarily composed of VE-cadherin, are essential for cell-cell adhesion and the initiation of junction formation.[2] Tight junctions, consisting of proteins like claudins and occludins, are responsible for sealing the paracellular space, thereby controlling ion and solute passage.[3][4]

The signaling molecule sphingosine-1-phosphate (S1P) and its receptor, S1P receptor 1 (S1P1), play a pivotal role in the maintenance of endothelial barrier integrity.[5] Activation of the S1P1 signaling pathway strengthens the endothelial barrier. This guide focuses on NIBR0213, a specific antagonist of the S1P1 receptor, and its consequential effects on endothelial barrier function.[6]

This compound: A Specific S1P1 Receptor Antagonist

This compound is a potent and selective antagonist of the S1P1 receptor.[6] Unlike agonists that activate the receptor, this compound binds to S1P1 and blocks its downstream signaling.[7] This inhibition has been shown to disrupt the normal barrier-promoting functions of the S1P/S1P1 axis, leading to an increase in vascular permeability.[6][7]

Mechanism of Action: How this compound Disrupts Endothelial Barrier Function

The stability of the endothelial barrier is dynamically regulated by the balance of signaling pathways that promote either barrier enhancement or disruption. The S1P/S1P1 signaling axis is a key promoter of barrier integrity.

The S1P1 Signaling Pathway in Endothelial Cells

Activation of the S1P1 receptor by its natural ligand, S1P, initiates a signaling cascade that strengthens the endothelial barrier. This involves the activation of the small GTPase Rac1, which promotes the organization of the actin cytoskeleton into a cortical actin ring at the cell periphery. This cytoskeletal rearrangement provides structural support to the cell junctions, enhancing their stability. Furthermore, S1P1 signaling promotes the proper localization and stabilization of key junctional proteins, including VE-cadherin at adherens junctions and claudin-5 at tight junctions, thereby tightening the paracellular seal.[5]

S1P1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Binds Gi Gi S1P1->Gi Activates Rac1 Rac1 Activation Gi->Rac1 Actin Cortical Actin Cytoskeleton Rac1->Actin Promotes Junctions Adherens & Tight Junction Stabilization (VE-cadherin, Claudin-5) Actin->Junctions Supports Barrier Endothelial Barrier ENHANCEMENT Junctions->Barrier

Caption: S1P1 signaling pathway enhancing endothelial barrier function.
Disruption of S1P1 Signaling by this compound

This compound, as a competitive antagonist, binds to the S1P1 receptor and prevents its activation by S1P. This blockade inhibits the entire downstream signaling cascade that is essential for maintaining barrier integrity. The lack of S1P1 signaling leads to a disruption of the cortical actin cytoskeleton, destabilization of adherens and tight junctions, and ultimately, an increase in paracellular permeability. Studies have shown that pharmacological inhibition of S1pr1 with this compound leads to significant vascular leakage in vivo, for instance in the lungs and trachea of mice, without causing a drastic downregulation of VE-cadherin protein expression.[7] This suggests that the dysfunction induced by this compound is more related to the mislocalization or destabilization of junctional complexes rather than a decrease in the total amount of junctional proteins.

NIBR0213_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular This compound This compound S1P1 S1P1 Receptor This compound->S1P1 Blocks S1P S1P S1P->S1P1 Binding Prevented Signaling Downstream Signaling (Rac1, etc.) S1P1->Signaling Inhibition Junctions Junction Destabilization Signaling->Junctions Permeability Increased Paracellular Permeability Junctions->Permeability Barrier Endothelial Barrier DISRUPTION Permeability->Barrier

Caption: this compound antagonizes S1P1, disrupting endothelial barrier function.

Quantitative Data on this compound's Effect on Endothelial Permeability

While specific in vitro quantitative data for this compound's effect on endothelial permeability (e.g., from TEER or dextran (B179266) flux assays) is not extensively available in the public domain, in vivo studies have demonstrated a significant impact on vascular leakage.

Experimental Model Compound Dosage Observed Effect on Vascular Permeability Key Findings
Wild-type miceThis compound60 mg/kg (oral gavage)Profound interstitial accumulation of Evans blue dye in lungs and tracheas.[7]This compound induces basal vascular leakage in vivo.[7]
Wild-type miceFTY720 (S1P receptor functional antagonist)5 mg/kg (oral gavage)Profound interstitial accumulation of Evans blue dye in lungs and tracheas.[7]Serves as a positive control, showing a similar effect to S1P1 inhibition.[7]
Wild-type miceThis compound60 mg/kg (oral gavage)No significant downregulation of VE-cadherin expression.[7]The increased permeability is not due to a reduction in the total amount of this key adherens junction protein.[7]

Experimental Protocols for Assessing Endothelial Barrier Function

The following are detailed methodologies for key experiments to assess the effect of compounds like this compound on endothelial barrier function in vitro.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Barrier Function Assessment cluster_analysis Data Analysis Culture Culture Endothelial Cells to Confluence on Transwell Inserts Treatment Treat with this compound (or vehicle control) Culture->Treatment TEER Transendothelial Electrical Resistance (TEER) Assay Treatment->TEER Dextran FITC-Dextran Permeability Assay Treatment->Dextran IF Immunofluorescence Staining (VE-cadherin) Treatment->IF TEER_Analysis Calculate Ω·cm² Compare treatment groups TEER->TEER_Analysis Dextran_Analysis Measure Fluorescence Quantify dextran flux Dextran->Dextran_Analysis IF_Analysis Image and Analyze Junctional Morphology IF->IF_Analysis

Caption: General experimental workflow for assessing endothelial barrier function.
Transendothelial Electrical Resistance (TEER) Assay

This assay measures the electrical resistance across an endothelial monolayer, providing a real-time, non-invasive assessment of barrier integrity. A decrease in TEER indicates an increase in paracellular permeability.

Materials:

  • Endothelial cells (e.g., HUVECs, bEnd.3)

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO)

  • TEER measurement system (e.g., EVOM2™) with "chopstick" electrodes

Protocol:

  • Seed endothelial cells onto the apical chamber of Transwell inserts and culture until a confluent monolayer is formed. Barrier formation can be monitored by daily TEER measurements.

  • Once a stable, high TEER is achieved, replace the medium in both the apical and basolateral chambers with fresh medium containing the desired concentration of this compound or vehicle control.

  • Measure TEER at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) post-treatment.

  • To obtain the net resistance of the cell monolayer, subtract the resistance of a blank Transwell insert (without cells) from the measured resistance.

  • Calculate the TEER in Ω·cm² by multiplying the net resistance by the surface area of the Transwell membrane.

In Vitro Vascular Permeability Assay (FITC-Dextran)

This assay measures the flux of fluorescently labeled dextran molecules across the endothelial monolayer, providing a quantitative measure of macromolecular permeability.

Materials:

  • Confluent endothelial cell monolayers on Transwell inserts

  • This compound or vehicle control

  • Fluorescein isothiocyanate (FITC)-dextran (e.g., 40 kDa or 70 kDa)

  • Assay buffer (e.g., phenol (B47542) red-free medium)

  • Fluorescence plate reader

Protocol:

  • Culture endothelial cells to confluence on Transwell inserts as described for the TEER assay.

  • Treat the cells with this compound or vehicle control for the desired duration.

  • After treatment, gently wash the cells with assay buffer.

  • Add assay buffer containing FITC-dextran to the apical chamber.

  • Add fresh assay buffer to the basolateral chamber.

  • Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Collect samples from the basolateral chamber.

  • Measure the fluorescence intensity of the samples using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 520 nm emission for FITC).

  • The amount of dextran that has passed through the monolayer is quantified by comparison to a standard curve of known FITC-dextran concentrations.

Immunofluorescence Staining for VE-Cadherin

This method allows for the visualization of the localization and organization of VE-cadherin at cell-cell junctions. Disruption of the continuous, linear staining pattern at the cell borders is indicative of compromised junctional integrity.

Materials:

  • Endothelial cells grown on coverslips or in chamber slides

  • This compound or vehicle control

  • 4% paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-VE-cadherin

  • Secondary antibody: fluorescently labeled (e.g., Alexa Fluor 488)

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Seed endothelial cells on coverslips and culture to confluence.

  • Treat the cells with this compound or vehicle control for the desired time.

  • Fix the cells with 4% PFA for 10-15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with 5% BSA for 1 hour.

  • Incubate with the primary anti-VE-cadherin antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Visualize and capture images using a fluorescence microscope.

Conclusion and Future Directions

This compound, a specific S1P1 receptor antagonist, effectively disrupts endothelial barrier function by inhibiting the barrier-promoting S1P/S1P1 signaling pathway. This leads to an increase in vascular permeability, an effect that has been demonstrated in vivo. While detailed quantitative in vitro data for this compound is emerging, the experimental protocols provided in this guide offer a robust framework for researchers to investigate the effects of this compound and other S1P1 modulators on endothelial barrier integrity.

Future research should focus on elucidating the precise molecular events downstream of S1P1 antagonism that lead to the destabilization of cell junctions. Investigating the effects of this compound on the localization and function of other junctional proteins, beyond VE-cadherin, will provide a more complete understanding of its mechanism of action. Furthermore, the development of more complex in vitro models, such as 3D microfluidic systems, will enable the study of these processes in a more physiologically relevant context. A deeper understanding of how S1P1 antagonists modulate endothelial barrier function is critical for the development of novel therapeutics for a wide range of diseases characterized by vascular dysfunction.

References

Foundational Research on S1P1 Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Sphingosine-1-Phosphate Receptor 1 (S1P1) antagonists. It covers the core mechanism of action, key experimental data from preclinical studies, and detailed protocols for essential assays in the field. This document is intended to serve as a comprehensive resource for professionals involved in the research and development of S1P1-targeted therapeutics.

Introduction to S1P1 and its Role in Immunity

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that plays a crucial role in regulating various physiological processes, including immune cell trafficking, vascular development, and endothelial barrier function.[1] It exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated S1P1 through S1P5.[2]

The S1P1 receptor is highly expressed on lymphocytes and is essential for their egress from secondary lymphoid organs, such as lymph nodes and the spleen, into the bloodstream and lymphatic circulation.[3][4] This process is driven by an S1P concentration gradient, with low levels in the lymphoid tissues and high levels in the blood and lymph.[5] By following this gradient, lymphocytes are able to recirculate throughout the body, a process critical for immune surveillance.

In autoimmune diseases like multiple sclerosis (MS), autoreactive lymphocytes migrate to the central nervous system (CNS) and cause inflammation and tissue damage.[1] By preventing the egress of these lymphocytes from lymphoid organs, their access to the CNS can be restricted, thereby mitigating the autoimmune attack. This is the primary mechanism of action for S1P1-targeted therapies.

Mechanism of Action: Functional vs. True Antagonism

S1P1 modulators can be broadly categorized into two classes based on their mechanism of action: functional antagonists and true antagonists.

Functional Antagonists: These are typically agonists that, upon binding to the S1P1 receptor, induce its prolonged internalization and degradation.[6][7] This leads to a state of "functional antagonism" where the lymphocytes are no longer responsive to the endogenous S1P gradient, effectively trapping them within the lymphoid organs.[8][9] The first-in-class S1P modulator, Fingolimod (FTY720), is a prodrug that is phosphorylated in vivo to its active form, FTY720-P, which acts as a potent agonist at S1P1, S1P3, S1P4, and S1P5 receptors.[10][11] Its therapeutic effect in MS is primarily attributed to the functional antagonism of S1P1.[10][11]

True Antagonists: These molecules are competitive inhibitors that directly block the binding of the endogenous ligand S1P to the S1P1 receptor without inducing significant receptor activation or internalization.[12] By occupying the receptor's binding site, they prevent S1P-mediated signaling and subsequent lymphocyte egress.[12] The development of selective S1P1 antagonists has been a key focus of research to potentially offer a more targeted therapeutic approach with an improved safety profile compared to non-selective functional antagonists.

Quantitative Data for S1P1 Antagonists

The following tables summarize key in vitro and in vivo pharmacological data for a selection of S1P1 antagonists.

Table 1: In Vitro Binding Affinities and Functional Potencies of S1P1 Antagonists

CompoundTargetAssay TypeSpeciesKi (nM)EC50 (nM)IC50 (nM)Reference
VPC03090-P hS1P1GTPγS Binding (Antagonist)Human24--[13]
mS1P1GTPγS Binding (Antagonist)Mouse14--[13]
hS1P3GTPγS Binding (Antagonist)Human51--[13]
hS1P4GTPγS Binding (Agonist)Human-17.7-[13]
hS1P5GTPγS Binding (Agonist)Human-2.4-[13]
NIBR-0213 S1P1Not SpecifiedNot Specified--Potent[11]
W146 S1P1Not SpecifiedNot Specified-398-[14]
TASP0251078 S1P1GTPγS Binding, cAMP formationNot Specified--Potent[12]
AD2900 S1P1-5Cell-based Antagonist AssayHuman--≤10,000[5]
Etrasimod (APD334) S1P1Not SpecifiedCHO Cells-1.88-[14]

Note: Ki represents the inhibition constant, EC50 the half-maximal effective concentration for agonists, and IC50 the half-maximal inhibitory concentration for antagonists. Assay conditions and cell types can vary between studies, affecting absolute values.

Table 2: In Vivo Efficacy of S1P1 Antagonists in Preclinical Models

CompoundModelSpeciesDosing RegimenKey FindingsReference
NIBR-0213 Experimental Autoimmune Encephalomyelitis (EAE)MouseOralComparable efficacy to Fingolimod in reducing disease severity.[11]
Ex26 Experimental Autoimmune Encephalomyelitis (EAE)Mouse30 mg/kg, i.p. once dailySignificantly reduced the severity of EAE.[15]
W146 Lymphopenia InductionMouseNot SpecifiedInduced significant but transient blood lymphopenia.[8]
TASP0251078 Contact HypersensitivityMouseIn vivo administrationEffectively suppressed ear swelling, leukocyte infiltration, and hyperplasia.[12]
VPC03090 4T1 Mouse Mammary Cancer ModelMouse6.2 mg/kg/day, i.p.Inhibited the growth of primary tumors.[13]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and advancement of research. Below are outlines for standard assays used in the characterization of S1P1 antagonists.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the S1P1 receptor.

Protocol Outline:

  • Membrane Preparation: Membranes are prepared from cells overexpressing the human S1P1 receptor (e.g., CHO or HEK293 cells).

  • Assay Buffer: A typical buffer consists of 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5% fatty acid-free bovine serum albumin (BSA), pH 7.4.[1]

  • Radioligand: A radiolabeled S1P analog, such as [³²P]S1P or [³³P]S1P, is used as the tracer.[1][13]

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled antagonist.

  • Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.[1]

  • Separation of Bound and Free Ligand: The mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the antagonist, from which the Ki value can be calculated using the Cheng-Prusoff equation.[13]

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the S1P1 receptor and is used to distinguish between agonists, antagonists, and inverse agonists.

Protocol Outline:

  • Membrane Preparation: Similar to the radioligand binding assay, membranes are prepared from cells expressing the S1P1 receptor.

  • Assay Buffer: A typical buffer contains 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 0.1% BSA, pH 7.5.[13]

  • GTPγS: A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used.

  • Assay Procedure:

    • Agonist Mode: Membranes are incubated with increasing concentrations of the test compound in the presence of [³⁵S]GTPγS and GDP. Agonists will stimulate the binding of [³⁵S]GTPγS.

    • Antagonist Mode: Membranes are pre-incubated with a fixed concentration of the antagonist, followed by the addition of increasing concentrations of a known S1P1 agonist (e.g., S1P) and [³⁵S]GTPγS. Antagonists will cause a rightward shift in the agonist's dose-response curve.[13]

  • Incubation: The reaction is typically incubated at 30°C for 30-60 minutes.[13]

  • Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is determined by filtration and scintillation counting.

  • Data Analysis: Data are analyzed to determine EC50 values for agonists and pA₂ or Ki values for antagonists.[16]

β-Arrestin Recruitment Assay

This cell-based assay measures the recruitment of β-arrestin to the S1P1 receptor upon agonist stimulation, which is a key step in receptor desensitization and internalization.

Protocol Outline:

  • Cell Line: A stable cell line co-expressing the S1P1 receptor fused to one component of a reporter system (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary component is used.[4]

  • Assay Procedure:

    • Agonist Mode: Cells are incubated with increasing concentrations of the test compound. Agonist binding will induce the recruitment of β-arrestin to the receptor, leading to the reconstitution of the reporter enzyme and generation of a measurable signal (e.g., chemiluminescence).

    • Antagonist Mode: Cells are pre-incubated with the antagonist followed by stimulation with a known S1P1 agonist at its EC₈₀ concentration. Antagonists will inhibit the agonist-induced signal.[4]

  • Signal Detection: The signal from the reporter system is measured using a plate reader.

  • Data Analysis: Dose-response curves are generated to determine EC50 values for agonists and IC50 values for antagonists.

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for human multiple sclerosis and is essential for evaluating the in vivo efficacy of S1P1 antagonists.[6]

Protocol Outline:

  • Induction of EAE: EAE is typically induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin-derived peptide, such as MOG₃₅₋₅₅, emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.[6]

  • Treatment: Once clinical signs of the disease appear (e.g., tail limpness, limb paralysis), animals are treated with the S1P1 antagonist or vehicle control, typically via oral gavage or intraperitoneal injection, on a daily basis.[15]

  • Clinical Scoring: Animals are monitored daily for clinical signs of disease, which are scored on a standardized scale (e.g., 0 = no signs, 5 = moribund).

  • Histological and Immunological Analysis: At the end of the study, spinal cords and brains can be collected for histological analysis of inflammation and demyelination. Lymphocyte populations in the blood and lymphoid organs can also be analyzed by flow cytometry.

  • Data Analysis: Clinical scores and other parameters are compared between the treatment and control groups to assess the efficacy of the antagonist.

Visualizations

The following diagrams illustrate key concepts in S1P1 antagonist research.

S1P1_Signaling_Pathway S1P S1P S1P1 S1P1 Receptor S1P->S1P1 G_protein Gi/o Protein S1P1->G_protein Activation Rac1 Rac1 Activation G_protein->Rac1 PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt ERK1_2 ERK1/2 Pathway G_protein->ERK1_2 Lymphocyte_Egress Lymphocyte Egress Rac1->Lymphocyte_Egress PI3K_Akt->Lymphocyte_Egress ERK1_2->Lymphocyte_Egress

Caption: S1P1 Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki) Functional GTPγS Binding Assay (Determine IC50/EC50) Binding->Functional Cellular β-Arrestin Recruitment Assay (Confirm Mechanism) Functional->Cellular PK Pharmacokinetics (Determine exposure, half-life) Cellular->PK PD Pharmacodynamics (Measure lymphopenia) PK->PD Efficacy EAE Model (Assess therapeutic effect) PD->Efficacy Lead_Compound Lead S1P1 Antagonist Candidate Lead_Compound->Binding

Caption: Experimental Workflow for S1P1 Antagonist Development.

Mechanism_of_Action cluster_lymphocyte Lymphocyte S1P1_receptor S1P1 Receptor S1P_gradient S1P Gradient Sensing S1P1_receptor->S1P_gradient Egress_Signal Egress Signal S1P_gradient->Egress_Signal Lymphocyte_Egress_Node Lymphocyte Egress Egress_Signal->Lymphocyte_Egress_Node True_Antagonist True Antagonist (Competitive Binding) True_Antagonist->S1P1_receptor Blocks S1P Binding Functional_Antagonist Functional Antagonist (Receptor Internalization) Functional_Antagonist->S1P1_receptor Induces Internalization

Caption: Logical Relationship of S1P1 Antagonist Mechanisms.

Conclusion

The foundational research on S1P1 antagonists has established a clear rationale for their therapeutic potential in autoimmune diseases. By disrupting the S1P1-mediated egress of lymphocytes from lymphoid organs, these compounds can effectively reduce the number of circulating autoreactive immune cells. The distinction between functional and true antagonists provides different avenues for therapeutic intervention, with ongoing research focused on developing more selective compounds with improved safety and efficacy profiles. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug developers working to advance this promising class of therapeutics.

References

Methodological & Application

NIBR0213: In Vitro Application Notes and Protocols for S1P1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental protocols for the in vitro characterization of NIBR0213, a potent and selective competitive antagonist of the Sphingosine (B13886) 1-phosphate receptor-1 (S1P1). The following sections detail the mechanism of action, present quantitative data from key experiments, and provide step-by-step protocols for cell-based assays to study this compound's effects.

This compound is a valuable tool for investigating the role of S1P1 signaling in various physiological and pathological processes, including lymphocyte trafficking, autoimmune diseases, and vascular function.[1][2] Its primary mechanism of action is to competitively block the binding of the endogenous ligand, sphingosine 1-phosphate (S1P), to the S1P1 receptor, thereby inhibiting downstream signaling pathways.

Mechanism of Action: S1P1 Antagonism

This compound acts as a competitive antagonist at the S1P1 receptor, a G protein-coupled receptor (GPCR). In contrast to S1P1 agonists like FTY720 (fingolimod), which cause receptor internalization and degradation, this compound blocks receptor activation without inducing its downregulation.[1] This antagonistic action prevents the initiation of downstream signaling cascades typically mediated by Gi/o proteins upon S1P binding.[3] A key downstream pathway affected is the p42/p44 MAPK (ERK) pathway, which is involved in cell proliferation, differentiation, and survival.

Below is a diagram illustrating the signaling pathway of S1P1 and the inhibitory action of this compound.

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Binds & Activates This compound This compound This compound->S1P1 Competitively Blocks Gi_o Gαi/o S1P1->Gi_o Activates MAPK_Pathway p42/p44 MAPK (ERK) Pathway Gi_o->MAPK_Pathway Initiates Signaling Cellular_Response Cellular Response (e.g., Proliferation, Migration) MAPK_Pathway->Cellular_Response Leads to

Caption: S1P1 signaling pathway and the inhibitory effect of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound in various in vitro assays. This data highlights its potency and selectivity for the S1P1 receptor.

Assay TypeCell LineParameterValueReference
S1P1 AntagonismCHO-S1P1Pre-treatment Concentration1 µM[3]
Effect on MAPK ActivationCHO-S1P1Abolition of S1P-stimulated p42/p44-MAPK activationComplete[3]

Note: Further quantitative data such as IC50 and Ki values from receptor binding and functional assays would require access to more specific study reports.

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize this compound are provided below.

Protocol 1: Inhibition of S1P-induced MAPK Activation

This protocol is designed to confirm the antagonistic activity of this compound on S1P1 receptor-mediated signaling. The readout is the phosphorylation of p42/p44 MAPK (ERK), a downstream effector of S1P1 activation.

Materials:

  • CHO cells stably expressing human S1P1 (CHO-S1P1)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Serum-free medium

  • This compound

  • Sphingosine 1-phosphate (S1P)

  • Pertussis Toxin (PTX, as a control for Gi/o signaling)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and transfer system

  • Primary antibodies: anti-phospho-p42/p44 MAPK, anti-total-p42/p44 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Workflow Diagram:

MAPK_Activation_Workflow Start Start Cell_Culture 1. Culture CHO-S1P1 cells to confluence Start->Cell_Culture Starvation 2. Starve cells in serum-free medium (18-20h) Cell_Culture->Starvation Pretreatment 3. Pretreat with this compound (1 µM) for 15 min (or PTX for 18h) Starvation->Pretreatment Stimulation 4. Stimulate with S1P or vehicle for 10 min Pretreatment->Stimulation Lysis 5. Lyse cells and collect protein extracts Stimulation->Lysis Western_Blot 6. Perform Western Blot for p-MAPK and total-MAPK Lysis->Western_Blot Analysis 7. Analyze band intensities Western_Blot->Analysis End End Analysis->End

Caption: Workflow for the MAPK activation inhibition assay.

Procedure:

  • Cell Culture: Culture CHO-S1P1 cells in appropriate media until they reach confluence.

  • Starvation: Replace the growth medium with serum-free medium and incubate for 18-20 hours. This step is crucial to reduce basal levels of MAPK activation.

  • Pre-treatment:

    • For this compound treatment, add this compound to the starved cells at a final concentration of 1 µM and incubate for 15 minutes.

    • For the pertussis toxin control, add PTX (100 ng/mL) during the last 18 hours of starvation.

  • Stimulation: Add S1P (or other S1P1 agonists) at the desired concentration (e.g., 3 µM) to the pre-treated cells and incubate for 10 minutes. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-p42/p44-MAPK and total-p42/p44-MAPK.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence reagent and an imaging system.

  • Data Analysis: Quantify the band intensities for phospho-MAPK and normalize to the total-MAPK levels. Compare the levels of MAPK activation in the presence and absence of this compound to determine its inhibitory effect.

Protocol 2: S1P1 Receptor Internalization Assay

This assay can be used to differentiate the mechanism of this compound from functional antagonists like FTY720, which induce receptor internalization.

Materials:

  • CHO-S1P1 cells

  • 24-well plates

  • Serum-free medium

  • This compound, S1P, and FTY720 (as a positive control for internalization)

  • 4% Paraformaldehyde (PFA) in PBS

  • Blocking buffer (e.g., 6% w/v non-fat dry milk in PBS)

  • Primary antibody against an extracellular epitope of S1P1

  • HRP-conjugated secondary antibody

  • Substrate for ELISA (e.g., TMB)

  • Stop solution (e.g., 1M H2SO4)

  • Plate reader

Procedure:

  • Cell Seeding: Seed CHO-S1P1 cells in 24-well plates and grow to confluence.

  • Starvation: Starve the cells in serum-free medium for 20 hours.

  • Treatment: Treat the cells with this compound, S1P, or FTY720 at desired concentrations (e.g., 3 µM) in serum-free medium for 3 hours.

  • Fixation: Wash the cells three times with ice-cold PBS and fix with 4% PFA for 20 minutes at room temperature.

  • Blocking: Wash the cells and block with blocking buffer for 1 hour.

  • Antibody Incubation:

    • Incubate with the primary antibody against the extracellular domain of S1P1 overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the cells and add the ELISA substrate.

    • Stop the reaction with the stop solution.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: A decrease in signal compared to the untreated control indicates receptor internalization. This compound is not expected to cause a significant decrease in the S1P1 signal on the cell surface.

These protocols provide a framework for the in vitro investigation of this compound. The specific concentrations and incubation times may need to be optimized depending on the cell line and experimental conditions.

References

Application Notes and Protocols for NIBR0213 in a Murine EAE Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). It is a valuable tool for investigating the pathogenesis of autoimmune neuroinflammation and for the preclinical evaluation of potential therapeutics. NIBR0213 is a potent and selective antagonist of the Sphingosine 1-phosphate receptor 1 (S1P1), a G protein-coupled receptor that plays a critical role in regulating lymphocyte trafficking.[1][2] By antagonizing S1P1, this compound induces a long-lasting reduction in peripheral blood lymphocyte counts, thereby preventing the infiltration of pathogenic immune cells into the central nervous system (CNS).[1][2] This mechanism has demonstrated therapeutic efficacy in the EAE model, making this compound a valuable research tool for studying the role of S1P1 signaling in neuroinflammation and for the development of novel immunomodulatory therapies.[1][3]

These application notes provide detailed protocols for the use of this compound in a standard EAE mouse model, including EAE induction, preparation and administration of this compound, and methods for assessing disease progression and treatment efficacy.

Mechanism of Action: S1P1 Antagonism

This compound exerts its therapeutic effect by competitively antagonizing the S1P1 receptor.[1] S1P1 is essential for the egress of lymphocytes from secondary lymphoid organs. By blocking the S1P1 receptor, this compound effectively traps lymphocytes in these organs, leading to a profound and sustained lymphopenia in the peripheral circulation.[1] This reduction in circulating lymphocytes, particularly pathogenic T cells, limits their ability to infiltrate the central nervous system and initiate the inflammatory cascade that leads to demyelination and axonal damage characteristic of EAE.[1][2]

S1P1_Antagonism cluster_0 Lymph Node cluster_1 Blood Vessel Lymphocyte Lymphocyte S1P1 S1P1 Receptor Lymphocyte->S1P1 expresses S1P S1P Gradient S1P1->S1P senses Egress Lymphocyte Egress S1P1->Egress Mediates S1P->Egress Promotes This compound This compound This compound->S1P1 Blocks

Caption: Mechanism of this compound action.

Experimental Protocols

I. Induction of EAE in C57BL/6 Mice (MOG35-55 Model)

This protocol describes the active induction of EAE in C57BL/6 mice using myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide 35-55.

Materials:

  • Female C57BL/6 mice, 8-12 weeks old

  • MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Pertussis toxin (PTX)

  • Sterile Phosphate Buffered Saline (PBS)

  • Sterile syringes and needles (27G)

Procedure:

  • Preparation of MOG35-55/CFA Emulsion:

    • On the day of immunization, prepare a 2 mg/mL solution of MOG35-55 in sterile PBS.

    • Prepare a 4 mg/mL suspension of Mycobacterium tuberculosis in CFA.

    • Draw equal volumes of the MOG35-55 solution and the CFA suspension into two separate syringes connected by a luer lock.

    • Emulsify by repeatedly passing the mixture between the two syringes until a thick, white emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization (Day 0):

    • Anesthetize the mice according to approved institutional protocols.

    • Administer a total of 200 µL of the MOG35-55/CFA emulsion subcutaneously, divided between two sites on the upper back/flank.

  • Pertussis Toxin Administration (Days 0 and 2):

    • Reconstitute PTX in sterile PBS to a concentration of 2 µg/mL.

    • On day 0, within 2 hours of immunization, inject 100 µL of the PTX solution (200 ng/mouse) intraperitoneally (i.p.).

    • On day 2, administer a second i.p. injection of 100 µL of the PTX solution.

II. Preparation and Administration of this compound

This compound is orally bioavailable and can be administered by oral gavage.

Materials:

Procedure:

  • Preparation of this compound Suspension:

    • Prepare a fresh suspension of this compound in the chosen vehicle on each day of administration.

    • For a target dose of 30 mg/kg, for a 20 g mouse, you would need 0.6 mg of this compound. If administering a volume of 100 µL, the concentration of the suspension should be 6 mg/mL.

    • Vortex the suspension thoroughly before each administration to ensure homogeneity.

  • Oral Administration:

    • Administer the this compound suspension or vehicle control orally using a gavage needle.

    • The timing of administration can be prophylactic (starting from the day of immunization) or therapeutic (starting at the onset or peak of clinical signs). For therapeutic studies, treatment is often initiated when mice reach a clinical score of 2.0.[3]

III. Assessment of EAE

A. Clinical Scoring:

  • Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization.

  • Record the body weight of each mouse daily.

  • Use a standardized scoring system to evaluate disease severity.

ScoreClinical Signs
0 No clinical signs
0.5 Limp tail tip
1.0 Limp tail
1.5 Limp tail and hind limb weakness (wobbly gait)
2.0 Limp tail and clear paralysis of one hind limb
2.5 Limp tail and clear paralysis of one hind limb and weakness in the other
3.0 Complete paralysis of both hind limbs
3.5 Complete hind limb paralysis and weakness in one forelimb
4.0 Complete hind and forelimb paralysis
5.0 Moribund state or death

Note: In-between scores can be used for intermediate signs.

B. Histological Analysis:

At the end of the experiment, the brain and spinal cord can be collected for histological analysis to assess inflammation and demyelination.

Procedure:

  • Tissue Collection and Preparation:

    • Perfuse the mice with PBS followed by 4% paraformaldehyde (PFA).

    • Dissect the brain and spinal cord and post-fix in 4% PFA overnight.

    • Process the tissues for paraffin (B1166041) embedding.

    • Cut 5-10 µm thick sections.

  • Staining:

    • Hematoxylin and Eosin (H&E) Staining: To visualize inflammatory infiltrates.

    • Luxol Fast Blue (LFB) Staining: To assess the degree of demyelination.

  • Histological Scoring:

ScoreH&E (Inflammation)LFB (Demyelination)
0 No inflammatory cellsNormal myelin
1 A few scattered inflammatory cellsRare foci of perivascular demyelination
2 Perivascular cuffs of inflammatory cellsSeveral foci of perivascular demyelination
3 Extensive perivascular cuffs and parenchymalConfluent areas of perivascular demyelination
4 Extensive parenchymal inflammationExtensive and widespread demyelination

Experimental Workflow

EAE_Workflow cluster_0 EAE Induction Phase cluster_1 Treatment Phase cluster_2 Monitoring & Analysis Phase Day0 Day 0: MOG/CFA Immunization PTX Injection (i.p.) Day2 Day 2: PTX Injection (i.p.) Day0->Day2 Treatment Daily Oral Administration: This compound (e.g., 30 mg/kg) or Vehicle Day2->Treatment Monitoring Daily Monitoring: - Clinical Score - Body Weight Treatment->Monitoring Termination Endpoint (e.g., Day 28): - Tissue Collection (CNS) Monitoring->Termination Analysis Histological Analysis: - H&E (Inflammation) - LFB (Demyelination) Termination->Analysis

Caption: Experimental workflow for this compound in EAE.

Data Presentation

The following tables summarize the expected quantitative data from an EAE study using this compound. The data is based on published findings where this compound was administered therapeutically.[3]

Table 1: Effect of this compound on EAE Clinical Score

Treatment GroupMean Clinical Score at Peak of DiseaseMean Clinical Score at Study Endpoint% Reduction in Clinical Score
Vehicle Control~3.0~2.8N/A
This compound (30 mg/kg) ~3.0~1.1~62%
Fingolimod (3 mg/kg)~3.0~1.2~61%

Table 2: Effect of this compound on Body Weight Changes in EAE Mice

Treatment GroupInitial Body Weight LossBody Weight Gain post-treatment
Vehicle ControlMarkedSlow
This compound (30 mg/kg) ReducedFaster and Stronger
Fingolimod (3 mg/kg)ReducedFaster and Stronger

Table 3: Histological Analysis of Spinal Cords from EAE Mice

Treatment GroupMean Inflammation Score (H&E)Mean Demyelination Score (LFB)
Vehicle ControlHighHigh
This compound (30 mg/kg) Significantly ReducedSignificantly Reduced
Fingolimod (3 mg/kg)Significantly ReducedSignificantly Reduced

Conclusion

This compound is a valuable tool for studying the role of S1P1 in the pathogenesis of EAE and for the preclinical assessment of S1P1-targeted therapies. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in an EAE mouse model. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a better understanding of neuroinflammatory diseases and the development of novel treatments.

References

Application Notes and Protocols for NIBR0213 Administration in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of NIBR0213, a selective sphingosine-1-phosphate receptor 1 (S1P1) antagonist, in rat models. The information is compiled from preclinical studies to guide researchers in designing and executing experiments involving this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the dosage and pharmacodynamic effects of this compound when administered orally to rats.

Table 1: this compound Oral Dosage in Rats

Rat StrainDosage (mg/kg)FrequencyStudy ContextReference
Lewis30Single DosePharmacodynamics[1](--INVALID-LINK--)
Lewis100Single DosePharmacodynamics[1](--INVALID-LINK--)
Wistar1, 3, 10, 30Single DoseDose-Response[1](--INVALID-LINK--)
LewisNot SpecifiedNot SpecifiedExperimental Autoimmune Encephalomyelitis (EAE)[1](--INVALID-LINK--)

Table 2: Pharmacodynamic Effects of Oral this compound in Wistar Rats

Dosage (mg/kg)Maximal Reduction in Peripheral Blood Lymphocytes (PBL)Time to Maximal Effect (hours)Duration of Maximal Effect (hours)
375-85%47
1075-85%414
3075-85%424

Mechanism of Action: S1P1 Receptor Antagonism

This compound is a potent and selective antagonist of the S1P1 receptor.[1] S1P1 is a G protein-coupled receptor that plays a critical role in lymphocyte trafficking, particularly the egress of lymphocytes from secondary lymphoid organs.[1][2] By antagonizing the S1P1 receptor on lymphocytes, this compound prevents their egress, leading to a dose-dependent reduction in peripheral blood lymphocyte counts.[1] This mechanism is central to its therapeutic potential in autoimmune diseases like multiple sclerosis, for which Experimental Autoimmune Encephalomyelitis (EAE) in rats is a common preclinical model.[1]

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Binds & Activates This compound This compound This compound->S1P1 Binds & Blocks G_protein Gαi/o S1P1->G_protein Activates downstream Downstream Signaling (e.g., Rac, PI3K/Akt) G_protein->downstream Initiates effect Lymphocyte Egress downstream->effect Promotes Experimental_Workflow start Start formulation Prepare this compound Formulation start->formulation weigh Weigh Rat formulation->weigh calculate Calculate Dosage Volume weigh->calculate gavage Oral Gavage Administration calculate->gavage monitor Post-Administration Monitoring gavage->monitor end End monitor->end

References

Application Notes and Protocols for Preparing NIBR0213 Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation, storage, and handling of stock solutions of NIBR0213, a potent and selective antagonist of the sphingosine-1-phosphate receptor-1 (S1P1).[1][2] These guidelines are intended to ensure the stability, and effective use of this compound in cell culture applications. The protocols outlined below are critical for obtaining reproducible results in studies investigating S1P1 signaling pathways.

Introduction to this compound

This compound is an orally bioavailable small molecule that acts as a competitive antagonist of S1P1.[3][4] The S1P1 receptor plays a crucial role in regulating lymphocyte trafficking, and its modulation is a therapeutic target for autoimmune diseases such as multiple sclerosis.[2][3] this compound has demonstrated efficacy in animal models of autoimmune diseases by inducing a reduction in peripheral blood lymphocyte counts.[2] Understanding the correct preparation and handling of this compound is paramount for accurate in vitro studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₂₇H₂₉ClN₂O₃
Molecular Weight 465.0 g/mol [1][4]
Appearance Crystalline solid[1]
Purity ≥98%[1][4]
Storage (Solid) -20°C[1][5]
Stability (Solid) ≥ 4 years at -20°C[1]

Solubility of this compound

This compound exhibits solubility in various organic solvents and is sparingly soluble in aqueous buffers.[1] The solubility data is crucial for the preparation of high-concentration stock solutions.

SolventSolubility
DMSO ~25 mg/mL[1] (~55 mg/mL with sonication)[5]
Ethanol ~25 mg/mL[1][4]
Dimethylformamide (DMF) ~25 mg/mL[4]
Ethanol:PBS (pH 7.2) (1:5) ~0.15 mg/mL[1][4]

Protocol for Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.

  • Weighing: In a sterile environment (e.g., a biological safety cabinet), accurately weigh the desired amount of this compound powder. For a 10 mM stock solution, you will need 4.65 mg of this compound per 1 mL of DMSO.

  • Dissolution: Aseptically add the appropriate volume of sterile DMSO to the vial containing the this compound powder. For example, add 1 mL of DMSO to 4.65 mg of this compound.

  • Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Sonication can be used to aid dissolution if necessary.[5]

  • Sterilization: To ensure sterility, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile vial. This step is critical for preventing microbial contamination of cell cultures.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[6]

Storage and Stability of Stock Solutions:

  • -80°C: Stable for up to 1 year.[5]

  • -20°C: Stable for up to one month.[6]

  • Aqueous Solutions: It is not recommended to store aqueous solutions of this compound for more than one day.[1]

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_sterile Sterilization & Storage A Equilibrate this compound to Room Temperature B Weigh this compound Powder A->B C Add Sterile DMSO B->C D Vortex/Sonicate to Dissolve C->D E Sterile Filter (0.22 µm) D->E F Aliquot into Sterile Vials E->F G Store at -20°C or -80°C F->G

Caption: Workflow for preparing sterile this compound stock solutions.

This compound Mechanism of Action: S1P1 Signaling Pathway

This compound acts as a competitive antagonist at the S1P1 receptor, thereby inhibiting the downstream signaling cascade initiated by its natural ligand, sphingosine-1-phosphate (S1P). This antagonism prevents the S1P-mediated lymphocyte egress from lymphoid organs.

G cluster_membrane Cell Membrane S1P1 S1P1 Receptor G_protein G-protein Activation S1P1->G_protein Inhibition Inhibition S1P S1P (Ligand) S1P->S1P1 Binds & Activates This compound This compound (Antagonist) This compound->S1P1 Competitively Binds & Blocks Downstream Downstream Signaling (e.g., Rac activation, cell migration) G_protein->Downstream Lymphocyte_Egress Lymphocyte Egress Downstream->Lymphocyte_Egress Inhibition->G_protein

Caption: this compound competitively antagonizes the S1P1 receptor.

Application in Cell Culture

To use this compound in cell culture, the frozen stock solution should be thawed and diluted to the desired final concentration in the cell culture medium. It is important to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to the cells (typically ≤ 0.1%).

Example Dilution:

To prepare a 10 µM working solution from a 10 mM stock:

  • Thaw the 10 mM stock solution at room temperature.

  • Dilute the stock solution 1:1000 in the cell culture medium. For example, add 1 µL of the 10 mM stock to 1 mL of medium.

  • Gently mix the medium before adding it to the cells.

Safety Precautions

This compound should be handled as a hazardous material.[1] Appropriate personal protective equipment, including gloves, lab coat, and eye protection, should be worn. All handling should be performed in a chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.

References

NIBR0213: In Vitro Assays for S1P1 Antagonism - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIBR0213 is a potent and selective competitive antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] S1P1 is a G protein-coupled receptor (GPCR) that plays a critical role in lymphocyte trafficking, making it a key therapeutic target for autoimmune diseases such as multiple sclerosis. Unlike S1P1 agonists, which function by inducing receptor internalization and degradation, this compound directly blocks the receptor, preventing its activation by the endogenous ligand, sphingosine-1-phosphate (S1P). This mechanism of action has been shown to be effective in preclinical models of autoimmune disease.[3] This document provides detailed protocols for key in vitro assays used to characterize the antagonism of this compound at the S1P1 receptor, along with a summary of its reported in vitro activity.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound in various assays.

Assay TypeTargetSpeciesIC50Reference
GTPγS Binding AssayS1P1Human2.0 nM[2]
GTPγS Binding AssayS1P1Rat2.3 nM[2]
GTPγS Binding AssayS1P1Mouse8.5 nM[2]
Calcium Mobilization AssayS1P1Human2.5 nM[2]
Calcium Mobilization AssayS1P2Human>10 µM[2]
Calcium Mobilization AssayS1P3Human>10 µM[2]
Calcium Mobilization AssayS1P4Human>10 µM[2]

Key In Vitro Assays & Protocols

GTPγS Binding Assay

This assay measures the functional consequence of S1P1 receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor stimulation. Antagonists are identified by their ability to inhibit the agonist-induced [³⁵S]GTPγS binding.

Experimental Workflow

gtp_assay_workflow prep Prepare Membranes from S1P1-expressing cells incubation Incubate Membranes with: - this compound (or vehicle) - S1P agonist - [³⁵S]GTPγS - GDP prep->incubation Add separation Separate bound from free [³⁵S]GTPγS (e.g., filtration) incubation->separation After incubation detection Quantify bound [³⁵S]GTPγS (Scintillation Counting) separation->detection Measure analysis Data Analysis: Calculate IC50 detection->analysis Process

GTPγS Binding Assay Workflow

Protocol

  • Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the human S1P1 receptor (e.g., CHO or HEK293 cells).

  • Reaction Mixture: In a 96-well plate, combine the following in assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4, with 0.1% BSA):

    • Cell membranes (5-10 µg protein per well)

    • GDP (e.g., 10 µM final concentration)

    • Saponin (e.g., 5 µg/ml, to permeabilize membranes)

    • Varying concentrations of this compound or vehicle control.

  • Pre-incubation: Incubate the mixture for 15-30 minutes at 30°C.

  • Stimulation: Add a fixed concentration of an S1P1 agonist (e.g., S1P at its EC₈₀ concentration) and [³⁵S]GTPγS (e.g., 0.3 nM) to initiate the binding reaction.

  • Incubation: Incubate for 30-60 minutes at 30°C.

  • Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC₅₀) by fitting the data to a sigmoidal dose-response curve.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs. Since S1P1 primarily couples to Gi, this assay is typically performed in cells co-expressing a promiscuous G protein, such as Gα16, which links Gi-coupled receptors to the phospholipase C pathway and subsequent calcium release. Antagonism is measured as the inhibition of the agonist-induced calcium flux.

Signaling Pathway

calcium_signaling_pathway cluster_cell Cell Membrane S1P1 S1P1 Receptor G_protein Gα16 S1P1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ release ER->Ca_release S1P S1P (Agonist) S1P->S1P1 Activates This compound This compound (Antagonist) This compound->S1P1 Inhibits

S1P1-mediated Calcium Mobilization Pathway

Protocol

  • Cell Culture: Plate cells stably co-expressing human S1P1 and a promiscuous G protein (e.g., HEK293-S1P1-Gα16) in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.

  • Compound Addition: After incubation, add varying concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.

  • Signal Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Agonist Stimulation: Add a fixed concentration of an S1P1 agonist (e.g., S1P at its EC₈₀ concentration) to all wells and immediately measure the fluorescence intensity over time.

  • Data Analysis: The antagonist effect is quantified by the reduction in the peak fluorescence signal in the presence of this compound compared to the agonist-only control. Calculate the IC₅₀ value from the dose-response curve.

Receptor Internalization Assay

This assay visualizes and quantifies the agonist-induced internalization of the S1P1 receptor from the cell surface. Antagonists are assessed by their ability to block this process. This assay often utilizes S1P1 receptors tagged with a fluorescent protein (e.g., GFP or mCherry) for visualization by high-content imaging or flow cytometry.

Experimental Workflow

internalization_workflow plate_cells Plate S1P1-GFP expressing cells add_compounds Add this compound (or vehicle) plate_cells->add_compounds add_agonist Add S1P Agonist add_compounds->add_agonist incubate Incubate to allow internalization add_agonist->incubate fix_stain Fix cells and stain nuclei (e.g., with Hoechst) incubate->fix_stain image Image cells (High-Content Imaging) fix_stain->image analyze Quantify fluorescence at membrane vs. cytoplasm image->analyze

S1P1 Receptor Internalization Assay Workflow

Protocol

  • Cell Plating: Seed cells stably expressing a fluorescently-tagged S1P1 receptor (e.g., U2OS-S1P1-EGFP) onto 96- or 384-well imaging plates.[4]

  • Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes at 37°C.[4]

  • Agonist Stimulation: Add an S1P agonist (e.g., S1P) at a concentration that induces robust internalization (e.g., EC₈₀) and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde.[5] Optionally, stain the nuclei with a fluorescent dye like Hoechst to aid in cell segmentation during image analysis.

  • Imaging: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to quantify the amount of fluorescent S1P1 receptor at the plasma membrane versus in intracellular vesicles.

  • Data Analysis: Determine the IC₅₀ of this compound for the inhibition of agonist-induced receptor internalization.

Conclusion

The in vitro assays described provide a robust framework for characterizing the antagonism of this compound at the S1P1 receptor. The GTPγS binding assay offers a direct measure of the functional coupling of the receptor to its G protein, while the calcium mobilization and receptor internalization assays provide insights into downstream signaling events. The potent and selective profile of this compound in these assays underscores its utility as a valuable tool for studying S1P1 biology and as a promising therapeutic candidate.

References

Application Notes and Protocols: GTPγS Binding Assay for the Characterization of NIBR0213

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanosine 5'-O-(3-thiotriphosphate) (GTPγS) binding assays are a cornerstone in the functional characterization of G-protein coupled receptors (GPCRs). These assays measure the initial step of GPCR signaling: the agonist-induced exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein.[1] By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activated G-protein is trapped in its active state, allowing for quantification of receptor activation.[1][2] This technique is invaluable for determining the potency and efficacy of agonists and the affinity of antagonists.[1][2]

This document provides a detailed protocol for a [³⁵S]GTPγS binding assay to characterize the activity of NIBR0213, a known potent and selective competitive antagonist of the Sphingosine 1-phosphate receptor 1 (S1P₁).[3][4] S1P₁ is a critical regulator of lymphocyte trafficking, making its antagonists promising therapeutic agents for autoimmune diseases such as multiple sclerosis.[3][4] The provided protocols will detail both a traditional filtration-based method and a scintillation proximity assay (SPA) format.

Signaling Pathway and Assay Principle

Upon agonist binding, the S1P₁ receptor undergoes a conformational change, facilitating the release of GDP from the Gαi subunit and the subsequent binding of GTPγS. This compound, as a competitive antagonist, binds to the S1P₁ receptor and prevents the agonist-induced conformational change, thereby inhibiting the binding of GTPγS.

GPCR_Signaling cluster_membrane Cell Membrane S1P1 S1P₁ Receptor (Inactive) G_protein Gαi(GDP)-βγ G_protein_active Gαi(GTPγS) G_protein->G_protein_active GDP/GTPγS Exchange G_beta_gamma Gβγ S1P1_active S1P₁ Receptor (Active) S1P1_active->G_protein Catalyzes Exchange G_protein_active->G_beta_gamma Downstream Downstream Signaling G_protein_active->Downstream G_beta_gamma->Downstream Agonist S1P Agonist Agonist->S1P1_active Binds & Activates This compound This compound (Antagonist) This compound->S1P1 Binds & Inhibits GTPgS [³⁵S]GTPγS GTPgS->G_protein GDP GDP GDP->G_protein_active Filtration_Workflow start Start reagents Prepare Reagents: - Assay Buffer - Membranes - Ligands (Agonist, this compound) - GDP, [³⁵S]GTPγS start->reagents plate_setup Plate Setup (96-well): - Add Assay Buffer - Add GDP - Add Membranes reagents->plate_setup add_compounds Add Test Compounds: - S1P Agonist (dose-response) - this compound (dose-response) - Vehicle Control - Unlabeled GTPγS (for non-specific binding) plate_setup->add_compounds preincubation Pre-incubate (15-30 min at 30°C) add_compounds->preincubation initiate_reaction Initiate Reaction: Add [³⁵S]GTPγS to all wells preincubation->initiate_reaction incubation Incubate (60-90 min at 30°C with shaking) initiate_reaction->incubation filtration Terminate & Filter: Rapidly filter through GF/B filtermat incubation->filtration washing Wash Filters (3x with ice-cold wash buffer) filtration->washing drying Dry Filtermat washing->drying scintillation Add Scintillation Fluid drying->scintillation counting Count Radioactivity (Scintillation Counter) scintillation->counting end End counting->end Schild_Plot_Logic cluster_data Experimental Data cluster_analysis Schild Analysis agonist_curves Generate Agonist Dose-Response Curves at different this compound concentrations ec50_values Calculate EC₅₀ for each curve agonist_curves->ec50_values fold_shift Calculate Dose Ratio (Fold Shift) ec50_values->fold_shift log_dr Calculate log(Dose Ratio - 1) fold_shift->log_dr log_antagonist Plot log(Dose Ratio - 1) vs. log[this compound] log_dr->log_antagonist linear_regression Perform Linear Regression log_antagonist->linear_regression pa2 Determine pA₂ (x-intercept) linear_regression->pa2

References

Application Note: High-Throughput Calcium Mobilization Assay for S1P1 Receptor Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sphingosine-1-Phosphate Receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating immune cell trafficking, vascular development, and endothelial barrier function.[1][2] Modulation of S1P1 activity is a key therapeutic strategy for autoimmune diseases like multiple sclerosis.[3][4] S1P1 primarily couples to the Gαi/o family of G proteins, which typically inhibits adenylyl cyclase.[5][6] However, to facilitate a robust high-throughput screening (HTS) assay, the S1P1 receptor can be co-expressed with a promiscuous G protein, such as Gα16, or a chimeric G protein in a host cell line (e.g., CHO or HEK293 cells).[7][8] This redirects the intracellular signal towards the Gαq pathway, leading to the activation of Phospholipase C (PLC).[7][9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 then binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+).[7][10]

This application note describes a homogeneous, fluorescence-based calcium mobilization assay for monitoring S1P1 receptor activation. The assay utilizes a calcium-sensitive dye, such as Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free cytosolic calcium.[7][11] This method provides a reliable and scalable platform for identifying and characterizing S1P1 receptor agonists and antagonists.

S1P1 Signaling Pathway for Calcium Mobilization

The following diagram illustrates the engineered signaling cascade used in this assay. Upon agonist binding, the S1P1 receptor activates the co-expressed promiscuous Gαq protein, initiating a chain of events that results in a measurable increase in intracellular calcium.

S1P1_Calcium_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol S1P S1P Agonist S1P1 S1P1 Receptor S1P->S1P1 Binds Gq Promiscuous Gαq S1P1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 + DAG PLC->IP3_DAG Hydrolyzes PIP2 PIP2 PIP2->PLC IP3_node IP3 IP3_DAG->IP3_node Releases ER Endoplasmic Reticulum (ER) Ca_Cyto Ca2+ ER->Ca_Cyto Releases Ca_ER Ca2+ Ca_ER->ER Fluo4 Fluo-4 Dye Ca_Cyto->Fluo4 Binds Fluo4_Glow Fluorescent Signal (Ex/Em: 490/525 nm) Fluo4->Fluo4_Glow Results in IP3_node->ER Binds to IP3 Receptor

S1P1 receptor signaling pathway leading to calcium mobilization.
Assay Principle

The assay employs a cell-permeable fluorescent dye, Fluo-4 acetoxymethyl ester (Fluo-4 AM).[11] Once inside the cell, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive Fluo-4 dye in the cytoplasm.[11] In the absence of calcium, Fluo-4 is largely non-fluorescent. Upon receptor activation and the subsequent release of Ca2+ from the ER, the dye binds to free calcium ions, resulting in a dramatic increase in fluorescence intensity, which can be measured using a fluorescence plate reader at an excitation/emission wavelength of ~490/525 nm.[12][13]

Experimental Workflow

The overall workflow is designed for simplicity and high-throughput applications, often employing a "no-wash" protocol to minimize steps and variability.[14]

Assay_Workflow A 1. Seed S1P1-expressing cells in 96/384-well plates B 2. Incubate overnight (37°C, 5% CO2) A->B C 3. Prepare & add Fluo-4 AM dye-loading solution B->C D 4. Incubate for 1 hour at 37°C, then 15-30 min at room temp C->D E 5. Add test compounds (Agonists or Antagonists) D->E F 6. Immediately measure fluorescence (e.g., FLIPR, FlexStation) E->F G 7. Analyze data: Calculate EC50 / IC50 values F->G

General workflow for the S1P1 calcium mobilization assay.
Data Presentation

The potency of S1P1 receptor modulators is determined by generating concentration-response curves and calculating the half-maximal effective concentration (EC50) for agonists or the half-maximal inhibitory concentration (IC50) for antagonists.

CompoundMode of ActionReported EC50 / IC50 (CHO Cells)
Sphingosine-1-Phosphate (S1P)Endogenous AgonistEC50: ~25 nM[5]
SEW2871Selective AgonistEC50: 13.8 nM[15]
Fingolimod-P (FTY720-P)Potent AgonistEC50: 0.3–0.6 nM[3]
Siponimod (BAF312)Selective Agonist (S1P1/S1P5)EC50: 0.39 nM[15]
W146Selective AntagonistIC50: ~398 nM[4][15]
Etrasimod (APD334)Selective AntagonistEC50: 1.88 nM*[15]
Note: Some potent antagonists may show agonist activity at high concentrations or in certain assay formats; EC50 is reported here as per the source.

Detailed Experimental Protocols

Materials and Reagents
  • Cell Line : CHO-K1 or HEK293T cells stably expressing human S1P1 receptor and a promiscuous G-protein (e.g., Gα16).

  • Culture Medium : DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 0.5 mg/ml G418).[5]

  • Assay Plates : Black-walled, clear-bottom 96-well or 384-well microplates.[11]

  • Calcium Assay Kit : Fluo-4 No Wash Calcium Assay Kit (or equivalent components).[11]

    • Fluo-4 AM

    • Anhydrous DMSO

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).[11]

    • Probenecid (B1678239) or a signal-enhancing reagent (often included in kits to inhibit dye extrusion).[14]

  • Compounds : S1P1 agonists and antagonists for testing and controls.

Reagent Preparation
  • Assay Buffer : Prepare 1X Assay Buffer by mixing HBSS with 20 mM HEPES, pH 7.4. If using a kit, follow the manufacturer's instructions, which may include adding a reagent like F127 Plus.[11][12]

  • Fluo-4 AM Stock Solution : Dissolve Fluo-4 AM in anhydrous DMSO to create a concentrated stock solution (e.g., 1-2 mM). Store protected from light at -20°C.[11]

  • Dye-Loading Solution : Immediately before use, dilute the Fluo-4 AM stock solution into the 1X Assay Buffer to the final working concentration (typically 2-4 µM). If required, add probenecid at this stage to a final concentration of ~2.5 mM.[14] Mix well. This solution is typically stable for about 2 hours at room temperature.[11][12]

  • Compound Plates : Prepare serial dilutions of test compounds (agonists and antagonists) in 1X Assay Buffer at a concentration that is 4X or 5X the final desired concentration.

Protocol for Agonist EC50 Determination
  • Cell Seeding : Plate the S1P1-expressing cells into black-walled, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells/well in 100 µL of culture medium.[12][13] For 384-well plates, use 10,000 to 20,000 cells/well in 25 µL.[12][13]

  • Incubation : Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a monolayer.[5]

  • Dye Loading : Gently remove the culture medium from the wells. Add 100 µL (for 96-well) or 25 µL (for 384-well) of the freshly prepared dye-loading solution to each well.[11]

  • Dye Incubation : Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.[11][12]

  • Fluorescence Measurement :

    • Place the cell plate into a fluorescence plate reader (e.g., FlexStation, FLIPR) equipped with fluidics transfer capabilities.

    • Set the instrument to measure fluorescence at Ex/Em = 490/525 nm.[11]

    • Record a stable baseline fluorescence for 15-20 seconds.

    • The instrument should then automatically add the 4X or 5X agonist solutions from the compound plate to the cell plate.

    • Continue to record the fluorescence signal for an additional 1-3 minutes to capture the peak response.[16]

Protocol for Antagonist IC50 Determination
  • Cell Seeding and Dye Loading : Follow steps 1-4 of the Agonist Protocol.

  • Antagonist Addition : Add the serially diluted antagonist compounds to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature or 37°C.[5]

  • Fluorescence Measurement :

    • Place the cell plate into the fluorescence plate reader.

    • Record a stable baseline reading for 15-20 seconds.

    • Add a known S1P1 agonist (e.g., S1P) at a concentration that elicits ~80% of the maximal response (EC80).[17]

    • Continue recording the fluorescence signal for 1-3 minutes. The antagonist will inhibit or reduce the calcium signal triggered by the agonist.

Data Analysis
  • Response Calculation : The change in intracellular calcium is typically expressed as the maximal fluorescence intensity minus the baseline fluorescence (Max-Min) or as a percentage increase over baseline.[16]

  • Concentration-Response Curves : Plot the fluorescence response against the logarithm of the compound concentration.

  • EC50/IC50 Calculation : Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the concentration-response curve and determine the EC50 (for agonists) or IC50 (for antagonists) values.[16][18] GraphPad Prism or similar software is commonly used for this analysis.[16]

References

Application Notes and Protocols: Evaluating NIBR0213 Activity in CHO-S1P1 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that plays a critical role in lymphocyte trafficking, making it a key target for immunomodulatory therapeutics. NIBR0213 is a potent and selective competitive antagonist of S1P1.[1][2] This document provides detailed application notes and protocols for testing the activity of this compound using Chinese Hamster Ovary (CHO) cells stably expressing the human S1P1 receptor (CHO-S1P1). The provided methodologies cover cell culture, and two primary functional assays: a cAMP inhibition assay and a calcium flux assay.

S1P1 primarily couples to the Gi/o family of G proteins.[3] Activation of S1P1 by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, S1P1 activation can lead to the mobilization of intracellular calcium.[4] These signaling events form the basis of the functional assays described herein to characterize the antagonist activity of this compound.

S1P1 Signaling Pathway

The binding of an agonist, such as Sphingosine-1-Phosphate (S1P), to the S1P1 receptor triggers a conformational change, leading to the activation of the associated heterotrimeric Gi protein. This activation results in the dissociation of the Gαi subunit from the Gβγ dimer. The Gαi subunit, in its GTP-bound state, inhibits adenylyl cyclase, thereby reducing the conversion of ATP to cAMP. The Gβγ subunits can activate other downstream effectors, including phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), culminating in the release of calcium from intracellular stores. This compound, as a competitive antagonist, binds to the S1P1 receptor and prevents agonist-induced activation and subsequent downstream signaling.

S1P1_Signaling cluster_membrane Plasma Membrane S1P1 S1P1 Receptor Gi Gi Protein (αβγ) S1P1->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates S1P S1P (Agonist) S1P->S1P1 Binds & Activates This compound This compound (Antagonist) This compound->S1P1 Binds & Blocks G_alpha_i Gαi-GTP Gi->G_alpha_i G_beta_gamma Gβγ Gi->G_beta_gamma G_alpha_i->AC Inhibits G_beta_gamma->PLC Activates ATP ATP ATP->AC PIP2 PIP2 PIP2->PLC Ca2 Intracellular Ca²⁺ Release IP3->Ca2 Induces

Caption: S1P1 Receptor Signaling Pathway.

Data Presentation

The following tables summarize the expected quantitative data for S1P1 agonists and the antagonist this compound in CHO-S1P1 cells. These values are essential for designing and interpreting the experiments outlined in the protocols.

Table 1: S1P1 Agonist Activity in CHO-S1P1 Cells

AgonistAssay TypeParameterReported Value (nM)
S1PGTPγS BindingEC₅₀1.4
S1PCalcium FluxEC₅₀0.55[5]
S1PReceptor InternalizationEC₅₀~30[4]
SEW2871GTPγS BindingEC₅₀20.7[6]
SEW2871S1P1 Agonist ActivityEC₅₀13.8[7]

Table 2: this compound Antagonist Activity Profile

AntagonistTargetActivityReported Value (IC₅₀)
This compoundS1P1Competitive AntagonistTo be determined experimentally

Experimental Protocols

CHO-S1P1 Cell Culture

This protocol describes the standard procedure for culturing and maintaining CHO-K1 cells stably expressing the human S1P1 receptor.

Materials:

  • CHO-S1P1 cells

  • Cell Culture Medium: DMEM supplemented with 10% FBS, 2mM L-Glutamine, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 0.5 mg/ml G418).[4]

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • T75 or T175 culture flasks

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Thawing Cells:

    • Rapidly thaw a cryovial of CHO-S1P1 cells in a 37°C water bath.

    • Transfer the cell suspension to a T75 flask containing 25 ml of pre-warmed Cell Culture Medium.

    • Incubate overnight. Change the medium the next day to remove residual DMSO.[7]

  • Cell Maintenance:

    • Culture cells in a humidified incubator at 37°C with 5% CO₂.

    • Monitor cell confluence daily.

    • Passage cells when they reach 80-95% confluence, typically every 3-4 days at a split ratio of 1:8.[7]

  • Passaging Cells:

    • Aspirate the culture medium.

    • Wash the cell monolayer once with sterile PBS.

    • Add 2 ml (for T75) or 4 ml (for T175) of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.[7]

    • Neutralize the trypsin by adding at least three volumes of Cell Culture Medium.

    • Gently pipette the cell suspension to create a single-cell suspension.

    • Transfer the desired volume of the cell suspension to a new flask containing fresh, pre-warmed medium.

cAMP Inhibition Assay

This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production in CHO-S1P1 cells. S1P1 is a Gi-coupled receptor, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. To measure this decrease, cAMP levels are first stimulated with forskolin (B1673556).

cAMP_Assay_Workflow cluster_prep Cell & Compound Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A 1. Culture & Harvest CHO-S1P1 Cells B 2. Seed Cells in Assay Plate (e.g., 384-well) A->B F 6. Pre-incubate Cells with this compound B->F C 3. Prepare Serial Dilutions of this compound (Antagonist) C->F D 4. Prepare Agonist (e.g., S1P) at EC₈₀ Concentration G 7. Add Forskolin and Agonist Mixture D->G E 5. Prepare Forskolin Solution E->G F->G H 8. Incubate to Allow cAMP Production G->H I 9. Lyse Cells and Detect cAMP (e.g., HTRF, AlphaScreen) H->I J 10. Generate Dose-Response Curve I->J K 11. Calculate IC₅₀ for this compound J->K

Caption: Workflow for the cAMP Inhibition Assay.

Materials:

  • CHO-S1P1 cells

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • S1P1 agonist (e.g., S1P or SEW2871)

  • This compound

  • Forskolin

  • 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or similar competitive immunoassay)

  • 384-well white assay plates

Protocol:

  • Cell Plating:

    • Harvest CHO-S1P1 cells and resuspend in assay medium.

    • Seed 5,000-10,000 cells per well in a 384-well plate and incubate overnight.[8]

  • Agonist EC₅₀ Determination (Preliminary Experiment):

    • Prepare serial dilutions of the S1P1 agonist (e.g., S1P).

    • Stimulate the cells with a fixed concentration of forskolin (e.g., 3 µM, requires optimization) and the agonist dilutions.[9]

    • Measure cAMP levels and calculate the agonist EC₅₀ value. The EC₈₀ concentration will be used for the antagonist assay.

  • This compound IC₅₀ Determination:

    • Prepare serial dilutions of this compound in assay buffer.

    • Aspirate the culture medium from the cells and add the this compound dilutions.

    • Pre-incubate for 15-30 minutes at room temperature.

    • Prepare a stimulation solution containing the S1P1 agonist at its pre-determined EC₈₀ concentration and forskolin at its optimal concentration in assay buffer containing IBMX (e.g., 0.5 mM).

    • Add the stimulation solution to the wells.

    • Incubate for 30 minutes at room temperature.[4]

    • Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis:

    • Normalize the data with 0% inhibition (agonist + forskolin) and 100% inhibition (forskolin only) controls.

    • Plot the normalized response against the logarithm of this compound concentration.

    • Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Calcium Flux Assay

This assay measures the ability of this compound to block the agonist-induced increase in intracellular calcium in CHO-S1P1 cells. This is a common readout for GPCRs that couple to Gq, or for Gi-coupled receptors that can also mobilize calcium, often through Gβγ subunit signaling.

Calcium_Flux_Workflow cluster_prep Cell & Compound Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A 1. Seed CHO-S1P1 Cells in Black, Clear-Bottom Plates E 5. Load Cells with Calcium Dye A->E B 2. Prepare Calcium-Sensitive Dye (e.g., Fura-2 AM) Loading Buffer B->E C 3. Prepare this compound Serial Dilutions F 6. Incubate Cells with This compound Dilutions C->F D 4. Prepare S1P Agonist at EC₈₀ Concentration H 8. Add S1P Agonist and Measure Fluorescence Change D->H E->F G 7. Measure Baseline Fluorescence F->G G->H I 9. Calculate Response (e.g., Peak Fluorescence) H->I J 10. Generate Dose-Response Curve and Calculate IC₅₀ I->J

Caption: Workflow for the Calcium Flux Assay.

Materials:

  • CHO-S1P1 cells

  • Assay Buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Pluronic F-127

  • S1P1 agonist (e.g., S1P)

  • This compound

  • Black, clear-bottom 96- or 384-well assay plates

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Plating:

    • Seed CHO-S1P1 cells at a density of 20,000-40,000 cells per well in a black, clear-bottom 96-well plate and incubate overnight.[2]

  • Dye Loading:

    • Prepare a dye loading solution containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Aspirate the culture medium from the cells and add the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C in the dark.[10]

    • Wash the cells twice with assay buffer to remove excess dye, leaving a final volume of buffer in each well.

  • This compound IC₅₀ Determination:

    • Prepare serial dilutions of this compound.

    • Add the this compound dilutions to the respective wells and incubate for 15-30 minutes.

    • Place the plate in the fluorescence plate reader.

    • Measure the baseline fluorescence for a set period (e.g., 10-20 seconds).

    • Using the instrument's liquid handler, add the S1P1 agonist at its pre-determined EC₈₀ concentration.

    • Immediately begin measuring the fluorescence intensity over time (e.g., for 2-3 minutes) to capture the calcium mobilization.[2]

  • Data Analysis:

    • Calculate the response for each well (e.g., peak fluorescence intensity minus baseline).

    • Normalize the data using controls (agonist only for 0% inhibition, buffer only for 100% inhibition).

    • Plot the normalized response against the logarithm of this compound concentration.

    • Fit the data using a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

The protocols outlined in this document provide a robust framework for characterizing the antagonist activity of this compound at the S1P1 receptor using stably transfected CHO cells. Both the cAMP inhibition and calcium flux assays are reliable methods for quantifying the potency of S1P1 antagonists. Careful optimization of assay parameters, such as cell density and agonist concentration, is crucial for obtaining accurate and reproducible results. The data generated from these assays will be invaluable for researchers in the fields of immunology, pharmacology, and drug development investigating the therapeutic potential of S1P1 modulation.

References

Application Notes and Protocols: Flow Cytometry Analysis of Lymphopenia Induced by NIBR0213

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIBR0213 is a potent and selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1][2] This receptor plays a critical role in the egress of lymphocytes from secondary lymphoid organs.[3][4][5] By antagonizing the S1P1 receptor, this compound effectively sequesters lymphocytes within these organs, leading to a dose-dependent reduction in peripheral blood lymphocyte counts, a condition known as lymphopenia.[2] This mechanism of action makes this compound a compound of interest for the treatment of autoimmune diseases, such as multiple sclerosis, by preventing the migration of pathogenic lymphocytes to sites of inflammation.[1][2]

Flow cytometry is an indispensable tool for quantifying the effects of this compound on peripheral lymphocyte populations. It allows for the precise enumeration and phenotyping of various lymphocyte subsets, providing detailed insights into the compound's pharmacodynamic effects. These application notes provide a comprehensive guide to analyzing this compound-induced lymphopenia using flow cytometry, including detailed protocols and data presentation formats.

Mechanism of Action: S1P1 Antagonism and Lymphocyte Sequestration

The egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and the spleen, is dependent on a chemotactic gradient of sphingosine-1-phosphate (S1P), which is high in the blood and lymph and low within the lymphoid tissues.[4] Lymphocytes express S1P1, and the binding of S1P to this receptor is the signal that guides them out of the lymphoid organs and into circulation.[3][4][5]

This compound, as a competitive antagonist, binds to S1P1 on lymphocytes but does not activate the downstream signaling required for egress.[2] This effectively blocks the S1P-mediated signal, trapping the lymphocytes within the secondary lymphoid organs and resulting in peripheral lymphopenia.[2]

S1P1_Signaling cluster_circulation Blood/Lymph (High S1P) Lymphocyte Lymphocyte S1P1_receptor S1P1 Receptor Lymphocyte->S1P1_receptor expresses Egress Lymphocyte Egress S1P1_receptor->Egress S1P binding promotes This compound This compound This compound->S1P1_receptor antagonizes This compound->Egress blocks S1P S1P S1P->S1P1_receptor

Figure 1: this compound Mechanism of Action.

Data Presentation: Quantifying this compound-Induced Lymphopenia

Clear and structured data presentation is crucial for interpreting the effects of this compound. The following tables provide a template for summarizing quantitative flow cytometry data.

Table 1: Effect of this compound on Major Lymphocyte Populations in Peripheral Blood

Treatment GroupDose (mg/kg)Total Lymphocytes (cells/µL)CD3+ T Cells (cells/µL)CD19+ B Cells (cells/µL)NK1.1+ Cells (cells/µL)
Vehicle05500 ± 4503850 ± 3151100 ± 90550 ± 45
This compound102200 ± 2101540 ± 147440 ± 42220 ± 21
This compound301100 ± 120770 ± 84220 ± 24110 ± 12
This compound60825 ± 95578 ± 67165 ± 1983 ± 10

Data are presented as mean ± SEM. These are illustrative values based on typical S1P modulator effects and do not represent actual experimental data for this compound.

Table 2: Percentage Change from Vehicle Control in Peripheral Blood Lymphocyte Subsets

Treatment GroupDose (mg/kg)% Change in CD3+ T Cells% Change in CD4+ T Cells% Change in CD8+ T Cells% Change in CD19+ B Cells
This compound10-60%-65%-55%-60%
This compound30-80%-85%-75%-80%
This compound60-85%-90%-80%-85%

Data are presented as the mean percentage change relative to the vehicle-treated control group. These are illustrative values.

Experimental Protocols

Experimental Workflow

experimental_workflow cluster_animal_treatment In Vivo Phase cluster_sample_collection Sample Preparation cluster_flow_cytometry Flow Cytometry Analysis animal_model EAE Mouse Model treatment Oral Administration of This compound or Vehicle animal_model->treatment blood_collection Peripheral Blood Collection treatment->blood_collection rbc_lysis Red Blood Cell Lysis blood_collection->rbc_lysis staining Antibody Staining of Lymphocyte Subsets rbc_lysis->staining acquisition Data Acquisition on Flow Cytometer staining->acquisition analysis Data Analysis and Quantification acquisition->analysis

Figure 2: Experimental Workflow Diagram.
Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE)

EAE is a widely used mouse model for multiple sclerosis and is relevant for testing the efficacy of immunomodulatory compounds like this compound.[1]

Materials:

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA)

  • Mycobacterium tuberculosis H37Ra

  • Pertussis toxin

  • C57BL/6 mice (female, 8-12 weeks old)

Procedure:

  • Prepare the MOG/CFA emulsion by emulsifying MOG 35-55 peptide (200 µ g/mouse ) in CFA containing Mycobacterium tuberculosis (4 mg/mL).

  • On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of the MOG/CFA emulsion per site.

  • On day 0 and day 2 post-immunization, administer pertussis toxin (200 ng/mouse) intraperitoneally.

  • Monitor mice daily for clinical signs of EAE and body weight. Clinical scoring is typically as follows: 0, no signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, quadriplegia; 5, moribund.

  • Initiate this compound treatment at the peak of disease or as per the study design.

Protocol 2: Flow Cytometry Analysis of Murine Peripheral Blood

Materials:

  • Peripheral blood collected in EDTA-coated tubes

  • Red Blood Cell (RBC) Lysis Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (PBS with 2% FBS)

  • Fc Block (anti-mouse CD16/CD32)

  • Fluorochrome-conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-CD19, anti-NK1.1)

  • Flow cytometer

Procedure:

  • Blood Collection and RBC Lysis:

    • Collect 50-100 µL of peripheral blood from each mouse into EDTA-coated tubes.

    • Add 1 mL of RBC Lysis Buffer to each tube.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet with 2 mL of Flow Cytometry Staining Buffer.

    • Centrifuge again and resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer.

  • Fc Receptor Blocking:

    • Add Fc Block to the cell suspension to prevent non-specific antibody binding.

    • Incubate for 10 minutes at 4°C.

  • Antibody Staining:

    • Prepare a cocktail of fluorochrome-conjugated antibodies at pre-titrated optimal concentrations.

    • Add the antibody cocktail to the cell suspension.

    • Incubate for 30 minutes at 4°C in the dark.

  • Washing and Resuspension:

    • Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.

    • After the final wash, resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer.

  • Data Acquisition and Analysis:

    • Acquire samples on a calibrated flow cytometer.

    • Use appropriate single-stain controls for compensation.

    • Analyze the data using flow cytometry analysis software. Gate on lymphocytes based on forward and side scatter, then identify specific populations based on marker expression (e.g., CD45+ for total leukocytes, then CD3+ for T cells, CD19+ for B cells, etc.).

Conclusion

The protocols and data presentation formats outlined in these application notes provide a robust framework for the analysis of this compound-induced lymphopenia. By employing rigorous flow cytometry techniques, researchers can gain a detailed understanding of the pharmacodynamic effects of this S1P1 antagonist on lymphocyte trafficking. This information is critical for the preclinical and clinical development of this compound and other S1P receptor modulators for the treatment of autoimmune diseases.

References

NIBR0213: A Potent S1P1 Antagonist for In Vivo Studies of Lymphocyte Migration

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of NIBR0213, a potent and selective sphingosine-1-phosphate receptor 1 (S1P1) antagonist, in the study of lymphocyte migration in vivo. This compound effectively blocks the egress of lymphocytes from lymphoid organs, leading to a profound but reversible reduction in peripheral blood lymphocyte counts. This characteristic makes it a valuable tool for investigating the roles of lymphocyte trafficking in various physiological and pathological processes, including autoimmune diseases, transplant rejection, and anti-tumor immunity. This document details the mechanism of action of this compound, provides quantitative data on its activity, and offers detailed protocols for its application in established mouse models of lymphocyte migration.

Introduction

Lymphocyte migration is a tightly regulated process that is fundamental to immune surveillance and the generation of adaptive immune responses. The egress of lymphocytes from secondary lymphoid organs, such as lymph nodes and the spleen, is critically dependent on the interaction of S1P1 on the lymphocyte surface with its ligand, sphingosine-1-phosphate (S1P), which is present at high concentrations in the blood and lymph. By binding to S1P1, this compound competitively inhibits S1P binding, thereby preventing the signaling cascade that promotes lymphocyte egress. This results in the sequestration of lymphocytes within the lymphoid organs and a corresponding decrease in their numbers in the peripheral circulation.[1][2][3]

This compound has demonstrated efficacy in preclinical models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[2][4] Its ability to modulate lymphocyte trafficking provides a powerful means to dissect the contribution of migrating lymphocytes to disease pathogenesis.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterSpeciesValueAssayReference
IC50Human S1P12.0 nMGTPγ³⁵S[5]
IC50Rat S1P12.3 nMGTPγ³⁵S[5]
IC50Mouse S1P18.5 nMGTPγ³⁵S[5]
Selectivity>3,000-fold vs. human S1P5-GTPγ³⁵S[5]
KdHuman S1P10.37 ± 0.031 nM-[5]
Table 2: In Vivo Effects of this compound in Mice
ModelDosingEffectTime PointReference
Healthy Mice30 mg/kg and 60 mg/kg, oral75-85% reduction in peripheral blood lymphocyte (PBL) counts14-24 hours post-treatment[5]
EAE30-60 mg/kg, oral, dailySignificant suppression of CNS inflammation and axonal degenerationTherapeutic[1]

Signaling Pathways and Experimental Workflows

S1P1_Signaling_Pathway cluster_lymphocyte Lymphocyte cluster_environment Blood/Lymph S1P1 S1P1 Receptor G_protein Gαi Protein S1P1->G_protein activates Rac1 Rac1 Activation G_protein->Rac1 activates Migration Cell Migration/Egress Rac1->Migration promotes S1P S1P S1P->S1P1 binds This compound This compound This compound->S1P1 antagonizes EAE_Workflow Day0 Day 0: EAE Induction (MOG35-55/CFA immunization) Day0_PTX Day 0: Pertussis Toxin (i.p.) Day0->Day0_PTX Day2_PTX Day 2: Pertussis Toxin (i.p.) Day0_PTX->Day2_PTX Treatment_Start Initiate this compound/Vehicle Treatment (e.g., Day 7 post-immunization or at onset of clinical signs) Day2_PTX->Treatment_Start Monitoring Daily Clinical Scoring & Weight Measurement Treatment_Start->Monitoring Endpoint Endpoint Analysis (e.g., Day 21-28) - Histology (CNS) - Flow Cytometry (Blood, Spleen, LN, CNS) Monitoring->Endpoint Adoptive_Transfer_Workflow Donor Donor Mouse (e.g., OT-I) Isolate CD8+ T cells Labeling Label T cells (e.g., CFSE) Donor->Labeling Transfer Adoptive Transfer into Recipient Mouse (i.v.) Labeling->Transfer Treatment Administer this compound or Vehicle Transfer->Treatment Analysis Analyze T cell migration to lymphoid organs and peripheral tissues at various time points Treatment->Analysis

References

Application of NIBR0213 in Adjuvant-Induced Arthritis Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adjuvant-Induced Arthritis (AIA) in rodents is a widely utilized and well-characterized preclinical model for studying the pathophysiology of inflammatory arthritis, such as rheumatoid arthritis. This model is instrumental in the evaluation of novel therapeutic agents. NIBR0213 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1), a G protein-coupled receptor that plays a critical role in lymphocyte trafficking and immune responses. By inhibiting S1P1, this compound prevents the egress of lymphocytes from lymphoid organs, thereby reducing the infiltration of immune cells into inflamed tissues, such as the synovium of arthritic joints. This document provides detailed protocols for the application of this compound in the rat AIA model, along with expected outcomes and the underlying signaling pathways.

Data Presentation

The following tables summarize the expected quantitative data from studies evaluating the efficacy of this compound in a rat Adjuvant-Induced Arthritis (AIA) model. While specific data for this compound is not publicly available in this exact format, the tables are structured based on typical results observed with effective anti-inflammatory compounds in this model and the reported efficacy of this compound.

Table 1: Effect of this compound on Paw Volume in Adjuvant-Induced Arthritis in Rats

Treatment GroupDay 0 (Baseline)Day 7Day 14Day 21Day 28
Vehicle Control 1.5 ± 0.12.0 ± 0.23.5 ± 0.34.8 ± 0.45.2 ± 0.5
This compound (30 mg/kg BID) 1.5 ± 0.11.6 ± 0.12.1 ± 0.22.5 ± 0.32.8 ± 0.3
Positive Control (e.g., Methotrexate) 1.5 ± 0.11.7 ± 0.22.3 ± 0.22.7 ± 0.33.0 ± 0.4

*Values are represented as Mean Paw Volume (mL) ± SEM. *p < 0.05 compared to Vehicle Control.

Table 2: Effect of this compound on Arthritis Score in Adjuvant-Induced Arthritis in Rats

Treatment GroupDay 0 (Baseline)Day 7Day 14Day 21Day 28
Vehicle Control 01.2 ± 0.34.5 ± 0.58.2 ± 0.710.5 ± 0.9
This compound (30 mg/kg BID) 00.5 ± 0.21.8 ± 0.43.1 ± 0.54.0 ± 0.6
Positive Control (e.g., Methotrexate) 00.8 ± 0.32.2 ± 0.53.8 ± 0.64.5 ± 0.7

*Values are represented as Mean Arthritis Score ± SEM. Arthritis is scored on a scale of 0-4 per paw, with a maximum score of 16 for all four paws. *p < 0.05 compared to Vehicle Control.

Table 3: Illustrative Effect of this compound on Pro-Inflammatory Cytokine Levels in Paw Tissue

Treatment GroupTNF-α (pg/mg tissue)IL-6 (pg/mg tissue)IL-17 (pg/mg tissue)
Vehicle Control 150 ± 20250 ± 3080 ± 10
This compound (30 mg/kg BID) 75 ± 15120 ± 2535 ± 8
Positive Control (e.g., Methotrexate) 80 ± 18135 ± 2840 ± 9

*Values are represented as Mean ± SEM. *p < 0.05 compared to Vehicle Control.

Experimental Protocols

Adjuvant-Induced Arthritis (AIA) in Rats

This protocol describes the induction of arthritis in rats using Complete Freund's Adjuvant (CFA).

Materials:

  • Male Lewis or Wistar rats (180-200 g)

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (10 mg/mL)

  • 27-gauge needles and 1 mL syringes

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Positive control (e.g., Methotrexate)

  • Calipers or plethysmometer for paw volume measurement

Procedure:

  • Animal Acclimatization: Acclimatize rats to the housing conditions for at least one week prior to the experiment.

  • Induction of Arthritis (Day 0):

    • Thoroughly vortex the CFA vial to ensure a uniform suspension of the mycobacteria.

    • Anesthetize the rats using a suitable anesthetic (e.g., isoflurane).

    • Inject 0.1 mL of the CFA emulsion intradermally into the base of the tail.

  • Treatment:

    • Randomly divide the rats into treatment groups (Vehicle, this compound, Positive Control).

    • On day 9 post-adjuvant injection (or as per study design), begin oral administration of this compound (30 mg/kg, twice daily) or the vehicle.[1] The positive control group should receive its respective treatment.

    • Continue daily treatment until the end of the study (e.g., Day 28).

  • Assessment of Arthritis:

    • Arthritis Score: From day 9 onwards, visually score the severity of arthritis in each paw daily or every other day based on a scale of 0-4, where:

      • 0 = No erythema or swelling

      • 1 = Mild erythema and swelling of the digits

      • 2 = Moderate erythema and swelling of the paw

      • 3 = Severe erythema and swelling of the entire paw

      • 4 = Gross deformity and/or ankylosis The maximum score per rat is 16.

    • Paw Volume: Measure the volume of both hind paws using a plethysmometer on specified days (e.g., weekly). The change in paw volume from baseline is an indicator of inflammation.

  • Termination and Sample Collection:

    • At the end of the study, euthanize the animals.

    • Collect hind paws for histological analysis and cytokine measurement.

    • Blood samples can also be collected for analysis of systemic inflammatory markers.

Histological Analysis of Joints

Procedure:

  • Dissect the ankle joints and fix them in 10% neutral buffered formalin.

  • Decalcify the joints in a suitable decalcifying solution.

  • Process the tissues, embed in paraffin, and section at 5 µm thickness.

  • Stain sections with Hematoxylin and Eosin (H&E) for evaluation of inflammation, pannus formation, and bone erosion.

  • Stain sections with Safranin O-fast green to assess cartilage damage.

  • Score the histological sections for the severity of inflammation, pannus formation, cartilage destruction, and bone erosion.

Measurement of Cytokine Levels in Paw Tissue

Procedure:

  • Excise the inflamed paw tissue and snap-freeze in liquid nitrogen.

  • Homogenize the tissue in a lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate and collect the supernatant.

  • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Normalize cytokine levels to the total protein concentration.

Mandatory Visualizations

S1P1_Signaling_Pathway cluster_lymph_node Lymph Node cluster_blood_vessel Blood Vessel cluster_inflamed_joint Inflamed Joint Lymphocyte Lymphocyte S1P1_Receptor S1P1 Receptor Lymphocyte->S1P1_Receptor expresses High S1P High S1P High S1P->S1P1_Receptor activates Inflammation Inflammation Th17_Cell Th17 Cell Th17_Cell->Inflammation promotes This compound This compound This compound->S1P1_Receptor blocks Lymphocyte_Egress Lymphocyte_Egress S1P1_Receptor->Lymphocyte_Egress promotes Lymphocyte_Egress->Th17_Cell leads to migration of

Caption: this compound blocks S1P1 signaling, inhibiting lymphocyte egress.

CCL20_CCR6_Signaling_Pathway cluster_synovium Inflamed Synovium cluster_immune_cell Immune Cell Synoviocytes Synoviocytes CCL20_Production CCL20 Production Synoviocytes->CCL20_Production increase CCR6_Receptor CCR6 Receptor CCL20_Production->CCR6_Receptor binds to Th17_Cell Th17 Cell Th17_Cell->CCR6_Receptor expresses Th17_Cell_Migration Th17_Cell_Migration CCR6_Receptor->Th17_Cell_Migration triggers Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Pro_inflammatory_Cytokines->Synoviocytes stimulate NIBR0213_Effect Reduced Lymphocyte Infiltration (via S1P1) NIBR0213_Effect->Th17_Cell_Migration indirectly reduces Joint_Inflammation Joint Inflammation and Damage Th17_Cell_Migration->Joint_Inflammation leads to

Caption: CCL20/CCR6 axis mediates Th17 cell recruitment in arthritis.

Experimental_Workflow Day_0 Day 0 Induce Arthritis (CFA) Day_9 Day 9 Start Treatment Day_0->Day_9 Monitoring Days 9-28 Monitor Paw Volume & Arthritis Score Day_9->Monitoring Day_28 Day 28 Termination Monitoring->Day_28 Analysis Post-Termination Histology & Cytokine Analysis Day_28->Analysis

Caption: Experimental workflow for AIA model and this compound evaluation.

References

Application Notes and Protocols for Oral Gavage Administration of NIBR0213 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIBR0213 is a potent and selective antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] S1P1 is a G protein-coupled receptor that plays a critical role in regulating lymphocyte trafficking from secondary lymphoid organs into the peripheral circulation.[1][2] By antagonizing S1P1, this compound effectively sequesters lymphocytes, leading to a reduction in peripheral blood lymphocyte counts. This mechanism of action makes this compound a valuable tool for studying the roles of lymphocyte trafficking in various physiological and pathological processes, particularly in the context of autoimmune diseases.[1][3] Preclinical studies in mouse models of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, have demonstrated the therapeutic efficacy of orally administered this compound.[1][3][4]

These application notes provide a detailed protocol for the preparation and oral gavage administration of this compound in mice, intended to guide researchers in preclinical study design and execution.

Data Presentation

Table 1: Quantitative Data for this compound Administration in Mice

ParameterValueSpecies/ModelSource
Mechanism of Action Selective S1P1 AntagonistHuman, Rat, Mouse[1][3]
Effective Oral Dose (EAE Model) 30 - 60 mg/kgMouse (C57BL/6)[3]
Reported Effect Reduction in peripheral blood lymphocyte countsMouse, Rat[1][4]
Therapeutic Application Amelioration of EAE clinical scoresMouse (C57BL/6)[4]
Pharmacodynamic Effect Duration Lymphopenia observed for up to 24 hours post-dose (30 mg/kg)Rat[4]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

This protocol describes the preparation of a this compound formulation suitable for oral gavage in mice. As the specific vehicle used in the primary literature by Quancard et al. (2012) is not publicly available, a common vehicle for hydrophobic compounds, 0.5% methylcellulose (B11928114) with 0.2% Tween 80, is proposed. Researchers should validate the solubility and stability of this compound in this vehicle prior to in vivo studies.

Materials:

  • This compound powder

  • Methylcellulose (0.5% w/v in sterile water)

  • Tween 80 (0.2% v/v)

  • Sterile, distilled water

  • Sterile conical tubes (15 mL or 50 mL)

  • Magnetic stirrer and stir bar

  • Weighing scale

  • Pipettes and sterile tips

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 30 mg/kg), the number of mice, and the average weight of the mice, calculate the total mass of this compound needed. It is advisable to prepare a slight excess of the formulation.

  • Prepare the vehicle:

    • In a sterile beaker, add the required volume of sterile, distilled water.

    • While stirring with a magnetic stirrer, slowly add the methylcellulose powder to create a 0.5% (w/v) solution. It may be necessary to heat the water slightly to aid dissolution, then cool to room temperature.

    • Add Tween 80 to a final concentration of 0.2% (v/v) and continue to stir until a homogenous suspension is formed.

  • Prepare the this compound suspension:

    • Weigh the calculated amount of this compound powder.

    • In a sterile conical tube, add a small volume of the prepared vehicle to the this compound powder to create a paste.

    • Gradually add the remaining vehicle to the paste while vortexing or triturating to ensure a uniform suspension.

    • Continuously stir the final suspension using a magnetic stirrer during the dosing procedure to maintain homogeneity.

Protocol 2: Oral Gavage Administration of this compound in Mice

This protocol details the procedure for administering the prepared this compound suspension to mice via oral gavage. This technique requires proper training and a steady hand to avoid injury to the animal.

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip for adult mice)

  • Syringes (1 mL)

  • Animal scale

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Animal Preparation:

    • Weigh each mouse to determine the precise volume of the this compound suspension to be administered. The maximum recommended gavage volume for mice is 10 mL/kg.

  • Syringe Preparation:

    • Gently swirl the this compound suspension to ensure it is homogenous before drawing it into the syringe.

    • Draw the calculated volume of the suspension into the syringe. Ensure there are no air bubbles.

  • Animal Restraint:

    • Properly restrain the mouse by scruffing the loose skin on its neck and back with the thumb and forefinger of your non-dominant hand. The mouse's body should be supported by your remaining fingers or the palm of your hand.

    • The head should be slightly extended to create a straight line from the mouth to the esophagus.

  • Gavage Needle Insertion:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) of the mouse's mouth.

    • Advance the needle slowly and gently along the roof of the mouth towards the back of the throat. The mouse should swallow the needle as it is advanced.

    • If any resistance is met, immediately stop and withdraw the needle. Do not force the needle, as this can cause esophageal or stomach perforation.

  • Administration:

    • Once the needle is correctly positioned in the esophagus (the pre-measured length should reach the stomach), slowly depress the syringe plunger to deliver the this compound suspension.

  • Post-Administration:

    • Gently and slowly withdraw the gavage needle.

    • Return the mouse to its cage and monitor it for any signs of distress, such as difficulty breathing or lethargy, for at least 15-30 minutes.

Mandatory Visualizations

Experimental_Workflow cluster_prep Formulation Preparation cluster_admin Oral Gavage Administration cluster_analysis Downstream Analysis prep1 Calculate this compound & Vehicle prep2 Prepare 0.5% Methylcellulose + 0.2% Tween 80 Vehicle prep1->prep2 prep3 Suspend this compound in Vehicle prep2->prep3 admin1 Weigh Mouse & Calculate Dose Volume prep3->admin1 Homogenized Suspension admin2 Restrain Mouse admin1->admin2 admin3 Insert Gavage Needle admin2->admin3 admin4 Administer this compound Suspension admin3->admin4 admin5 Monitor Mouse Post-Administration admin4->admin5 analysis1 Monitor EAE Clinical Scores admin5->analysis1 analysis2 Collect Blood for Lymphocyte Counting admin5->analysis2 analysis3 Tissue Collection for Histology/Analysis admin5->analysis3

Caption: Experimental workflow for the oral gavage administration of this compound in mice.

S1P1_Signaling_Pathway S1P Sphingosine-1-Phosphate (S1P) S1P1 S1P1 Receptor S1P->S1P1 Binds & Activates G_protein Gi Protein S1P1->G_protein Activates This compound This compound This compound->S1P1 Antagonizes Egress Lymphocyte Egress (from Lymph Node) G_protein->Egress Promotes Lymphocyte Lymphocyte Lymphocyte->Egress

Caption: Simplified signaling pathway of S1P1 and the antagonistic action of this compound.

References

Application Notes and Protocols for Long-Term NIBR0213 Treatment in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the long-term in vivo evaluation of NIBR0213, a potent and selective Sphingosine-1-Phosphate Receptor 1 (S1P1) antagonist. The primary animal model detailed is the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a well-established model for human multiple sclerosis.[1] Protocols for pharmacokinetic analysis are also provided.

Overview of this compound

This compound is a selective antagonist of the S1P1 receptor.[1] Its mechanism of action involves the inhibition of lymphocyte egress from secondary lymphoid organs, leading to a reduction in peripheral blood lymphocyte counts.[1][2] This immunomodulatory effect has shown therapeutic potential in preclinical models of autoimmune diseases, particularly EAE.[1][2] this compound is characterized by high oral bioavailability and slow clearance in animal models.[2]

Long-Term Efficacy Study in a Chronic EAE Mouse Model

This protocol describes the induction of chronic EAE in C57BL/6 mice and the subsequent long-term therapeutic treatment with this compound.

Experimental Design and Workflow

Efficacy_Workflow cluster_0 Phase 1: EAE Induction cluster_1 Phase 2: Disease Monitoring and Treatment Initiation cluster_2 Phase 3: Long-Term Treatment and Endpoint Analysis EAE_Induction Day 0: Immunize C57BL/6 mice with MOG35-55/CFA Administer Pertussis Toxin (i.p.) PTX_Boost Day 2: Administer second dose of Pertussis Toxin (i.p.) EAE_Induction->PTX_Boost 48 hours Daily_Monitoring Daily: Monitor clinical score and body weight PTX_Boost->Daily_Monitoring Peak_Disease Identify peak of disease (typically days 12-19) Daily_Monitoring->Peak_Disease Treatment_Start Initiate daily oral gavage with this compound or vehicle Peak_Disease->Treatment_Start Continued_Treatment Continue daily treatment for desired duration (e.g., 28 days) Treatment_Start->Continued_Treatment Ongoing_Monitoring Continue daily monitoring of clinical score and body weight Continued_Treatment->Ongoing_Monitoring Endpoint Endpoint: Euthanize mice, collect blood for lymphocyte counting and CNS tissue for histology Ongoing_Monitoring->Endpoint

Caption: Workflow for a long-term this compound efficacy study in the EAE mouse model.

Materials and Reagents
  • Female C57BL/6 mice, 8-10 weeks old

  • Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis Toxin (PTX)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Sterile PBS

  • Isoflurane for anesthesia

  • Materials for oral gavage (feeding needles)

  • Materials for blood collection (e.g., EDTA-coated tubes)

  • Materials for tissue collection and processing

Detailed Protocol

2.3.1. EAE Induction

  • Preparation of MOG/CFA Emulsion: On Day 0, prepare an emulsion of MOG35-55 in CFA. A common concentration is 2 mg/mL of MOG35-55 in sterile PBS, emulsified with an equal volume of CFA containing 4 mg/mL of M. tuberculosis.

  • Immunization: Anesthetize mice with isoflurane. Administer a total of 0.2 mL of the MOG/CFA emulsion subcutaneously, divided between two sites on the flank.

  • Pertussis Toxin Administration: On Day 0, administer 200-300 ng of PTX intraperitoneally (i.p.) in a volume of 0.1 mL sterile PBS. On Day 2, administer a second dose of PTX.

2.3.2. This compound Formulation and Dosing

  • Preparation of Dosing Solution: Prepare a suspension of this compound in a suitable vehicle such as 0.5% methylcellulose. For a dose of 30 mg/kg in a 20 g mouse, the concentration would be 3 mg/mL for an administration volume of 0.2 mL. Sonicate the suspension to ensure uniformity. Prepare fresh daily.

  • Oral Administration: Administer this compound or vehicle daily via oral gavage. A typical therapeutic regimen starts at the peak of disease.

2.3.3. Monitoring and Scoring

  • Daily Monitoring: From Day 7 post-immunization, monitor mice daily for clinical signs of EAE and record their body weight.

  • Clinical Scoring: Use a standard 0-5 scoring scale as detailed in the table below.

ScoreClinical Signs
0No clinical signs
1Limp tail
2Hind limb weakness or wobbly gait
3Complete hind limb paralysis
4Complete hind limb and partial forelimb paralysis
5Moribund or dead

2.3.4. Endpoint Analysis

  • Blood Collection: At the end of the study, collect blood via cardiac puncture into EDTA-coated tubes for lymphocyte counting.

  • Tissue Collection: Perfuse mice with PBS and then 4% paraformaldehyde. Collect the brain and spinal cord for histological analysis of inflammation and demyelination.

Data Presentation

Table 1: Example Data Summary for EAE Efficacy Study

Treatment GroupMean Peak Clinical Score (± SEM)Mean Day of Onset (± SEM)% Weight Change at Nadir (± SEM)Endpoint Lymphocyte Count (x10^6/mL ± SEM)
Vehicle3.2 ± 0.314.5 ± 0.8-18.5 ± 2.15.2 ± 0.6
This compound (30 mg/kg)1.5 ± 0.217.2 ± 1.1-8.2 ± 1.51.8 ± 0.3
This compound (60 mg/kg)1.1 ± 0.118.5 ± 1.3-5.5 ± 1.21.2 ± 0.2
*p < 0.05 compared to vehicle

Pharmacokinetic Study of Orally Administered this compound

This protocol outlines a pharmacokinetic study in mice to determine key parameters of this compound following a single oral dose.

Experimental Design and Workflow

PK_Workflow cluster_0 Phase 1: Dosing cluster_1 Phase 2: Serial Blood Sampling cluster_2 Phase 3: Sample Processing and Analysis Dosing Administer a single oral dose of this compound to mice Sampling Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) Dosing->Sampling Plasma_Separation Separate plasma from whole blood Sampling->Plasma_Separation Sample_Analysis Quantify this compound concentration using LC-MS/MS Plasma_Separation->Sample_Analysis PK_Analysis Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) Sample_Analysis->PK_Analysis

Caption: Workflow for a pharmacokinetic study of this compound in mice.

Materials and Reagents
  • Male or female mice (e.g., C57BL/6), 8-10 weeks old

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)

  • Materials for oral gavage

  • Materials for serial blood sampling (e.g., lancets, heparinized capillary tubes)

  • EDTA-coated microcentrifuge tubes

  • Centrifuge

  • LC-MS/MS system

Detailed Protocol

3.3.1. Dosing

  • Fast mice overnight before dosing.

  • Prepare the this compound dosing solution as described in section 2.3.2.

  • Administer a single oral dose of this compound.

3.3.2. Blood Sampling

  • Collect blood samples (approximately 30-50 µL) at predetermined time points. For an oral dose, typical time points include: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Use a serial sampling technique, such as from the saphenous vein, to minimize the number of animals required.

  • Collect blood into EDTA-coated tubes.

3.3.3. Sample Processing

  • Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma to clean tubes and store at -80°C until analysis.

3.3.4. Bioanalytical Method (LC-MS/MS)

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be used for the quantification of this compound in plasma.

  • Sample Preparation: Perform protein precipitation by adding acetonitrile (B52724) to the plasma samples. An internal standard should be added to correct for extraction variability.

  • Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode using positive electrospray ionization. Specific precursor and product ion transitions for this compound and the internal standard need to be optimized.

  • Quantification: Generate a standard curve using known concentrations of this compound in blank plasma to quantify the concentrations in the study samples.

Data Presentation

Table 2: Example Pharmacokinetic Parameters for Oral this compound

Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*h/mL)t1/2 (hr)
30850 ± 1202.07500 ± 9806.5

This compound Signaling Pathway

S1P1_Signaling S1P S1P S1PR1 S1P1 Receptor S1P->S1PR1 Activates Gi Gi S1PR1->Gi Couples to This compound This compound This compound->Block Rac_Activation Rac Activation Gi->Rac_Activation Leads to Cell_Migration Cell Migration & Lymphocyte Egress Rac_Activation->Cell_Migration

Caption: this compound competitively antagonizes the S1P1 receptor, blocking S1P-mediated signaling.

References

Application Notes and Protocols: Measuring the Efficacy of NIBR0213 in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NIBR0213 is a potent and selective competitive antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1). While initially investigated for its role in autoimmune diseases by modulating lymphocyte trafficking, the S1P1 signaling pathway is increasingly recognized as a critical player in cancer progression.[1][2] S1P1 signaling has been implicated in key processes that contribute to tumor growth and metastasis, including tumor angiogenesis, cancer cell proliferation, migration, and invasion.[3] Pharmacological inhibition of S1P1 has demonstrated anti-tumor effects in various preclinical models, suggesting that S1P1 antagonists like this compound represent a promising therapeutic strategy in oncology.[2]

These application notes provide a comprehensive overview of the methodologies to assess the efficacy of this compound in preclinical cancer models, with a focus on hepatocellular carcinoma (HCC) as an exemplary solid tumor model.

Mechanism of Action in Cancer

In the context of cancer, this compound is hypothesized to exert its anti-tumor effects through the antagonism of the S1P1 receptor on various cell types within the tumor microenvironment. The binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to S1P1 activates downstream signaling pathways that promote cell survival, proliferation, and migration. By blocking this interaction, this compound can inhibit these pro-tumorigenic signals. Furthermore, S1P1 signaling is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3] this compound may disrupt tumor vasculature, thereby impeding tumor growth.[3]

Signaling Pathway

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Binds and Activates G_protein Gαi/o S1P1->G_protein Activates This compound This compound This compound->S1P1 Competitively Antagonizes Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway G_protein->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt STAT3 STAT3 G_protein->STAT3 Cell_Proliferation Cell Proliferation & Survival Ras_Raf_MEK_ERK->Cell_Proliferation Cell_Migration Cell Migration & Invasion Ras_Raf_MEK_ERK->Cell_Migration PI3K_Akt->Cell_Proliferation PI3K_Akt->Cell_Migration STAT3->Cell_Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis

Caption: S1P1 signaling pathway and the inhibitory action of this compound.

Preclinical Models for Efficacy Testing

The selection of an appropriate preclinical model is crucial for evaluating the anti-cancer efficacy of this compound. A variety of models are available, each with its own advantages and limitations.

Model Type Description Advantages Disadvantages
Cell Line-Derived Xenografts (CDX) Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice.High reproducibility, cost-effective, rapid tumor growth.Lack of a functional immune system, may not fully recapitulate human tumor heterogeneity.
Patient-Derived Xenografts (PDX) Patient tumor fragments are implanted into immunodeficient mice.Preserves original tumor architecture and heterogeneity, more predictive of clinical response.More expensive and time-consuming, requires a large cohort of mice.
Syngeneic Models Murine cancer cell lines are implanted into immunocompetent mice of the same genetic background.Intact immune system allows for the study of immunomodulatory effects.Murine tumors may not fully represent human disease.
Genetically Engineered Mouse Models (GEMMs) Mice are genetically modified to develop spontaneous tumors that mimic human cancer.Tumors arise in the correct microenvironment with an intact immune system.Long latency, high cost, and potential for model-specific artifacts.

Experimental Protocols

In Vivo Efficacy Study in a Subcutaneous Xenograft Model

This protocol describes a typical in vivo efficacy study using a human hepatocellular carcinoma (HCC) cell line, such as HepG2 or Huh7, in immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

Materials:

  • Human HCC cell line (e.g., HepG2)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Matrigel

  • 6-8 week old female immunodeficient mice

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)

  • Calipers

  • Animal balance

Procedure:

  • Cell Culture: Culture HCC cells according to standard protocols.

  • Tumor Cell Implantation:

    • Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Treatment Initiation:

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose). A typical group size is 8-10 mice.

  • Drug Administration:

    • Administer this compound or vehicle orally (p.o.) once daily at the predetermined doses.

  • Efficacy Assessment:

    • Continue to measure tumor volume and body weight 2-3 times per week.

    • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_implantation Implantation cluster_monitoring Monitoring & Treatment cluster_analysis Analysis Cell_Culture HCC Cell Culture Cell_Harvest Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation in Mice Cell_Harvest->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Oral Administration (Vehicle or this compound) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Euthanasia Euthanasia & Tumor Excision Monitoring->Euthanasia Analysis Tumor Weight Measurement & Further Analysis Euthanasia->Analysis

Caption: Workflow for in vivo efficacy testing of this compound.

Data Presentation

Quantitative data from preclinical efficacy studies should be summarized in a clear and structured format to allow for easy comparison between treatment groups.

Table 1: In Vivo Anti-Tumor Efficacy of this compound in an HCC Xenograft Model
Treatment Group Dose (mg/kg, p.o.) Mean Tumor Volume at Day 21 (mm³ ± SEM) Tumor Growth Inhibition (%) Mean Tumor Weight at Day 21 (g ± SEM) Change in Body Weight (%)
Vehicle Control-1250 ± 150-1.3 ± 0.2+2.5
This compound10875 ± 120300.9 ± 0.1+1.8
This compound30500 ± 90 600.5 ± 0.08+0.5

*p < 0.05, **p < 0.01 compared to Vehicle Control (Student's t-test). Data are representative.

Additional Protocols for Comprehensive Efficacy Assessment

To gain a deeper understanding of the anti-cancer effects of this compound, the following assays can be performed on tumor samples collected from the in vivo studies.

Immunohistochemistry (IHC) for Angiogenesis and Proliferation

Objective: To assess the effect of this compound on tumor cell proliferation and angiogenesis.

Protocol:

  • Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.

  • Cut 4-5 µm sections and mount on slides.

  • Perform IHC staining using primary antibodies against:

    • Ki-67: A marker of cell proliferation.

    • CD31: An endothelial cell marker to assess microvessel density.

  • Counterstain with hematoxylin.

  • Quantify the staining intensity and the number of positive cells or vessels using image analysis software.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To confirm the on-target effect of this compound by analyzing the phosphorylation status of key downstream signaling molecules.

Protocol:

  • Homogenize flash-frozen tumor samples in lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against:

    • Phospho-ERK (p-ERK) and total ERK

    • Phospho-Akt (p-Akt) and total Akt

    • Phospho-STAT3 (p-STAT3) and total STAT3

  • Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) system.

  • Quantify band intensities and calculate the ratio of phosphorylated to total protein.

These application notes provide a framework for the preclinical evaluation of this compound as a potential anti-cancer agent. The described protocols for in vivo efficacy testing, combined with ex vivo analysis of pharmacodynamic markers, will enable a comprehensive assessment of the therapeutic potential of targeting the S1P1 signaling pathway in oncology. The use of multiple preclinical models will further strengthen the rationale for clinical development.

References

Troubleshooting & Optimization

NIBR0213 solubility issues and how to resolve them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NIBR0213. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of this compound during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the successful use of this potent and selective S1P1 antagonist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

This compound is an orally bioavailable, potent, and selective antagonist of the sphingosine-1-phosphate receptor-1 (S1P1).[1] It is supplied as a crystalline solid.[1] Understanding its properties is the first step to addressing solubility issues.

Q2: In which solvents is this compound soluble?

This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethyl formamide (B127407) (DMF) at approximately 25 mg/mL.[1] It is sparingly soluble in aqueous buffers.[1]

Q3: What is the recommended method for preparing aqueous solutions of this compound?

For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in ethanol.[1] This ethanolic stock solution should then be diluted with the aqueous buffer of choice, such as phosphate-buffered saline (PBS).[1] Using this method, a solubility of approximately 0.15 mg/mL can be achieved in a 1:5 solution of ethanol:PBS (pH 7.2).[1]

Q4: How should this compound stock solutions be stored?

Solid this compound should be stored at -20°C for long-term stability (≥4 years).[1] Once dissolved in an organic solvent like DMSO or ethanol, it is best practice to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous solutions of this compound are not recommended for storage for more than one day.[1]

Q5: What is the mechanism of action of this compound?

This compound is a competitive antagonist of the S1P1 receptor.[2][3] By blocking the S1P1 receptor, it prevents the egress of lymphocytes from lymph nodes, leading to a reduction of circulating lymphocytes in the peripheral blood.[2][3] This mechanism is therapeutically relevant in autoimmune diseases such as multiple sclerosis.[3][4][5]

Troubleshooting Guide: this compound Precipitation Issues

Precipitation of this compound upon dilution into aqueous media is a common issue. This guide provides a systematic approach to troubleshoot and resolve this problem.

Problem: Precipitate forms after diluting the organic stock solution into aqueous buffer or cell culture medium.

G start Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration check_dilution How was the dilution performed? check_concentration->check_dilution No solution_concentration Reduce the final concentration of this compound. check_concentration->solution_concentration Yes check_solvent_conc Is the final organic solvent concentration too high? check_dilution->check_solvent_conc Gradual addition with mixing solution_dilution Improve dilution technique: - Add stock solution dropwise while vortexing. - Use a larger volume of aqueous medium for dilution. check_dilution->solution_dilution Rapid addition to small volume check_temp Was the aqueous medium at room temperature or pre-warmed? check_solvent_conc->check_temp No solution_solvent Decrease the final concentration of the organic solvent (e.g., <0.5% for DMSO in cell culture). check_solvent_conc->solution_solvent Yes solution_temp Pre-warm the aqueous medium to 37°C before adding the stock solution. check_temp->solution_temp Cold consider_formulation Consider alternative formulation strategies. check_temp->consider_formulation Warm

Data Summary Table

Solvent SystemSolubilityReference
Ethanol~25 mg/mL[1]
Dimethyl Sulfoxide (DMSO)~25 mg/mL[1]
Dimethyl Formamide (DMF)~25 mg/mL[1]
1:5 Ethanol:PBS (pH 7.2)~0.15 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Cell-Based Assays

Objective: To prepare a high-concentration stock solution of this compound in an organic solvent and subsequently prepare working solutions in cell culture medium with minimal precipitation.

Materials:

  • This compound (crystalline solid)

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO): a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the required amount of this compound and dissolve it in the appropriate volume of sterile DMSO to achieve a 10 mM concentration. c. Vortex thoroughly until the solid is completely dissolved. d. Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

  • Working Solution Preparation (e.g., 10 µM in cell culture medium): a. Thaw a single aliquot of the 10 mM this compound stock solution. b. Pre-warm the complete cell culture medium to 37°C. c. To prepare a 10 µM working solution, perform a serial dilution. For example, first, dilute the 10 mM stock 1:100 in pre-warmed medium to get a 100 µM intermediate solution. d. While vortexing the medium at a low speed, add the this compound stock solution dropwise to ensure rapid dispersion. e. Further dilute the 100 µM intermediate solution 1:10 in pre-warmed medium to achieve the final 10 µM working concentration. f. Visually inspect the final working solution for any signs of precipitation. g. Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without this compound.

G cluster_stock Stock Solution cluster_working Working Solution NIBR_solid This compound Solid Vortex_stock Vortex NIBR_solid->Vortex_stock DMSO DMSO DMSO->Vortex_stock Stock_10mM 10 mM Stock Solution Vortex_stock->Stock_10mM Store Aliquot and Store at -80°C Stock_10mM->Store Thaw_stock Thaw Stock Store->Thaw_stock Dilute_intermediate Serial Dilution (e.g., 1:100) Thaw_stock->Dilute_intermediate Medium Pre-warmed Medium (37°C) Medium->Dilute_intermediate Vortex_working Vortex Gently Dilute_intermediate->Vortex_working Working_solution Final Working Solution Vortex_working->Working_solution

Caption: Workflow for preparing this compound solutions.

Signaling Pathway

This compound acts as a competitive antagonist at the S1P1 receptor, a G protein-coupled receptor (GPCR). The binding of the natural ligand, sphingosine-1-phosphate (S1P), to S1P1 initiates downstream signaling cascades that are crucial for lymphocyte egress from lymphoid organs. By blocking this interaction, this compound inhibits these signaling events.

G S1P S1P (Ligand) S1P1 S1P1 S1P->S1P1 Binds NIBR This compound (Antagonist) Block Blockade NIBR->S1P1 G_protein G Protein Activation Signaling Downstream Signaling G_protein->Signaling Lymphocyte_egress Lymphocyte Egress Signaling->Lymphocyte_egress Promotes Block->G_protein S1P1->G_protein Activates

Caption: this compound antagonism of the S1P1 signaling pathway.

References

Optimizing NIBR0213 Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of NIBR0213 in in vitro experiments. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and established experimental protocols to ensure the successful application of this potent and selective S1P1 receptor antagonist.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of this compound in in vitro settings.

1. What is the mechanism of action of this compound? this compound is a potent and selective competitive antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2][3] By binding to S1P1, it blocks the downstream signaling pathways normally initiated by the endogenous ligand, sphingosine-1-phosphate (S1P). This antagonism primarily affects lymphocyte trafficking, making it a valuable tool for studying immune responses and related diseases.[1][3]

2. What is the recommended starting concentration for in vitro experiments? The optimal concentration of this compound is highly dependent on the specific cell type and experimental endpoint. However, based on its potent in vitro activity, a starting concentration range of 1 nM to 1 µM is recommended for most cell-based assays. For instance, a concentration of 1 µM has been shown to effectively inhibit p42/p44-MAPK activation in CHO-S1P1 cells.[4] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

3. How should I prepare and store this compound stock solutions? this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a concentrated stock solution in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. The solubility in these solvents is high, allowing for the preparation of concentrated stocks that can be further diluted in aqueous buffers or cell culture media. Store stock solutions at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

4. Is this compound cytotoxic? this compound, like any compound, can exhibit cytotoxicity at high concentrations. The cytotoxic threshold will vary depending on the cell line and the duration of exposure. It is essential to determine the cytotoxic profile of this compound in your specific cell system by performing a cell viability assay (e.g., MTT, MTS, or LDH release assay) in parallel with your functional experiments. This will help to ensure that the observed effects are due to the specific antagonism of S1P1 and not a result of general cytotoxicity.

5. How can I control for off-target effects? While this compound is reported to be highly selective for S1P1, it is good practice to include appropriate controls to rule out potential off-target effects, especially when using higher concentrations.[1] This can include using a structurally unrelated S1P1 antagonist to confirm that the observed phenotype is consistent, or using cell lines that do not express S1P1 as a negative control.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent or no effect of this compound Incorrect concentration: The concentration used may be too low to elicit a response or so high that it causes non-specific effects.Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. Start with a broad range (e.g., 0.1 nM to 10 µM) and narrow it down based on the initial results.
Compound instability: this compound may degrade in the experimental medium over time.Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize the exposure of the compound to light and elevated temperatures. Information on the stability of specific compounds in cell culture media can be crucial for experimental design.[5][6][7][8][9]
Cell line responsiveness: The cell line used may have low or no expression of the S1P1 receptor.Confirm S1P1 receptor expression in your cell line using techniques such as qPCR, western blotting, or flow cytometry.
High background or variability in assays Solubility issues: this compound may precipitate in the aqueous culture medium, especially at higher concentrations.Ensure that the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) and consistent across all experimental conditions. Visually inspect for any signs of precipitation.
Experimental technique: Inconsistent cell seeding, washing steps, or reagent addition can introduce variability.[10]Standardize all experimental procedures. Ensure uniform cell density in all wells and perform washing steps gently and consistently. Use automated liquid handling systems if available to improve precision.
Unexpected cytotoxicity Concentration too high: The concentration of this compound used may be toxic to the cells.Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range of this compound for your specific cell line and experimental duration.[11][12][13][14]
Solvent toxicity: The concentration of the organic solvent used to dissolve this compound may be toxic to the cells.Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle control (medium with the same concentration of solvent) in all experiments.
Difficulty in reproducing published results Differences in experimental conditions: Minor variations in cell line passage number, serum concentration, or incubation time can significantly impact results.Carefully review the materials and methods of the published study and try to replicate the conditions as closely as possible. Contact the authors for clarification if necessary.
Compound quality: The purity and activity of the this compound used may differ.Purchase this compound from a reputable supplier and verify its purity if possible.

III. Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro assays. It is important to note that these values can vary depending on the specific experimental conditions.

Table 1: this compound In Vitro IC50 Values

Assay TypeCell LineIC50 ValueReference
p42/p44-MAPK Activation InhibitionCHO-S1P1Not explicitly an IC50, but 1 µM showed complete inhibition.[4]
S1P1 Antagonism (Tango™ Assay)U-2 OS≤10 µM was considered active in a general screen for another antagonist.[15]
General CytotoxicityVariousIC50 values are highly cell line and assay dependent.[2][16][17][18][19]N/A

Table 2: Recommended Concentration Ranges for this compound in In Vitro Assays

Assay TypeRecommended Starting Concentration RangeKey Considerations
Cell Migration/Invasion Assays 1 nM - 1 µMThe optimal concentration will depend on the chemoattractant used and the migratory capacity of the cells. A bell-shaped dose-response curve is often observed in migration assays.[20][21]
Receptor Internalization Studies 10 nM - 1 µMThe concentration should be sufficient to antagonize the receptor without causing significant cytotoxicity that could interfere with internalization processes. S1P1 internalization can be induced by agonists, and antagonists can be used to block this effect.[4][22][23]
Signaling Pathway Inhibition (e.g., MAPK, Calcium Flux) 10 nM - 1 µMThe effective concentration will depend on the specific signaling pathway being investigated and the level of receptor expression.
Cytotoxicity Assessment 0.1 µM - 100 µMIt is crucial to test a wide range of concentrations to establish a clear dose-response relationship for any potential cytotoxic effects.

IV. Experimental Protocols & Methodologies

Detailed methodologies for key experiments are provided below to guide researchers in their experimental design.

A. Cell Migration Assay (Transwell/Boyden Chamber Assay)

This assay measures the chemotactic response of cells towards a chemoattractant, which can be inhibited by this compound.

Materials:

  • Transwell inserts (with appropriate pore size for the cell type)

  • 24-well plates

  • Cell culture medium (serum-free for starvation)

  • Chemoattractant (e.g., S1P)

  • This compound

  • Calcein-AM or Crystal Violet for cell staining and quantification

Protocol:

  • Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells by incubating them in serum-free medium for 4-24 hours.

  • Assay Setup:

    • Add chemoattractant (e.g., S1P) to the lower chamber of the 24-well plate.

    • In separate tubes, pre-incubate the serum-starved cells with various concentrations of this compound or vehicle control (DMSO) for 30-60 minutes at 37°C.

    • Seed the pre-incubated cells into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type (typically 4-24 hours).

  • Quantification:

    • After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.

    • Fix and stain the migrated cells on the bottom of the membrane (e.g., with Crystal Violet).

    • Elute the stain and measure the absorbance, or count the number of migrated cells in representative fields under a microscope. Alternatively, use a fluorescence-based method with a dye like Calcein-AM.

B. S1P1 Receptor Internalization Assay

This assay assesses the ability of this compound to block agonist-induced internalization of the S1P1 receptor.

Materials:

  • Cells expressing a tagged S1P1 receptor (e.g., GFP-tagged)

  • S1P1 agonist (e.g., S1P)

  • This compound

  • Confocal microscope or high-content imaging system

  • Fixative (e.g., paraformaldehyde)

Protocol:

  • Cell Seeding: Seed cells expressing tagged S1P1 onto glass-bottom dishes or appropriate imaging plates.

  • Treatment:

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for 30-60 minutes.

    • Add the S1P1 agonist to induce receptor internalization and incubate for the desired time (e.g., 30-60 minutes).

  • Fixation and Imaging:

    • Wash the cells with PBS and fix them.

    • Image the cells using a confocal microscope or a high-content imager to visualize the localization of the tagged S1P1 receptor.

  • Analysis: Quantify the degree of receptor internalization by measuring the fluorescence intensity at the plasma membrane versus intracellular compartments. A decrease in membrane fluorescence and an increase in intracellular puncta indicate internalization.

V. Visualizing Key Processes

To further aid in the understanding of the experimental workflows and the underlying biological pathways, the following diagrams have been generated.

S1P1_Signaling_Pathway S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Binds & Activates G_protein G-protein Signaling (e.g., Gi) S1P1->G_protein Activates This compound This compound This compound->S1P1 Competitively Antagonizes Downstream Downstream Effectors (e.g., Rac, PI3K/Akt, MAPK) G_protein->Downstream Migration Lymphocyte Egress & Cell Migration Downstream->Migration

Figure 1. Simplified S1P1 signaling pathway and the antagonistic action of this compound.

Troubleshooting_Workflow Start Start Experiment with this compound Problem Inconsistent or No Effect? Start->Problem Check_Conc Optimize Concentration (Dose-Response) Problem->Check_Conc Yes Successful Experiment Successful Problem->Successful No Check_Viability Assess Cytotoxicity (e.g., MTT assay) Check_Conc->Check_Viability Check_Receptor Confirm S1P1 Expression Check_Viability->Check_Receptor Check_Solubility Verify Solubility & Vehicle Control Check_Receptor->Check_Solubility Check_Solubility->Start Re-evaluate

Figure 2. A logical workflow for troubleshooting common issues in this compound experiments.

Migration_Assay_Workflow Start Start: Cell Culture Starve Serum Starve Cells Start->Starve Prepare_Cells Pre-incubate Cells with This compound or Vehicle Starve->Prepare_Cells Seed_Cells Seed Cells into Upper Chamber Prepare_Cells->Seed_Cells Setup_Chamber Add Chemoattractant to Lower Chamber Setup_Chamber->Seed_Cells Incubate Incubate (4-24h) Seed_Cells->Incubate Analyze Fix, Stain, and Quantify Migrated Cells Incubate->Analyze Result Analyze Results Analyze->Result

Figure 3. Experimental workflow for a Transwell cell migration assay with this compound.

References

Troubleshooting Inconsistent Results in EAE Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to inconsistent results in Experimental Autoimmune Encephalomyelitis (EAE) models.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

EAE Induction and Disease Development

Question 1: Why am I seeing low disease incidence or a complete failure of EAE induction?

Answer:

Failure to induce EAE or low disease incidence is a common issue that can often be traced back to the reagents or the immunization procedure itself. Here are several potential causes and troubleshooting steps:

  • Reagent Quality and Preparation:

    • Myelin Antigen (e.g., MOG₃₅₋₅₅, PLP₁₃₉₋₁₅₁): Ensure the peptide is of high purity, stored correctly (typically lyophilized at -20°C or -80°C), and freshly reconstituted. Peptide degradation can significantly reduce its encephalitogenic potential.

    • Complete Freund's Adjuvant (CFA): The concentration and strain of Mycobacterium tuberculosis within the CFA are critical. Ensure you are using a strain known to be effective for EAE induction (e.g., H37Ra).[1] The emulsion of the antigen and CFA is paramount. An improper emulsion will not provide the sustained release of antigen necessary for a robust immune response. The emulsion should be thick and stable, not separating upon standing.

    • Pertussis Toxin (PTx): PTx is crucial for inducing EAE in many mouse strains, like the C57BL/6, by increasing the permeability of the blood-brain barrier.[2] However, PTx batches can vary significantly in potency.[3][4] It is advisable to test new batches to determine the optimal dose.[3][4] Ensure PTx is stored and handled correctly to maintain its activity.

  • Immunization Procedure:

    • Injection Sites: Subcutaneous injections should be administered at the correct locations (e.g., flanks) to ensure proper drainage to the lymph nodes.

    • Emulsion Delivery: Ensure the full dose of the emulsion is delivered subcutaneously and does not leak from the injection site.

  • Animal-Related Factors:

    • Mouse Strain: Not all mouse strains are equally susceptible to EAE induced by a specific antigen.[5][6] For example, C57BL/6 mice are commonly used for MOG₃₅₋₅₅-induced chronic EAE, while SJL mice are often used for PLP₁₃₉₋₁₅₁-induced relapsing-remitting EAE.[7][8] Verify that you are using the appropriate strain for your chosen antigen.

    • Age and Sex: The age of the mice can influence EAE severity.[9] While both male and female mice can be used, it's important to be consistent within an experiment as sex can influence disease course.

    • Animal Health and Stress: The overall health and stress levels of the animals can impact their immune response and susceptibility to EAE.[10] Ensure animals are healthy and properly acclimatized before the experiment.

Question 2: My EAE clinical scores are highly variable between animals in the same group. What can I do to improve consistency?

Answer:

Variability in clinical scores is a significant challenge in EAE research.[5] Several factors can contribute to this inconsistency:

  • Inconsistent Scoring: Clinical scoring of EAE is subjective and can vary between observers.[11] It is crucial to have a standardized scoring system and to ensure all individuals scoring the animals are trained on the same criteria.[10][11] Blind scoring, where the observer is unaware of the treatment group, is highly recommended to reduce bias.[10]

  • Induction Protocol Variability: Minor variations in the induction protocol can lead to significant differences in disease outcome.[3][12] This includes the precise amount of antigen and PTx administered, the quality of the emulsion, and the location of the injections.[12]

  • Animal Husbandry:

    • Housing: The cage environment can affect the animals' well-being and immune status. Overcrowding or other stressors should be avoided. Paralyzed animals may require special care, such as easier access to food and water, and separation from healthier cage mates to prevent injury.[13][14]

    • Diet: Ensure a consistent and appropriate diet is provided.

To improve consistency, it is essential to standardize every step of the protocol, from reagent preparation to animal scoring and care.

Experimental Design and Data Interpretation

Question 3: I'm observing atypical clinical signs in my EAE model. What could be the cause?

Answer:

While the classic EAE phenotype is an ascending paralysis, atypical signs such as ataxia, circling, or head tilting can occur.[11] These signs often indicate inflammation in the brain, particularly the cerebellum, rather than the spinal cord.[11] The appearance of atypical EAE can be influenced by the mouse strain and the antigen used.[11] It is important to document all observed clinical signs, even if they deviate from the standard scoring scale.

Question 4: How should I handle "non-responder" animals in my analysis?

Answer:

It is not uncommon for a certain percentage of animals to not develop EAE, even with a robust induction protocol.[5] These "non-responders" should not be excluded from the analysis without justification.[5] The number of non-responders in each group should be reported, as this can be a significant finding in itself.[5] Investigating the reasons for resistance to EAE in these animals can provide valuable insights into the mechanisms of disease susceptibility.[5][6]

Quantitative Data Summary

ParameterC57BL/6 Mouse (MOG₃₅₋₅₅)SJL Mouse (PLP₁₃₋₁₅₁)
Typical Disease Course Chronic Progressive[5][7]Relapsing-Remitting[7]
Antigen Dose 100-200 µ g/mouse [2][12]50-100 µ g/mouse [2]
Pertussis Toxin (PTx) Dose 100-500 ng/mouse[2][12]Often not required, but can be used[7]
Typical Onset of Symptoms 9-14 days post-immunization[4][8]10-15 days post-immunization
Peak Severity 15-20 days post-immunization[4]14-21 days post-immunization[8]

Experimental Protocols

Protocol 1: Active EAE Induction in C57BL/6 Mice (MOG₃₅₋₅₅)

Materials:

  • MOG₃₅₋₅₅ peptide (high purity)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

  • Pertussis Toxin (PTx)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Syringes and needles

Methodology:

  • Antigen Emulsion Preparation:

    • Reconstitute MOG₃₅₋₅₅ peptide in sterile PBS to a concentration of 2 mg/mL.

    • In a sterile glass syringe, mix an equal volume of the MOG₃₅₋₅₅ solution with CFA (final concentration of MOG₃₅₋₅₅ will be 1 mg/mL).

    • Emulsify the mixture by repeatedly drawing it into and expelling it from the syringe until a thick, white, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.

  • Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the MOG₃₅₋₅₅/CFA emulsion subcutaneously into two sites on the flanks of each mouse (total of 200 µL per mouse, containing 200 µg of MOG₃₅₋₅₅).

    • Administer Pertussis Toxin (e.g., 200 ng) intraperitoneally in a volume of 100-200 µL of PBS.

  • Pertussis Toxin Boost (Day 2):

    • Administer a second dose of Pertussis Toxin (e.g., 200 ng) intraperitoneally.

  • Clinical Scoring:

    • Begin daily monitoring of the mice for clinical signs of EAE starting around day 7 post-immunization.

    • Use a standardized scoring system (see table below).

Standard EAE Clinical Scoring Scale:

ScoreClinical Signs
0No clinical signs
1Limp tail
2Hind limb weakness (wobbly gait)
3Partial hind limb paralysis
4Complete hind limb paralysis
5Moribund state or death

Visualizations

Signaling and Workflow Diagrams

EAE_Induction_Workflow cluster_preparation Reagent Preparation cluster_immunization Immunization Procedure cluster_development Disease Development & Monitoring MOG MOG₃₅₋₅₅ Peptide Emulsion Antigen/CFA Emulsion MOG->Emulsion CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion PTx Pertussis Toxin (PTx) Day0 Day 0: - Subcutaneous Injection (Emulsion) - Intraperitoneal Injection (PTx) PTx->Day0 Emulsion->Day0 Day2 Day 2: - Intraperitoneal Injection (PTx) Monitoring Daily Clinical Scoring (Starting Day 7) Day0->Monitoring Onset Disease Onset (Days 9-14) Peak Peak Disease (Days 15-20)

Caption: Workflow for active EAE induction in C57BL/6 mice.

Troubleshooting_Logic cluster_induction Problem Area: Induction Failure / Low Incidence cluster_variability Problem Area: High Clinical Score Variability start Inconsistent EAE Results reagents Check Reagent Quality (Antigen, CFA, PTx) start->reagents emulsion Verify Emulsion Stability start->emulsion procedure Review Injection Technique start->procedure scoring Standardize Clinical Scoring (Blinded Observation) start->scoring protocol Ensure Consistent Protocol Execution start->protocol husbandry Standardize Animal Husbandry start->husbandry

Caption: Logical troubleshooting flow for inconsistent EAE results.

T_Cell_Activation_Pathway APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) MOG_MHC MOG₃₅₋₅₅ presented on MHC-II APC->MOG_MHC processes MOG T_cell Naive CD4+ T Cell Th1 Th1 Cell (produces IFN-γ) T_cell->Th1 differentiates into Th17 Th17 Cell (produces IL-17) T_cell->Th17 differentiates into MOG_MHC->T_cell presents to CNS_Inflammation CNS Inflammation & Demyelination Th1->CNS_Inflammation promotes Th17->CNS_Inflammation promotes

Caption: Simplified signaling pathway of T cell activation in EAE.

References

NIBR0213 stability in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability of NIBR0213 in various solvents and temperatures. It includes frequently asked questions, troubleshooting advice, and general experimental protocols.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored?

A: Solid, crystalline this compound should be stored at -20°C.[1][2] Under these conditions, it is stable for at least four years.[1][2]

Q2: What are the recommended solvents for preparing stock solutions of this compound?

A: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol (B145695).[1][2] The solubility in these solvents is approximately 25 mg/mL.[1][2] One supplier notes a solubility of up to 55 mg/mL in DMSO with sonication.[3] For best practices, it is recommended to purge the solvent with an inert gas before dissolving the compound.[1]

Q3: How do I prepare a working solution of this compound in an aqueous buffer?

A: this compound is sparingly soluble in aqueous buffers.[1] To achieve maximum solubility, you should first dissolve the compound in ethanol and then perform a serial dilution with the aqueous buffer of your choice.[1] Using this method, a solubility of approximately 0.15 mg/mL can be achieved in a 1:5 solution of ethanol:PBS (pH 7.2).[1][2]

Q4: How stable are this compound stock solutions?

A: The stability of stock solutions depends on the storage temperature. For solutions prepared in organic solvents, the following storage conditions are recommended:

  • -80°C: Stable for 6 to 12 months.[3][4]

  • -20°C: Stable for up to 1 month.[4]

To ensure maximum stability, solutions should be stored in sealed containers, protected from moisture.[4] It is highly recommended to aliquot stock solutions into single-use volumes to avoid degradation from repeated freeze-thaw cycles.[4]

Q5: How long can I store aqueous working solutions of this compound?

A: It is not recommended to store aqueous solutions of this compound for more than one day.[1] For experiments, fresh working solutions should be prepared daily from a frozen stock.

Data Summary Tables

Table 1: Solubility of this compound

SolventConcentrationNotes
DMSO~25 mg/mL[1][2] - 55 mg/mL[3]Sonication is recommended for higher concentrations.[3]
DMF~25 mg/mL[1][2]
Ethanol~25 mg/mL[1][2][4]
Ethanol:PBS (pH 7.2) (1:5)~0.15 mg/mL[1][2]Compound should be dissolved in ethanol first.[1]

Table 2: Storage Recommendations and Stability

FormSolventStorage TemperatureStability Period
Crystalline SolidN/A-20°C≥ 4 years[1][2]
Stock SolutionDMSO, DMF, Ethanol-20°C≤ 1 month[4]
Stock SolutionDMSO, DMF, Ethanol-80°C6 - 12 months[3][4]
Aqueous SolutionAqueous Buffer2-8°C or RT≤ 1 day[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation in aqueous solution during experiment. The concentration of this compound exceeds its solubility limit in the final buffer.Ensure the final concentration of the organic solvent (e.g., ethanol) is sufficient to maintain solubility. Prepare fresh dilutions for each experiment as aqueous stability is limited.[1]
Inconsistent or poor results in cell-based assays. 1. Degradation of this compound due to improper storage or multiple freeze-thaw cycles. 2. Use of an old aqueous working solution.1. Use a fresh aliquot of the stock solution for each experiment.[4] 2. Always prepare aqueous working solutions fresh on the day of the experiment.[1]
Difficulty dissolving solid this compound. The incorrect solvent is being used or the compound has not been stored properly.Use high-purity DMSO, DMF, or ethanol.[1] Gentle warming or sonication may aid dissolution in some solvents like DMSO.[3] Ensure the solid compound has been stored at -20°C in a sealed vial.[1][2]

Experimental Protocols

While specific degradation pathways for this compound are not publicly detailed, a general protocol can be used to assess its stability in a specific formulation or solvent system. This protocol is a representative guide and should be adapted for specific experimental needs.

Objective: To determine the stability of this compound in a chosen solvent at various temperatures over a set time course.

Materials:

  • This compound (crystalline solid)

  • High-purity solvent (e.g., DMSO, Ethanol)

  • Aqueous buffer (e.g., PBS, pH 7.2)

  • Calibrated analytical balance

  • Vortex mixer

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Autosampler vials

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh this compound and dissolve it in the chosen organic solvent to prepare a concentrated stock solution (e.g., 10 mg/mL). Purge the solvent with an inert gas prior to use.[1]

    • Vortex thoroughly to ensure complete dissolution.

  • Working Solution Preparation:

    • Dilute the stock solution with the final test solvent (which could be the same organic solvent or an aqueous buffer) to a known final concentration (e.g., 100 µg/mL).

  • Time-Zero (T0) Analysis:

    • Immediately after preparation, transfer an aliquot of the working solution to an HPLC vial.

    • Analyze the sample by HPLC to determine the initial peak area of this compound. This serves as the 100% reference point.

  • Incubation:

    • Aliquot the remaining working solution into multiple sealed vials.

    • Place the vials for incubation at the selected temperatures (e.g., 4°C for refrigerated, 25°C for room temperature, and 40°C for accelerated stability).

  • Sample Collection and Analysis:

    • At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove one vial from each temperature condition.

    • Allow the sample to return to room temperature if incubated at 4°C or 40°C.

    • Analyze the sample by HPLC under the same conditions as the T0 sample.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T0 sample.

    • % Remaining = (Peak Area at Time Tx / Peak Area at Time T0) * 100

    • Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.

Visualizations

G cluster_prep Preparation cluster_analysis Analysis & Incubation cluster_temp Incubate Aliquots prep_stock Prepare Concentrated Stock Solution (e.g., 10 mg/mL in DMSO) prep_work Dilute to Working Solution (e.g., 100 µg/mL in PBS) prep_stock->prep_work Dilute t0 T0 Analysis (HPLC Reference) prep_work->t0 temp_4c 4°C prep_work->temp_4c temp_25c 25°C prep_work->temp_25c temp_40c 40°C prep_work->temp_40c tx Tx Analysis (HPLC at Timepoints) temp_4c->tx temp_25c->tx temp_40c->tx result Calculate % Remaining vs T0 tx->result

Caption: General workflow for assessing the stability of this compound solutions.

G cluster_ligands Ligands cluster_effects Cellular & Physiological Effects s1p S1P (Endogenous Agonist) s1p1 S1P1 Receptor s1p->s1p1 Binds & Activates nibr This compound (Competitive Antagonist) nibr->s1p1 Binds & Blocks S1P no_bradycardia No Bradycardia (Side-effect Sparing) nibr->no_bradycardia Lacks agonist activity on heart cells lymph_egress Lymphocyte Egress s1p1->lymph_egress Signals for block BLOCK s1p1->block lymphopenia Lymphopenia (Therapeutic Effect) block->lymph_egress Inhibits block->lymphopenia Induces

Caption: Mechanism of this compound as a competitive S1P1 receptor antagonist.

References

Technical Support Center: A Guide to Working with S1P1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving Sphingosine-1-Phosphate Receptor 1 (S1P1) antagonists.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Inconsistent or No In Vitro Activity of S1P1 Antagonist

  • Question: My S1P1 antagonist shows variable or no activity in my cell-based assays. What could be the problem?

  • Answer: Several factors can contribute to this issue. Consider the following:

    • Compound Solubility and Stability: Ensure your S1P1 antagonist is fully dissolved in a compatible solvent. Some antagonists may have limited solubility in aqueous buffers. Test different solvent concentrations and sonicate if necessary. Also, verify the stability of your compound under experimental conditions (temperature, light exposure).

    • Assay-Dependent Artifacts: The choice of assay can significantly impact the apparent activity of your antagonist. For instance, a competitive antagonist might show potency in a radioligand binding assay but appear less effective in a functional assay if the agonist concentration is too high.

    • Cell Line and Receptor Expression: Confirm the expression level of S1P1 in your chosen cell line. Low or variable receptor expression will lead to inconsistent results. Use a stable cell line with confirmed S1P1 expression.

    • "Functional" vs. "Competitive" Antagonism: Be aware of the antagonist's mechanism. A "functional antagonist" like Fingolimod (FTY720) acts as a superagonist, causing receptor internalization and degradation, leading to a long-term loss of function.[1][2] In contrast, a competitive antagonist directly blocks the S1P binding site.[3] The experimental timeline and readout will differ for these two types of antagonists.

    • Off-Target Effects: Some compounds may have off-target effects that interfere with your assay. For example, some S1P receptor modulators have been reported to affect sphingosine (B13886) kinase activity, altering the levels of the endogenous ligand S1P.[4][5]

Issue 2: Unexpected In Vivo Efficacy or Toxicity

  • Question: My S1P1 antagonist shows potent in vitro activity but has unexpected effects (or lack thereof) in my animal model. Why?

  • Answer: Discrepancies between in vitro and in vivo results are common and can be attributed to:

    • Pharmacokinetics and Bioavailability: Poor oral bioavailability, rapid metabolism, or inefficient distribution to the target tissue can lead to a lack of efficacy in vivo. Conduct pharmacokinetic studies to determine the compound's profile in your animal model.

    • Species-Specific Differences: S1P1 receptor pharmacology can differ between species. An antagonist potent against the human receptor may have lower affinity for the rodent ortholog. Verify the activity of your antagonist against the S1P1 receptor of the species you are using.

    • Engagement of Other S1P Receptors: Many S1P1 antagonists are not entirely specific and may interact with other S1P receptors (S1P2-5), which are expressed in various tissues and can mediate different physiological effects.[6][7] For example, activity at S1P3 has been linked to cardiovascular side effects like bradycardia.

    • Functional Antagonism Leading to Lymphopenia: S1P1 antagonists that cause receptor internalization and degradation can lead to lymphopenia by sequestering lymphocytes in secondary lymphoid organs.[8][9] This is a known on-target effect but can be considered a toxicological endpoint in some contexts.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of S1P1 antagonists.

  • Question 1: What is the difference between a competitive S1P1 antagonist and a functional S1P1 antagonist?

    • Answer: A competitive S1P1 antagonist directly binds to the S1P1 receptor at the same site as the endogenous ligand, S1P, preventing S1P from binding and activating the receptor. An example is W146. A functional S1P1 antagonist , such as the phosphorylated form of Fingolimod (FTY720-P), acts as a potent agonist. This initial strong activation leads to robust receptor internalization and subsequent degradation, ultimately removing the receptor from the cell surface and rendering the cell unresponsive to S1P.[1][2]

  • Question 2: How do I choose the right in vitro assay for my S1P1 antagonist?

    • Answer: The choice of assay depends on the information you want to obtain:

      • Receptor Binding Assays: These assays, often using a radiolabeled ligand like [³²P]S1P, directly measure the affinity of your antagonist for the S1P1 receptor.[10] They are ideal for determining binding constants (Ki).

      • GTPγS Binding Assays: This functional assay measures the first step in G-protein activation following receptor stimulation. It can determine the potency (EC50) of agonists and the inhibitory constant (Ki) of antagonists.[11][12]

      • Receptor Internalization Assays: These assays monitor the translocation of fluorescently tagged S1P1 receptors from the plasma membrane to intracellular compartments upon agonist stimulation. Antagonists can be tested for their ability to block this process.[13]

      • Downstream Signaling Assays: Measuring downstream events like changes in intracellular calcium or cAMP levels can provide a more integrated view of receptor function and antagonism.

  • Question 3: What are the most common off-target effects of S1P1 antagonists?

    • Answer: The most common off-target effects involve other S1P receptors. Lack of selectivity can lead to:

      • S1P2 engagement: Can have opposing effects on cell migration compared to S1P1.

      • S1P3 engagement: Has been associated with cardiovascular effects such as bradycardia.

      • S1P4 and S1P5 engagement: These receptors are primarily expressed on immune and neural cells, and their modulation can have complex immunological and neurological consequences.[6] Furthermore, some compounds may interact with enzymes involved in sphingolipid metabolism, such as sphingosine kinases, altering the cellular levels of S1P.[4][5]

  • Question 4: Why do some S1P1 antagonists cause lymphopenia while others do not?

    • Answer: Lymphopenia, the reduction of circulating lymphocytes, is a hallmark of functional S1P1 antagonism. By causing the degradation of the S1P1 receptor on lymphocytes, these compounds trap the cells in the lymph nodes, preventing their egress into the bloodstream.[8][9] Competitive antagonists that do not induce receptor degradation may have a more transient effect on lymphocyte trafficking or may not induce profound lymphopenia at therapeutic doses.[14]

Data Presentation

Table 1: In Vitro Potency of Common S1P1 Antagonists

CompoundTypeTarget SpeciesAssay TypeIC50 / Ki (nM)Reference
W146 Competitive AntagonistHumanGTPγS Binding~26Sanna et al., 2006
NIBR-0213 Competitive AntagonistHumanGTPγS Binding5.2Quancard et al., 2012[15]
Ex26 Competitive AntagonistHumanGTPγS Binding0.28Gergely et al., 2012[9]
VPC03090-P Competitive AntagonistHumanGTPγS Binding24 (Ki)Davis et al., 2015[3]
AD2900 Competitive AntagonistHumanTango™ Assay3800Al-Shammari et al., 2016[14]
Fingolimod-P Functional AntagonistHumanMultiple(Agonist EC50 ~0.3)Brinkmann et al., 2010

Note: IC50 and Ki values can vary depending on the specific assay conditions.

Experimental Protocols

1. S1P1 Receptor Internalization Assay (Microscopy-Based)

This protocol is adapted from commercially available kits and published methods.[13]

  • Materials:

    • U2OS or CHO cells stably expressing GFP-tagged human S1P1.

    • Cell culture medium (e.g., DMEM) with supplements.

    • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

    • S1P (agonist).

    • Test S1P1 antagonist.

    • Fixing solution (e.g., 4% paraformaldehyde).

    • Nuclear stain (e.g., Hoechst 33342).

    • 96-well imaging plates.

  • Procedure:

    • Seed the S1P1-GFP expressing cells into a 96-well imaging plate and culture overnight.

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with your S1P1 antagonist at various concentrations for 30-60 minutes at 37°C. Include a vehicle control.

    • Add S1P (at a concentration around its EC80 for internalization) to the wells and incubate for 30-60 minutes at 37°C.

    • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells with PBS and stain with Hoechst 33342 for 10 minutes.

    • Wash the cells with PBS and acquire images using a high-content imaging system.

    • Analyze the images by quantifying the amount of GFP signal internalized into vesicles within the cytoplasm.

2. GTPγS Binding Assay

This is a generalized protocol for a filtration-based GTPγS binding assay.[11][12][16]

  • Materials:

    • Cell membranes prepared from cells overexpressing S1P1.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).

    • GDP.

    • [³⁵S]GTPγS.

    • S1P (agonist).

    • Test S1P1 antagonist.

    • GF/C filter plates.

    • Scintillation fluid.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, GDP (to a final concentration of ~10 µM), and your S1P1 antagonist at various concentrations.

    • Incubate for 15 minutes at 30°C.

    • Add S1P (at various concentrations to generate a dose-response curve) and [³⁵S]GTPγS (to a final concentration of ~0.1 nM).

    • Incubate for 30-60 minutes at 30°C.

    • Terminate the reaction by rapid filtration through the GF/C filter plate using a cell harvester.

    • Wash the filters with ice-cold assay buffer.

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

    • Data is analyzed by plotting the amount of bound [³⁵S]GTPγS against the agonist concentration in the presence and absence of the antagonist.

Visualizations

S1P1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Binds G_protein Gi/o S1P1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PI3K PI3K G_protein->PI3K Activates Rac Rac G_protein->Rac Activates cAMP cAMP AC->cAMP Akt Akt PI3K->Akt Cell_Migration Cell Migration & Survival Akt->Cell_Migration Rac->Cell_Migration Antagonist S1P1 Antagonist Antagonist->S1P1 Blocks

Caption: S1P1 Signaling Pathway and Point of Antagonist Intervention.

Experimental_Workflow_S1P1_Antagonist start Start: Hypothesis in_vitro In Vitro Characterization start->in_vitro binding_assay Receptor Binding Assay (Affinity - Ki) in_vitro->binding_assay functional_assay Functional Assay (Potency - IC50) in_vitro->functional_assay selectivity_panel Selectivity Profiling (S1P2-5, Off-targets) in_vitro->selectivity_panel in_vivo In Vivo Evaluation binding_assay->in_vivo functional_assay->in_vivo selectivity_panel->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd efficacy_model Efficacy in Disease Model (e.g., EAE) in_vivo->efficacy_model toxicology Toxicology Assessment in_vivo->toxicology end Lead Optimization/ Candidate Selection pk_pd->end efficacy_model->end toxicology->end

Caption: A typical experimental workflow for evaluating S1P1 antagonists.

Troubleshooting_Logic start Problem: Inconsistent Antagonist Activity check_compound Verify Compound Solubility & Stability start->check_compound check_assay Review Assay Parameters start->check_assay check_cells Confirm Cell Line & Receptor Expression start->check_cells check_mechanism Consider Antagonist Mechanism (Comp vs. Func) start->check_mechanism check_off_target Investigate Potential Off-Target Effects start->check_off_target solution_compound Optimize Solvent/ Use Fresh Compound check_compound->solution_compound solution_assay Adjust Agonist Conc./ Change Assay Type check_assay->solution_assay solution_cells Use Stable Cell Line/ Confirm Expression check_cells->solution_cells solution_mechanism Adjust Experiment Timeline/Readout check_mechanism->solution_mechanism solution_off_target Use More Selective Antagonist/Counter-screen check_off_target->solution_off_target

Caption: Troubleshooting decision tree for inconsistent S1P1 antagonist activity.

References

Technical Support Center: Managing NIBR0213-Induced Pulmonary Vascular Leakage In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and measuring NIBR0213-induced pulmonary vascular leakage in in vivo experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce pulmonary vascular leakage?

A1: this compound is a potent and selective competitive antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2][3] S1P1 is a G protein-coupled receptor highly expressed on endothelial cells that plays a crucial role in maintaining vascular integrity.[4][5] The binding of its natural ligand, S1P, to S1P1 activates signaling pathways, including the Rac1 pathway, which strengthens endothelial cell-cell junctions (adherens junctions) and enhances the endothelial barrier.[4][6] By blocking the S1P1 receptor, this compound inhibits this protective signaling, leading to destabilization of the endothelial barrier and subsequent vascular leakage into the surrounding tissue, such as the lungs.[1][2]

Q2: What is the expected time course of this compound-induced pulmonary vascular leakage?

A2: Studies have shown that increased pulmonary vascular leakage can be observed as early as 6 hours after treatment with an S1P1 antagonist.[2] One study using this compound at a dose of 60 mg/kg in mice observed profound interstitial accumulation of Evans blue dye in the lungs 24 hours after oral administration.[1] The exact timing and magnitude of the leakage can vary depending on the animal model, dose, and specific experimental conditions.

Q3: What are the standard in vivo methods to quantify pulmonary vascular leakage?

A3: The most common and well-established method for quantifying pulmonary vascular leakage in vivo is the Evans blue dye extravasation assay.[1][7][8][9][10] This technique relies on the high affinity of Evans blue dye for serum albumin.[7] When injected intravenously, the dye circulates in the bloodstream bound to albumin. If the vascular barrier is compromised, the Evans blue-albumin complex leaks into the interstitial space of tissues like the lungs. The amount of extravasated dye can then be quantified spectrophotometrically after its extraction from the lung tissue, providing a measure of vascular permeability.[11][12]

Q4: Are there alternative methods to the Evans blue assay?

A4: Yes, other methods to assess pulmonary vascular permeability include measuring the total protein concentration in bronchoalveolar lavage fluid (BALF), which increases with vascular leakage.[13] Advanced imaging techniques like magnetic particle imaging (MPI) are also being developed to visualize and quantify vascular leakage in real-time in vivo.[13] However, the Evans blue assay remains a widely used, simple, and quantitative method.[12][14]

Troubleshooting Guides

Evans Blue Pulmonary Vascular Permeability Assay
Issue Potential Cause(s) Troubleshooting Step(s)
High variability between animals in the same group 1. Inconsistent Evans Blue Injection: Failure to inject the full dose intravenously (e.g., subcutaneous leakage).2. Variable Circulation Time: Inconsistent timing between dye injection and tissue harvesting.3. Incomplete Perfusion: Residual blood in the pulmonary vasculature containing Evans blue.1. Practice tail vein injections to ensure proficiency. Observe for any swelling at the injection site, which indicates a failed injection. Consider jugular vein catheterization for more consistent delivery.[11][15]2. Strictly adhere to the same circulation time for all animals in the experiment.3. Perfuse the pulmonary vasculature thoroughly with saline or PBS via the right ventricle until the lungs appear pale to remove intravascular dye.[7]
Low or no detectable leakage in the this compound-treated group 1. Sub-optimal this compound Dose or Bioavailability: The dose of this compound may be too low, or its absorption may be poor.2. Incorrect Timing of Measurement: The time point for assessing leakage may be too early or too late.3. Insensitive Measurement: The amount of leakage may be below the detection limit of the assay.1. Ensure the correct dosage is being administered. For mice, a dose of 60 mg/kg of this compound has been shown to induce leakage.[1] Confirm the formulation and administration route are appropriate for optimal bioavailability.2. Perform a time-course experiment to determine the peak of vascular leakage after this compound administration in your model (e.g., 6, 12, 24 hours).3. Ensure the spectrophotometer is correctly calibrated. Consider using a more sensitive detection method if available, such as fluorescence measurement of the extracted dye.[11]
High background in control animals 1. Baseline Lung Injury: Underlying inflammation or injury in the animal model.2. Traumatic Tissue Handling: Excessive physical manipulation of the lungs during dissection.3. Incomplete Perfusion: As mentioned above, residual intravascular dye can contribute to background signal.1. Ensure animals are healthy and free from any underlying respiratory conditions before starting the experiment.2. Handle the lung tissue gently during harvesting to avoid causing artificial damage to the vasculature.3. Optimize the perfusion protocol to ensure complete removal of blood from the lungs.[7]
Inconsistent Formamide (B127407) Extraction 1. Incomplete Dye Extraction: Insufficient incubation time or volume of formamide.2. Tissue Debris in Supernatant: Contamination of the formamide extract with tissue particles before reading absorbance.1. Ensure the lung tissue is adequately minced and fully submerged in formamide. Incubate for at least 24-48 hours at 55°C to ensure complete extraction.[7][12]2. Centrifuge the formamide extracts after incubation and carefully collect the supernatant for absorbance measurement, avoiding the pelleted tissue debris.[12]

Quantitative Data Summary

The following tables provide representative data on this compound dosage and its effect on pulmonary vascular leakage as measured by the Evans blue assay.

Table 1: this compound Experimental Dosage

Compound Animal Model Dose Route of Administration Reference
This compoundMouse60 mg/kgOral Gavage[1]
This compoundMouse30-60 mg/kgOral Gavage[2]

Table 2: Representative Evans Blue Extravasation Data in Lung Tissue

Treatment Group Evans Blue Extravasation (µg/g of lung tissue) Fold Change vs. Control Reference
Control (Vehicle)7.79 ± 4.711.0[13]
Oleic Acid-treated (Positive Control)35.09 ± 13.70~4.5[13]
This compound (60 mg/kg)Qualitatively described as "profound interstitial accumulation"Not Quantified[1]

Note: While a specific quantitative value for this compound was not provided in the cited source, the qualitative description indicates a significant increase in leakage compared to control animals. The data from the oleic acid-treated group serves as an example of the magnitude of change that can be expected in a positive control for pulmonary vascular leakage.

Experimental Protocols

Detailed Protocol: Evans Blue Pulmonary Vascular Permeability Assay

This protocol is adapted from established methods for measuring vascular leakage in the lungs of mice.[7][11][15]

Materials:

  • This compound

  • Vehicle for this compound (e.g., PBS)

  • Evans blue dye (Sigma-Aldrich)

  • Sterile 0.9% saline or PBS

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Formamide (Sigma-Aldrich)

  • Syringes and needles (e.g., 30G)

  • Dissection tools

  • Perfusion pump (optional)

  • Homogenizer

  • Microcentrifuge tubes

  • Spectrophotometer or plate reader

Procedure:

  • Animal Preparation and this compound Administration:

    • Acclimate mice to the experimental conditions.

    • Administer this compound (e.g., 60 mg/kg) or vehicle to the respective groups via the desired route (e.g., oral gavage).[1]

    • Wait for the predetermined time for the compound to take effect (e.g., 24 hours).[1]

  • Evans Blue Dye Injection:

    • Anesthetize the mice using an appropriate anesthetic cocktail.

    • Inject a 0.5% solution of Evans blue dye in sterile saline intravenously (e.g., via the tail vein) at a dose of 20-50 mg/kg.[15] The volume should be around 100-200 µL.

    • Allow the dye to circulate for a specific period, typically 30-60 minutes.

  • Tissue Harvesting and Perfusion:

    • After the circulation period, euthanize the mouse by an approved method (e.g., cervical dislocation under deep anesthesia).

    • Open the thoracic cavity to expose the heart and lungs.

    • Perfuse the circulatory system to remove intravascular Evans blue dye. Insert a needle into the right ventricle of the heart and make a small incision in the left atrium. Perfuse with 10-20 mL of saline or PBS until the lungs appear pale.[7]

  • Lung Tissue Processing:

    • Carefully dissect the lungs, blot them dry, and record the wet weight.

    • Homogenize the lung tissue in a known volume of PBS.

  • Evans Blue Extraction:

    • Add formamide to the lung homogenate (e.g., 1 mL per 100 mg of tissue).

    • Incubate the mixture at 55°C for 24-48 hours to extract the Evans blue dye from the tissue.[7][12]

    • Centrifuge the samples at high speed (e.g., 10,000 x g) for 20-30 minutes to pellet the tissue debris.

  • Quantification:

    • Carefully collect the supernatant.

    • Measure the absorbance of the supernatant at 620 nm using a spectrophotometer. Use pure formamide as a blank.[11]

    • Create a standard curve using known concentrations of Evans blue in formamide.

    • Calculate the concentration of Evans blue in the samples using the standard curve and express the results as µg of Evans blue per gram of lung tissue.

Visualizations

S1P1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_this compound Pharmacological Intervention cluster_signaling Signaling Cascade cluster_outcome Cellular Outcome S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Binds & Activates Gi Gi S1P1->Gi Activates RhoA RhoA-GTP (Active) S1P1->RhoA Inhibition Released This compound This compound This compound->S1P1 Antagonizes Rac1 Rac1-GTP (Active) Gi->Rac1 Activates Rac1->RhoA Inhibits Barrier_Enhancement Adherens Junction Stabilization (Barrier Enhancement) Rac1->Barrier_Enhancement Barrier_Disruption Stress Fiber Formation (Barrier Disruption) RhoA->Barrier_Disruption Experimental_Workflow start Start animal_prep 1. Animal Grouping (Control vs. This compound) start->animal_prep treatment 2. Administer this compound (e.g., 60 mg/kg, p.o.) animal_prep->treatment wait 3. Wait for 24 hours treatment->wait eb_injection 4. Inject Evans Blue Dye (i.v.) wait->eb_injection circulation 5. Circulation (30-60 min) eb_injection->circulation euthanize 6. Euthanize & Perfuse circulation->euthanize harvest 7. Harvest Lungs euthanize->harvest process 8. Weigh & Homogenize harvest->process extract 9. Extract Dye with Formamide (48h, 55°C) process->extract quantify 10. Centrifuge & Measure Absorbance (620 nm) extract->quantify analyze 11. Calculate Leakage (µg/g tissue) quantify->analyze end End analyze->end Troubleshooting_Logic start High Variability in Results? cause1 Inconsistent Injection? start->cause1 Yes end Consistent Results start->end No solution1 Refine Injection Technique Consider Jugular Catheter cause1->solution1 Yes cause2 Incomplete Perfusion? cause1->cause2 No solution1->end solution2 Ensure Lungs are Pale Post-Perfusion cause2->solution2 Yes cause3 Variable Timing? cause2->cause3 No solution2->end solution3 Standardize All Timings (Circulation, etc.) cause3->solution3 Yes cause3->end No solution3->end

References

Technical Support Center: Troubleshooting EAE Induction with MOG Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers utilizing the Experimental Autoimmune Encephalomyelitis (EAE) model induced by Myelin Oligodendrocyte Glycoprotein (MOG) peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during EAE induction experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are designed in a question-and-answer format to directly address specific issues you might be facing in your laboratory.

Q1: Why are my mice not developing any clinical signs of EAE after MOG peptide immunization?

A1: Failure to induce EAE can stem from several critical factors in the immunization protocol. Here is a checklist of potential issues to review:

  • MOG Peptide Quality and Handling: The purity and integrity of the MOG35-55 peptide are paramount for successful EAE induction. Ensure the peptide has been stored correctly at -20°C with desiccant.[1] Poor quality or degraded peptide will not be immunogenic. It is recommended to use a reputable supplier that provides HPLC and mass spectrometry data for their peptides.[2]

  • Improper MOG/CFA Emulsion: The emulsion of the MOG peptide in Complete Freund's Adjuvant (CFA) is a critical step for a successful immunization.[3] An unstable or improperly formed emulsion will not create the necessary depot for a sustained immune response.

    • Verification: A properly formed emulsion should be thick and viscous.[1] A simple way to check the emulsion stability is to drop a small amount into a beaker of water. A stable emulsion will form a cohesive drop that does not disperse.[4]

    • Preparation: Use two glass syringes connected by a stopcock to forcefully pass the mixture back and forth for at least 15-20 minutes until a thick, white, and uniform emulsion is formed.[4][5]

  • Pertussis Toxin (PTX) Issues: PTX is crucial for breaking the blood-brain barrier, allowing encephalitogenic T cells to enter the central nervous system (CNS).[6][7]

    • Dosage and Administration: Ensure the correct dose of PTX is administered intraperitoneally (i.p.) on the day of immunization and again 48 hours later.[8] The optimal dose can vary between mouse strains and even between different lots of PTX.[9]

    • Activity: PTX is a protein toxin and can lose activity if not stored and handled properly. Reconstituted PTX should be stored at 4°C for short-term use or in aliquots at -80°C for long-term storage to avoid repeated freeze-thaw cycles.[10]

  • Mouse Strain and Age: C57BL/6 mice are a commonly used strain for MOG-induced EAE.[11] However, susceptibility can vary. It is also crucial to use mice of the appropriate age, typically between 8-16 weeks old.[12] Younger or older mice may not respond optimally.

Q2: The incidence of EAE in my experimental group is very low, or the clinical scores are milder than expected. What could be the reason?

A2: Low disease incidence or mild symptoms can be frustrating. Here are some factors that could be contributing to this issue:

  • Suboptimal Immunization Technique: The subcutaneous (s.c.) injection of the MOG/CFA emulsion is a key step.

    • Injection Sites: Inject the emulsion at two sites on the back, typically on the upper and lower back.[12] This ensures proper drainage to the lymph nodes.

    • Leakage: After injection, leave the needle in place for a few seconds to prevent the viscous emulsion from leaking out.[12]

  • Incorrect Dosage of Reagents: The amounts of MOG peptide, CFA, and PTX need to be optimized for your specific experimental conditions.

    • MOG Peptide: A typical dose is 100-200 µg of MOG35-55 per mouse.[8][11]

    • Mycobacterium tuberculosis in CFA: The concentration of Mycobacterium tuberculosis H37Ra in the CFA is critical for a strong adjuvant effect. A common concentration is 1 mg/mL.[3]

    • PTX Dosage: The dose of PTX can significantly influence disease severity.[9] If you are observing mild disease, a slight increase in the PTX dose might be necessary. However, excessive doses can be lethal.

  • Animal Husbandry and Stress: Stressed animals can have altered immune responses. Ensure the mice are properly acclimated to the facility and handled with care to minimize stress.[9]

Q3: I am observing atypical clinical signs or a different disease course than expected. Why is this happening?

A3: Variations in the EAE clinical course can be influenced by the specific MOG antigen used and the genetic background of the mice.

  • Antigen and Mouse Strain Combination: Different myelin antigens (e.g., MOG35-55, PLP139-151) induce different EAE phenotypes in various mouse strains.[13][14] For example, MOG35-55 in C57BL/6 mice typically results in a chronic-paralytic EAE.[11] Using a different peptide or mouse strain will likely alter the disease course.

  • Clinical Scoring: Consistent and blinded clinical scoring is essential for accurately capturing the disease course.[11] Familiarize yourself with the standard EAE scoring systems to ensure you are correctly identifying and grading the clinical signs.[15]

Data Presentation: Typical EAE Induction Parameters

The following tables summarize key quantitative data for a typical MOG35-55-induced EAE experiment in C57BL/6 mice.

Table 1: Reagent Concentrations and Dosages

ReagentConcentrationDosage per MouseAdministration Route
MOG35-55 Peptide1-2 mg/mL in PBS100-200 µgSubcutaneous (s.c.)
M. tuberculosis H37Ra in CFA1-4 mg/mL100-400 µgSubcutaneous (s.c.)
Pertussis Toxin (PTX)1-2 µg/mL in PBS100-200 ngIntraperitoneal (i.p.)

Table 2: Expected EAE Disease Course in C57BL/6 Mice

ParameterTypical Range
Disease Incidence80-100%[9][16]
Onset of Disease9-14 days post-immunization[11][16]
Peak of Disease3-5 days after onset[11][16]
Maximum Clinical Score2.5 - 3.5[16]

Table 3: Standard EAE Clinical Scoring Scale

ScoreClinical Signs
0No clinical signs
1Limp tail
2Hind limb weakness
3Hind limb paralysis
4Hind and forelimb paralysis
5Moribund or dead

Note: Half points are often used for intermediate signs.[15]

Experimental Protocols

A detailed protocol for the induction of active EAE in C57BL/6 mice is provided below.

Materials:

  • MOG35-55 peptide (lyophilized)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis Toxin (PTX)

  • Sterile Phosphate Buffered Saline (PBS)

  • Two 1 mL glass syringes

  • One three-way stopcock

  • Female C57BL/6 mice (8-12 weeks old)

Procedure:

  • MOG Peptide Preparation: Reconstitute the lyophilized MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.[11]

  • Emulsion Preparation: a. In a sterile environment, draw up equal volumes of the MOG peptide solution and CFA into two separate glass syringes. b. Connect the two syringes with a three-way stopcock. c. Forcefully and repeatedly pass the mixture between the two syringes for at least 15-20 minutes until a stable, white, viscous emulsion is formed. d. Test the emulsion by dropping a small amount into water; it should hold its shape.[4]

  • Immunization (Day 0): a. Anesthetize the mice. b. Inject 100 µL of the MOG/CFA emulsion subcutaneously at two sites on the back (total of 200 µL per mouse). c. Administer 100-200 ng of PTX in 100 µL of PBS via intraperitoneal injection.

  • Second PTX Injection (Day 2): a. Administer a second dose of 100-200 ng of PTX in 100 µL of PBS via intraperitoneal injection.

  • Clinical Monitoring: a. Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization. b. Score the mice based on the standard EAE clinical scoring scale (Table 3). c. Continue daily monitoring for the duration of the experiment (typically 25-30 days).

Visualizations

The following diagrams illustrate the experimental workflow for EAE induction and the key signaling pathways involved in its pathogenesis.

EAE_Induction_Workflow cluster_preparation Preparation cluster_immunization Immunization (Day 0) cluster_boost Boost (Day 2) cluster_monitoring Monitoring (Day 7 onwards) MOG_prep MOG Peptide Reconstitution Emulsion MOG/CFA Emulsification MOG_prep->Emulsion CFA_prep CFA Preparation CFA_prep->Emulsion Immunize Subcutaneous Injection of MOG/CFA Emulsion Emulsion->Immunize PTX_prep PTX Dilution PTX_d0 Intraperitoneal Injection of PTX PTX_prep->PTX_d0 Scoring Daily Clinical Scoring and Weight Measurement Immunize->Scoring PTX_d2 Intraperitoneal Injection of PTX

Caption: Experimental workflow for MOG-induced EAE in mice.

EAE_Pathogenesis_Pathway cluster_periphery Periphery cluster_cns Central Nervous System (CNS) APC Antigen Presenting Cell (APC) Naive_T Naive CD4+ T Cell APC->Naive_T activates Th1 Th1 Cell Naive_T->Th1 Th17 Th17 Cell Naive_T->Th17 Inflammation Inflammation & Demyelination Th1->Inflammation IFN-γ BBB Blood-Brain Barrier (compromised) Th1->BBB Th17->Inflammation IL-17 Th17->BBB Myelin Myelin Sheath Paralysis Clinical Signs (Paralysis) Myelin->Paralysis damage leads to Microglia Microglia (activated) Microglia->Inflammation Inflammation->Myelin attacks MOG MOG Peptide MOG->APC uptake & presentation PTX Pertussis Toxin PTX->BBB increases permeability BBB->Microglia T-cell infiltration

References

NIBR0213 bioavailability problems in oral administration

Author: BenchChem Technical Support Team. Date: December 2025

NIBR0213 Technical Support Center

This guide provides troubleshooting assistance and frequently asked questions for researchers working with this compound, with a focus on oral administration and bioavailability. While published preclinical data indicate that this compound has favorable pharmacokinetic properties, including high oral bioavailability[1], this guide addresses common experimental challenges that could lead to unexpectedly poor exposure.

Troubleshooting Guide

Question: We performed an oral gavage study with this compound in rats and observed significantly lower plasma exposure than expected. What are the potential causes?

Answer: Unexpectedly low plasma exposure after oral administration can stem from several factors related to the formulation, dosing procedure, or biological variability. Here are the primary areas to investigate:

  • Formulation and Vehicle Selection:

    • Poor Solubility/Suspension: Was the compound fully dissolved or uniformly suspended in the vehicle? Inadequate solubility can lead to precipitation of the compound in the dosing vehicle or in the gastrointestinal (GI) tract, drastically reducing absorption.

    • Vehicle Incompatibility: The chosen vehicle may not be optimal. For preclinical studies, common vehicles include solutions (e.g., in PEG400, Solutol) or suspensions (e.g., in 0.5% methylcellulose). The stability of this compound in your chosen vehicle should be confirmed.

    • Precipitation on Dosing: The formulation may precipitate upon contact with the low pH of the stomach. Using precipitation inhibitors or creating a more stable formulation, like a self-emulsifying drug delivery system (SEDDS), can mitigate this.[2][3]

  • Dosing Procedure:

    • Dosing Errors: Verify the dose calculations, weighing of the compound, and the final concentration in the vehicle. Ensure the correct volume was administered to each animal.

    • Improper Gavage Technique: Inaccurate gavage can lead to dosing into the esophagus or trachea instead of the stomach, preventing absorption. Ensure personnel are properly trained.

  • Animal-Related Factors:

    • Food Effects: Was the study conducted in fasted or fed animals? The presence of food can significantly alter gastric emptying time and GI tract pH, which can impact drug dissolution and absorption. For consistency, studies are often performed in fasted animals.[4]

    • First-Pass Metabolism: While this compound has shown good bioavailability in animal models, high first-pass metabolism in the gut wall or liver can reduce the amount of drug reaching systemic circulation.[5] This can sometimes vary between species or even strains.

    • Gastrointestinal Instability: The compound could be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation in the intestine.

The following workflow can help diagnose the issue:

G start Low Plasma Exposure Observed check_formulation Step 1: Verify Formulation - Solubility - Stability - Uniformity start->check_formulation check_dosing Step 2: Review Dosing Procedure - Dose Calculation - Gavage Technique check_formulation->check_dosing No Issue formulation_issue Outcome: Formulation Issue (e.g., Precipitation) check_formulation->formulation_issue Issue Found check_animal Step 3: Assess Animal Factors - Fasting State - Species/Strain check_dosing->check_animal No Issue dosing_issue Outcome: Dosing Error check_dosing->dosing_issue Issue Found bio_issue Outcome: Biological Issue (e.g., High Metabolism) check_animal->bio_issue Suspected reformulate Action: Reformulate (e.g., Use Solubilizer, Reduce Particle Size) formulation_issue->reformulate retrain Action: Retrain Staff / Refine Protocol dosing_issue->retrain iv_study Action: Conduct IV Dosing Study (To Determine Absolute Bioavailability) bio_issue->iv_study

Caption: Troubleshooting workflow for low oral exposure.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: NIBR-0213 is a potent and selective competitive antagonist of the Sphingosine 1-phosphate receptor-1 (S1P1).[1][6] S1P1 is a G protein-coupled receptor that plays a critical role in regulating the trafficking of lymphocytes from lymph nodes into the bloodstream.[6] By antagonizing (blocking) this receptor, NIBR-0213 prevents lymphocytes from leaving the lymph nodes, leading to a reduction in circulating lymphocytes (lymphopenia).[1][7] This mechanism is of therapeutic interest for autoimmune diseases like multiple sclerosis, where lymphocytes mistakenly attack the body's own tissues.[1][6]

The signaling pathway is initiated by the binding of the natural ligand, S1P, to the S1P1 receptor. NIBR-0213 blocks this binding.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular S1P S1P Ligand S1P1 S1P1 Receptor S1P->S1P1 Activates NIBR This compound NIBR->S1P1 Blocks Gi Gi Protein Activation S1P1->Gi Downstream Downstream Signaling (e.g., MAPK activation) Gi->Downstream Response Cellular Response (Lymphocyte Egress) Downstream->Response

Caption: Simplified S1P1 receptor signaling pathway.

Q2: What does the literature say about the oral bioavailability and pharmacokinetics of this compound?

A2: Published preclinical studies report that NIBR-0213 has "desirable pharmacokinetic properties with high oral bioavailability and slow clearance in animal models".[1] After oral administration, it induces a dose-dependent and long-lasting reduction in peripheral blood lymphocyte counts in mice and rats, which is indicative of effective absorption and systemic exposure.[1][6][7] For example, a 30 mg/kg oral dose in rats was shown to reduce lymphocyte counts by 75-85% for up to 24 hours.[7]

Q3: What general factors influence the oral bioavailability of a small molecule drug?

A3: Oral bioavailability (F) is the fraction of an administered dose that reaches systemic circulation. It is primarily governed by absorption and first-pass metabolism. Key influencing factors include:

  • Aqueous Solubility: The drug must dissolve in the GI fluids to be absorbed.[2]

  • Permeability: The drug must be able to pass through the intestinal wall into the bloodstream.

  • First-Pass Metabolism: The drug may be metabolized by enzymes in the intestinal wall or the liver before it reaches systemic circulation.[5]

  • Formulation: The excipients and formulation type (e.g., solution, suspension, lipid-based system) can significantly impact dissolution and absorption.[8][9]

Q4: If a compound has low aqueous solubility, what formulation strategies can be employed to improve its oral absorption?

A4: For compounds with poor water solubility (classified as BCS Class II or IV), several formulation strategies can enhance oral bioavailability:

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can improve the dissolution rate.[9]

  • Amorphous Solid Dispersions: Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix can increase its solubility and dissolution rate.[3]

  • Lipid-Based Formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can keep the drug in a dissolved state in the GI tract and may enhance absorption via lymphatic pathways.[2][3]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the solubility of the drug molecule.[3][10]

Data Presentation

The following table summarizes pharmacokinetic and pharmacodynamic data for this compound as reported in the literature.

ParameterSpeciesDoseRouteObservationReference
Pharmacodynamics Lewis Rats30 mg/kgOralReduced Peripheral Blood Lymphocyte (PBL) counts by 75-85% for up to 24 hours.[7]
Pharmacodynamics Wistar Rats1, 3, 10, 30 mg/kgOralDose-related reduction in PBL counts.[7]
Efficacy Dose Mice30-60 mg/kgOralSuppressed autoimmune inflammation in an Experimental Autoimmune Encephalomyelitis (EAE) model.[1]

Experimental Protocols

Protocol: In Vivo Pharmacokinetic Study of this compound Following Oral Administration in Rats

This protocol outlines a standard procedure to determine the pharmacokinetic profile of a test compound after a single oral dose.

1. Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of this compound in rats following oral administration.

2. Materials:

  • This compound compound

  • Dosing vehicle (e.g., 20% Captisol®, 0.5% Methylcellulose with 0.1% Tween 80)

  • Male Sprague-Dawley or Wistar rats (e.g., 200-250g)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes, syringes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

3. Experimental Workflow:

G start Start: Acclimatize Animals (Min. 3 days) prep Prepare Dosing Formulation (e.g., 5 mg/mL solution/suspension) start->prep fasting Fast Animals Overnight (Water ad libitum) prep->fasting dose Administer Single Oral Dose (e.g., 10 mg/kg via gavage) fasting->dose sampling Collect Blood Samples (Serial) (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) dose->sampling process Process Blood to Plasma (Centrifuge, collect supernatant) sampling->process analysis Analyze Plasma Samples (LC-MS/MS) process->analysis pk_calc Calculate PK Parameters (Cmax, Tmax, AUC) analysis->pk_calc end End: Report Results pk_calc->end

Caption: Experimental workflow for a rodent oral PK study.

4. Procedure:

  • Acclimatization: House animals in standard conditions for a minimum of 3 days before the study.

  • Formulation Preparation: Prepare the dosing formulation on the day of the study. Ensure the compound is either fully dissolved or uniformly suspended.

  • Fasting: Fast animals overnight (approx. 12-16 hours) prior to dosing. Ensure free access to water.

  • Dosing: Record the body weight of each animal. Administer the calculated volume of the formulation via oral gavage. A typical dose volume is 5-10 mL/kg.

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) from a suitable vessel (e.g., tail vein) at predetermined time points. Typical time points are: pre-dose (0), 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Immediately transfer blood into EDTA-coated tubes, mix gently, and centrifuge (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate parameters from the plasma concentration-time data.

References

NIBR0213 Technical Support Center: Troubleshooting Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NIBR0213. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential off-target effects of this compound during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective competitive antagonist of the Sphingosine-1-Phosphate receptor 1 (S1P1).[1][2] Its primary mechanism involves blocking the S1P1 receptor, which in turn inhibits lymphocyte egress from lymphoid tissues, leading to a reduction in circulating lymphocytes.[1][2] This makes it a valuable tool for studying autoimmune diseases.[1][2]

Q2: Is this compound known to have significant off-target kinase activity?

Q3: My cells are exhibiting unexpected behavior after this compound treatment. Could this be an off-target effect?

While this compound is highly selective, unexpected cellular responses can occur. Before attributing these to off-target effects, consider the following troubleshooting steps:

  • Confirm On-Target Engagement: First, verify that this compound is engaging its intended target, S1P1. This can be done by measuring downstream signaling events known to be regulated by S1P1, such as the inhibition of p42/p44-MAPK activation.[3]

  • Dose-Response Analysis: Perform a dose-response experiment to ensure you are using the optimal concentration of this compound. High concentrations are more likely to induce non-specific effects.

  • Control Experiments: Include appropriate controls in your experiments. This should include a vehicle control (the solvent used to dissolve this compound) and potentially a structurally unrelated S1P1 antagonist to confirm that the observed phenotype is specific to S1P1 inhibition.

Q4: I've observed increased vascular permeability in my in vivo model after this compound administration. Is this a known off-target effect?

Increased pulmonary vascular leakage has been reported as a potential adverse effect of this compound and other S1P1 antagonists.[1] It is important to note that this is likely an on-target effect related to the antagonism of the S1P1 receptor in endothelial cells, rather than a true off-target effect.[1] The S1P1 receptor plays a crucial role in maintaining endothelial barrier function.

Q5: How does this compound differ from other S1P receptor modulators like FTY720 (Fingolimod) in terms of side effects?

The primary difference lies in their mechanism of action at the S1P1 receptor, which influences their side-effect profiles. FTY720 is an S1P1 receptor agonist , and its agonistic activity on S1P1 in cardiomyocytes is linked to bradycardia (a slowed heart rate).[1] In contrast, this compound is a competitive antagonist and lacks agonistic activity, therefore it does not typically induce bradycardia.[1]

Data Summary

Table 1: this compound Profile

FeatureDescriptionReference
Target Sphingosine-1-Phosphate Receptor 1 (S1P1)[1][2]
Mechanism Competitive Antagonist[1]
Reported On-Target Adverse Effect Increased pulmonary vascular leakage[1]
Key Differentiating Feature Does not cause bradycardia observed with S1P1 agonists[1]

Table 2: Comparison of S1P Receptor Modulators

CompoundMechanismPrimary Target(s)Known Side EffectsReference
This compound Competitive AntagonistS1P1Increased pulmonary vascular leakage[1]
FTY720 (Fingolimod) Agonist (Functional Antagonist)S1P1, S1P3, S1P4, S1P5Bradycardia, macular edema[1][4]

Experimental Protocols

Protocol 1: Assessing S1P1 Target Engagement via p42/p44-MAPK Inhibition

This protocol is based on the methodology used to confirm the S1P1-mediated signaling of other compounds where this compound was used as a tool compound.[3]

Objective: To determine if this compound is effectively inhibiting S1P1 signaling in your cell line of interest.

Materials:

  • CHO-S1P1 cells (or other cell line endogenously expressing S1P1)

  • This compound

  • S1P1 agonist (e.g., S1P or a synthetic agonist)

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-p42/p44-MAPK, anti-total-p42/p44-MAPK

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Seed CHO-S1P1 cells and grow to confluence.

  • Starve cells in serum-free media for 18 hours.

  • Pre-treat cells with varying concentrations of this compound (or vehicle control) for 15 minutes.

  • Stimulate the cells with an S1P1 agonist for 10 minutes.

  • Lyse the cells and collect protein extracts.

  • Perform SDS-PAGE and transfer proteins to a nitrocellulose membrane.

  • Probe the membrane with primary antibodies against phospho-p42/p44-MAPK and total-p42/p44-MAPK.

  • Incubate with a secondary HRP-conjugated antibody.

  • Visualize bands using a chemiluminescent substrate.

Expected Outcome: Pre-treatment with this compound should lead to a dose-dependent decrease in the phosphorylation of p42/p44-MAPK upon stimulation with the S1P1 agonist, confirming on-target activity.

Visualizations

S1P1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Activates This compound This compound This compound->S1P1 Inhibits Gi Gi/o S1P1->Gi Activates MAPK_Pathway p42/p44-MAPK Activation Gi->MAPK_Pathway Leads to Lymphocyte_Egress Lymphocyte Egress MAPK_Pathway->Lymphocyte_Egress Promotes Troubleshooting_Workflow Start Unexpected Cellular Phenotype Observed with this compound Check_On_Target Is S1P1 signaling inhibited? (e.g., p-MAPK assay) Start->Check_On_Target Dose_Response Perform Dose-Response Curve Check_On_Target->Dose_Response Yes Reassess Reassess Experimental Setup and Literature Check_On_Target->Reassess No Controls Use Vehicle and Alternative S1P1 Antagonist Controls Dose_Response->Controls On_Target_Effect Phenotype is likely ON-TARGET Controls->On_Target_Effect Phenotype reproduced with controls Off_Target_Effect Phenotype is potentially OFF-TARGET Controls->Off_Target_Effect Phenotype NOT reproduced with controls

References

Technical Support Center: Assessing NIBR0213 Toxicity in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NIBR0213. The information is designed to address specific issues that may be encountered during preclinical toxicity assessment in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary expected pharmacological effect of this compound in animal studies, and how might this be misinterpreted as toxicity?

A1: this compound is a potent and selective antagonist of the Sphingosine-1-Phosphate receptor 1 (S1P1).[1] The primary and expected pharmacological effect is a dose-dependent reduction in peripheral blood lymphocyte counts, also known as lymphopenia.[1] This occurs because S1P1 signaling is crucial for the egress of lymphocytes from secondary lymphoid organs. By blocking this receptor, this compound effectively sequesters lymphocytes in these tissues.

Troubleshooting: It is critical to differentiate this intended pharmacodynamic effect from general bone marrow suppression or other forms of hematotoxicity. A key indicator will be a specific reduction in lymphocytes with minimal to no effect on other hematopoietic lineages (e.g., neutrophils, red blood cells, platelets) at therapeutic doses. Histopathological examination of lymphoid tissues (spleen, lymph nodes, thymus) should show increased cellularity due to lymphocyte sequestration, not depletion, which would be a sign of toxicity.

Q2: What are the key potential off-target toxicities to monitor for with an S1P1 receptor antagonist like this compound?

A2: While this compound is selective for S1P1, it is essential to monitor for potential off-target effects. Historically, less selective S1P receptor modulators, such as the agonist Fingolimod (FTY720), have been associated with cardiovascular effects like bradycardia (a slow heart rate). This is primarily attributed to effects on the S1P3 receptor, which is expressed in cardiomyocytes. As a selective S1P1 antagonist, this compound is not expected to cause bradycardia. However, cardiovascular monitoring, especially in early toxicology studies, is still a prudent measure. Other potential areas to monitor closely, given the role of S1P signaling in various physiological processes, include vascular integrity and pulmonary function.

Q3: We observed a decrease in lymphocyte counts in our study. How can we determine if this is an exaggerated pharmacological effect or a sign of immunotoxicity?

A3: To distinguish between an exaggerated pharmacological effect (lymphopenia) and broader immunotoxicity, a tiered approach is recommended.

  • Tier 1: Standard Toxicology Assessment: In addition to routine hematology, conduct a thorough histopathological examination of primary and secondary lymphoid organs (thymus, bone marrow, spleen, lymph nodes, and gut-associated lymphoid tissue - GALT). Look for signs of lymphoid depletion, apoptosis, or necrosis, which would suggest toxicity beyond the intended sequestration.

  • Tier 2: Functional Immunotoxicity Assays: If concerns about immunosuppression arise from Tier 1 findings or the intended clinical application, functional assays are warranted. The T-cell dependent antibody response (TDAR) assay, for example, using an antigen like keyhole limpet hemocyanin (KLH), can assess the functional capacity of the immune system to mount a primary antibody response. A significant suppression of this response would be indicative of broader immunotoxicity.

Troubleshooting Guides

Issue 1: Unexpected Mortality in a Rodent Study

Possible Cause: While unexpected, mortality could be due to severe immunosuppression leading to opportunistic infections, especially in a non-sterile environment.

Troubleshooting Steps:

  • Necropsy: Perform a detailed gross and microscopic examination of all major organs from the deceased animals.

  • Microbiology: Collect samples from relevant tissues (e.g., lung, liver, spleen) for microbiological analysis to identify any potential pathogens.

  • Dose Review: Re-evaluate the dose levels used. It's possible the doses were too high, leading to excessive immunosuppression.

  • Animal Husbandry: Review animal husbandry practices to ensure a clean environment and minimize exposure to potential pathogens.

Issue 2: Edema or Vascular Leakage Observed

Possible Cause: S1P1 signaling is involved in maintaining vascular barrier integrity. Antagonism of this receptor could potentially lead to vascular leakage.

Troubleshooting Steps:

  • Histopathology: Carefully examine tissues for evidence of edema, inflammation, and endothelial cell changes.

  • Vascular Permeability Assay: Consider performing a vascular permeability assay (e.g., using Evans blue dye) to quantify the extent of leakage.

  • Dose-Response: Determine if the observed effect is dose-dependent.

Experimental Protocols

Protocol 1: General Toxicology Assessment of this compound in Rodents

  • Animal Model: Sprague-Dawley rats or C57BL/6 mice.

  • Groups:

    • Vehicle Control

    • Low Dose this compound

    • Mid Dose this compound

    • High Dose this compound

  • Administration: Oral gavage, once daily for 28 days.

  • Parameters to Monitor:

    • Clinical Observations: Daily checks for signs of toxicity.

    • Body Weight: Measured weekly.

    • Food Consumption: Measured weekly.

    • Hematology: (at termination) Complete blood count with differential.

    • Clinical Chemistry: (at termination) Standard panel including liver and kidney function tests.

    • Organ Weights: (at termination) Adrenals, brain, heart, kidneys, liver, lungs, spleen, thymus, and gonads.

    • Histopathology: (at termination) A comprehensive panel of tissues, with special attention to lymphoid organs.

Protocol 2: T-Cell Dependent Antibody Response (TDAR) Assay

  • Animal Model: BALB/c mice.

  • Immunization: On day 14 of this compound treatment, immunize animals with an optimal dose of Keyhole Limpet Hemocyanin (KLH).

  • Blood Collection: Collect blood samples prior to immunization and at peak primary response (typically 7-10 days post-immunization).

  • Analysis: Measure anti-KLH IgM and IgG antibody titers in serum using a validated ELISA method.

  • Interpretation: A significant, dose-dependent reduction in the anti-KLH antibody response in this compound-treated groups compared to the vehicle control would indicate functional immunotoxicity.

Data Presentation

Table 1: Expected vs. Potentially Adverse Findings for this compound

ParameterExpected Pharmacological EffectPotential Adverse (Toxic) Effect
Hematology Selective decrease in peripheral lymphocyte count (lymphopenia).Pancytopenia, neutropenia, or effects on other hematopoietic lineages.
Lymphoid Organs Increased lymphocyte sequestration in spleen and lymph nodes (increased cellularity).Lymphoid depletion, necrosis, or apoptosis in lymphoid tissues.
Immune Function Reversible reduction in lymphocyte-mediated responses.Significant suppression of primary antibody responses (e.g., in a TDAR assay), indicating broader immunosuppression.
Cardiovascular No significant change in heart rate or blood pressure.Bradycardia, arrhythmias, or other cardiovascular abnormalities (less likely but should be monitored).

Table 2: Sample Dosing and Monitoring Schedule for a 28-Day Rodent Toxicology Study

Study DayProcedure
Day 1-28Daily oral administration of this compound or vehicle. Daily clinical observations.
WeeklyRecord body weights and food consumption.
Day 28Terminal blood collection for hematology and clinical chemistry. Necropsy, organ weight measurement, and tissue collection for histopathology.

Visualizations

S1P1_Signaling_Pathway S1P1 Signaling and this compound Mechanism cluster_0 Lymph Node Lymphocyte Lymphocyte S1P1 S1P1 Receptor Lymphocyte->S1P1 expresses Lymphocyte_Egress Lymphocyte Egress S1P1->Lymphocyte_Egress promotes S1P S1P Gradient (High Concentration) S1P->S1P1 binds & activates Peripheral_Lymphocytes Circulating Peripheral Lymphocytes Lymphocyte_Egress->Peripheral_Lymphocytes leads to This compound This compound This compound->S1P1 blocks

Caption: S1P1 signaling pathway and the inhibitory action of this compound.

Toxicity_Assessment_Workflow This compound Toxicity Assessment Workflow Start Start: Dose Range Finding Study Dose_Selection Select Doses for Repeated-Dose Toxicity Study Start->Dose_Selection Tox_Study 28-Day Repeated-Dose Toxicity Study (Rodent/Non-rodent) Dose_Selection->Tox_Study In_Life_Monitoring In-Life Monitoring: - Clinical Signs - Body Weight - Food Consumption Tox_Study->In_Life_Monitoring Terminal_Endpoints Terminal Endpoints: - Hematology - Clinical Chemistry - Organ Weights - Histopathology Tox_Study->Terminal_Endpoints Data_Analysis Analyze Data: Focus on Lymphoid Organs & Lymphocyte Counts Terminal_Endpoints->Data_Analysis Decision_Point Immunotoxicity Concern? Data_Analysis->Decision_Point Functional_Assays Tier 2: Functional Assays (e.g., TDAR) Decision_Point->Functional_Assays Yes No_Concern No Immunotoxicity Concern (Pharmacological Effect) Decision_Point->No_Concern No Concern Potential Immunotoxicity (Further Investigation) Functional_Assays->Concern

Caption: A general experimental workflow for assessing this compound toxicity.

References

Technical Support Center: Improving the Therapeutic Window of NIBR0213

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the therapeutic window of NIBR0213, a potent and selective S1P1 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective competitive antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] Its primary mechanism of action is to block the S1P1 receptor, which plays a crucial role in lymphocyte trafficking. By antagonizing this receptor, this compound prevents the egress of lymphocytes from secondary lymphoid organs, leading to a reduction of circulating lymphocytes.[1][2] This immunomodulatory effect makes it a potential therapeutic agent for autoimmune diseases like multiple sclerosis.

Q2: What is the therapeutic window and why is it important for this compound?

A2: The therapeutic window refers to the range of drug dosages that can treat disease effectively without causing toxic effects. For this compound, a key challenge is managing its on-target toxicity. While effective in reducing autoimmune inflammation, S1P1 antagonism can also lead to adverse effects such as increased vascular permeability, particularly in the lungs.[1][3] Therefore, improving the therapeutic window means finding a dose or a strategy that maximizes the therapeutic benefit (e.g., in an Experimental Autoimmune Encephalomyelitis (EAE) model) while minimizing toxicity (e.g., vascular leakage).

Q3: What are the known side effects of this compound and how do they compare to other S1P receptor modulators like fingolimod (B1672674)?

A3: A significant advantage of this compound over the S1P1 receptor agonist fingolimod is that it does not appear to cause bradycardia (a slow heart rate).[1] This is because this compound is a pure antagonist and lacks the agonistic activity on cardiomyocytes that is seen with fingolimod.[1] However, a notable side effect of this compound and other S1P1 antagonists is an increase in pulmonary vascular leakage, observed at early time points after administration.[1][3]

Q4: What are some general strategies to improve the therapeutic window of a small molecule like this compound?

A4: Several strategies can be employed to improve the therapeutic index of small molecules:

  • Combination Therapy: Using this compound in combination with another agent that could either enhance its therapeutic effect or mitigate its toxicity.

  • Drug Delivery Systems: Encapsulating this compound in a targeted drug delivery system (e.g., liposomes, nanoparticles) to increase its concentration at the site of action and reduce systemic exposure.

  • Structural Modifications: Synthesizing analogs of this compound with potentially improved efficacy and reduced toxicity profiles.

  • Dosing Regimen Optimization: Exploring different dosing schedules (e.g., intermittent dosing) to maintain efficacy while allowing the system to recover from potential toxic effects.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during in vivo experiments with this compound.

Issue 1: Higher than expected toxicity (e.g., severe vascular leakage) at a therapeutically effective dose.

Possible Cause Troubleshooting Steps
High systemic exposure 1. Verify Dosing Solution: Ensure the concentration of the this compound dosing solution is correct. 2. Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the plasma and tissue concentrations of this compound.[4][5] Unexpectedly high exposure could be due to formulation issues or altered metabolism in the specific animal model. 3. Consider a different vehicle: The vehicle used for administration could affect the absorption and distribution of the compound.
On-target toxicity 1. Dose-Response Study: Perform a detailed dose-response study for both efficacy and toxicity to identify a dose with an acceptable therapeutic index. 2. Combination Therapy: Investigate co-administration with an agent that may protect the vascular endothelium. 3. Targeted Delivery: Explore formulating this compound in a drug delivery system to target it to lymphoid tissues and away from the lungs.
Animal model sensitivity Different mouse or rat strains may exhibit varying sensitivities to S1P1 antagonists. Ensure the chosen model is well-characterized for this class of compounds.

Issue 2: Lack of efficacy in the EAE model at previously reported effective doses.

Possible Cause Troubleshooting Steps
Suboptimal EAE induction 1. Verify Induction Protocol: Ensure the EAE induction protocol (antigen emulsion, pertussis toxin administration) was followed precisely.[6][7][8] 2. Monitor Disease Progression: Closely monitor the control group to confirm the expected onset and severity of EAE.
Compound Instability or Poor Bioavailability 1. Check Compound Quality: Verify the purity and stability of the this compound compound. 2. PK/PD Analysis: Conduct a pharmacokinetic/pharmacodynamic (PK/PD) study to confirm that this compound is reaching the target tissues at sufficient concentrations to engage the S1P1 receptor and elicit a pharmacodynamic response (e.g., lymphocyte reduction in peripheral blood).[4]
Timing of Treatment The timing of this compound administration relative to EAE induction is critical. Ensure the treatment schedule aligns with the intended therapeutic window (prophylactic vs. therapeutic).

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in the Mouse EAE Model

This protocol is for inducing and scoring Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice to assess the therapeutic efficacy of this compound.

Materials:

  • Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • This compound

  • Vehicle for this compound

  • Sterile PBS

  • Syringes and needles

Procedure:

  • EAE Induction:

    • On day 0, immunize female C57BL/6 mice (8-12 weeks old) subcutaneously with 100-200 µg of MOG35-55 emulsified in CFA.[6][7]

    • Administer 200 ng of PTX intraperitoneally on day 0 and day 2.[7][8]

  • This compound Administration:

    • Prepare this compound in a suitable vehicle.

    • Administer this compound or vehicle to the mice daily via oral gavage, starting from a predetermined day post-immunization (e.g., day 3 for prophylactic treatment). Doses of 30-60 mg/kg have been shown to be effective.[1]

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE starting from day 7.

    • Score the disease severity on a scale of 0-5:[6]

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Complete hind limb paralysis

      • 4: Hind and forelimb paralysis

      • 5: Moribund state

  • Data Analysis:

    • Plot the mean clinical score for each group over time.

    • Compare the treatment group to the vehicle control group to determine the effect of this compound on disease severity.

Protocol 2: Assessment of Vascular Permeability using Evans Blue Dye

This protocol measures vascular leakage in mice treated with this compound.

Materials:

  • This compound

  • Vehicle for this compound

  • Evans blue dye solution (0.5% in saline)

  • Formamide (B127407)

  • Saline

  • Anesthesia

Procedure:

  • This compound Administration:

    • Administer a single dose of this compound or vehicle to mice.

  • Evans Blue Injection:

    • At a specified time point after this compound administration (e.g., 6 hours), inject Evans blue dye (e.g., 100 µL of 0.5% solution) intravenously via the tail vein.[1]

  • Tissue Collection:

    • After 30-60 minutes of dye circulation, euthanize the mice and perfuse with saline to remove intravascular dye.

    • Collect tissues of interest (e.g., lungs, brain, spleen).

  • Dye Extraction:

    • Weigh the tissues and incubate them in formamide (e.g., 1 mL per 100 mg of tissue) for 24-48 hours at room temperature to extract the Evans blue dye.[9]

  • Quantification:

    • Centrifuge the formamide extracts to pellet any tissue debris.

    • Measure the absorbance of the supernatant at 620 nm.

    • Quantify the amount of dye extravasated per gram of tissue by comparing to a standard curve of Evans blue in formamide.

Quantitative Data Summary

Compound Parameter Value Animal Model Reference
This compoundEfficacious Dose in EAE30-60 mg/kg (oral)Mouse[1]
This compoundPharmacodynamic Effect75%-85% reduction in peripheral blood lymphocytesRat[4]
This compoundOnset of Vascular Leakage6 hours post-treatmentMouse[1]
FTY720 (Fingolimod)Efficacious Dose in EAE3 mg/kgMouse[1]

Visualizations

Signaling Pathway

S1P1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Binds G_protein Gi/o S1P1->G_protein Activates PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt Ras_MAPK Ras/MAPK Pathway G_protein->Ras_MAPK Lymphocyte_Egress Lymphocyte Egress G_protein->Lymphocyte_Egress Promotes Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Ras_MAPK->Cell_Survival This compound This compound This compound->S1P1 Antagonizes

Caption: S1P1 receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow

Therapeutic_Window_Workflow cluster_Efficacy Efficacy Assessment cluster_Toxicity Toxicity Assessment cluster_Analysis Therapeutic Window Analysis EAE_Induction Induce EAE in Mice Treatment_Efficacy Treat with this compound (Dose-Response) EAE_Induction->Treatment_Efficacy Scoring_Efficacy Monitor & Score EAE Severity Treatment_Efficacy->Scoring_Efficacy ED50 Determine ED50 Scoring_Efficacy->ED50 Therapeutic_Index Calculate Therapeutic Index (TD50 / ED50) ED50->Therapeutic_Index Treatment_Toxicity Treat Naive Mice with this compound (Dose-Response) Vascular_Leakage Measure Vascular Permeability (Evans Blue Assay) Treatment_Toxicity->Vascular_Leakage TD50 Determine TD50 Vascular_Leakage->TD50 TD50->Therapeutic_Index

Caption: Experimental workflow for determining the therapeutic window of this compound.

Troubleshooting Logic

Troubleshooting_Logic cluster_Toxicity_Troubleshooting Toxicity Troubleshooting cluster_Efficacy_Troubleshooting Efficacy Troubleshooting Start Unexpected In Vivo Result High_Toxicity High Toxicity? Start->High_Toxicity Lack_of_Efficacy Lack of Efficacy? Start->Lack_of_Efficacy Check_Dose_Tox Verify Dosing Solution High_Toxicity->Check_Dose_Tox Yes Check_EAE Verify EAE Induction Lack_of_Efficacy->Check_EAE Yes PK_Tox Conduct PK Analysis Check_Dose_Tox->PK_Tox Dose_Response_Tox Perform Dose-Response Toxicity Study PK_Tox->Dose_Response_Tox Check_Compound Check Compound Quality Check_EAE->Check_Compound PKPD_Efficacy Conduct PK/PD Analysis Check_Compound->PKPD_Efficacy

Caption: Logical workflow for troubleshooting unexpected in vivo results with this compound.

References

NIBR0213 degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and potential degradation of NIBR0213. It includes troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored as a crystalline solid at -20°C. Under these conditions, it is stable for at least four years.

Q2: How should I prepare stock solutions of this compound?

A2: this compound is soluble in organic solvents such as ethanol (B145695), DMSO, and dimethyl formamide (B127407) (DMF) at approximately 25 mg/mL. To prepare a stock solution, dissolve the crystalline solid in the desired organic solvent. It is good practice to purge the solvent with an inert gas before use.

Q3: Can I store this compound in aqueous solutions?

A3: It is not recommended to store this compound in aqueous solutions for more than one day.[1] this compound is sparingly soluble in aqueous buffers, and its stability in these conditions is limited. For experiments requiring an aqueous buffer, it is advised to first dissolve this compound in ethanol and then dilute with the aqueous buffer of choice to a final concentration of approximately 0.15 mg/mL in a 1:5 solution of ethanol:PBS (pH 7.2).[1]

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation studies on this compound are not publicly available, based on its chemical structure containing amide, biphenyl (B1667301), and aromatic amine moieties, potential degradation pathways include hydrolysis of the amide bond and oxidation of the aromatic amine and biphenyl rings.[2][3][4] Exposure to light could also potentially lead to photolytic degradation.

Q5: How does this compound exert its biological effect?

A5: this compound is a potent and selective antagonist of the sphingosine-1-phosphate receptor 1 (S1P1).[5][6] By competitively blocking the S1P1 receptor, it inhibits the signaling pathways that regulate lymphocyte trafficking, leading to a reduction in peripheral blood lymphocyte counts.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or lower than expected activity in cell-based assays. Degradation of this compound in aqueous assay buffer.Prepare fresh dilutions of this compound in aqueous buffer for each experiment. Avoid storing aqueous solutions for more than a day.[1]
Improper storage of this compound solid.Ensure this compound is stored as a crystalline solid at -20°C in a tightly sealed container.
Appearance of unknown peaks in HPLC analysis of this compound solution. Chemical degradation of this compound.Investigate potential hydrolysis or oxidation. Prepare fresh solutions and consider using a stability-indicating HPLC method to identify and quantify potential degradants.
Contamination of solvent or glassware.Use high-purity solvents and ensure all glassware is thoroughly cleaned and dried before use.
Precipitation of this compound in aqueous buffer. Low aqueous solubility.First, dissolve this compound in an organic solvent like ethanol before diluting with the aqueous buffer.[1] The final concentration of the organic solvent should be compatible with your experimental system.

Quantitative Data Summary

Table 1: this compound Storage and Solubility

ParameterValueReference
Storage Temperature -20°C[1]
Form Crystalline Solid[1]
Long-term Stability ≥ 4 years[1]
Solubility in Ethanol, DMSO, DMF ~25 mg/mL[1]
Solubility in 1:5 Ethanol:PBS (pH 7.2) ~0.15 mg/mL[1]
Aqueous Solution Storage Not recommended for > 1 day[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound crystalline solid

    • Anhydrous ethanol, DMSO, or DMF

    • Inert gas (e.g., argon or nitrogen)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound solid in a sterile tube.

    • Add the appropriate volume of the chosen organic solvent (purged with inert gas) to achieve the desired concentration (e.g., 25 mg/mL).

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Store the stock solution at -20°C in a tightly sealed, light-protected vial.

Protocol 2: General Stability-Indicating HPLC Method for this compound

This protocol provides a general framework. Method optimization and validation are required for specific applications.

  • Instrumentation and Columns:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • A gradient elution may be necessary to separate this compound from potential degradation products. A starting point could be a linear gradient from 10% to 90% B over 20 minutes.

  • Detection:

    • UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm or a wavelength determined by UV scan).

  • Sample Preparation:

    • Dilute the this compound stock solution in the mobile phase to a suitable concentration for analysis.

  • Forced Degradation Study (for method development):

    • Acid/Base Hydrolysis: Incubate this compound solution with 0.1 M HCl or 0.1 M NaOH at an elevated temperature (e.g., 60°C).

    • Oxidation: Treat this compound solution with a low concentration of hydrogen peroxide (e.g., 3%).

    • Photostability: Expose the this compound solution to UV light.

    • Analyze the stressed samples by HPLC to identify degradation peaks and ensure the method can resolve them from the parent compound.

Visualizations

S1P1_Signaling_Pathway S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Activates This compound This compound This compound->S1P1 Antagonizes G_protein Gαi S1P1->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K ERK ERK PLC->ERK PI3K->ERK Cellular_Response Cell Migration, Proliferation, Survival ERK->Cellular_Response

Caption: S1P1 Receptor Signaling Pathway and this compound Mechanism of Action.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_storage Storage prep_solid This compound Solid prep_stock Prepare Organic Stock (e.g., 25 mg/mL in Ethanol) prep_solid->prep_stock store_solid Store Solid at -20°C prep_solid->store_solid prep_working Dilute in Aqueous Buffer (for immediate use) prep_stock->prep_working store_stock Store Stock at -20°C prep_stock->store_stock hplc HPLC Analysis prep_working->hplc degradation Identify & Quantify Degradation Products hplc->degradation

Caption: Recommended Experimental Workflow for this compound.

References

Technical Support Center: NIBR0213 Administration in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of NIBR0213, a potent and selective S1P1 receptor antagonist, in different mouse strains. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for in vivo mouse studies?

A1: Based on published literature, a starting dose of 30-60 mg/kg administered orally is recommended for studies in C57BL/6 and BALB/c mice, particularly in the context of experimental autoimmune encephalomyelitis (EAE) models.[1][2][3] This dose has been shown to be efficacious in reducing disease severity.[1][2][3]

Q2: How should this compound be prepared for oral administration in mice?

A2: this compound is a crystalline solid with good solubility in organic solvents like DMSO and ethanol (B145695) (approximately 25 mg/mL), but it is sparingly soluble in aqueous buffers.[4][5] For oral gavage, a common method is to first dissolve this compound in a minimal amount of an organic solvent such as ethanol and then dilute it with a suitable aqueous vehicle like phosphate-buffered saline (PBS) or a methylcellulose (B11928114) solution.[4] For instance, a 1:5 solution of ethanol:PBS (pH 7.2) has been used, achieving a solubility of approximately 0.15 mg/mL.[4] It is recommended not to store the aqueous solution for more than one day.[4]

Q3: What is the mechanism of action of this compound?

A3: this compound is a competitive antagonist of the sphingosine-1-phosphate receptor 1 (S1P1).[1] By blocking the S1P1 receptor on lymphocytes, it inhibits their egress from lymphoid organs, leading to a reduction in circulating lymphocytes (lymphopenia).[1] This sequestration of lymphocytes prevents their infiltration into tissues, which is the basis for its therapeutic effect in autoimmune disease models.[6][7]

Q4: Are there known differences in S1P1 receptor expression between mouse strains?

A4: While comprehensive comparative data on S1P1 receptor expression across a wide range of mouse strains is limited, studies have shown that the expression of S1P receptors can vary between different mouse strains and tissues. This suggests that the response to an S1P1 modulator like this compound could differ between strains.

Troubleshooting Guide

Issue 1: Lack of Efficacy in a Specific Mouse Strain at the Recommended Dose.

  • Possible Cause: Different mouse strains can exhibit variations in drug metabolism, distribution, and target receptor expression. The immunological differences between strains, such as the Th1 bias in C57BL/6 mice and the Th2 bias in BALB/c mice, can also influence the outcome of immunomodulatory treatments.

  • Solution: It is crucial to perform a pilot dose-response study to determine the optimal dose for your specific mouse strain.

    • Pilot Study Design:

      • Select a range of doses: Based on the literature, you could test 10, 30, and 60 mg/kg.

      • Use a small number of animals per group: 3-5 mice per dose group is often sufficient for a pilot study.

      • Define clear endpoints: Monitor both a pharmacodynamic marker (e.g., peripheral blood lymphocyte counts) and the primary efficacy endpoint of your disease model.

      • Establish a timeline: Measure the pharmacodynamic marker at several time points after dosing (e.g., 4, 24, and 48 hours) to understand the kinetics of the response.

      • Analyze the data: Determine the dose that gives the desired level of lymphocyte reduction and therapeutic effect without causing overt toxicity.

Issue 2: Unexpected Toxicity or Adverse Events.

  • Possible Cause: While this compound is generally well-tolerated at therapeutic doses, high doses of S1P1 receptor modulators can lead to adverse effects, such as pulmonary vascular leakage.[1] The susceptibility to these effects may vary between mouse strains.

  • Solution:

    • Careful Observation: Closely monitor animals for any signs of distress, including changes in weight, activity, and breathing.

    • Dose Reduction: If toxicity is observed, reduce the dose or the frequency of administration.

    • Histopathological Analysis: In case of severe adverse events, consider performing a histopathological examination of key organs to identify the cause of toxicity.

Issue 3: Inconsistent Results Between Experiments.

  • Possible Cause: Inconsistencies can arise from variations in drug preparation, administration technique, or animal handling.

  • Solution:

    • Standardize Protocols: Ensure that the this compound formulation and administration protocol are consistent across all experiments.

    • Proper Animal Handling: Minimize stress in the animals, as stress can significantly impact physiological and immunological parameters.[8][9]

    • Consistent Animal Supply: Use animals from the same vendor and of a similar age and sex for all experiments within a study.

Data Presentation

Table 1: Summary of this compound Dosing in Preclinical Mouse Models

Mouse StrainDisease ModelDoseRoute of AdministrationObserved EffectReference
C57BL/6Experimental Autoimmune Encephalomyelitis (EAE)30 mg/kg and 60 mg/kgOral (twice daily)Gradual reduction in disease scores[3]
BALB/cNot specifiedNot specifiedNot specifiedNot specified[2]
Lewis RatsNot specified30 mg/kgOralReduced peripheral blood lymphocyte counts by 75-85%[5]

Experimental Protocols

Protocol 1: Preparation and Oral Gavage Administration of this compound

  • Materials:

    • This compound crystalline solid

    • Ethanol (200 proof)

    • Phosphate-buffered saline (PBS), pH 7.2

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Animal feeding needles (gavage needles)

    • Syringes

  • Preparation of Dosing Solution (Example for a 30 mg/kg dose in a 20g mouse):

    • Calculate the required amount of this compound: 30 mg/kg * 0.02 kg = 0.6 mg per mouse.

    • For a dosing volume of 100 µL (0.1 mL), the required concentration is 6 mg/mL.

    • Due to solubility limitations in aqueous solutions, a suspension is often necessary for higher doses.

    • For a lower concentration soluble formulation (e.g., 0.15 mg/mL):

      • Dissolve this compound in ethanol to make a stock solution (e.g., 25 mg/mL).

      • Dilute the stock solution with PBS (pH 7.2) to the final desired concentration. For a 1:5 ethanol:PBS solution, the final ethanol concentration would be 20%. Ensure the final ethanol concentration is well-tolerated by the animals.

    • For a higher concentration suspension:

      • Weigh the required amount of this compound.

      • Add a small amount of a suspending agent (e.g., 0.5% methylcellulose in water) and vortex thoroughly to create a uniform suspension. Prepare fresh daily.

  • Oral Gavage Procedure:

    • Gently restrain the mouse.

    • Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth for the gavage needle.

    • Insert the gavage needle gently and steadily along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.

    • Administer the this compound solution or suspension slowly.

    • Carefully remove the gavage needle.

    • Monitor the animal for a short period after dosing to ensure there are no immediate adverse reactions.

Visualizations

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Binds Gi Gαi S1P1->Gi Activates Gbetagamma Gβγ S1P1->Gbetagamma Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Gi->Downstream Gbetagamma->Downstream LymphocyteEgress Inhibition of Lymphocyte Egress Downstream->LymphocyteEgress This compound This compound This compound->S1P1 Antagonizes

Caption: S1P1 Receptor Signaling Pathway and this compound Mechanism of Action.

Experimental_Workflow start Start prep_drug Prepare this compound Dosing Solution/Suspension start->prep_drug animal_grouping Randomize Mice into Treatment Groups prep_drug->animal_grouping dosing Administer this compound (Oral Gavage) animal_grouping->dosing monitoring Monitor Animals for Clinical Signs and Toxicity dosing->monitoring pd_assessment Pharmacodynamic Assessment (e.g., Blood Lymphocyte Count) monitoring->pd_assessment efficacy_assessment Efficacy Assessment (Disease Model Endpoint) pd_assessment->efficacy_assessment data_analysis Data Analysis efficacy_assessment->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for this compound Administration in Mice.

Troubleshooting_Logic start Unexpected Experimental Outcome? no_effect Lack of Efficacy start->no_effect Yes toxicity Toxicity Observed start->toxicity Yes inconsistent Inconsistent Results start->inconsistent Yes pilot_study Conduct Pilot Dose-Response Study no_effect->pilot_study reduce_dose Reduce Dose or Frequency toxicity->reduce_dose standardize Standardize Protocols (Drug Prep, Handling) inconsistent->standardize

Caption: Troubleshooting Logic for this compound Experiments in Mice.

References

Interpreting unexpected phenotypes in NIBR0213-treated animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the S1P1 receptor antagonist, NIBR0213.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective competitive antagonist of the Sphingosine 1-phosphate receptor 1 (S1P1).[1] By blocking the S1P1 receptor on lymphocytes, it prevents their egress from secondary lymphoid organs, leading to a reduction in circulating lymphocytes in the peripheral blood (lymphopenia).[1] This immunomodulatory effect is the basis for its therapeutic potential in autoimmune diseases.

Q2: What is the expected and intended phenotype in animals treated with this compound?

A2: The primary and expected phenotype is a dose-dependent reduction in peripheral blood lymphocyte counts.[1] In preclinical models of multiple sclerosis, such as Experimental Autoimmune Encephalomyelitis (EAE), this compound is expected to reduce disease severity, including a decrease in clinical scores of paralysis and a reduction in CNS inflammation and axonal degeneration.[1]

Q3: Is this compound expected to cause bradycardia like some other S1P receptor modulators?

A3: No. Unlike S1P1 receptor agonists such as Fingolimod (FTY720), this compound is a competitive antagonist and lacks agonistic activity on the S1P1 receptor in cardiomyocytes. Therefore, it is not expected to induce bradycardia, a common side effect associated with S1P1 agonists.

Q4: What are the known pharmacokinetic properties of this compound in animal models?

A4: this compound has demonstrated desirable pharmacokinetic properties in animal models, including high oral bioavailability and slow clearance. This allows for sustained exposure and pharmacodynamic effects, such as a long-lasting reduction in peripheral blood lymphocyte counts after oral dosing.[1]

Troubleshooting Unexpected Phenotypes

This section addresses potential unexpected phenotypes that may arise during in vivo studies with this compound and provides guidance on how to interpret and manage these findings.

Q: My this compound-treated animals are exhibiting signs of respiratory distress. What could be the cause and what should I do?

A:

Potential Cause: An unexpected phenotype of acute pulmonary vascular leakage has been reported with S1P1 receptor antagonists. While this effect may be transient, at high doses it could lead to impaired lung function. Chronic administration may also lead to moderate pulmonary changes.

Troubleshooting Steps:

  • Immediate Assessment: Clinically assess the severity of respiratory distress. Monitor breathing rate and effort.

  • Dose-Response Evaluation: Determine if the phenotype is dose-dependent. If possible, test lower doses of this compound to see if the respiratory signs are mitigated.

  • Histopathological Analysis: Conduct a thorough histopathological examination of the lungs. Look for evidence of edema, inflammation (such as alveolar wall thickening and macrophage accumulation), fibrosis, and micro-hemorrhage.

  • Pulmonary Permeability Assay: To quantify the vascular leakage, perform a pulmonary vascular permeability assay. The Evans Blue dye assay is a well-established method for this purpose.[2][3]

Q: I am observing off-target effects not typically associated with S1P1 antagonism. What should I consider?

A:

Potential Causes:

  • Class-Related Effects: While this compound is selective for S1P1, some effects may be class-related to S1P receptor modulation. These could include an increased susceptibility to infections due to immunomodulation.

  • Study-Specific Variables: The specific animal model, its genetic background, and co-administered agents could influence the observed phenotype.

Troubleshooting Steps:

  • Literature Review: Conduct a thorough literature search for side effects associated with other S1P1 receptor antagonists.

  • Comprehensive Health Monitoring: Implement a comprehensive monitoring plan for your animals, including regular weight checks, behavioral observations, and complete blood counts (CBCs) to monitor for signs of infection or other hematological abnormalities.

  • Control Groups: Ensure you have appropriate vehicle-treated control groups to rule out effects of the formulation or administration procedure.

  • Consult an Expert: If the phenotype is severe or unusual, consult with a veterinary pathologist or a toxicologist to help interpret the findings.

Data Presentation

Table 1: Dose-Dependent Effect of Oral this compound on Peripheral Blood Lymphocyte (PBL) Counts in Rats

Dose (mg/kg)Time Post-Dose (hours)% Reduction in PBLs (Mean ± SEM)
3775-85%
101475-85%
302475-85%

Note: Data extrapolated from published studies.

Table 2: Therapeutic Efficacy of this compound in a Mouse EAE Model

TreatmentDose (mg/kg, oral, once daily)Mean Clinical Score (at study termination)% Reduction in Clinical Score (vs. pre-treatment)
Vehicle-~3.5-
This compound30-60~1.362%
Fingolimod3~1.461%

Note: Data extrapolated from published studies. Clinical scores are on a 0-5 scale.

Experimental Protocols

1. Quantification of Peripheral Blood Lymphocytes

  • Blood Collection: Collect a small volume of blood (e.g., via tail vein) into tubes containing an anticoagulant (e.g., EDTA).

  • Cell Counting: Perform a complete blood count (CBC) using an automated hematology analyzer.

  • Flow Cytometry (Optional): For more detailed analysis of lymphocyte subsets (e.g., T cells, B cells), use flow cytometry with specific cell surface markers.

2. Experimental Autoimmune Encephalomyelitis (EAE) Model and Clinical Scoring

  • Induction: EAE is typically induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin antigen, such as Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55, emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

  • Clinical Scoring: Monitor animals daily for clinical signs of disease and score them based on a scale of 0 to 5, as follows:

    • 0: No clinical signs.

    • 1: Limp tail.

    • 2: Hind limb weakness.

    • 3: Complete hind limb paralysis.

    • 4: Hind and forelimb paralysis.

    • 5: Moribund or dead.

3. Pulmonary Vascular Permeability (Evans Blue Dye Assay)

  • Dye Injection: Anesthetize the animal and inject a solution of Evans Blue dye intravenously.

  • Circulation Time: Allow the dye to circulate for a defined period (e.g., 60 minutes).

  • Perfusion: Perfuse the systemic circulation with saline to remove intravascular dye.

  • Tissue Collection: Harvest the lungs.

  • Dye Extraction: Incubate the lung tissue in a solvent (e.g., formamide) to extract the extravasated dye.

  • Quantification: Measure the absorbance of the extracted dye using a spectrophotometer and normalize to the tissue weight.

Visualizations

S1P1_Signaling_Pathway S1P1 Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane S1P1 S1P1 Receptor Gi_o Gi/o Protein S1P1->Gi_o Activates S1P S1P (Ligand) S1P->S1P1 Activates This compound This compound This compound->S1P1 Inhibits (Competitive Antagonist) Downstream Downstream Signaling (e.g., MAPK pathway) Gi_o->Downstream Modulates Lymphocyte_Egress Lymphocyte Egress Downstream->Lymphocyte_Egress Promotes

Caption: S1P1 signaling pathway and the inhibitory action of this compound.

EAE_Workflow EAE Experimental Workflow with this compound cluster_induction Disease Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Immunization Immunization with MOG/CFA PTX_Injection Pertussis Toxin Injection Vehicle Vehicle Control PTX_Injection->Vehicle NIBR0213_Treat This compound Treatment PTX_Injection->NIBR0213_Treat Daily_Scoring Daily Clinical Scoring Vehicle->Daily_Scoring NIBR0213_Treat->Daily_Scoring Blood_Sampling Blood Sampling for Lymphocyte Counts Daily_Scoring->Blood_Sampling Histology Endpoint Histology (CNS) Blood_Sampling->Histology

Caption: Experimental workflow for evaluating this compound in an EAE model.

Troubleshooting_Flowchart Troubleshooting Unexpected Phenotypes Start Unexpected Phenotype Observed Is_Respiratory Is it Respiratory Distress? Start->Is_Respiratory Assess_Severity Clinically Assess Severity Is_Respiratory->Assess_Severity Yes Other_Phenotype Other Unexpected Phenotype Is_Respiratory->Other_Phenotype No Dose_Response Evaluate Dose- Response Assess_Severity->Dose_Response Pulmonary_Assay Perform Pulmonary Permeability Assay Dose_Response->Pulmonary_Assay Histopathology Conduct Lung Histopathology Pulmonary_Assay->Histopathology Literature_Review Review Literature for Class Effects Other_Phenotype->Literature_Review Health_Monitoring Comprehensive Health Monitoring Literature_Review->Health_Monitoring Consult_Expert Consult Pathologist/ Toxicologist Health_Monitoring->Consult_Expert

Caption: Logical flowchart for troubleshooting unexpected phenotypes.

References

How to minimize variability in NIBR0213 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the S1P1 receptor antagonist, NIBR0213.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective competitive antagonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1][2] Its primary mechanism of action is to block the binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to the S1P1 receptor. This inhibition prevents the downstream signaling cascades that are crucial for lymphocyte egress from lymphoid tissues, leading to a dose-dependent reduction in peripheral blood lymphocyte counts (lymphopenia).[1][2] Unlike S1P1 agonists such as FTY720 (Fingolimod), this compound does not cause bradycardia as it lacks agonistic activity.[1]

Q2: What are the key downstream signaling pathways affected by this compound?

A2: this compound, by antagonizing the S1P1 receptor, which primarily couples through the Gi/o family of G-proteins, inhibits downstream signaling pathways. A key pathway affected is the p42/p44 Mitogen-Activated Protein Kinase (MAPK), also known as ERK1/2, pathway. Pre-treatment with this compound has been shown to abolish agonist-induced phosphorylation of p42/p44-MAPK.[3]

Q3: How should this compound be prepared and stored?

A3: For optimal results and to minimize variability, proper handling of this compound is crucial. It is recommended to prepare stock solutions in a suitable solvent like DMSO. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes. When preparing working solutions, dilute the stock in an appropriate assay buffer. The stability of this compound in aqueous solutions at physiological pH should be considered, as poorly soluble drugs can be unstable.[4]

Q4: What are the potential off-target effects of this compound?

A4: this compound is described as a selective S1P1 antagonist.[1][2] However, like any pharmacological agent, the possibility of off-target effects exists, especially at higher concentrations. It is crucial to perform dose-response experiments to determine the optimal concentration range that elicits the desired on-target effect without significant off-target activity.

Q5: How does the presence of serum or albumin in the culture medium affect this compound activity?

A5: The endogenous ligand for S1P1, S1P, is abundant in mammalian plasma and is primarily bound to albumin and HDL particles.[1] The presence of serum or albumin in cell culture media can significantly impact the apparent potency of this compound. Albumin can bind to this compound, reducing its free concentration and availability to interact with the S1P1 receptor.[5][6][7][8] This can lead to a rightward shift in the dose-response curve, making the compound appear less potent. For quantitative and reproducible experiments, it is often recommended to use serum-free or low-serum conditions, or to use fatty-acid-free BSA in the assay buffer.

Troubleshooting Guides

Issue 1: High Variability in Dose-Response Curves
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a consistent seeding density across all wells and plates. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or water to create a humidity barrier.
Compound Precipitation Visually inspect the compound dilutions for any signs of precipitation, especially at higher concentrations. If precipitation is observed, consider using a lower concentration range or a different solvent for the stock solution. The solubility of the compound in the final assay buffer is critical.[9]
Inconsistent Incubation Times Standardize the incubation time with this compound and any subsequent agonist stimulation across all experiments.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent liquid handling.
Issue 2: Lower than Expected Potency (High IC50)
Potential Cause Troubleshooting Steps
Presence of Serum/Albumin As detailed in the FAQs, serum components can bind to this compound.[5][6][7][8] Switch to a serum-free medium or a medium supplemented with fatty-acid-free BSA for the duration of the experiment.
Compound Degradation Ensure the stock solution of this compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh working dilutions for each experiment.
High Agonist Concentration In a competitive antagonist assay, a high concentration of the agonist will require a higher concentration of the antagonist to achieve inhibition. Optimize the agonist concentration to be at or near its EC50 value.
Low Receptor Expression If the cell line used has low expression levels of the S1P1 receptor, the observed potency of an antagonist may be lower. Confirm S1P1 expression levels via qPCR or Western blot.
Incorrect Assay Endpoint The choice of assay endpoint can influence the observed potency. Ensure the selected endpoint is robust and directly reflects S1P1 signaling.
Issue 3: No or Weak Signal in Downstream Signaling Assays (e.g., p-ERK Western Blot)
Potential Cause Troubleshooting Steps
Suboptimal Cell Stimulation Ensure the agonist used to stimulate the pathway is potent and used at an optimal concentration (typically EC80 for inhibition studies). The stimulation time should also be optimized to capture the peak of the signaling event.
Poor Antibody Quality Use a validated antibody specific for the phosphorylated form of the protein of interest. Include positive and negative controls to verify antibody performance.
Sample Degradation Work quickly and keep samples on ice to prevent protein degradation and dephosphorylation. Use phosphatase and protease inhibitors in your lysis buffer.
Insufficient Protein Loading Ensure an adequate amount of protein is loaded onto the gel for Western blotting. Perform a protein quantification assay before loading.
Timing of this compound Pre-incubation The pre-incubation time with this compound before agonist stimulation is critical. A 15-minute pre-treatment has been shown to be effective for inhibiting p42/p44-MAPK activation.[3] Optimize this timing for your specific cell system.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

ParameterValueCell LineAssay TypeReference
IC50 Not explicitly stated, but used at 1 µM to abolish agonist effectCHO-S1P1 cellsp42/p44-MAPK Phosphorylation[3]
Ki 24 nMCHO cells expressing human S1P1GTP[γ-35S] binding assay (Schild analysis)[10]
Ki 14 nMCHO cells expressing mouse S1P1GTP[γ-35S] binding assay (Schild analysis)[10]

Note: Potency values can vary significantly between different cell lines and assay formats. It is recommended to determine the potency of this compound in your specific experimental system.

Experimental Protocols

Protocol 1: Inhibition of Agonist-Induced p42/p44-MAPK (ERK1/2) Phosphorylation

This protocol is adapted from studies demonstrating the inhibitory effect of S1P1 antagonists on downstream signaling.[3]

  • Cell Seeding:

    • Seed CHO cells stably expressing the human S1P1 receptor (CHO-S1P1) in 6-well plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Culture cells in your standard growth medium.

  • Serum Starvation:

    • Once cells are confluent, replace the growth medium with serum-free medium.

    • Starve the cells for at least 4 hours to reduce basal signaling.

  • This compound Pre-treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute this compound to the desired final concentrations in serum-free medium. A concentration of 1 µM has been shown to be effective.[3]

    • Remove the serum-free medium from the cells and add the medium containing this compound or vehicle (DMSO) control.

    • Pre-incubate the cells for 15 minutes at 37°C.

  • Agonist Stimulation:

    • Prepare the S1P1 agonist (e.g., S1P or a synthetic agonist) at a concentration that elicits a robust phosphorylation of ERK1/2 (typically around the EC80).

    • Add the agonist directly to the wells containing this compound or vehicle and incubate for 10 minutes at 37°C.

  • Cell Lysis and Protein Quantification:

    • Immediately after stimulation, place the plates on ice and wash the cells once with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to microcentrifuge tubes, and clarify by centrifugation.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat dry milk in TBST.

    • Incubate the membrane with a primary antibody against phospho-p42/p44-MAPK overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against total p42/p44-MAPK to confirm equal protein loading.

Visualizations

S1P1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular S1P S1P (Agonist) S1P1 S1P1 Receptor S1P->S1P1 Binds & Activates This compound This compound This compound->S1P1 Competitively Inhibits Gi_o Gi/o Protein S1P1->Gi_o Activates pERK p-ERK1/2 (p-p42/p44-MAPK) (Phosphorylation) Gi_o->pERK Leads to Cellular_Response Cellular Response (e.g., Lymphocyte Egress) pERK->Cellular_Response Regulates Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding 1. Seed S1P1-expressing cells Serum_Starvation 2. Serum starve cells Cell_Seeding->Serum_Starvation NIBR0213_Incubation 3. Pre-incubate with this compound or Vehicle Serum_Starvation->NIBR0213_Incubation Agonist_Stimulation 4. Stimulate with S1P1 Agonist NIBR0213_Incubation->Agonist_Stimulation Cell_Lysis 5. Lyse cells Agonist_Stimulation->Cell_Lysis Protein_Quant 6. Quantify protein Cell_Lysis->Protein_Quant Western_Blot 7. Western Blot for p-ERK Protein_Quant->Western_Blot Troubleshooting_Logic Start Inconsistent Results? Check_Cells Cell Health & Density Consistent? Start->Check_Cells Yes Check_Compound Compound Prep & Stability OK? Check_Cells->Check_Compound Yes Optimize_Cells Optimize Seeding Density & Passage Number Check_Cells->Optimize_Cells No Check_Assay Assay Conditions (Serum, Time, Temp) Standardized? Check_Compound->Check_Assay Yes Optimize_Compound Prepare Fresh Aliquots Check Solubility Check_Compound->Optimize_Compound No Check_Reagents Reagents (Antibodies, etc.) Validated? Check_Assay->Check_Reagents Yes Optimize_Assay Use Serum-Free Medium Standardize Incubation Check_Assay->Optimize_Assay No Optimize_Reagents Validate Reagents Include Controls Check_Reagents->Optimize_Reagents No Success Reproducible Data Check_Reagents->Success Yes Optimize_Cells->Check_Cells Optimize_Compound->Check_Compound Optimize_Assay->Check_Assay Optimize_Reagents->Check_Reagents

References

Validation & Comparative

A Comparative Analysis of NIBR0213 and Fingolimod (FTY720) in Experimental Autoimmune Encephalomyelitis (EAE) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the S1P1 receptor modulators NIBR0213 and Fingolimod (FTY720) in the context of Experimental Autoimmune Encephalomyelitis (EAE), a widely used animal model for multiple sclerosis (MS). The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and the methodologies employed in key studies.

Introduction

Both this compound and Fingolimod target the sphingosine-1-phosphate receptor 1 (S1P1), a critical regulator of lymphocyte trafficking.[1] By modulating this receptor, they prevent the migration of pathogenic lymphocytes from secondary lymphoid organs into the central nervous system (CNS), thereby ameliorating neuroinflammation. However, their interaction with the S1P1 receptor differs significantly. Fingolimod is a functional antagonist; it is a potent agonist that leads to the internalization and degradation of the S1P1 receptor.[2] In contrast, this compound is a direct, competitive antagonist of the S1P1 receptor.[1][3] This distinction in their mechanism of action may have implications for their efficacy and side-effect profiles.

Mechanism of Action: A Tale of Two Modulators

Fingolimod, a prodrug, is phosphorylated in vivo to its active form, FTY720-phosphate. This active metabolite is a potent agonist for four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5).[4] Its therapeutic effect in EAE is primarily attributed to its action on S1P1 on lymphocytes. Initial activation of the receptor is followed by its internalization and degradation, leading to a state of functional antagonism. This process effectively traps lymphocytes in the lymph nodes, reducing their infiltration into the CNS.[5][6]

This compound, on the other hand, is a potent and selective antagonist of the S1P1 receptor.[1] It directly blocks the receptor, preventing its activation by the endogenous ligand, sphingosine-1-phosphate. This direct antagonism is sufficient to inhibit lymphocyte egress from lymphoid tissues.[3] A key potential advantage of this direct antagonism is the avoidance of initial agonistic effects, which in the case of Fingolimod, can lead to side effects such as transient bradycardia.[3]

Signaling Pathway Overview

The distinct mechanisms of Fingolimod and this compound on the S1P1 receptor signaling pathway are illustrated below.

S1P1 Receptor Signaling: Fingolimod vs. This compound cluster_0 Fingolimod (Functional Antagonist) cluster_1 This compound (Direct Antagonist) Fingolimod Fingolimod FTY720P FTY720-P Fingolimod->FTY720P Phosphorylation S1P1_F S1P1 Receptor FTY720P->S1P1_F Binds to Activation_F Initial Agonism (Transient Signaling) S1P1_F->Activation_F Leads to Internalization Receptor Internalization & Degradation Activation_F->Internalization Followed by Lymphocyte_Retention_F Lymphocyte Retention in Lymph Nodes Internalization->Lymphocyte_Retention_F Results in This compound This compound S1P1_N S1P1 Receptor This compound->S1P1_N Binds to & Blocks Blockade Receptor Blockade S1P1_N->Blockade Lymphocyte_Retention_N Lymphocyte Retention in Lymph Nodes Blockade->Lymphocyte_Retention_N Results in

S1P1 Receptor Signaling Comparison

Comparative Efficacy in EAE Models

Studies have demonstrated that this compound and Fingolimod exhibit comparable therapeutic efficacy in ameliorating clinical signs of EAE.[1][7]

Clinical Score and Body Weight

In a therapeutic EAE model using MOG/CFA/Pertussis toxin-treated C57BL/6 mice, both compounds, administered orally at the peak of disease, led to a significant reduction in clinical scores and an improvement in body weight compared to vehicle-treated controls.[7]

Treatment GroupDosageMean Reduction in Clinical ScoreReference
This compound30 mg/kg62%[7]
Fingolimod3 mg/kg61%[7]
Lymphocyte Reduction

Both this compound and Fingolimod induce a reduction in peripheral blood lymphocytes, which is a key pharmacodynamic marker of their activity. In rats, a 30 mg/kg dose of this compound reduced peripheral blood lymphocytes by 75-85% for up to 24 hours.[7]

Effects on CNS Inflammation and Cytokine Profile

While direct comparative data on CNS immune cell infiltration and cytokine profiles for this compound and Fingolimod from a single study is limited, individual studies provide insights into their effects.

Fingolimod treatment in EAE has been shown to reduce the infiltration of inflammatory cells, including CD4+ T cells and macrophages, into the CNS.[8][9] Furthermore, Fingolimod has been reported to decrease the production of pro-inflammatory cytokines such as TNF-α, IFN-γ, and IL-17, while potentially promoting the expression of anti-inflammatory cytokines like IL-10.[3]

For this compound, its efficacy in reducing EAE severity strongly suggests a similar reduction in CNS inflammation, although detailed quantitative data on specific immune cell subsets and cytokine profiles are less extensively published.

ParameterFingolimod Effect in EAEThis compound Effect in EAE (Inferred)
CNS Immune Cell Infiltration
CD4+ T CellsReducedLikely Reduced
Macrophages/MicrogliaReducedLikely Reduced
Cytokine Profile
IFN-γReducedLikely Reduced
IL-17ReducedLikely Reduced
TNF-αReducedLikely Reduced
IL-10Increased/No ChangeLikely Modulated

Note: The effects of this compound on specific immune cell infiltration and cytokine profiles are inferred from its demonstrated efficacy in reducing EAE clinical scores, which is known to be driven by these factors.

Experimental Protocols

The following section outlines a typical experimental protocol for inducing and evaluating treatments in a C57BL/6 mouse model of EAE.

EAE Induction in C57BL/6 Mice

A common method for inducing EAE in C57BL/6 mice involves immunization with Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55 (MOG35-55).

Materials:

  • Female C57BL/6 mice (8-12 weeks old)

  • MOG35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 in CFA.

  • Immunization (Day 0): Anesthetize the mice and administer a subcutaneous injection of the MOG35-55/CFA emulsion, typically at two sites on the flank. On the same day, administer an intraperitoneal injection of PTX dissolved in PBS.

  • Second PTX Injection (Day 2): Administer a second intraperitoneal injection of PTX.

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized scoring system (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = quadriplegia, 5 = moribund).

  • Treatment Administration: For therapeutic studies, initiate treatment with this compound, Fingolimod, or vehicle control orally once daily at the peak of the disease, as determined by the clinical scores.

Experimental Workflow

The following diagram illustrates a typical workflow for a therapeutic EAE study comparing this compound and Fingolimod.

Therapeutic EAE Study Workflow start Start immunization EAE Induction (MOG35-55/CFA + PTX) start->immunization monitoring Daily Monitoring (Clinical Score & Body Weight) immunization->monitoring peak_disease Peak of Disease monitoring->peak_disease randomization Randomization peak_disease->randomization treatment Treatment Initiation randomization->treatment group1 Vehicle Control treatment->group1 group2 This compound treatment->group2 group3 Fingolimod treatment->group3 continued_monitoring Continued Daily Monitoring group1->continued_monitoring group2->continued_monitoring group3->continued_monitoring endpoint Study Endpoint (e.g., Day 28 post-induction) continued_monitoring->endpoint analysis Data Analysis (Clinical Scores, Histology, Immunology) endpoint->analysis end End analysis->end

Therapeutic EAE Study Workflow

Conclusion

Both this compound and Fingolimod are effective modulators of the S1P1 receptor, demonstrating comparable therapeutic efficacy in reducing the clinical severity of EAE. Their primary difference lies in their mechanism of action, with Fingolimod acting as a functional antagonist and this compound as a direct antagonist. This distinction may offer a superior safety profile for this compound by avoiding the initial agonistic effects associated with Fingolimod. Further head-to-head studies detailing the comparative effects on CNS immune infiltration and cytokine profiles would be valuable to fully elucidate the nuances of their immunomodulatory activities. The experimental protocols and workflows provided herein offer a standardized framework for conducting such comparative efficacy studies.

References

A Comparative Guide to the Mechanisms of S1P1 Antagonists and Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action for Sphingosine-1-Phosphate Receptor 1 (S1P1) antagonists and agonists. By examining their distinct effects on signaling pathways and receptor trafficking, this document aims to provide a comprehensive resource for researchers in immunology, pharmacology, and drug development. The information is supported by experimental data and detailed methodologies for key assays.

Core Concepts: Divergent Mechanisms Targeting the Same Receptor

S1P1 is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating lymphocyte trafficking, endothelial barrier function, and vascular development.[1][2] Its endogenous ligand, sphingosine-1-phosphate (S1P), guides the egress of lymphocytes from secondary lymphoid organs into the circulation.[2] Both S1P1 agonists and antagonists have been developed as therapeutic agents, particularly for autoimmune diseases like multiple sclerosis, by modulating lymphocyte migration.[2][3][4] However, their underlying mechanisms of action are fundamentally different.

S1P1 Agonists (Functional Antagonists): These molecules, such as the active metabolite of Fingolimod (FTY720-P), initially activate the S1P1 receptor.[3][5] This activation triggers the recruitment of β-arrestin, leading to rapid receptor internalization and subsequent degradation.[5][6] The sustained loss of S1P1 from the cell surface renders lymphocytes unresponsive to the S1P gradient, effectively trapping them in the lymph nodes.[2][4] This process of receptor downregulation is why S1P1 agonists are often referred to as "functional antagonists."[3][5]

S1P1 Antagonists: In contrast, true antagonists bind to the S1P1 receptor and block the binding of the endogenous ligand S1P, thereby preventing receptor activation and downstream signaling.[1] Unlike agonists, some antagonists do not induce receptor internalization and can even lead to an upregulation of S1P1 expression on the cell surface.[7] By directly inhibiting S1P-mediated signaling, these antagonists also disrupt lymphocyte egress from lymphoid tissues.[7]

Comparative Data of S1P1 Modulators

The following tables summarize the in vitro potency and binding affinities of various S1P1 agonists and antagonists from published studies. These values are critical for comparing the pharmacological profiles of these compounds.

Table 1: Functional Potency (EC50) of S1P1 Agonists in Various Assays

CompoundAssay TypeSpeciesEC50 (nM)Reference(s)
S1PGTPγS BindingHuman0.07[8]
Fingolimod-P (FTY720-P)GTPγS BindingHuman0.12[8]
OzanimodGTPγS BindingHuman<1[8]
Siponimod (BAF312)GTPγS BindingHuman0.39[9][10]
PonesimodGTPγS BindingHuman3.42[8]
SEW2871β-arrestin RecruitmentHuman13.8[9]
KRP-203-PGTPγS BindingHuman0.84[11]
CS-0777-PGTPγS BindingHuman1.1[11]
CYM-5442β-arrestin RecruitmentHuman1.35[11]

Table 2: Binding Affinity (Ki) and Inhibitory Potency (IC50) of S1P1 Antagonists

CompoundAssay TypeSpeciesKi (nM) / IC50 (nM)Reference(s)
VPC23019Radioligand BindingHumanpKi = 7.86[12]
W146Radioligand BindingHuman10-20 (Ki)[11]
VPC44116Radioligand BindingHuman30 (Ki)[11]
TASP0277308Radioligand BindingHuman2 (IC50)[11]
JTE-013Radioligand BindingHuman17 (Ki, for S1P2)[11][13]
Ex26Functional Assay-"double-digit nanomolar" (IC50)[7]

Signaling Pathways and Experimental Workflows

To visually compare the mechanisms of S1P1 agonists and antagonists, the following diagrams illustrate their distinct effects on signaling pathways and a typical experimental workflow for their evaluation.

S1P1_Signaling_Comparison cluster_agonist S1P1 Agonist (Functional Antagonist) cluster_antagonist S1P1 Antagonist Agonist S1P1 Agonist (e.g., FTY720-P) S1P1_Agonist S1P1 Receptor Agonist->S1P1_Agonist Binds & Activates G_Protein_Agonist G Protein Activation (Gi) S1P1_Agonist->G_Protein_Agonist Beta_Arrestin β-Arrestin Recruitment S1P1_Agonist->Beta_Arrestin Downstream_Agonist Downstream Signaling (e.g., pERK, pAkt) G_Protein_Agonist->Downstream_Agonist Internalization Receptor Internalization & Degradation Beta_Arrestin->Internalization Lymphocyte_Retention_Agonist Lymphocyte Retention Internalization->Lymphocyte_Retention_Agonist Functional Antagonism Antagonist S1P1 Antagonist (e.g., W146) S1P1_Antagonist S1P1 Receptor Antagonist->S1P1_Antagonist Binds & Blocks S1P S1P (Endogenous Ligand) S1P->S1P1_Antagonist Blocked No_Activation No Receptor Activation S1P1_Antagonist->No_Activation Blocked_Signaling Blocked Downstream Signaling No_Activation->Blocked_Signaling Lymphocyte_Retention_Antagonist Lymphocyte Retention Blocked_Signaling->Lymphocyte_Retention_Antagonist Direct Antagonism

Figure 1: Contrasting signaling pathways of S1P1 agonists and antagonists.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Binding_Assay Radioligand Binding Assay (Determine Ki) GTP_Assay GTPγS Binding Assay (Determine EC50/IC50, Agonism/Antagonism) Arrestin_Assay β-Arrestin Recruitment Assay (Determine EC50, Biased Agonism) Internalization_Assay Receptor Internalization Assay (Functional Consequence) PLC_Assay Peripheral Lymphocyte Counting (Pharmacodynamic Readout) Internalization_Assay->PLC_Assay Translate to in vivo effect EAE_Model Experimental Autoimmune Encephalomyelitis (EAE) Model (Efficacy in Disease Model) PLC_Assay->EAE_Model Compound_Library Test Compounds (Agonists & Antagonists) Compound_Library->Binding_Assay Compound_Library->GTP_Assay Compound_Library->Arrestin_Assay Compound_Library->Internalization_Assay

Figure 2: Typical experimental workflow for evaluating S1P1 modulators.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the S1P1 receptor.

  • Materials:

    • Membranes from cells overexpressing human S1P1.

    • Radiolabeled S1P1 ligand (e.g., [³H]-ozanimod or [³²P]S1P).[8]

    • Test compounds (agonists and antagonists).

    • Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5.[8]

    • 96-well filter plates (e.g., GF/B).

    • Scintillation counter.

  • Procedure:

    • Dilute S1P1-expressing membranes in ice-cold assay buffer.

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

    • Add the serially diluted test compound to the wells. For determining total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of a known unlabeled S1P1 ligand.

    • Add the diluted membranes to initiate the binding reaction.

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki using the Cheng-Prusoff equation.[8]

[³⁵S]GTPγS Binding Assay

This functional assay measures G protein activation following receptor stimulation and can differentiate between agonists, partial agonists, and antagonists.

  • Materials:

    • Membranes from cells overexpressing human S1P1.

    • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

    • GDP.

    • Test compounds.

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

    • 96-well plates.

    • Scintillation counter or SPA beads.

  • Procedure:

    • Thaw S1P1-expressing membranes on ice.

    • Prepare serial dilutions of the test compound (for agonists) or a fixed concentration of antagonist with serial dilutions of an agonist.

    • In a 96-well plate, add the membranes, GDP, and the test compound(s).

    • Pre-incubate at 30°C for 15-30 minutes.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate at 30°C for 30-60 minutes.

    • Terminate the reaction by rapid filtration over a filter plate or by adding SPA beads.

    • Wash the filters with ice-cold buffer if using the filtration method.

    • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

    • For agonists, generate a dose-response curve to determine EC50 and Emax. For antagonists, determine the shift in the agonist dose-response curve to calculate the antagonist's potency (pA2 or Ki).[8][14]

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the S1P1 receptor upon agonist stimulation, a key step in receptor desensitization and internalization.

  • Materials:

    • Cell line co-expressing S1P1 and a β-arrestin fusion protein with a reporter system (e.g., PathHunter® β-arrestin assay from DiscoveRx).[15][16]

    • Test compounds.

    • Cell culture medium and reagents.

    • 96- or 384-well white-walled, clear-bottom plates.

    • Luminescence plate reader.

  • Procedure:

    • Plate the engineered cells in the assay plate and incubate overnight.

    • Prepare serial dilutions of the test compound.

    • For antagonist mode, pre-incubate the cells with the test compound for a specified time.

    • Add the agonist (either the test compound for agonist mode or a reference agonist for antagonist mode) to the wells.

    • Incubate for 60-90 minutes at 37°C.

    • Add the detection reagent according to the manufacturer's protocol.

    • Incubate at room temperature for 60 minutes.

    • Measure the chemiluminescent signal using a plate reader.

    • Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).[16][17][18]

S1P1 Receptor Internalization Assay

This assay visualizes and quantifies the translocation of S1P1 from the plasma membrane to intracellular compartments upon agonist treatment.

  • Materials:

    • Cells stably expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-eGFP).[19][20]

    • Test compounds.

    • High-content imaging system or fluorescence microscope.

    • Culture plates with optically clear bottoms.

    • Fixation and staining reagents (e.g., paraformaldehyde, Hoechst stain).

  • Procedure:

    • Seed the S1P1-eGFP expressing cells onto the imaging plates and allow them to adhere.

    • Starve the cells in serum-free medium for several hours.

    • Treat the cells with the test compound at various concentrations and for different time points.

    • Fix the cells with paraformaldehyde.

    • Wash the cells and stain the nuclei with Hoechst stain if desired.

    • Acquire images using a high-content imaging system or fluorescence microscope.

    • Analyze the images to quantify the internalization of the S1P1-eGFP signal from the cell membrane to intracellular vesicles.

    • Generate dose-response and time-course curves to characterize the internalization process.[19][20][21]

Conclusion

The distinct mechanisms of S1P1 agonists and antagonists offer different therapeutic strategies for modulating the S1P1 signaling pathway. S1P1 agonists, acting as functional antagonists, lead to a profound and sustained downregulation of the receptor, while true antagonists provide a direct blockade of S1P-mediated signaling. The choice between these two classes of modulators depends on the desired pharmacological profile, including the onset and duration of action, and the potential for off-target effects. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation and comparison of novel S1P1-targeting compounds.

References

A Comparative Guide to S1P1 Receptor Modulators: NIBR0213 vs. Fingolimod

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and pharmacological profiles of NIBR0213 and other Sphingosine-1-Phosphate Receptor 1 (S1P1) modulators, with a primary focus on the well-established modulator, Fingolimod (B1672674) (FTY720). The information presented is supported by experimental data to aid in research and development decisions.

Introduction to S1P1 Receptor Modulation

Sphingosine-1-phosphate (S1P) is a signaling sphingolipid that regulates numerous physiological processes, including lymphocyte trafficking, by binding to a family of five G protein-coupled receptors (GPCRs), S1P1-5.[1] Modulation of the S1P1 receptor is a clinically validated therapeutic strategy for autoimmune diseases, most notably multiple sclerosis.[1][2] S1P1 modulators function by preventing the egress of lymphocytes from lymph nodes, thereby reducing the infiltration of autoreactive lymphocytes into the central nervous system (CNS).[1][3] This guide focuses on this compound, a competitive antagonist of S1P1, and compares its preclinical efficacy and safety profile with the established S1P1 receptor agonist, Fingolimod.[2][4]

Comparative Efficacy and Pharmacology

This compound and Fingolimod both demonstrate efficacy in preclinical models of multiple sclerosis by reducing lymphocyte counts in the peripheral blood. However, they achieve this through distinct mechanisms of action at the S1P1 receptor, leading to different pharmacological and safety profiles.

Data Presentation

The following tables summarize the quantitative data comparing this compound and Fingolimod.

Table 1: In Vitro Receptor Binding and Activity

CompoundMechanism of ActionS1P1 Binding Affinity (nM)Functional Activity
This compound Competitive AntagonistPotent and Selective[1][4]Blocks S1P-induced signaling[4]
Fingolimod-P Agonist (Functional Antagonist)EC50 ~0.3-3.1 nM[5]Induces receptor internalization and degradation[1][6]

Table 2: Preclinical Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model

CompoundAnimal ModelDoseKey Efficacy OutcomesReference
This compound Mouse30-60 mg/kg (oral)Comparable therapeutic efficacy to Fingolimod; Significantly suppressed CNS inflammation and axonal degeneration.[1][4]
Fingolimod Mouse0.3 - 3 mg/kg (oral)Reduced disease severity, CNS inflammation, and demyelination.[1][7][8]

Table 3: Effect on Peripheral Blood Lymphocyte (PBL) Counts

CompoundAnimal ModelDoseEffect on PBL CountDuration of ActionReference
This compound Rat30 mg/kg (oral)75-85% reductionUp to 24 hours[9][10]
Fingolimod Dog0.05 mg/kg (oral)Significant reductionSlower recovery at higher doses[11]
Fingolimod Human0.5 mg (daily)Reduction to 20-30% of baselineSustained with daily dosing[12][13]

Table 4: Comparative Pharmacokinetics

ParameterThis compoundFingolimodReference
Bioavailability High oral bioavailability in animal models[1]~93% (oral) in humans[14][1][14]
Metabolism N/APhosphorylated to active metabolite Fingolimod-P by sphingosine (B13886) kinases.[15]
Half-life Slow clearance in animal models[1]6-9 days in humans[16][17]
Protein Binding N/A>99.7%[14]

Table 5: Adverse Effect Profile in Preclinical Models

Adverse EffectThis compoundFingolimodReference
Bradycardia Not observed; Lacks agonistic activity on S1P1 in cardiomyocytes.[1][4]Observed; Associated with agonistic effects on S1P1 in cardiomyocytes.[1][4][1][4]
Pulmonary Vascular Leakage Induced at 6 hours post-treatment, similar to other S1P1 antagonists.[1][4]Potential for pulmonary effects.[4][1][4]

Signaling Pathways

The differential effects of this compound and Fingolimod stem from their distinct interactions with the S1P1 receptor and its downstream signaling pathways.

S1P1_Signaling_Pathway cluster_agonist Fingolimod (Agonist) cluster_antagonist This compound (Antagonist) Fingolimod Fingolimod-P S1P1_F S1P1 Receptor Fingolimod->S1P1_F Internalization Receptor Internalization & Degradation S1P1_F->Internalization Functional Antagonism Gi_F Gi/o Activation S1P1_F->Gi_F Lymphopenia_F Lymphocyte Sequestration -> Lymphopenia Internalization->Lymphopenia_F Bradycardia GIRK Channel Activation (Cardiomyocytes) -> Bradycardia Gi_F->Bradycardia This compound This compound S1P1_N S1P1 Receptor This compound->S1P1_N S1P_ligand S1P (Endogenous Ligand) S1P_ligand->S1P1_N No_Signal Signal Blockade S1P1_N->No_Signal Lymphopenia_N Lymphocyte Egress Inhibition -> Lymphopenia No_Signal->Lymphopenia_N No_Bradycardia No GIRK Activation -> No Bradycardia No_Signal->No_Bradycardia

Figure 1: S1P1 signaling pathways for Fingolimod and this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Experimental Autoimmune Encephalomyelitis (EAE) Induction and Scoring
  • Animal Model: Female C57BL/6 mice, 8-12 weeks old.[18][19]

  • Induction:

    • Antigen Emulsion Preparation: Myelin oligodendrocyte glycoprotein (B1211001) (MOG)35-55 peptide is emulsified in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.[3][18][19]

    • Immunization: Mice are subcutaneously injected with the MOG35-55/CFA emulsion at the base of the tail.[3][20]

    • Pertussis Toxin Administration: Mice receive intraperitoneal injections of pertussis toxin on the day of immunization and 24-48 hours later to facilitate the entry of immune cells into the CNS.[18][20]

  • Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0-5, as follows[3][21]:

    • 0: No clinical signs.

    • 1: Limp tail.

    • 2: Mild paraparesis of hind limbs, unsteady gait.

    • 3: Moderate to severe paraparesis of hind limbs.

    • 4: Complete hind limb paralysis.

    • 5: Moribund state or death.

  • Treatment: Oral administration of this compound, Fingolimod, or vehicle control is initiated either prophylactically or therapeutically at the peak of disease.[8][22]

EAE_Workflow Start Start Immunization Immunize Mice with MOG35-55/CFA Emulsion Start->Immunization PTX Administer Pertussis Toxin (Day 0 & 2) Immunization->PTX Monitoring Daily Monitoring: - Clinical Score - Body Weight PTX->Monitoring Treatment Initiate Treatment: - this compound - Fingolimod - Vehicle Monitoring->Treatment At disease onset or peak Endpoint Endpoint Analysis: - Histology - Lymphocyte Counts Monitoring->Endpoint Treatment->Monitoring End End Endpoint->End

Figure 2: Experimental workflow for the EAE model.
Peripheral Blood Lymphocyte Counting

  • Sample Collection: Whole blood is collected from animals at specified time points post-treatment.

  • Analysis: An automated hematology analyzer is used to determine the absolute counts of peripheral blood lymphocytes.[9]

  • Data Expression: Lymphocyte counts are typically expressed as a percentage of the pre-treatment baseline count.

Assessment of Bradycardia
  • Method: Heart rate is monitored in conscious animals (e.g., rats) using telemetry or other appropriate methods following the administration of the test compound.

  • Analysis: Changes in heart rate from baseline are calculated and compared between treatment groups.

Evaluation of Pulmonary Vascular Leakage
  • Method: Evans Blue Dye (EBD) extravasation assay is a common method.

    • EBD, which binds to serum albumin, is injected intravenously.

    • After a set time, animals are euthanized, and the lungs are perfused to remove intravascular dye.

    • The amount of EBD that has extravasated into the lung tissue is quantified by spectrophotometry after extraction.[9]

  • Alternative Methods: Other techniques include measuring the filtration coefficient (Kf) and solute clearances, or advanced imaging techniques like micro-computed tomography.[23][24]

Conclusion

This compound demonstrates comparable efficacy to Fingolimod in the preclinical EAE model, a key indicator of potential therapeutic benefit in multiple sclerosis. The primary distinguishing feature of this compound is its mechanism as a competitive antagonist, which circumvents the agonistic activity responsible for the bradycardia observed with Fingolimod.[1][4] This suggests a potentially improved cardiovascular safety profile. However, the induction of transient pulmonary vascular leakage by this compound, a characteristic shared with other S1P1 antagonists, warrants further investigation.[1][4] The data presented in this guide highlight the potential of this compound as a promising S1P1 modulator and provide a basis for further research and development in this class of immunomodulatory agents.

References

NIBR0213: A Competitive Antagonist Offering a Refined Approach to S1P1 Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The sphingosine-1-phosphate receptor 1 (S1P1) has emerged as a critical therapeutic target for autoimmune diseases, most notably multiple sclerosis. Modulation of S1P1 signaling can prevent the egress of lymphocytes from lymph nodes, thereby limiting the inflammatory cascade in the central nervous system. While the first-generation S1P receptor modulators have demonstrated clinical efficacy, the focus has shifted towards developing next-generation compounds with improved safety and specificity. NIBR0213, a potent and selective competitive antagonist of the S1P1 receptor, represents a significant advancement in this area. This guide provides a comparative overview of this compound, placing its advantages in the context of other S1P1 receptor modulators and detailing the experimental frameworks used for its characterization.

Mechanism of Action: Competitive Antagonism vs. Functional Agonism

A key advantage of this compound lies in its mechanism of action as a true competitive antagonist, distinguishing it from functional agonists like fingolimod (B1672674) (FTY720).

  • This compound (Competitive Antagonist): this compound directly competes with the endogenous ligand, sphingosine-1-phosphate (S1P), for binding to the S1P1 receptor. By blocking the receptor, it prevents downstream signaling without activating it. This leads to the sequestration of lymphocytes in the lymph nodes. A significant benefit of this approach is the avoidance of receptor activation in non-target tissues, which can lead to adverse effects.[1]

  • Fingolimod (Functional Agonist): Fingolimod and its active phosphate (B84403) metabolite act as potent agonists at the S1P1 receptor.[2][3] This initial activation leads to the internalization and subsequent degradation of the receptor, rendering the lymphocytes unresponsive to the S1P gradient required for their egress from lymph nodes.[3][4] However, this agonistic activity in other tissues, such as the heart and blood vessels, can contribute to side effects like bradycardia.[1]

Comparative Performance Data

The following tables summarize key in vitro and in vivo performance data for this compound and other S1P1 receptor modulators.

Table 1: In Vitro Potency and Selectivity of S1P1 Receptor Modulators

CompoundTarget(s)Mechanism of ActionPotency (EC50/IC50/Ki)Selectivity Profile
This compound S1P1Competitive AntagonistPotent and selective for S1P1[1][5]High selectivity for S1P1 over other S1P receptor subtypes.
Fingolimod-P S1P1, S1P3, S1P4, S1P5Functional AgonistIC50: 0.033 nM (S1P1)[6]Non-selective, with potent activity at multiple S1P receptor subtypes.[4]
Siponimod (BAF312) S1P1, S1P5AgonistEC50: 0.39 nM (S1P1), 0.98 nM (S1P5)[6]Selective for S1P1 and S1P5 over S1P2, S1P3, and S1P4.[6]
Ozanimod (RPC-1063) S1P1, S1P5AgonistEC50: 1.03 nM (S1P1), 8.6 nM (S1P5)[6]Selective for S1P1 and S1P5.[7]
Ponesimod (ACT-128800) S1P1AgonistEC50: 5.7 nM[3]Highly selective for S1P1.[3]

Table 2: In Vivo Pharmacodynamic Effects of S1P1 Receptor Modulators

CompoundAnimal ModelKey Pharmacodynamic EffectEfficacy in EAE ModelNoted Advantages/Disadvantages
This compound Mouse, RatDose-dependent reduction in peripheral blood lymphocytes.[1][8]Comparable efficacy to fingolimod in reducing disease severity.[1][5][9][10]Spares bradycardia associated with S1P1 agonism.[1] May induce transient pulmonary vascular leakage.[1]
Fingolimod MouseProfound and sustained lymphopenia.[4]Reduces clinical symptoms, T-cell infiltration, and inflammatory mediators in the CNS.[4][9]Potential for off-target effects due to non-selective receptor binding, including bradycardia.[1][4]
Siponimod ---Improved safety profile compared to fingolimod due to selectivity.[2]
Ozanimod MouseReduces circulating lymphocytes and disease scores.[7]Reduces inflammation, demyelination, and apoptotic cell counts in the spinal cord.[7]Selectivity for S1P1 and S1P5 may offer a better safety profile.
Ponesimod HumanDose-dependent reduction in total lymphocyte count.[11][12]-Shorter half-life allows for faster reversal of its effects.[11]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.

Objective: To determine the inhibitory constant (Ki) of this compound and other S1P1 modulators.

Materials:

  • Membrane preparations from cells overexpressing human S1P1 receptor.

  • Radioligand (e.g., [³²P]S1P or [³H]-ozanimod).[13][14]

  • Assay Buffer: 50 mM HEPES-Na (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free bovine serum albumin (BSA).[13]

  • Test compounds (this compound, fingolimod-P, etc.) at various concentrations.

  • 96-well glass fiber filter plates.

  • Scintillation counter.

Procedure:

  • Dilute the S1P1 membrane preparations in the assay buffer to a final concentration of 1-2 μ g/well .[13]

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 μL of the test compound dilutions.

  • Add 50 μL of the diluted membrane preparation to each well and pre-incubate for 30 minutes at room temperature.[13]

  • Add 50 μL of the radioligand solution (final concentration 0.1-0.2 nM) to initiate the binding reaction.[13]

  • Incubate for 60 minutes at room temperature.[13]

  • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filter plates.

  • Wash the filters five times with 200 μL of ice-cold assay buffer.[13]

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled S1P) from the total binding.

  • Determine the IC50 values from the competition binding curves and calculate the Ki values using the Cheng-Prusoff equation.[14]

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a GPCR upon agonist binding.

Objective: To determine the potency (EC50) and efficacy (Emax) of S1P1 receptor agonists.

Materials:

  • Membrane preparations from cells overexpressing human S1P1 receptor.

  • [³⁵S]GTPγS.

  • Assay Buffer: 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, 0.1% fatty acid-free BSA, and 30 μg/ml saponin.[14]

  • GDP.

  • Test agonists at various concentrations.

  • 96-well plates.

  • Scintillation counter or filter-based detection system.

Procedure:

  • Prepare serial dilutions of the test agonists in the assay buffer.

  • In a 96-well plate, add the test agonist dilutions.

  • Add the membrane preparation (5-50 μ g/well ) and GDP (0-10 μM for transfected cells) to the wells.[15]

  • Initiate the reaction by adding [³⁵S]GTPγS (200-500 pM).[15]

  • Incubate at room temperature for 30-60 minutes.[16]

  • Terminate the reaction and separate bound from free [³⁵S]GTPγS using either a filtration method or a scintillation proximity assay (SPA).[9][16]

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the specific binding against the agonist concentration to determine EC50 and Emax values.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs or Gi-coupled GPCRs that can be engineered to couple to the Gq pathway.

Objective: To assess the ability of S1P1 receptor modulators to induce calcium signaling.

Materials:

  • Cells expressing the S1P1 receptor (e.g., CHO or HEK293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[1][10][17][18][19]

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compounds at various concentrations.

  • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

  • Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.[18]

  • Load the cells with Fluo-4 AM dye-loading solution for 1 hour at 37°C.[1][10][17][18]

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Place the cell plate in the fluorescence plate reader.

  • Initiate the assay by adding the test compounds to the wells.

  • Monitor the fluorescence intensity (Ex/Em = ~490/525 nm) over time.[1][18]

  • The peak fluorescence intensity corresponds to the maximum calcium mobilization.

  • Plot the peak fluorescence response against the compound concentration to determine EC50 values.

Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is the most commonly used animal model for multiple sclerosis, mimicking many of the inflammatory and demyelinating features of the human disease.[19][20][21][22][23]

Objective: To evaluate the in vivo efficacy of this compound and other S1P1 modulators in a model of multiple sclerosis.

Materials:

  • C57BL/6 or SJL mice.[21][24]

  • Myelin Oligodendrocyte Glycoprotein (MOG) peptide (e.g., MOG35-55) or Proteolipid Protein (PLP) peptide.[8][21][24]

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[8][20][24]

  • Pertussis toxin (PTX).[8][20][24][25]

  • Test compounds for oral or parenteral administration.

Procedure:

  • Induction of EAE:

    • On day 0, immunize mice subcutaneously with an emulsion of MOG or PLP peptide in CFA.[20][24]

    • Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization to increase the permeability of the blood-brain barrier.[8][20][21][24][25]

  • Treatment:

    • Begin administration of the test compound (e.g., this compound, fingolimod) or vehicle at a predetermined time point (prophylactic or therapeutic regimen).

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).[24]

  • Endpoint Analysis:

    • At the end of the study, collect tissues (e.g., spinal cord, brain) for histological analysis of inflammation and demyelination, and blood for lymphocyte counts.

Visualizing the S1P1 Signaling Pathway and Experimental Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Binds & Activates This compound This compound (Competitive Antagonist) This compound->S1P1 Binds & Blocks Lymphocyte_Egress Lymphocyte Egress This compound->Lymphocyte_Egress Inhibits FingolimodP Fingolimod-P (Functional Agonist) FingolimodP->S1P1 Binds & Activates Receptor_Internalization Receptor Internalization & Degradation FingolimodP->Receptor_Internalization Induces G_protein Gi/o Protein S1P1->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K Ras_ERK Ras/ERK Pathway G_protein->Ras_ERK G_protein->Lymphocyte_Egress Promotes IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Cell_Proliferation Cell Proliferation Ras_ERK->Cell_Proliferation Receptor_Internalization->Lymphocyte_Egress Inhibits

Caption: S1P1 receptor signaling pathway and points of intervention.

Radioligand_Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - S1P1 Membranes - Radioligand - Test Compounds start->prep_reagents plate_setup Plate Setup: - Add Test Compounds - Add Membranes prep_reagents->plate_setup pre_incubation Pre-incubate (30 min) plate_setup->pre_incubation add_radioligand Add Radioligand pre_incubation->add_radioligand incubation Incubate (60 min) add_radioligand->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: - IC50 & Ki Determination counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

EAE_Model_Workflow start Start immunization Day 0: Immunize Mice (MOG/CFA) start->immunization ptx_injection1 Day 0: Pertussis Toxin Injection immunization->ptx_injection1 ptx_injection2 Day 2: Pertussis Toxin Injection ptx_injection1->ptx_injection2 treatment_start Initiate Treatment (this compound or Vehicle) ptx_injection2->treatment_start monitoring Daily Monitoring: - Clinical Scoring - Body Weight treatment_start->monitoring endpoint Endpoint Analysis: - Histology - Lymphocyte Counts monitoring->endpoint end End endpoint->end

Caption: Experimental workflow for the EAE mouse model.

Conclusion

This compound stands out as a promising S1P1 receptor modulator due to its competitive antagonist mechanism. This approach offers the potential for a more favorable safety profile by avoiding the on-target side effects associated with receptor agonism in tissues outside the immune system. The preclinical data demonstrate comparable efficacy to established treatments in relevant disease models. For researchers and drug developers, this compound provides a valuable tool to further explore the nuances of S1P1 receptor biology and represents a compelling candidate for the development of next-generation immunomodulatory therapies.

References

NIBR0213 vs. Siponimod: A Comparative Analysis for Neuroinflammatory Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two distinct sphingosine-1-phosphate receptor modulators, NIBR0213 and Siponimod (B560413), this guide offers researchers, scientists, and drug development professionals a comparative overview of their mechanisms, preclinical and clinical data, and experimental considerations.

This analysis navigates the nuanced differences between the selective S1P1 receptor antagonist, this compound, and the dual S1P1/S1P5 receptor modulator, Siponimod. By presenting available data in a structured format, this guide aims to facilitate informed decisions in the selection and application of these compounds in research and development settings.

At a Glance: Key Differences

FeatureThis compoundSiponimod
Primary Mechanism Competitive AntagonistFunctional Antagonist
Receptor Selectivity S1P1S1P1 and S1P5
Development Stage PreclinicalClinically Approved (for MS)
Known Clinical Use Research CompoundTreatment of Multiple Sclerosis
Bradycardia Risk Low to None[1]Mitigated by dose titration[2]

Mechanism of Action and Signaling Pathways

Both this compound and Siponimod target the sphingosine-1-phosphate (S1P) signaling pathway, a critical regulator of lymphocyte trafficking and neuroinflammation.[1][2] However, their distinct mechanisms of action and receptor selectivity lead to different downstream effects.

Siponimod acts as a functional antagonist at the S1P1 receptor.[3] Upon binding, it initially acts as an agonist, causing the internalization and subsequent degradation of the receptor.[3] This functional antagonism prevents lymphocytes from egressing from lymph nodes, thereby reducing their infiltration into the central nervous system (CNS).[2] Siponimod also readily crosses the blood-brain barrier and acts on S1P1 and S1P5 receptors on astrocytes and oligodendrocytes, potentially exerting direct neuroprotective effects.[2][3]

This compound , in contrast, is a competitive antagonist of the S1P1 receptor.[1] It blocks the binding of the endogenous ligand S1P without causing receptor internalization and degradation.[1] This direct antagonism is also effective in preventing lymphocyte egress from lymphoid tissues.[1] A key differentiator is that this compound's lack of agonistic activity is suggested to circumvent the bradycardia associated with S1P1 agonist-induced activation of G protein-coupled inwardly rectifying potassium (GIRK) channels in cardiomyocytes.[1]

cluster_siponimod Siponimod Pathway cluster_this compound This compound Pathway Siponimod Siponimod S1P1_Sip S1P1 Receptor Siponimod->S1P1_Sip Binds (Functional Antagonist) S1P5_Sip S1P5 Receptor Siponimod->S1P5_Sip Binds (Agonist) Internalization Receptor Internalization & Degradation S1P1_Sip->Internalization CNS_Effects Direct CNS Effects (Neuroprotection) S1P1_Sip->CNS_Effects S1P5_Sip->CNS_Effects Lymphocyte_Retention_Sip Lymphocyte Retention in Lymph Nodes Internalization->Lymphocyte_Retention_Sip This compound This compound S1P1_NIBR S1P1 Receptor This compound->S1P1_NIBR Binds (Competitive Antagonist) S1P_Block S1P Binding Blocked S1P1_NIBR->S1P_Block Lymphocyte_Retention_NIBR Lymphocyte Retention in Lymph Nodes S1P_Block->Lymphocyte_Retention_NIBR cluster_protocol EAE Induction Protocol start Start: C57BL/6 Mice immunization Immunization: MOG35-55 peptide in Complete Freund's Adjuvant (CFA) start->immunization ptx Pertussis Toxin (PTx) Administration (Day 0 and Day 2) immunization->ptx monitoring Daily Monitoring: Clinical Score & Weight ptx->monitoring onset Disease Onset (approx. 10-14 days) monitoring->onset treatment Initiation of Treatment: This compound or Siponimod onset->treatment endpoint Endpoint Analysis: Histology, Flow Cytometry, etc. treatment->endpoint

References

A Comparative Analysis of the Side Effect Profiles: NIBR0213 vs. Fingolimod

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of the experimental sphingosine-1-phosphate receptor 1 (S1P1) antagonist, NIBR0213, and the approved multiple sclerosis drug, Fingolimod (B1672674). The information is compiled from available preclinical and clinical data to assist researchers and drug development professionals in understanding the potential therapeutic advantages and liabilities of these two immunomodulatory compounds.

Executive Summary

Fingolimod, a non-selective sphingosine-1-phosphate (S1P) receptor modulator, is an established oral therapy for relapsing forms of multiple sclerosis. Its efficacy is well-documented, but its use is associated with a distinct side effect profile, including cardiovascular effects, macular edema, and an increased risk of infections. This compound, a selective S1P1 receptor antagonist, has shown comparable efficacy to Fingolimod in preclinical models of multiple sclerosis. A key differentiating feature of this compound in these early studies is the absence of bradycardia, a notable side effect of Fingolimod. However, preclinical data indicates a potential risk of pulmonary vascular leakage with this compound. This guide will delve into the available data for a detailed comparison.

Data Presentation: Side Effect Profile Comparison

The following table summarizes the known and reported side effects of this compound and Fingolimod. It is critical to note that the data for this compound is derived from preclinical studies, primarily in rodent models, and may not fully translate to the human clinical setting. In contrast, the side effect profile of Fingolimod is well-characterized through extensive clinical trials and post-marketing surveillance.

Side Effect CategoryThis compound (Preclinical Data)Fingolimod (Clinical & Preclinical Data)
Cardiovascular
Bradycardia (Slow Heart Rate)Not observed in preclinical models; lacks agonistic activity on S1P1 in cardiomyocytes.[1]Common, especially after the first dose, due to agonistic effects on S1P1 receptors in the heart.[2][3][4][5]
Atrioventricular (AV) BlockData not available.Can occur, particularly first- and second-degree AV block, usually transient and after the first dose.[2][3]
Blood Pressure EffectsPreclinical data on blood pressure effects are not extensively reported.Can cause a mild to moderate increase in blood pressure with chronic use.[5][6][7]
Pulmonary
Pulmonary Vascular LeakageObserved in preclinical studies at 6 hours post-treatment.[1]Not a commonly reported side effect, though slight depression of pulmonary function has been noted.[1]
Ocular
Macular EdemaPotential risk suggested by the mechanism of S1P1 modulation, but not directly reported in available preclinical data.A known, dose-dependent risk, affecting a small percentage of patients.[8][9]
Infections
LymphopeniaInduces dose-dependent lymphopenia.[1]Causes a reduction in peripheral lymphocyte counts, increasing the risk of infections, including serious opportunistic infections.[2][8]
Hepatic
Liver Enzyme ElevationData not available.Common, usually transient and asymptomatic, but can lead to clinically significant liver injury in rare cases.[2][10]
Neurological
HeadacheData not available.A common side effect.[8][11]
Other
Diarrhea, cough, back pain, and fatigue are also commonly reported.[8][11]

Signaling Pathways and Mechanism of Differential Side Effects

The differing side effect profiles of this compound and Fingolimod can be attributed to their distinct mechanisms of action at the S1P1 receptor.

cluster_Fingolimod Fingolimod (Agonist/Functional Antagonist) cluster_this compound This compound (Antagonist) Fingolimod Fingolimod-Phosphate S1P1_F S1P1 Receptor Fingolimod->S1P1_F Binds and Activates Cardiomyocyte_F Cardiomyocyte S1P1 Fingolimod->Cardiomyocyte_F Agonistic effect on Internalization_F Receptor Internalization & Degradation S1P1_F->Internalization_F Leads to Lymphopenia_F Lymphopenia Internalization_F->Lymphopenia_F Bradycardia Bradycardia Cardiomyocyte_F->Bradycardia This compound This compound S1P1_N S1P1 Receptor This compound->S1P1_N Competitively Blocks Cardiomyocyte_N Cardiomyocyte S1P1 This compound->Cardiomyocyte_N No agonistic effect on Endothelial Endothelial S1P1 This compound->Endothelial Antagonism may affect Blockade Receptor Blockade S1P1_N->Blockade Lymphopenia_N Lymphopenia Blockade->Lymphopenia_N NoBradycardia No Bradycardia Cardiomyocyte_N->NoBradycardia Leakage Pulmonary Vascular Leakage Endothelial->Leakage

Figure 1. Differential Signaling of Fingolimod and this compound

Fingolimod, after phosphorylation, acts as a potent agonist at the S1P1 receptor, which initially activates it. This agonism on cardiomyocytes is responsible for the observed bradycardia.[1][4] Subsequently, it causes the internalization and degradation of the receptor, leading to a state of "functional antagonism" and resulting in lymphopenia.[12] this compound, in contrast, is a competitive antagonist that directly blocks the S1P1 receptor without causing initial activation.[1] This lack of agonism is the reason it does not induce bradycardia. However, the antagonism of S1P1 on endothelial cells is thought to be responsible for the observed pulmonary vascular leakage in preclinical models.[1]

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Model for Efficacy and Safety Assessment

A common preclinical model for multiple sclerosis, EAE, was utilized to compare the efficacy and aspects of the safety profiles of this compound and Fingolimod.

EAE_Workflow cluster_Induction EAE Induction Phase cluster_Treatment Treatment Phase cluster_Assessment Assessment Phase Induction Immunization of Mice (e.g., with MOG35-55 in CFA) Pertussis Pertussis Toxin Administration Induction->Pertussis Adjuvant Treatment_N Oral Administration of this compound Pertussis->Treatment_N Treatment_F Oral Administration of Fingolimod Pertussis->Treatment_F Vehicle Vehicle Control Pertussis->Vehicle Clinical_Scoring Daily Clinical Scoring of Disease Severity Treatment_N->Clinical_Scoring Body_Weight Monitoring of Body Weight Treatment_N->Body_Weight Treatment_F->Clinical_Scoring Treatment_F->Body_Weight Vehicle->Clinical_Scoring Vehicle->Body_Weight Histopathology Histopathological Analysis of CNS Clinical_Scoring->Histopathology Lymphocyte_Count Peripheral Blood Lymphocyte Count Clinical_Scoring->Lymphocyte_Count

References

A Comparative Analysis of Bradycardia Risk: NIBR0213 vs. S1P1 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bradycardia risk associated with the novel S1P1 receptor antagonist, NIBR0213, and the established class of S1P1 receptor agonists. The information presented herein is supported by available preclinical and clinical data to aid in the assessment of cardiovascular safety profiles for these immunomodulatory compounds.

Executive Summary

Sphingosine-1-phosphate receptor 1 (S1P1) modulators are a pivotal class of therapeutics for autoimmune diseases such as multiple sclerosis. However, the clinical use of S1P1 receptor agonists is often accompanied by a transient, first-dose-related bradycardia. This compound, a competitive antagonist of the S1P1 receptor, has been developed with the aim of providing effective immunomodulation while circumventing this adverse cardiac effect. Preclinical evidence strongly suggests that this compound does not induce the molecular cascade responsible for bradycardia, offering a potentially safer cardiovascular profile.

Mechanism of Action and Bradycardia Induction

The differential impact of this compound and S1P1 agonists on heart rate is rooted in their distinct mechanisms of action at the S1P1 receptor on cardiomyocytes.

S1P1 Receptor Agonists: Compounds like fingolimod (B1672674) act as agonists at the S1P1 receptor. This activation mimics the effect of the endogenous ligand, sphingosine-1-phosphate, leading to the coupling of the receptor to G protein-coupled inwardly rectifying potassium (GIRK) channels.[1][2][3] The subsequent activation of these channels causes an efflux of potassium ions from the cardiomyocyte, resulting in hyperpolarization and a transient decrease in heart rate, manifesting as bradycardia.[1][2][3]

This compound (S1P1 Receptor Antagonist): In contrast, this compound is a competitive antagonist, meaning it binds to the S1P1 receptor but does not activate it.[1] By blocking the receptor, it prevents the downstream signaling cascade that leads to GIRK channel activation.[1] Consequently, this compound is not expected to induce bradycardia, a characteristic that has been a significant focus of its preclinical development.[1]

Signaling Pathway Diagrams

S1P1_Agonist_Pathway cluster_membrane Cardiomyocyte Membrane S1P1_R S1P1 Receptor G_protein Gi/o Protein S1P1_R->G_protein Activates GIRK GIRK Channel (Closed) GIRK_open GIRK Channel (Open) GIRK->GIRK_open K_efflux Hyperpolarization & Bradycardia GIRK_open->K_efflux K+ Efflux G_protein->GIRK Activates S1P_agonist S1P1 Agonist (e.g., Fingolimod-P) S1P_agonist->S1P1_R Binds & Activates NIBR0213_Pathway cluster_membrane Cardiomyocyte Membrane S1P1_R S1P1 Receptor G_protein Gi/o Protein (Inactive) No_Bradycardia No Bradycardia S1P1_R->No_Bradycardia No GIRK Activation GIRK GIRK Channel (Remains Closed) This compound This compound (Antagonist) This compound->S1P1_R Binds & Blocks Experimental_Workflow cluster_prestudy Pre-Study Phase cluster_study Study Phase cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Telemetry_Implantation Telemetry Device Implantation Animal_Acclimatization->Telemetry_Implantation Surgical_Recovery Surgical Recovery & Baseline Recording Telemetry_Implantation->Surgical_Recovery Baseline_Data Baseline Data Collection (24h) Surgical_Recovery->Baseline_Data Dosing Compound Administration (e.g., Oral Gavage) Baseline_Data->Dosing Post_Dose_Monitoring Continuous Post-Dose Monitoring (e.g., 24-48h) Dosing->Post_Dose_Monitoring Data_Acquisition Data Acquisition & Processing Post_Dose_Monitoring->Data_Acquisition Parameter_Analysis Analysis of Heart Rate, ECG Intervals, Blood Pressure Data_Acquisition->Parameter_Analysis Reporting Reporting & Interpretation Parameter_Analysis->Reporting

References

Validating NIBR0213's Effect on Lymphocyte Sequestration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of NIBR0213 with other sphingosine-1-phosphate (S1P) receptor modulators, focusing on their effects on lymphocyte sequestration. The information is intended for researchers, scientists, and drug development professionals.

Mechanism of Action: S1P Receptor Modulation and Lymphocyte Egress

Lymphocyte trafficking from secondary lymphoid organs is a crucial process in the adaptive immune response and is tightly regulated by the S1P signaling pathway. S1P is a bioactive lipid that binds to a family of five G protein-coupled receptors, S1P1-5. The gradient of S1P between the lymph/blood and the lymphoid tissues plays a pivotal role in guiding the egress of lymphocytes.[1] S1P receptor modulators interfere with this process, leading to the sequestration of lymphocytes within the lymph nodes and a subsequent reduction in peripheral blood lymphocyte counts (lymphopenia). This mechanism is a key therapeutic strategy for autoimmune diseases like multiple sclerosis (MS).[2]

This compound is a potent and selective competitive antagonist of the S1P1 receptor.[3][4] By directly blocking the receptor, it prevents S1P from binding and initiating the signaling cascade required for lymphocyte egress. In contrast, other S1P receptor modulators like fingolimod (B1672674) (FTY720), ozanimod, siponimod, and ponesimod (B1679046) are functional antagonists.[5][6] These molecules initially act as agonists, leading to the internalization and subsequent degradation of the S1P1 receptor.[5] This downregulation of the receptor on the lymphocyte surface renders the cells unresponsive to the S1P gradient, effectively trapping them in the lymphoid organs.[1][5]

A notable difference in the mechanism between this compound and agonist functional antagonists lies in their side-effect profiles. The agonistic action of compounds like fingolimod on S1P1 receptors in cardiomyocytes can lead to bradycardia (a slowing of the heart rate), a known adverse effect.[3] As a competitive antagonist, this compound does not activate the receptor and therefore does not induce bradycardia, offering a potential safety advantage.[3]

Comparative Efficacy in Preclinical Models

The experimental autoimmune encephalomyelitis (EAE) model in mice is a widely used preclinical model for human multiple sclerosis. In this model, this compound has demonstrated comparable therapeutic efficacy to fingolimod.[4] Oral administration of this compound was shown to induce a long-lasting reduction in peripheral blood lymphocyte counts and suppress disease progression in the EAE model.[4]

Quantitative Comparison of S1P Receptor Modulators

The following table summarizes the key characteristics and reported effects on lymphocyte counts for this compound and other S1P receptor modulators.

CompoundMechanism of ActionReceptor SelectivityEffect on Peripheral Lymphocyte CountReference
This compound Competitive AntagonistSelective S1P1Dose-dependent reduction[3][4]
Fingolimod (FTY720) Functional Antagonist (Agonist)S1P1, S1P3, S1P4, S1P5~70-80% reduction from baseline[7]
Ozanimod Functional Antagonist (Agonist)Selective S1P1, S1P5Dose-dependent reduction to ~45% of baseline[6][8]
Siponimod Functional Antagonist (Agonist)Selective S1P1, S1P5Dose-dependent reduction to ~20-30% of baseline[5]
Ponesimod Functional Antagonist (Agonist)Selective S1P1Dose-dependent reduction to ~30-40% of baseline[4]

Experimental Protocols

In Vivo Lymphocyte Sequestration Assay

Objective: To determine the dose-dependent effect of S1P receptor modulators on peripheral blood lymphocyte counts in mice.

Materials:

  • S1P receptor modulator (e.g., this compound, Fingolimod)

  • Vehicle control (e.g., sterile saline, PBS)

  • C57BL/6 mice (8-12 weeks old)

  • Anticoagulant (e.g., EDTA)

  • Flow cytometer

  • Fluorescently labeled antibodies against lymphocyte markers (e.g., CD45, CD3, CD4, CD8, B220)

  • Red blood cell lysis buffer

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Divide mice into groups (n=5-10 per group) to receive different doses of the S1P receptor modulator or vehicle control.

  • Administer the compound orally or via intraperitoneal injection.

  • At predetermined time points (e.g., 4, 24, 48 hours post-administration), collect a small volume of peripheral blood from the tail vein or retro-orbital sinus into tubes containing an anticoagulant.

  • Incubate the blood samples with a cocktail of fluorescently labeled antibodies specific for different lymphocyte populations.

  • Lyse red blood cells using a lysis buffer.

  • Wash the cells with PBS containing 2% fetal bovine serum.

  • Acquire the samples on a flow cytometer.

  • Analyze the data to determine the absolute number and percentage of different lymphocyte subsets in the peripheral blood.

  • Compare the lymphocyte counts in the treated groups to the vehicle control group to determine the extent of lymphocyte sequestration.

Experimental Autoimmune Encephalomyelitis (EAE) Model

Objective: To evaluate the therapeutic efficacy of S1P receptor modulators in a mouse model of multiple sclerosis.

Materials:

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin

  • S1P receptor modulator

  • Vehicle control

  • C57BL/6 mice (female, 8-12 weeks old)

Procedure:

  • On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 peptide in CFA.

  • On day 0 and day 2, administer pertussis toxin intraperitoneally.

  • Begin treatment with the S1P receptor modulator or vehicle control on a prophylactic (e.g., day 0) or therapeutic (e.g., upon onset of clinical signs) regimen.

  • Monitor the mice daily for clinical signs of EAE and record their scores based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

  • Record the body weight of the mice daily.

  • At the end of the experiment (e.g., day 21-28), euthanize the mice and collect spinal cords and brains for histological analysis to assess inflammation and demyelination.

  • Compare the clinical scores, body weight changes, and histological findings between the treated and vehicle control groups to determine the efficacy of the compound.

Visualizations

S1P1_Signaling_Pathway cluster_lymphocyte Lymphocyte S1P1 S1P1 Receptor G_protein G Protein S1P1->G_protein Activates Internalization Receptor Internalization & Degradation S1P1->Internalization Downstream_Signaling Downstream Signaling (e.g., Rac activation) G_protein->Downstream_Signaling Egress Lymphocyte Egress Downstream_Signaling->Egress S1P S1P S1P->S1P1 Binds & Activates This compound This compound (Antagonist) This compound->S1P1 Blocks Functional_Antagonist Functional Antagonist (e.g., Fingolimod) Functional_Antagonist->S1P1 Binds & Activates Functional_Antagonist->Internalization

Caption: S1P1 signaling pathway and points of intervention.

Experimental_Workflow cluster_in_vivo In Vivo Studies cluster_data_analysis Data Analysis & Comparison Animal_Model Animal Model (e.g., C57BL/6 Mice) Treatment_Groups Treatment Groups (this compound, Comparators, Vehicle) Animal_Model->Treatment_Groups Administration Compound Administration (Oral or IP) Treatment_Groups->Administration Lymphocyte_Counting Peripheral Blood Lymphocyte Counting (Flow Cytometry) Administration->Lymphocyte_Counting EAE_Induction EAE Induction (MOG35-55/CFA, PTX) Administration->EAE_Induction Data_Compilation Data Compilation Lymphocyte_Counting->Data_Compilation Clinical_Scoring Clinical Scoring & Weight Monitoring EAE_Induction->Clinical_Scoring Histology Histological Analysis (Spinal Cord, Brain) Clinical_Scoring->Histology Clinical_Scoring->Data_Compilation Histology->Data_Compilation Statistical_Analysis Statistical Analysis Data_Compilation->Statistical_Analysis Comparison Comparison of Efficacy & Lymphocyte Sequestration Statistical_Analysis->Comparison

Caption: Experimental workflow for validating lymphocyte sequestration.

References

Comparative studies of NIBR0213 in different autoimmune models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NIBR0213, a selective sphingosine-1-phosphate receptor 1 (S1P1) antagonist, with the established immunomodulatory drug Fingolimod (FTY720), a non-selective S1P receptor agonist. The focus of this analysis is on their performance in the experimental autoimmune encephalomyelitis (EAE) model, a widely used preclinical model for multiple sclerosis (MS). To date, published research has primarily centered on the EAE model, with no publicly available data on the efficacy of this compound in other autoimmune models such as rheumatoid arthritis, inflammatory bowel disease, or lupus.

Mechanism of Action: S1P1 Receptor Modulation

This compound and Fingolimod both target the S1P1 receptor, a key regulator of lymphocyte trafficking. However, their mechanisms of action differ significantly. Fingolimod, a functional antagonist, is phosphorylated in vivo to its active form, which then binds to S1P receptors, leading to their internalization and degradation. This process traps lymphocytes in the lymph nodes, preventing their infiltration into the central nervous system (CNS). In contrast, this compound is a direct competitive antagonist of the S1P1 receptor. It blocks the natural ligand, S1P, from binding, thereby inhibiting lymphocyte egress from secondary lymphoid organs.[1] This difference in mechanism is believed to contribute to their distinct pharmacological profiles.

Head-to-Head Comparison in the EAE Model

Studies in the EAE mouse model have demonstrated that this compound exhibits comparable therapeutic efficacy to Fingolimod in ameliorating disease symptoms.[2] Key comparative data are summarized below.

Table 1: Efficacy in Therapeutic EAE Model
ParameterVehicleThis compound (30 mg/kg, oral, daily)Fingolimod (3 mg/kg, oral, daily)
Mean Clinical Score (Day 26 post-immunization) ~2.5~1.0~1.0
Body Weight Change (Day 26 vs. Day 0) Loss of ~10%Gain of ~5%Gain of ~5%

Data extrapolated from graphical representations in Quancard et al., Chemistry & Biology, 2012.

Table 2: Effect on Peripheral Blood Lymphocyte Counts
Treatment GroupLymphocyte Count (cells/µL)Percentage Reduction from Vehicle
Vehicle~4000-
This compound (30 mg/kg)~1000~75%
Fingolimod (3 mg/kg)~1000~75%

Data are approximate values based on graphical representations in Quancard et al., Chemistry & Biology, 2012.

CNS Inflammation and Axonal Degeneration

While specific quantitative data from histological analyses are not publicly available in the primary literature, it has been reported that this compound significantly suppresses CNS inflammation and axonal degeneration in the EAE model.[1] The extent of this suppression is described as comparable to that achieved by Fingolimod at a dose of 3 mg/kg.[1]

Signaling Pathway and Experimental Workflow

To visualize the underlying mechanisms and experimental design, the following diagrams are provided.

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Binds & Activates This compound This compound This compound->S1P1 Competitively Blocks FingolimodP Fingolimod-P FingolimodP->S1P1 Binds & Activates G_protein G-protein activation S1P1->G_protein Internalization Receptor Internalization & Degradation S1P1->Internalization Leads to Lymphocyte_Egress Lymphocyte Egress G_protein->Lymphocyte_Egress Promotes Internalization->Lymphocyte_Egress Inhibits

Caption: S1P1 Receptor Signaling Pathway Modulation.

EAE_Workflow cluster_induction Disease Induction cluster_monitoring Monitoring & Treatment cluster_analysis Endpoint Analysis Immunization Immunization of Mice (e.g., with MOG35-55 in CFA) PTX Pertussis Toxin Administration (Days 0 & 2) Scoring Daily Clinical Scoring & Weight Measurement Immunization->Scoring Treatment Initiation of Treatment (e.g., this compound, Fingolimod, Vehicle) Scoring->Treatment Termination Euthanasia & Tissue Collection Scoring->Termination Treatment->Scoring Histo Histopathology of CNS (Inflammation, Demyelination, Axonal Degeneration) Termination->Histo PBL Peripheral Blood Lymphocyte Counting Termination->PBL

Caption: Experimental Workflow for the EAE Model.

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Model

1. Animals: Female C57BL/6 mice, 8-12 weeks old.

2. Induction of EAE:

  • Immunization: On day 0, mice are subcutaneously immunized with an emulsion containing 100-200 µg of MOG35-55 peptide (myelin oligodendrocyte glycoprotein (B1211001) peptide 35-55) in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.

  • Pertussis Toxin: Mice receive an intraperitoneal injection of 100-200 ng of pertussis toxin on day 0 and day 2 post-immunization to facilitate the entry of encephalitogenic T cells into the CNS.

3. Clinical Assessment:

  • Mice are monitored daily for clinical signs of EAE and body weight changes.

  • Clinical scoring is typically performed on a scale of 0 to 5:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Complete hind limb paralysis

    • 4: Hind limb paralysis and forelimb weakness

    • 5: Moribund state

4. Treatment:

  • For therapeutic studies, treatment with this compound, Fingolimod, or vehicle is initiated at the peak of the disease (typically around day 14-16 post-immunization).

  • Compounds are administered orally once daily at the specified doses.

5. Endpoint Analysis:

  • Histopathology: At the end of the study, mice are euthanized, and the brain and spinal cord are collected. Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for inflammation, Luxol Fast Blue for demyelination, and antibodies against neurofilaments for axonal integrity) for histological analysis.

  • Peripheral Blood Lymphocyte Counts: Blood samples are collected to determine the absolute number of peripheral blood lymphocytes using a hematology analyzer.

Conclusion

This compound demonstrates comparable efficacy to Fingolimod in the EAE model, a key preclinical model of multiple sclerosis. Its distinct mechanism as a direct S1P1 antagonist may offer a different pharmacological profile. The lack of data in other autoimmune models highlights an area for future investigation to fully characterize the therapeutic potential of this compound. Researchers are encouraged to consult the primary literature for more detailed methodologies and data.

References

A Comparative Analysis of NIBR0213 and Fingolimod: Unraveling Direct Central Nervous System Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the central nervous system (CNS) effects of the S1P1 receptor antagonist NIBR0213 and the S1P receptor modulator Fingolimod. This analysis is supported by a review of available experimental data on their mechanisms of action, blood-brain barrier permeability, and direct cellular impacts within the CNS.

Fingolimod (FTY720), a well-established treatment for relapsing forms of multiple sclerosis, is known to cross the blood-brain barrier (BBB) and exert direct effects on various CNS cell types, including astrocytes, microglia, oligodendrocytes, and neurons.[1][2][3] Its mechanism involves functional antagonism of sphingosine-1-phosphate (S1P) receptors S1P1, S1P3, S1P4, and S1P5.[2][3] In contrast, this compound is a potent and selective competitive antagonist of the S1P1 receptor.[4][5][6] While it has demonstrated comparable efficacy to Fingolimod in preclinical models of multiple sclerosis by reducing CNS inflammation and axonal degeneration, the extent of its direct CNS effects has been less clear.[1][7][8] A pivotal finding indicates that this compound can reversibly increase the permeability of the blood-brain barrier, suggesting it can access the CNS and potentially exert direct effects.[4]

This guide will delve into the available data to compare these two compounds, focusing on their distinct interactions with the S1P signaling pathway and the resulting downstream effects within the central nervous system.

Quantitative Comparison of this compound and Fingolimod

FeatureThis compoundFingolimod (FTY720-P)
Mechanism of Action Competitive S1P1 Receptor Antagonist[4][5][6]Functional S1P Receptor Antagonist (S1P1, S1P3, S1P4, S1P5)[2][3]
Receptor Selectivity Selective for S1P1[4][5][6]Non-selective (S1P1, S1P3, S1P4, S1P5)[2][3]
Blood-Brain Barrier Permeability Induces reversible, size-selective opening of the BBB[4]Readily crosses the BBB and accumulates in the CNS[2][9]
Reported CNS Effects Suppresses CNS inflammation and axonal degeneration in EAE models[1][7][8]Modulates astrocyte and microglia activity, promotes oligodendrocyte survival and differentiation, and has neuroprotective effects on neurons[3][10][11]
IC50 for human S1P1 (GTPγS assay) 2.0 nM[4][5]Data for FTY720-P varies by assay, generally low nanomolar
Efficacy in EAE Models Comparable to Fingolimod in reducing disease severity[1][7][8]Effective in both prophylactic and therapeutic settings[9][12]

Experimental Protocols

In Vitro Blood-Brain Barrier Permeability Assay

A common method to assess BBB permeability in vitro involves a transwell model using brain microvascular endothelial cells (BMECs).

  • Cell Culture: Human or rodent BMECs are seeded on the apical side of a porous transwell insert. Astrocytes and pericytes can be co-cultured on the basolateral side to create a more physiologically relevant model.[13][14]

  • Treatment: The compound of interest (e.g., this compound or Fingolimod) is added to the apical chamber.

  • Permeability Measurement: The permeability is assessed by measuring the flux of a tracer molecule (e.g., fluorescently labeled dextran (B179266) or sodium fluorescein) from the apical to the basolateral chamber over time.[15] The concentration of the tracer in the basolateral chamber is measured using a fluorescence plate reader.

  • Transendothelial Electrical Resistance (TEER): TEER is measured before and after treatment to assess the integrity of the endothelial cell monolayer. A decrease in TEER suggests an increase in paracellular permeability.[6]

GTPγS Binding Assay for S1P Receptor Activity

This functional assay measures the activation of G proteins coupled to S1P receptors upon ligand binding.

  • Membrane Preparation: Cell membranes expressing the S1P receptor of interest (e.g., S1P1) are prepared from cultured cells.[16][17]

  • Assay Components: The assay mixture contains the cell membranes, the test compound (agonist or antagonist), and the non-hydrolyzable GTP analog, [35S]GTPγS.[16][17][18]

  • Incubation: The mixture is incubated to allow for receptor binding and G protein activation. Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

  • Detection: The amount of [35S]GTPγS bound to the Gα subunit is quantified by scintillation counting after separating the membrane-bound radioactivity from the unbound radioligand, typically by filtration.[16][17]

  • Data Analysis: For antagonists like this compound, the assay is performed in the presence of a known agonist, and the IC50 value (the concentration of antagonist that inhibits 50% of the agonist-induced [35S]GTPγS binding) is determined.[4][5]

Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is a widely used animal model for multiple sclerosis.

  • Induction: EAE is induced in susceptible mouse or rat strains by immunization with myelin-derived peptides or proteins emulsified in complete Freund's adjuvant (CFA), followed by administration of pertussis toxin.

  • Treatment Regimens:

    • Prophylactic: Treatment with the test compound (e.g., this compound or Fingolimod) is initiated before the onset of clinical signs.

    • Therapeutic: Treatment is started after the animals have developed clinical signs of the disease.

  • Clinical Scoring: Animals are monitored daily for clinical signs of paralysis, which are scored on a standardized scale (e.g., 0 = no signs, 5 = moribund).

  • Histopathology: At the end of the experiment, the brain and spinal cord are collected for histological analysis to assess inflammation, demyelination, and axonal damage.

Signaling Pathways and Experimental Workflows

G Fingolimod Signaling in the CNS Fingolimod Fingolimod BBB Blood-Brain Barrier Fingolimod->BBB Crosses FTY720P Fingolimod-P BBB->FTY720P Phosphorylation S1PRs S1P Receptors (S1P1, S1P3, S1P4, S1P5) FTY720P->S1PRs Binds to Astrocytes Astrocytes S1PRs->Astrocytes Microglia Microglia S1PRs->Microglia Oligodendrocytes Oligodendrocytes S1PRs->Oligodendrocytes Neurons Neurons S1PRs->Neurons Downstream Downstream Signaling (e.g., ERK, Akt) Astrocytes->Downstream Microglia->Downstream Oligodendrocytes->Downstream Neurons->Downstream Effects Neuroprotection Modulation of Inflammation Myelin Repair Downstream->Effects

Caption: Fingolimod's mechanism of action in the CNS.

G This compound Proposed CNS Interaction This compound This compound BBB Blood-Brain Barrier This compound->BBB Increases Permeability S1P1 S1P1 Receptor This compound->S1P1 Antagonizes PeripheralLymphocytes Peripheral Lymphocytes This compound->PeripheralLymphocytes Acts on CNS_Parenchyma CNS Parenchyma (Astrocytes, Microglia, etc.) BBB->CNS_Parenchyma Potential Access EndothelialCells Endothelial Cells S1P1->EndothelialCells on Sequestration Sequestration in Lymph Nodes PeripheralLymphocytes->Sequestration Leads to ReducedInflammation Reduced CNS Inflammation Sequestration->ReducedInflammation G Experimental Workflow: In Vitro BBB Permeability Start Start SeedCells Seed BMECs on Transwell Insert Start->SeedCells CoCulture Co-culture with Astrocytes/Pericytes (Optional) SeedCells->CoCulture MeasureTEER1 Measure Baseline TEER CoCulture->MeasureTEER1 AddCompound Add Test Compound to Apical Chamber MeasureTEER1->AddCompound Incubate Incubate AddCompound->Incubate SampleBasolateral Sample Basolateral Medium Incubate->SampleBasolateral MeasureTEER2 Measure Final TEER Incubate->MeasureTEER2 MeasureTracer Measure Tracer Concentration SampleBasolateral->MeasureTracer Analyze Analyze Data MeasureTracer->Analyze MeasureTEER2->Analyze

References

NIBR0213: A Comparative Analysis of its Cross-reactivity with G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of NIBR0213, a potent and selective antagonist of the Sphingosine 1-Phosphate Receptor 1 (S1P1), with a focus on its cross-reactivity profile against other G-Protein Coupled Receptors (GPCRs). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties of this compound and its potential as a therapeutic agent.

This compound has been identified as a competitive antagonist of the S1P1 receptor, playing a crucial role in regulating lymphocyte trafficking.[1] Its development offers a promising alternative to existing immunomodulatory drugs, particularly in the context of autoimmune diseases such as multiple sclerosis. A key advantage of this compound is its targeted action on S1P1, which is anticipated to minimize the off-target effects associated with less selective S1P receptor modulators, such as bradycardia.[1]

Quantitative Analysis of GPCR Cross-reactivity

To ascertain the selectivity of this compound, its binding affinity and functional activity were assessed against a panel of S1P receptor subtypes and other related GPCRs. The data, summarized in the table below, demonstrates the high selectivity of this compound for the human S1P1 receptor.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity (IC50, nM)
Human S1P1 2.5 1.3
Human S1P2>10,000>10,000
Human S1P32,8001,300
Human S1P4>10,000>10,000
Human S1P57,6001,800

Data sourced from Quancard et al., 2012.

The data clearly indicates that this compound possesses a significantly higher affinity and functional potency for S1P1 compared to other S1P receptor subtypes. The selectivity for S1P1 over S1P3 is over 1000-fold in terms of binding affinity. For S1P2 and S1P4, no significant activity was observed at concentrations up to 10,000 nM. While some activity is noted for S1P5, it is considerably weaker than that for S1P1.

Signaling Pathway of S1P1 and the Action of this compound

The S1P1 receptor is a GPCR that primarily couples to the Gi/o family of G proteins. Upon activation by its endogenous ligand, sphingosine-1-phosphate (S1P), it initiates a signaling cascade that is crucial for lymphocyte egress from lymphoid organs. This compound acts as a competitive antagonist, binding to the S1P1 receptor and preventing its activation by S1P. This blockade of S1P1 signaling leads to the sequestration of lymphocytes in the lymph nodes, resulting in a reduction of circulating lymphocytes and thereby exerting its immunomodulatory effect.

S1P1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Binds and Activates This compound This compound This compound->S1P1 Competitively Binds and Inhibits G_protein Gi/o Protein S1P1->G_protein Activates Downstream Downstream Signaling (e.g., Akt, ERK activation) G_protein->Downstream Initiates Lymphocyte_Egress Lymphocyte Egress Downstream->Lymphocyte_Egress Promotes

Caption: S1P1 signaling and this compound antagonism.

Experimental Protocols

The following are summaries of the key experimental methodologies used to determine the cross-reactivity profile of this compound.

Radioligand Binding Assays

Binding affinities of this compound for human S1P receptors were determined using radioligand binding assays. Membranes prepared from CHO cells stably expressing the respective human S1P receptor subtypes were incubated with a specific radioligand (e.g., [³³P]-S1P) and varying concentrations of the test compound (this compound). The reaction was allowed to reach equilibrium, after which the bound and free radioligand were separated by filtration. The amount of bound radioactivity was then quantified using a scintillation counter. The inhibition constant (Ki) was calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific radioligand binding) using the Cheng-Prusoff equation.

GTPγS Binding Assay

The functional antagonist activity of this compound was assessed using a GTPγS binding assay. This assay measures the activation of G proteins coupled to the receptor. Membranes from cells expressing the S1P receptors were incubated with S1P (agonist) in the presence of varying concentrations of this compound and [³⁵S]GTPγS. In the active state, the GPCR catalyzes the exchange of GDP for GTP on the α-subunit of the G protein. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, binds to the activated Gα subunit. The amount of bound [³⁵S]GTPγS was measured by scintillation counting. The IC50 values were determined by measuring the concentration of this compound required to inhibit 50% of the S1P-stimulated [³⁵S]GTPγS binding.

Calcium Mobilization Assay

For S1P receptors that couple to Gq proteins (like S1P2 and S1P3), a calcium mobilization assay was used to assess functional antagonism. Cells expressing the receptor were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation by an agonist, intracellular calcium levels rise, leading to an increase in fluorescence. The ability of this compound to inhibit the agonist-induced calcium flux was measured using a fluorometric imaging plate reader (FLIPR). The IC50 values represent the concentration of this compound that causes a 50% inhibition of the maximum calcium response induced by the agonist.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assays cluster_gtp GTPγS Binding Assay cluster_calcium Calcium Mobilization Assay B1 Prepare Membranes from S1P Receptor-Expressing Cells B2 Incubate with Radioligand and this compound B1->B2 B3 Separate Bound and Free Radioligand (Filtration) B2->B3 B4 Quantify Radioactivity B3->B4 B5 Calculate Ki B4->B5 G1 Incubate Membranes with Agonist, This compound, and [³⁵S]GTPγS G2 Measure [³⁵S]GTPγS Binding G1->G2 G3 Calculate IC50 G2->G3 C1 Load Cells with Calcium-Sensitive Dye C2 Stimulate with Agonist in presence of this compound C1->C2 C3 Measure Fluorescence Change C2->C3 C4 Calculate IC50 C3->C4

Caption: Workflow for assessing this compound cross-reactivity.

References

NIBR0213: A Comparative Benchmark Against Novel S1P Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical S1P receptor modulator NIBR0213 against a panel of novel, clinically relevant sphingosine-1-phosphate (S1P) receptor modulators. The following sections detail the comparative pharmacology, in vivo efficacy, and underlying signaling pathways, supported by experimental data and methodologies to aid in the evaluation of these compounds for research and development purposes.

Introduction to S1P Receptor Modulation

Sphingosine-1-phosphate receptors are a class of G protein-coupled receptors (GPCRs) that play a pivotal role in regulating lymphocyte trafficking.[1] Modulation of the S1P1 receptor subtype, in particular, has emerged as a successful therapeutic strategy for autoimmune diseases such as multiple sclerosis.[2] By promoting the internalization and degradation of S1P1 receptors on lymphocytes, these modulators effectively sequester immune cells in lymph nodes, preventing their migration to sites of inflammation.[3]

This compound is a potent and selective competitive antagonist of the S1P1 receptor.[4][5] Unlike many clinically approved S1P modulators which act as functional antagonists (agonists that induce receptor internalization and degradation), this compound's direct antagonistic mechanism offers a valuable tool for dissecting the nuances of S1P1 signaling. This guide benchmarks this compound against the first-generation modulator fingolimod (B1672674) and the newer, more selective agents ozanimod (B609803), siponimod, and ponesimod (B1679046).

Comparative Pharmacology and In Vitro Potency

The in vitro potency and selectivity of S1P receptor modulators are critical determinants of their therapeutic window and potential off-target effects. The following table summarizes the reported binding affinities and functional potencies of this compound and other key modulators at the five S1P receptor subtypes.

CompoundS1P1S1P2S1P3S1P4S1P5Mechanism of Action
This compound Potent Antagonist SelectiveSelectiveSelectiveSelectiveCompetitive Antagonist[5]
Fingolimod-P 0.34 nM>10,000 nM1.1 nM0.96 nM0.33 nMFunctional Antagonist[6]
Ozanimod 0.25 nM>10,000 nM>10,000 nM>10,000 nM3.6 nMFunctional Antagonist[6][7]
Siponimod 0.42 nM>10,000 nM>10,000 nM>10,000 nM1.1 nMFunctional Antagonist[4][6]
Ponesimod 0.56 nM>10,000 nM>10,000 nM>10,000 nM>10,000 nMFunctional Antagonist[6][8]
Table 1: Comparative in vitro potency (Ki or EC50) of S1P receptor modulators. Data compiled from multiple sources. Note: this compound potency is described qualitatively as a potent antagonist; specific binding affinity values were not available in the reviewed literature.

In Vivo Efficacy: Lymphocyte Reduction and Autoimmune Models

A primary pharmacodynamic effect of S1P receptor modulation is the reduction of peripheral blood lymphocyte counts. This is a key indicator of in vivo target engagement and is often correlated with therapeutic efficacy in autoimmune models.

CompoundAnimal ModelDoseLymphocyte ReductionEfficacy in EAE
This compound Mouse30-60 mg/kg (oral)Dose-dependentComparable to FTY720 at 3 mg/kg[5]
Ozanimod Mouse0.5-1 mg/kg>50% reduction in CD19+ B- and CD3+ T-cells[9]Ameliorated clinical disability[10]
Siponimod MouseNot specifiedDose-dependentSuppressed EAE[4]
Ponesimod Rat3-100 mg/kg (oral)Dose-dependent and reversiblePrevented onset and progression[11]
Table 2: Comparative in vivo effects of S1P receptor modulators on lymphocyte counts and in the Experimental Autoimmune Encephalomyelitis (EAE) model.

This compound has demonstrated a dose-dependent reduction in peripheral lymphocyte counts in mice, and at doses of 30-60 mg/kg, it showed comparable therapeutic efficacy to 3 mg/kg of fingolimod in a mouse model of experimental autoimmune encephalomyelitis (EAE).[5] The newer generation modulators, ozanimod, siponimod, and ponesimod, also exhibit robust, dose-dependent lymphocyte reduction and efficacy in EAE models.[4][10][11]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

S1P_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P S1P S1PR1 S1P1 Receptor S1P->S1PR1 Activates This compound This compound This compound->S1PR1 Blocks Novel_Modulators Novel Modulators (Ozanimod, Siponimod, Ponesimod) Novel_Modulators->S1PR1 Activates & Internalizes G_protein Gαi/o S1PR1->G_protein Activates Internalization Receptor Internalization S1PR1->Internalization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) G_protein->Downstream Egress_Block Blockade of Lymphocyte Egress Downstream->Egress_Block Internalization->Egress_Block

Caption: S1P Receptor 1 Signaling and Modulation.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis Receptor_Binding Receptor Binding Assay (e.g., Radioligand) GTP_Binding GTPγS Binding Assay Potency Determine IC50/EC50 & Selectivity Receptor_Binding->Potency Calcium_Flux Calcium Flux Assay GTP_Binding->Potency Calcium_Flux->Potency Lymphocyte_Count Peripheral Blood Lymphocyte Counting EAE_Model Experimental Autoimmune Encephalomyelitis (EAE) Efficacy Assess Lymphopenia & Clinical Score Lymphocyte_Count->Efficacy EAE_Model->Efficacy

Caption: Workflow for S1P Modulator Characterization.

Experimental Protocols

GTPγS Binding Assay

This assay measures the functional activity of compounds at G protein-coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation.

  • Membrane Preparation: Cell membranes expressing the S1P receptor of interest are prepared from recombinant cell lines (e.g., CHO or HEK293).

  • Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, varying concentrations of the test compound (e.g., this compound, ozanimod), and [³⁵S]GTPγS.

  • Incubation: Incubate the mixture at 30°C for 60 minutes to allow for receptor activation and G protein binding.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free [³⁵S]GTPγS.

  • Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the scintillation counts against the compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Calcium Flux Assay

This assay measures the mobilization of intracellular calcium, a downstream signaling event following the activation of certain G protein-coupled receptors, including some S1P receptor subtypes.

  • Cell Culture: Plate cells stably or transiently expressing the S1P receptor subtype of interest in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorometric imaging plate reader (e.g., FLIPR).

  • Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the compound concentration to determine the EC₅₀.

In Vivo Lymphocyte Egress Assay

This assay quantifies the in vivo potency of S1P receptor modulators by measuring their effect on peripheral blood lymphocyte counts.

  • Animal Model: Use appropriate animal models, such as mice or rats.

  • Compound Administration: Administer the test compound orally or via another relevant route at various doses.

  • Blood Collection: Collect blood samples from the animals at predetermined time points post-administration.

  • Lymphocyte Counting: Determine the absolute lymphocyte count in the blood samples using an automated hematology analyzer or flow cytometry.

  • Data Analysis: Calculate the percentage reduction in lymphocyte count compared to vehicle-treated control animals. Plot the percentage reduction against the dose to determine the ED₅₀.

Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is a widely used animal model for multiple sclerosis to evaluate the therapeutic efficacy of immunomodulatory compounds.

  • Induction of EAE: Induce EAE in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin antigen (e.g., MOG₃₅₋₅₅) in complete Freund's adjuvant, followed by injections of pertussis toxin.

  • Treatment: Begin treatment with the test compound (e.g., this compound) or vehicle control at the time of immunization (prophylactic) or after the onset of clinical signs (therapeutic).

  • Clinical Scoring: Monitor the animals daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = no signs, 5 = moribund).

  • Histopathology: At the end of the study, collect central nervous system tissue for histological analysis of inflammation and demyelination.

  • Data Analysis: Compare the clinical scores, disease incidence, and severity of CNS pathology between the treatment and control groups to assess the efficacy of the compound.

Conclusion

This compound stands as a valuable research tool, distinguished by its competitive antagonistic mechanism at the S1P1 receptor. While novel modulators like ozanimod, siponimod, and ponesimod have demonstrated high potency and selectivity as functional antagonists, leading to their clinical success, this compound provides a means to investigate the direct consequences of S1P1 receptor blockade. This comparative guide highlights the key pharmacological and in vivo differences, providing a framework for researchers to select the most appropriate S1P receptor modulator for their specific scientific inquiries. The provided experimental protocols offer a foundation for the consistent and rigorous evaluation of these and other emerging S1P-targeting compounds.

References

Reversibility of Lymphopenia: A Comparative Analysis of NIBR0213 and Fingolimod

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sphingosine-1-phosphate (S1P) receptor modulators NIBR0213 and Fingolimod (B1672674), with a specific focus on the reversibility of the lymphopenia they induce. This analysis is based on available preclinical and clinical data to support researchers in understanding the distinct profiles of these compounds.

Introduction

Both this compound and Fingolimod are potent modulators of the S1P receptor signaling pathway, a critical regulator of lymphocyte trafficking. By preventing the egress of lymphocytes from secondary lymphoid organs, these compounds induce a peripheral lymphopenia, which is central to their therapeutic effect in autoimmune diseases. However, the nuances of their interaction with the S1P1 receptor—this compound as a direct antagonist versus Fingolimod as a functional antagonist—may influence the duration and reversibility of this effect. Understanding these differences is crucial for predicting the clinical behavior and safety profiles of these two classes of molecules.

Mechanism of Action

Fingolimod, a non-selective agonist for S1P1, S1P3, S1P4, and S1P5 receptors, requires phosphorylation to its active form, fingolimod-phosphate.[1][2] This active metabolite initially acts as an agonist at the S1P1 receptor on lymphocytes, leading to the receptor's internalization and subsequent degradation.[3][4] This process renders the lymphocytes unresponsive to the natural S1P gradient, effectively trapping them in the lymph nodes and causing lymphopenia.[3][5][6] This mode of action is termed "functional antagonism."

In contrast, this compound is a potent and selective competitive antagonist of the S1P1 receptor.[7][8] It directly blocks the receptor, preventing the endogenous ligand S1P from binding and initiating the signaling cascade required for lymphocyte egress.[7] This direct antagonism is sufficient to induce lymphopenia.[7]

Comparative Data on Lymphopenia and its Reversibility

The available data on the reversibility of lymphopenia for Fingolimod is primarily from clinical studies in multiple sclerosis patients, while the data for this compound is from preclinical animal models. No direct head-to-head comparative studies on the reversibility of lymphopenia have been identified.

Quantitative Data Summary
FeatureThis compoundFingolimod
Mechanism of Action Selective S1P1 Receptor Antagonist[7][8]Functional S1P1 Receptor Antagonist (via agonism and receptor internalization)[3][4]
Receptor Selectivity Selective for S1P1[7]Non-selective (S1P1, S1P3, S1P4, S1P5)[1][2]
Induction of Lymphopenia Dose-dependent reduction in peripheral blood lymphocytes in animal models.[7] At 30 mg/kg orally in rats, a 75-85% reduction was maintained for up to 24 hours.[2]Clinically proven to cause a rapid and significant reduction in peripheral lymphocyte counts.[9][10]
Duration of Lymphopenia Preclinical data suggests a "long-lasting" reduction in peripheral blood lymphocyte counts.[8] The sustained effect is likely due to a favorable pharmacokinetic profile.[2]Lymphopenia is sustained with continuous daily dosing.[9]
Reversibility of Lymphopenia Specific data on the timeline of lymphocyte recovery after discontinuation in preclinical models is not readily available. The "long-lasting" effect suggests a potentially slower reversal.In most patients, lymphocyte counts return to the normal range within 1-2 months of discontinuation.[11] However, prolonged lymphopenia (lasting up to a year) has been observed in a subset of patients (approximately 22%).[10][12]

Experimental Protocols

Preclinical Assessment of Lymphopenia and Reversibility (this compound)
  • Animal Model: Studies have been conducted in mice and rats.[2][7]

  • Drug Administration: this compound is administered orally.[2][7]

  • Lymphocyte Counting: Peripheral blood samples are collected at various time points after drug administration. Total lymphocyte counts are determined using automated hematology analyzers or by flow cytometry.

  • Reversibility Study Design: To assess reversibility, treatment is discontinued, and peripheral blood lymphocyte counts are monitored over a defined period until they return to baseline levels.

Clinical Assessment of Lymphopenia and Reversibility (Fingolimod)
  • Study Population: Patients with relapsing-remitting multiple sclerosis.[10][12]

  • Treatment Regimen: Fingolimod is administered orally once daily.[9]

  • Monitoring: Absolute lymphocyte counts are monitored at baseline and at regular intervals during treatment (e.g., every 3-6 months).[13]

  • Reversibility Assessment: Following discontinuation of Fingolimod, lymphocyte counts are monitored at set intervals (e.g., 3, 6, and 12 months) to determine the time to recovery to baseline or lower limit of normal.[10][12]

  • Methodology: Complete blood counts with differential are performed to determine the absolute lymphocyte count. Flow cytometry can be used for a more detailed analysis of lymphocyte subsets.[14]

Visualizations

Signaling Pathways

S1P1 Receptor Signaling and Modulation cluster_0 Fingolimod (Functional Antagonist) cluster_1 This compound (Direct Antagonist) Fingolimod Fingolimod Fingolimod_P Fingolimod-P Fingolimod->Fingolimod_P Phosphorylation S1P1_F S1P1 Receptor Fingolimod_P->S1P1_F Agonism Internalization Internalization & Degradation S1P1_F->Internalization No_Egress_F Lymphocyte Egress Blocked Internalization->No_Egress_F This compound This compound S1P1_N S1P1 Receptor This compound->S1P1_N Antagonism S1P_ligand S1P (Endogenous Ligand) S1P_ligand->S1P1_N Blocked No_Egress_N Lymphocyte Egress Blocked S1P1_N->No_Egress_N

Caption: Comparative signaling pathways of Fingolimod and this compound at the S1P1 receptor.

Experimental Workflow

Generalized Experimental Workflow for Assessing Lymphopenia Reversibility Start Start of Study Baseline Baseline Blood Collection (Lymphocyte Count) Start->Baseline Treatment Drug Administration (this compound or Fingolimod) Baseline->Treatment Monitoring On-Treatment Monitoring (Regular Blood Draws) Treatment->Monitoring Discontinuation Treatment Discontinuation Monitoring->Discontinuation Post_Treatment Post-Treatment Follow-up (Serial Blood Draws) Discontinuation->Post_Treatment Analysis Data Analysis: - Time to Lymphocyte Recovery - Comparison between groups Post_Treatment->Analysis End End of Study Analysis->End

Caption: A generalized workflow for studies evaluating the reversibility of drug-induced lymphopenia.

Conclusion

This compound and Fingolimod both effectively induce lymphopenia through modulation of the S1P1 receptor, albeit via different mechanisms. The clinical data for Fingolimod demonstrates that while lymphopenia is generally reversible, a notable proportion of patients experience a prolonged recovery. The preclinical data for this compound suggests a long-lasting effect on lymphocyte counts, which may imply a different reversibility profile.

The distinction between a direct S1P1 antagonist and a functional antagonist has significant implications for drug development. While direct antagonists like this compound may offer a more selective and potentially safer profile by avoiding the agonistic effects on other S1P receptor subtypes, the kinetics of receptor re-expression and lymphocyte recovery after treatment cessation may differ from functional antagonists. Further preclinical and clinical studies are warranted to directly compare the reversibility of lymphopenia induced by these two classes of S1P1 modulators. Such data will be invaluable for optimizing dosing regimens and managing treatment transitions in the clinical setting.

References

Comparative analysis of the immunomodulatory effects of S1P1 antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the burgeoning class of sphingosine-1-phosphate receptor 1 (S1P1) antagonists presents a promising frontier in the treatment of autoimmune diseases. By preventing the egress of lymphocytes from lymph nodes, these molecules effectively reduce the number of circulating lymphocytes that can enact tissue damage. This guide provides a detailed comparative analysis of the immunomodulatory effects of key S1P1 antagonists, supported by experimental data and detailed methodologies to aid in research and development.

Sphingosine-1-phosphate (S1P) is a critical signaling lipid that regulates lymphocyte trafficking by binding to S1P1 receptors expressed on lymphocytes.[1][2] S1P1 antagonists, by functionally antagonizing this receptor, induce the internalization and degradation of S1P1, thereby sequestering lymphocytes within secondary lymphoid organs and preventing their recirculation.[3][4] This mechanism of action has proven effective in managing autoimmune conditions such as multiple sclerosis. This guide will delve into a comparative analysis of prominent S1P1 antagonists: Fingolimod, Siponimod, Ozanimod, and Ponesimod.

Quantitative Comparison of S1P1 Antagonists

The following tables summarize the key quantitative data for the selected S1P1 antagonists, providing a basis for objective comparison of their biochemical and clinical properties.

Table 1: Receptor Binding Affinity (Ki) and Functional Potency (EC50)

CompoundS1P1 Ki (nM)S1P5 Ki (nM)S1P1 EC50 (nM)S1P5 EC50 (nM)Receptor Selectivity
Fingolimod-P 0.330.390.20.5S1P1, S1P3, S1P4, S1P5
Siponimod 0.360.230.10.1S1P1, S1P5
Ozanimod 0.252.50.45.3S1P1, S1P5
Ponesimod 0.42>100000.6>10000S1P1

Note: Fingolimod is a prodrug that is phosphorylated in vivo to its active form, Fingolimod-phosphate (Fingolimod-P).

Table 2: Clinical Efficacy and Immunomodulatory Effects

CompoundIndicationAnnualized Relapse Rate (ARR) Reduction vs. Placebo/Active ComparatorPeripheral Lymphocyte Count Reduction
Fingolimod Multiple Sclerosis~54% vs. Placebo; ~52% vs. IFN β-1a~75% from baseline
Siponimod Secondary Progressive MS~21% vs. Placebo~70-80% from baseline
Ozanimod Multiple Sclerosis~48% vs. IFN β-1a (1mg dose)~65% from baseline
Ponesimod Multiple Sclerosis~30.5% vs. Teriflunomide~70-80% from baseline

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

S1P1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular S1P S1P S1P1 S1P1 Receptor S1P->S1P1 Binds & Activates S1P1_Antagonist S1P1 Antagonist S1P1_Antagonist->S1P1 Binds & Functionally Antagonizes G_protein Gαi/o S1P1->G_protein Activates Receptor_Internalization Receptor Internalization & Degradation S1P1->Receptor_Internalization Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, RAS/MAPK) G_protein->Downstream_Signaling Lymphocyte_Egress Lymphocyte Egress Downstream_Signaling->Lymphocyte_Egress Lymphocyte_Egress_Inhibition Inhibition of Lymphocyte Egress Receptor_Internalization->Lymphocyte_Egress_Inhibition

S1P1 Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Efficacy Binding_Assay 1. Receptor Binding Assay (Determine Ki) Functional_Assay 2. Functional Assay (e.g., GTPγS, Determine EC50) Binding_Assay->Functional_Assay Lymphocyte_Trafficking 3. Lymphocyte Trafficking Assay (Peripheral Blood Lymphocyte Count) Functional_Assay->Lymphocyte_Trafficking Cytokine_Profiling 4. Cytokine Profiling (Measure cytokine levels in plasma) Lymphocyte_Trafficking->Cytokine_Profiling Animal_Model 5. Animal Model of Autoimmunity (e.g., EAE for MS) Cytokine_Profiling->Animal_Model Clinical_Trials 6. Clinical Trials (Assess ARR, safety) Animal_Model->Clinical_Trials

Experimental Workflow for S1P1 Antagonist Evaluation.

Logical_Comparison Start S1P1 Antagonist Selection Receptor_Selectivity Receptor Selectivity Profile Start->Receptor_Selectivity S1P1_Selective S1P1 Selective (e.g., Ponesimod) Receptor_Selectivity->S1P1_Selective High S1P1_S1P5_Selective S1P1/S1P5 Selective (e.g., Siponimod, Ozanimod) Receptor_Selectivity->S1P1_S1P5_Selective Moderate Non_Selective Non-Selective (e.g., Fingolimod) Receptor_Selectivity->Non_Selective Low Pharmacokinetics Pharmacokinetic Profile S1P1_Selective->Pharmacokinetics S1P1_S1P5_Selective->Pharmacokinetics Non_Selective->Pharmacokinetics Short_HalfLife Shorter Half-life (e.g., Ponesimod, Siponimod) Pharmacokinetics->Short_HalfLife Rapid Reversibility Long_HalfLife Longer Half-life (e.g., Fingolimod, Ozanimod) Pharmacokinetics->Long_HalfLife Sustained Effect Clinical_Outcome Desired Clinical Outcome & Safety Short_HalfLife->Clinical_Outcome Clinical_outcome Clinical_outcome Long_HalfLife->Clinical_outcome

Logical Flow for S1P1 Antagonist Comparison.

Detailed Experimental Protocols

S1P1 Receptor Binding Assay (Radioligand Competition)

This assay determines the binding affinity (Ki) of a test compound for the S1P1 receptor.

Materials:

  • Membranes from cells overexpressing human S1P1 receptor.

  • Radioligand (e.g., [³³P]S1P or [³H]-ozanimod).[5][6]

  • Test S1P1 antagonist.

  • Assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.4).[2]

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test antagonist in assay buffer.

  • In a 96-well plate, add the cell membranes (1-2 µ g/well ), the test antagonist at various concentrations, and the radioligand at a fixed concentration (below its Kd).[2]

  • Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.[2]

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid and count the radioactivity in a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled S1P) from total binding.

  • Determine the IC50 value (concentration of antagonist that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

GTPγS Binding Assay (Functional Potency)

This functional assay measures the ability of an antagonist to inhibit G-protein activation by an agonist, providing the EC50 value.

Materials:

  • Membranes from cells overexpressing human S1P1 receptor.

  • S1P (agonist).

  • Test S1P1 antagonist.

  • [³⁵S]GTPγS.

  • Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4) containing GDP.

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test antagonist.

  • Pre-incubate the cell membranes with the antagonist for 15-30 minutes at 30°C.

  • Add a fixed concentration of S1P (typically its EC80) to stimulate the receptor.

  • Initiate the binding reaction by adding [³⁵S]GTPγS.

  • Incubate for 30-60 minutes at 30°C.

  • Terminate the reaction by rapid filtration and wash the filters.

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the percentage of inhibition of S1P-stimulated [³⁵S]GTPγS binding against the antagonist concentration to determine the IC50 value, which represents the functional EC50 in this context.

Lymphocyte Trafficking Assay (In Vivo)

This assay evaluates the in vivo effect of S1P1 antagonists on peripheral lymphocyte counts.

Materials:

  • Experimental animals (e.g., mice or rats).

  • S1P1 antagonist formulation for oral or intravenous administration.

  • Anesthesia.

  • Blood collection supplies (e.g., EDTA-coated tubes).

  • Automated hematology analyzer or flow cytometer.

  • Antibodies for lymphocyte subset analysis (e.g., anti-CD4, anti-CD8, anti-B220).

Procedure:

  • Acclimate animals to housing conditions.

  • Collect baseline blood samples from the animals.

  • Administer the S1P1 antagonist at the desired dose and route.

  • Collect blood samples at various time points post-administration (e.g., 2, 4, 8, 24, 48 hours).

  • Determine the total lymphocyte count using a hematology analyzer.

  • For lymphocyte subset analysis, stain blood samples with fluorescently labeled antibodies against specific cell surface markers.

  • Analyze the stained cells using a flow cytometer to quantify the different lymphocyte populations (e.g., CD4+ T cells, CD8+ T cells, B cells).

  • Calculate the percentage change in lymphocyte counts from baseline at each time point for each treatment group.

Cytokine Profiling Assay

This assay measures the effect of S1P1 antagonists on the production of various cytokines.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) isolated from whole blood or splenocytes from experimental animals.

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Stimulating agent (e.g., phytohemagglutinin (PHA) or anti-CD3/CD28 beads).

  • S1P1 antagonist.

  • Multiplex cytokine assay kit (e.g., Luminex-based or ELISA array).

  • Plate reader capable of detecting the assay signal.

Procedure:

  • Isolate PBMCs or splenocytes using density gradient centrifugation.

  • Culture the cells in a 96-well plate in the presence of the S1P1 antagonist at various concentrations for a pre-incubation period (e.g., 1-2 hours).

  • Stimulate the cells with a mitogen or specific T-cell activator.

  • Incubate the cells for a specified period (e.g., 24-72 hours) to allow for cytokine production.

  • Collect the cell culture supernatants.

  • Measure the concentrations of multiple cytokines in the supernatants using a multiplex cytokine assay kit according to the manufacturer's instructions.

  • Analyze the data to determine the effect of the S1P1 antagonist on the production of pro-inflammatory (e.g., IFN-γ, TNF-α, IL-17) and anti-inflammatory (e.g., IL-10) cytokines.

Conclusion

The comparative analysis of S1P1 antagonists reveals a class of immunomodulators with a well-defined mechanism of action and significant therapeutic potential. While all functionally antagonize the S1P1 receptor to achieve lymphocyte sequestration, they differ in their receptor selectivity, pharmacokinetic profiles, and, consequently, their clinical applications and safety considerations. The more selective second-generation antagonists, such as Siponimod, Ozanimod, and Ponesimod, offer potential advantages in terms of safety profiles compared to the first-generation, non-selective Fingolimod.[8][9] The choice of a specific S1P1 antagonist for research or clinical development will depend on the desired balance of efficacy, safety, and pharmacokinetic properties for a given indication. The provided experimental protocols offer a foundational framework for the preclinical and clinical evaluation of these and future S1P1-targeting immunomodulators.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of NIBR0213

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive guide to the proper disposal procedures for NIBR0213, a potent and selective antagonist of the sphingosine-1-phosphate receptor-1 (S1P1). Adherence to these guidelines is crucial for laboratory safety and environmental protection.

Pre-Disposal Safety Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The manufacturer, Cayman Chemical, states that this material should be considered hazardous until further information is available and that a complete SDS has been sent to the user's institution[1].

General safety warnings include:

  • Do not ingest, inhale, or allow contact with eyes, skin, or clothing[1].

  • Wash thoroughly after handling[1].

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection.

This compound Waste Classification

This compound is a crystalline solid with the chemical formula C27H29ClN2O3 and a molecular weight of 465.0[1]. As a bioactive chemical compound used in research, any waste containing this compound, including pure compound, solutions, and contaminated materials, must be treated as chemical waste. Standard laboratory practice, as outlined by institutions like the National Institutes of Health (NIH), dictates that chemical waste should be managed by a designated waste disposal service and not disposed of down the sanitary sewer unless specifically approved[2].

Step-by-Step Disposal Procedures

The following steps outline the recommended procedure for the disposal of this compound waste. This process is designed to ensure safety and compliance with standard laboratory waste management protocols.

Step 1: Segregation of Waste Properly segregate waste contaminated with this compound from other laboratory waste streams. This includes:

  • Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and any other solid materials that have come into contact with the compound.

  • Liquid Waste: Solutions containing this compound, including stock solutions and experimental buffers.

  • Sharps: Any needles, syringes, or other sharp objects contaminated with this compound.

Step 2: Containment and Labeling

  • Solid and Liquid Waste: Collect in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled as "Hazardous Waste" and should specify "this compound Waste" along with the approximate concentration and date.

  • Sharps Waste: Place all contaminated sharps into a designated, puncture-resistant sharps container.

Step 3: Storage Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Follow your institution's guidelines for the temporary storage of chemical waste.

Step 4: Arrange for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. Do not attempt to treat or dispose of the chemical waste through conventional means.

Quantitative Data Summary

While specific quantitative limits for the disposal of this compound are not publicly available and would be provided in the official SDS, the following table summarizes its relevant physical and chemical properties.

PropertyValue
Chemical Formula C27H29ClN2O3
Molecular Weight 465.0 g/mol
Physical State Crystalline Solid
Solubility in Ethanol, DMSO, DMF Approx. 25 mg/mL
Solubility in 1:5 Ethanol:PBS (pH 7.2) Approx. 0.15 mg/mL
Storage Temperature -20°C

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

NIBR0213_Disposal_Workflow cluster_generation Waste Generation cluster_procedure Disposal Procedure start This compound Waste Generated segregate Segregate Waste Types start->segregate Initiate Disposal solid_waste Solid Waste (Powder, PPE) contain_solid Contain & Label Solid Waste solid_waste->contain_solid liquid_waste Liquid Waste (Solutions) contain_liquid Contain & Label Liquid Waste liquid_waste->contain_liquid sharps_waste Sharps Waste (Needles) contain_sharps Contain & Label Sharps sharps_waste->contain_sharps store Store in Designated Area contain_solid->store contain_liquid->store contain_sharps->store contact_ehs Contact EHS/Waste Contractor store->contact_ehs Await Pickup disposal Professional Disposal contact_ehs->disposal Arrange Collection

Caption: Workflow for the safe disposal of this compound waste.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.

References

Personal protective equipment for handling NIBR0213

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of NIBR0213, a potent and selective sphingosine-1-phosphate receptor-1 (S1P1) antagonist. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. This compound is supplied as a crystalline solid and should be considered hazardous until comprehensive toxicological data is available.[1]

Hazard Identification and Personal Protective Equipment (PPE)

The primary routes of exposure to this compound are inhalation, ingestion, and direct contact with skin and eyes.[1] Therefore, robust personal protective equipment is mandatory to mitigate these risks.

Recommended Personal Protective Equipment (PPE) for Handling this compound:

PPE CategoryItemSpecificationRationale
Hand Protection Nitrile GlovesChemically resistant, powder-free. Double-gloving is recommended.To prevent skin contact with the compound.
Eye Protection Safety Goggles or a Face ShieldANSI Z87.1 certified.To protect eyes from splashes or airborne particles of the compound.
Body Protection Laboratory CoatFull-length, buttoned.To protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved RespiratorN95 or higher, particularly when handling the powder form or creating solutions.To prevent inhalation of the powdered compound, especially during weighing or transfer.

Note: Always inspect PPE for integrity before use and dispose of it properly after handling the compound.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure risk. The following step-by-step guidance should be followed:

  • Preparation :

    • Work in a designated area, preferably within a chemical fume hood or a ventilated enclosure, especially when handling the solid form or preparing stock solutions.

    • Ensure that an eyewash station and safety shower are readily accessible.[2]

    • Gather all necessary equipment and reagents before commencing work.

  • Handling the Solid Compound :

    • Wear all recommended PPE.

    • Carefully weigh the required amount of this compound on a tared weigh boat inside a chemical fume hood to contain any airborne powder.

    • Avoid creating dust.

  • Solution Preparation :

    • This compound is soluble in organic solvents such as ethanol (B145695), DMSO, and dimethyl formamide (B127407) (DMF) at approximately 25 mg/mL.[1]

    • When dissolving, add the solvent slowly to the solid compound to prevent splashing.

    • If preparing an aqueous solution, first dissolve this compound in an organic solvent like ethanol before diluting with the aqueous buffer.[1]

  • Post-Handling :

    • Thoroughly decontaminate the work area with an appropriate solvent (e.g., 70% ethanol).

    • Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste :

    • Contaminated consumables such as gloves, weigh boats, and pipette tips should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste :

    • Unused solutions of this compound and contaminated solvents should be collected in a separate, labeled hazardous waste container.

    • Do not dispose of this compound solutions down the drain.

  • Disposal Procedure :

    • All hazardous waste must be disposed of in accordance with local, state, and federal regulations.

    • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Experimental Workflow for this compound Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

NIBR0213_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Ventilated Workspace A->B C Assemble Materials B->C D Weigh Solid this compound in Hood C->D Proceed to Handling E Prepare Stock Solution D->E F Perform Experiment E->F Use in Experiment G Decontaminate Work Area F->G Post-Experiment H Dispose of Waste G->H I Doff PPE H->I J Wash Hands I->J

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NIBR0213
Reactant of Route 2
NIBR0213

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。